5-Hydroxymethylcytidine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1,5-7,9,14-17H,2-3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEXJLMYXXIWPI-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347383 | |
| Record name | 5-(Hydroxymethyl)cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19235-17-7 | |
| Record name | 5-(Hydroxymethyl)cytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Sixth Base: An In-depth Technical Guide to the Biological Functions of 5-Hydroxymethylcytosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxymethylcytosine (B124674) (5hmC), an oxidation product of 5-methylcytosine (B146107) (5mC), has emerged as a critical epigenetic modification with distinct and significant roles in genome regulation. Once considered merely an intermediate in DNA demethylation, 5hmC is now recognized as a stable epigenetic mark in its own right, playing pivotal roles in gene expression, cellular differentiation, and the pathogenesis of various diseases. This technical guide provides a comprehensive overview of the biological functions of 5hmC, its dynamic interplay with TET enzymes, and its implications in development and disease. We delve into the detailed methodologies of key experimental techniques for 5hmC analysis and present quantitative data to illustrate its distribution and significance.
Introduction: The Discovery and Significance of 5-Hydroxymethylcytosine
For decades, the epigenetic landscape was thought to be dominated by the "fifth base," 5-methylcytosine (5mC), a key player in gene silencing and genomic stability.[1] The discovery of 5-hydroxymethylcytosine (5hmC) in mammalian DNA in 2009 marked a paradigm shift in our understanding of epigenetics.[2] 5hmC is generated through the oxidation of 5mC by the Ten-Eleven Translocation (TET) family of dioxygenases, establishing it as the "sixth base" of the genome.[1][3][4] This modification is not merely a transient intermediate in the DNA demethylation pathway but also a stable epigenetic mark with unique biological functions.[3][5][6][7][8] Its presence and dynamic regulation are crucial for normal development and cellular homeostasis, while its misregulation is implicated in a range of diseases, including cancer and neurological disorders.[4][9][10]
The Enzymatic Machinery: TET Proteins and the Generation of 5hmC
The conversion of 5mC to 5hmC is catalyzed by the TET family of enzymes (TET1, TET2, and TET3).[11] These iron (II) and α-ketoglutarate-dependent dioxygenases initiate a cascade of oxidative reactions.[12][13] TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC).[11][13][14] These latter modifications are recognized and excised by the base excision repair machinery, leading to the restoration of an unmodified cytosine, thus completing the active DNA demethylation pathway.[12][14]
Biological Functions of 5-Hydroxymethylcytosine
5hmC plays a multifaceted role in the cell, acting as both a stable epigenetic mark influencing chromatin structure and gene expression, and as an intermediate in the process of DNA demethylation.
Role in Gene Regulation
A significant body of evidence demonstrates a strong positive correlation between the presence of 5hmC in gene bodies and active transcription.[6][7] Unlike 5mC, which is generally associated with gene repression when located in promoter regions, 5hmC is enriched in the bodies of actively transcribed genes and at enhancers.[7] This suggests that 5hmC may facilitate transcription by creating a more open chromatin environment or by recruiting specific reader proteins. However, it is important to note that the absolute levels of 5hmC for a given gene are primarily determined by tissue type, with gene expression level having a secondary influence.[13]
A Key Player in Development and Differentiation
The levels of 5hmC are dynamically regulated during development and cellular differentiation. Embryonic stem cells (ESCs) exhibit high levels of 5hmC, which decrease upon differentiation.[1] This dynamic regulation is crucial for the pluripotency of ESCs and for guiding lineage specification. For instance, during the development of the mouse cerebellum, 5hmC levels increase from 0.1% of total nucleotides at postnatal day 7 to 0.4% in the adult.[1]
Implications in Disease
The dysregulation of 5hmC levels is a hallmark of various diseases, most notably cancer. A global reduction of 5hmC is observed in many types of solid tumors, including colorectal cancer.[9][10] This loss of 5hmC can be a consequence of mutations in TET enzymes or in the isocitrate dehydrogenase (IDH) genes, which produce an oncometabolite that inhibits TET activity.[2] The altered 5hmC landscape in cancer cells contributes to aberrant gene expression and tumor progression.
Quantitative Distribution of 5-Hydroxymethylcytosine
The abundance of 5hmC varies significantly across different tissues, reflecting its tissue-specific functions.
| Tissue | % of 5hmC (of total nucleotides) | Reference(s) |
| Brain | 0.40% - 0.67% | [1][9][10] |
| Liver | 0.46% | [1][9][10] |
| Kidney | 0.38% - 0.40% | [1][9][10] |
| Colorectal (Normal) | 0.45% - 0.57% | [1][9][10] |
| Lung | 0.14% - 0.18% | [1][9][10] |
| Heart | 0.05% | [9][10] |
| Breast | 0.05% | [1][9][10] |
| Placenta | 0.06% | [1][9][10] |
| Colorectal (Cancer) | 0.02% - 0.06% | [9][10] |
Table 1: Abundance of 5-Hydroxymethylcytosine in Various Human Tissues. The data clearly indicates that 5hmC levels are tissue-dependent, with the brain exhibiting the highest concentrations. A significant reduction in 5hmC is observed in cancerous tissues compared to their normal counterparts.[9][10]
Experimental Protocols for 5hmC Analysis
Several key techniques have been developed to map the genomic locations of 5hmC at single-base resolution.
TET-Assisted Bisulfite Sequencing (TAB-Seq)
TAB-seq is a method that positively identifies 5hmC.[12][15] The workflow involves three main steps:
-
Protection of 5hmC: The hydroxyl group of 5hmC is glucosylated using β-glucosyltransferase (βGT), which protects it from oxidation.
-
Oxidation of 5mC: TET enzymes are used to oxidize 5mC to 5caC.
-
Bisulfite Conversion and Sequencing: Standard bisulfite treatment is then applied. Unmodified cytosines and 5caC are deaminated to uracil, while the protected 5hmC and the original 5mC (which is resistant to bisulfite treatment) are read as cytosine. By comparing with a standard bisulfite sequencing (BS-seq) run, the positions of 5hmC can be determined.
References
- 1. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TAB-seq and ACE-seq Data Processing for Genome-Wide DNA hydroxymethylation Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAB-seq and ACE-seq Data Processing for Genome-Wide DNA hydroxymethylation Profiling | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The role of 5-hydroxymethylcytosine in development, aging and age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distribution of 5-hydroxymethylcytosine in different human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]
- 13. Tissue type is a major modifier of the 5-hydroxymethylcytosine content of human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 5-hydroxymethylcytosine (5hmC) in Epigenetic Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-hydroxymethylcytosine (B124674) (5hmC), often referred to as the "sixth base" of the genome, has emerged as a critical player in epigenetic regulation. Initially considered a mere intermediate in the DNA demethylation pathway, a growing body of evidence now establishes 5hmC as a stable epigenetic mark with distinct roles in gene regulation, cellular differentiation, and disease. This technical guide provides a comprehensive overview of the core aspects of 5hmC biology, including its formation and removal, genomic distribution, and functional significance. We present detailed methodologies for key experimental techniques used to study 5hmC, summarize quantitative data on its prevalence, and illustrate the complex signaling pathways that govern its dynamic regulation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of epigenetics, molecular biology, and drug development.
Introduction: The Discovery and Significance of 5hmC
For decades, 5-methylcytosine (B146107) (5mC) was considered the primary epigenetic modification of DNA in mammals, predominantly associated with transcriptional repression.[1] The discovery of 5-hydroxymethylcytosine (5hmC), an oxidized derivative of 5mC, has redefined our understanding of the epigenome.[2] 5hmC is generated through the enzymatic activity of the Ten-Eleven Translocation (TET) family of dioxygenases, which catalyze the oxidation of 5mC.[1] This discovery has unveiled a dynamic and complex system of DNA demethylation and has established 5hmC as a distinct epigenetic entity with its own regulatory functions.[3]
5hmC is not uniformly distributed throughout the genome but is enriched in specific genomic regions, including gene bodies and enhancers, where it is generally associated with active transcription.[4][5] Its levels vary significantly across different tissues, with the highest concentrations found in the brain and embryonic stem cells.[6] The dynamic nature of 5hmC and its role in shaping the epigenetic landscape make it a crucial factor in development, cellular identity, and the pathogenesis of various diseases, including cancer.[7]
The Enzymatic Machinery of 5hmC Metabolism
The levels of 5hmC in the genome are tightly regulated by a series of enzymatic reactions that govern its formation and subsequent modification or removal.
Formation of 5hmC: The TET Family of Dioxygenases
The conversion of 5mC to 5hmC is catalyzed by the Ten-Eleven Translocation (TET) family of Fe(II) and α-ketoglutarate-dependent dioxygenases.[8] In mammals, this family consists of three members: TET1, TET2, and TET3. These enzymes iteratively oxidize 5mC, leading to the formation of 5hmC, 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[8]
The Fate of 5hmC: Pathways of Demethylation
5hmC can be further processed through two main pathways, leading to the restoration of unmodified cytosine:
-
Passive Demethylation: During DNA replication, the maintenance DNA methyltransferase, DNMT1, does not recognize 5hmC on the template strand. This results in the passive dilution of 5hmC with each round of cell division, leading to its replacement with unmodified cytosine in the daughter strands.
-
Active Demethylation: 5hmC can be further oxidized by TET enzymes to 5fC and 5caC. These modified bases are then recognized and excised by the base excision repair (BER) machinery, specifically by the enzyme thymine-DNA glycosylase (TDG). The resulting abasic site is then filled with an unmodified cytosine, completing the active demethylation process.
Genomic Distribution and Functional Roles of 5hmC
The genomic localization of 5hmC provides crucial insights into its functional roles. Unlike 5mC, which is often found in gene promoters and associated with gene silencing, 5hmC is enriched in gene bodies, enhancers, and promoters of actively transcribed genes.[4][5]
Tissue-Specific Distribution of 5hmC
The abundance of 5hmC varies significantly across different human tissues. The highest levels are observed in the brain, while lower levels are found in other tissues. This tissue-specific distribution suggests a role for 5hmC in establishing and maintaining cellular identity.
| Tissue | 5hmC Percentage of Total Cytosines (Approximate) | Reference |
| Brain (Cerebellum) | 0.6% | [9] |
| Liver | 0.15% | [9] |
| Kidney | 0.12% | [9] |
| Heart | 0.02% | [9] |
| Lung | 0.04% | [9] |
| Blood | <0.01% | [9] |
Correlation with Gene Expression
Numerous studies have demonstrated a positive correlation between the presence of 5hmC in gene bodies and the transcriptional activity of those genes.[10] However, the relationship is complex and can be context-dependent. While gene body 5hmC is generally associated with active transcription, high levels of 5hmC at promoters can sometimes be linked to poised or lowly expressed genes.[11]
| Gene | Tissue/Cell Type | Change in 5hmC Level | Change in Gene Expression | Reference |
| CDH15 | Skeletal Muscle | Increased | Increased | [8] |
| PITX3 | Skeletal Muscle | Increased | Increased | [8] |
| Various Tumor Suppressor Genes | Various Cancers | Decreased | Decreased | [6] |
Signaling Pathways Regulating TET Enzymes
The activity and expression of TET enzymes are regulated by various signaling pathways, highlighting the integration of epigenetic modifications with cellular signaling networks.
WNT Signaling Pathway
The canonical WNT signaling pathway, through the activation of β-catenin and TCF/LEF transcription factors, has been shown to regulate the expression of TET genes.[12][13] For instance, in some contexts, WNT signaling can upregulate TET1 expression, thereby influencing the levels of 5hmC.[12]
Other Key Signaling Pathways
-
TGF-β Signaling: The TGF-β pathway, acting through SMAD transcription factors, can influence TET gene expression.[12] For example, SMAD4 can transcriptionally upregulate GATA6, which in turn can activate the TGF-β promoter, creating a feedback loop that sustains CAF activation and can be modulated by TET1.[14]
-
Notch Signaling: The Notch pathway, upon activation, leads to the cleavage of the Notch intracellular domain (NICD), which translocates to the nucleus and interacts with the transcription factor RBPJ to regulate target genes, including those involved in cell fate decisions that can be influenced by TET activity.[15]
-
Sonic Hedgehog (SHH) Signaling: The SHH pathway culminates in the activation of GLI family transcription factors, which regulate the expression of genes involved in development and proliferation.[9] Crosstalk between SHH and other pathways can indirectly influence the epigenetic landscape, including 5hmC levels.
Experimental Protocols for 5hmC Analysis
A variety of techniques have been developed to detect and quantify 5hmC, each with its own advantages and limitations.
TET-Assisted Bisulfite Sequencing (TAB-seq)
TAB-seq is a method that allows for the single-base resolution mapping of 5hmC.[2]
Principle:
-
Protection of 5hmC: 5hmC is glucosylated by β-glucosyltransferase (β-GT), protecting it from subsequent oxidation.
-
Oxidation of 5mC: TET enzymes are used to oxidize 5mC to 5caC.
-
Bisulfite Conversion: Standard bisulfite treatment converts unmodified cytosine and 5caC to uracil (B121893), while the protected 5-glucosyl-hydroxymethylcytosine (5ghmC) remains as cytosine.
-
Sequencing: During PCR and sequencing, uracil is read as thymine, allowing for the identification of the original 5hmC sites as cytosines.
Detailed Protocol: A detailed, step-by-step protocol for TAB-seq can be complex and is often performed using commercial kits. A general workflow is provided below. For specific buffer compositions and enzyme concentrations, it is recommended to consult detailed publications or kit manuals.[2]
Oxidative Bisulfite Sequencing (oxBS-seq)
oxBS-seq is another method for the single-base resolution detection of 5hmC.[16]
Principle:
-
Oxidation of 5hmC: 5hmC is chemically oxidized to 5-formylcytosine (5fC).
-
Bisulfite Conversion: Bisulfite treatment converts unmodified cytosine and 5fC to uracil, while 5mC remains as cytosine.
-
Comparison: By comparing the results of oxBS-seq with a parallel standard bisulfite sequencing (BS-seq) experiment (which detects both 5mC and 5hmC as cytosine), the locations of 5hmC can be inferred by subtraction.
Detailed Protocol: Similar to TAB-seq, detailed protocols are often kit-based. The key step is the chemical oxidation of 5hmC using reagents like potassium perruthenate (KRuO₄).[16]
Hydroxymethylated DNA Immunoprecipitation (hMeDIP-seq)
hMeDIP-seq is an antibody-based enrichment method for identifying regions of the genome with high levels of 5hmC.[16]
Principle:
-
DNA Fragmentation: Genomic DNA is sheared into smaller fragments.
-
Immunoprecipitation: An antibody specific to 5hmC is used to pull down DNA fragments containing this modification.
-
Sequencing: The enriched DNA fragments are then sequenced to identify the genomic regions with high 5hmC density.
Detailed Protocol:
-
DNA Preparation: Isolate and purify high-quality genomic DNA. Fragment the DNA to an average size of 200-600 bp using sonication.
-
Immunoprecipitation:
-
Denature the fragmented DNA.
-
Incubate the denatured DNA with a 5hmC-specific antibody (typically 1-5 µg per reaction) overnight at 4°C with gentle rotation.
-
Capture the antibody-DNA complexes using protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specifically bound DNA. Elution buffer recipes typically contain SDS and are designed to release the immunoprecipitated DNA.
-
-
DNA Purification and Library Preparation:
-
Elute the enriched DNA from the beads.
-
Purify the eluted DNA.
-
Prepare a sequencing library from the purified DNA.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Analyze the sequencing data to identify enriched regions (peaks) of 5hmC.
-
5hmC in Disease and as a Biomarker
Alterations in 5hmC levels and distribution are increasingly recognized as hallmarks of various diseases, particularly cancer. A global loss of 5hmC is a common feature in many types of tumors and is often associated with poor prognosis.[6] This has led to growing interest in the potential of 5hmC as a biomarker for cancer diagnosis, prognosis, and monitoring treatment response.[7] The stability of 5hmC in circulating cell-free DNA (cfDNA) makes it an attractive candidate for liquid biopsy applications.
Conclusion and Future Perspectives
The discovery of 5hmC has fundamentally changed our understanding of epigenetic regulation. It is now clear that 5hmC is not just a transient intermediate but a stable and functionally important epigenetic mark. The development of advanced techniques for its detection and quantification has enabled researchers to unravel its complex roles in gene regulation, development, and disease. As our knowledge of 5hmC continues to expand, it holds great promise for the development of novel diagnostic and therapeutic strategies, particularly in the field of oncology. Further research into the specific reader proteins that recognize and interpret 5hmC will be crucial for fully elucidating its downstream effects on chromatin structure and gene expression.
References
- 1. diagenode.com [diagenode.com]
- 2. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Notch Receptors in Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Hydroxymethylcytosine is associated with enhancers and gene bodies in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. The WNT/β‐catenin dependent transcription: A tissue‐specific business - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Post-translational regulation of TGF-β receptor and Smad signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. The transcriptional regulators GATA6 and TET1 regulate the TGF-β pathway in cancer-associated fibroblasts to promote breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Notch signaling pathway: Transcriptional regulation at Notch target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Overview of hMeDIP-Seq, Introduction, Key Features, and Applications - CD Genomics [cd-genomics.com]
The Sixth Base: A Technical Guide to 5-Hydroxymethylcytosine in DNA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Once considered a mere transient intermediate in the DNA demethylation process, 5-hydroxymethylcytosine (B124674) (5hmC) is now firmly established as a distinct and stable epigenetic mark—the "sixth base" of the genome. This technical guide provides an in-depth exploration of 5hmC, from its enzymatic origins to its profound implications in gene regulation, cellular differentiation, and the pathogenesis of diseases such as cancer and neurological disorders. We present a comprehensive overview of the current understanding of 5hmC biology, detailed methodologies for its detection and quantification, and a forward-looking perspective on its potential as a biomarker and therapeutic target in drug development.
The Discovery and Genesis of 5-Hydroxymethylcytosine
The landscape of epigenetics was redrawn with the discovery that 5-methylcytosine (B146107) (5mC), the well-known "fifth base," could be enzymatically oxidized to form 5-hydroxymethylcytosine.[1] This reaction is catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3).[2] These enzymes are iron (Fe(II)) and α-ketoglutarate-dependent, playing a critical role in the dynamic regulation of the epigenome.[3] Vitamin C has been identified as a crucial cofactor that enhances the activity of TET enzymes, thereby promoting DNA demethylation.[4][5]
The formation of 5hmC is the first step in a multi-stage oxidation pathway that can lead to active DNA demethylation. TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC).[2] These latter modifications are recognized and excised by the base excision repair (BER) machinery, ultimately replacing the modified cytosine with an unmethylated cytosine.[2] However, 5hmC is not merely a fleeting intermediate; it is a stable epigenetic mark found in significant quantities in various tissues, particularly in the central nervous system.[6]
Signaling Pathway: The Cytosine Modification Cascade
The following diagram illustrates the enzymatic conversion of cytosine through its various methylated and hydroxymethylated forms.
References
- 1. Tissue type is a major modifier of the 5-hydroxymethylcytosine content of human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Loss of TET2 activity limits the ability of vitamin C to activate DNA demethylation in human HAP1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nutritional epigenetics - Wikipedia [en.wikipedia.org]
- 6. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Relationship between 5-methylcytosine and 5-Hydroxymethylcytidine
An In-depth Technical Guide to the Relationship Between 5-methylcytosine (B146107) and 5-Hydroxymethylcytosine (B124674)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
DNA methylation, primarily the addition of a methyl group to the fifth carbon of cytosine to form 5-methylcytosine (5mC), is a cornerstone of epigenetic regulation. For decades, 5mC was studied as a stable mark associated with gene silencing. The discovery of 5-hydroxymethylcytosine (5hmC), an oxidized derivative of 5mC, has fundamentally reshaped our understanding of DNA methylation dynamics. 5hmC is not merely a transient intermediate in the DNA demethylation pathway but also a stable and functionally distinct epigenetic mark, particularly abundant in the central nervous system and embryonic stem cells. This guide provides a comprehensive technical overview of the relationship between 5mC and 5hmC, detailing the enzymatic pathways that connect them, their divergent biological functions, the methodologies to distinguish them, their quantitative distribution, and their profound implications in disease and therapeutics.
Chapter 1: The Core Epigenetic Marks: 5mC and 5hmC
5-methylcytosine (5mC) is a well-characterized epigenetic modification essential for mammalian development, playing critical roles in genomic imprinting, X-chromosome inactivation, transcriptional silencing of retrotransposons, and tissue-specific gene expression.[1] It is established by DNA methyltransferases (DNMTs) and is traditionally associated with a repressive chromatin state.
The landscape of epigenetics was expanded with the discovery that 5mC could be enzymatically oxidized to form 5-hydroxymethylcytosine (5hmC).[2][3] Initially observed in bacteriophages, 5hmC was later found to be abundant in mammalian neuronal and embryonic stem (ES) cells.[2] This "sixth base" is generated from 5mC by the Ten-Eleven Translocation (TET) family of dioxygenases.[3][4] Its presence suggests a more dynamic and complex regulatory system than previously understood, challenging the model of 5mC as a static, repressive mark.
Chapter 2: The Enzymatic Axis: DNMTs and TETs
The balance and interplay between 5mC and 5hmC are governed by two key enzyme families: DNMTs and TETs.
-
DNA Methyltransferases (DNMTs): These enzymes catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to cytosine, establishing 5mC patterns. DNMT1 is a maintenance methyltransferase that copies existing methylation patterns onto daughter DNA strands during replication, while DNMT3A and DNMT3B are responsible for de novo methylation.[1]
-
Ten-Eleven Translocation (TET) Enzymes: The TET family (TET1, TET2, TET3) are Fe(II) and α-ketoglutarate-dependent dioxygenases that catalyze the oxidation of 5mC to 5hmC.[4][5] This conversion is the first step in active DNA demethylation and can also establish 5hmC as a distinct epigenetic mark.[6][7] The activity of TET enzymes is enhanced by cofactors such as Vitamin C, which may act by regenerating the Fe(II) state.[8][9]
References
- 1. An Overview of hMeDIP-Seq, Introduction, Key Features, and Applications - CD Genomics [cd-genomics.com]
- 2. Genome-wide analysis of 5-hydroxymethylcytosine distribution reveals its dual function in transcriptional regulation in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bisulfite Sequencing (BS-Seq)/WGBS [emea.illumina.com]
- 5. DNA methylation and hydroxymethylation in stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. oxBS-seq - CD Genomics [cd-genomics.com]
- 8. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nutritional epigenetics - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the TET Enzyme-Mediated Conversion of 5-methylcytosine to 5-hydroxymethylcytosine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond DNA Methylation
For decades, 5-methylcytosine (B146107) (5mC) was considered a stable epigenetic mark, primarily associated with transcriptional silencing.[1][2] This paradigm shifted with the discovery of the Ten-Eleven Translocation (TET) family of enzymes, which catalyze the oxidation of 5mC, initiating a process of active DNA demethylation.[1][2] TET enzymes are Fe(II) and α-ketoglutarate (α-KG)-dependent dioxygenases that iteratively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[3][4][5]
The discovery of 5hmC as the first product of this oxidation cascade unveiled a new layer of epigenetic regulation.[1] 5hmC is not merely a transient intermediate but is now recognized as a distinct epigenetic mark, prevalent in embryonic stem cells and neurons.[6] Its presence is often linked to active gene expression and cellular differentiation.[7] This guide provides a comprehensive technical overview of the TET enzyme-mediated conversion of 5mC to 5hmC, detailing the core mechanism, quantitative aspects, regulatory pathways, and key experimental methodologies for its study.
The Core Mechanism of 5mC Oxidation
The TET family in mammals comprises three members: TET1, TET2, and TET3.[3][4] These large, multi-domain proteins (approx. 180-230 kDa) share a conserved C-terminal core catalytic region.[3][8] This region contains a double-stranded β-helix (DSBH) domain and a cysteine-rich domain, which together coordinate the essential cofactors Fe(II) and 2-oxoglutarate (2-OG, also known as α-ketoglutarate).[3][4][8]
The catalytic cycle involves the oxidation of the methyl group of 5mC. The TET enzyme utilizes molecular oxygen (O2) to hydroxylate 5mC, yielding 5hmC.[3] This reaction is coupled with the oxidative decarboxylation of the co-substrate 2-OG to succinate (B1194679) and CO2.[3] While TET enzymes can further oxidize 5hmC to 5fC and 5caC, the initial conversion of 5mC to 5hmC is kinetically favored.[8] The subsequent oxidation steps occur at a significantly slower rate.[8] These further oxidized forms, 5fC and 5caC, are recognized and excised by Thymine-DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway, ultimately leading to the restoration of an unmodified cytosine.[1][8]
Caption: The enzymatic pathway of 5mC oxidation by TET enzymes.
Quantitative Analysis of TET Activity and Cytosine Modifications
The efficiency and substrate preference of TET enzymes, along with the abundance of 5mC and 5hmC, vary across different tissues and cellular states. The development of inhibitors is also a key area of research for therapeutic applications.
Kinetic Properties of TET Enzymes
Kinetic analyses reveal that TET enzymes have a higher affinity and turnover rate for 5mC compared to its oxidized derivatives. The rate of conversion from 5mC to 5hmC is significantly faster than the subsequent oxidation steps.[8]
Table 1: Relative Oxidation Rates of TET Enzymes
| Substrate Conversion | Relative Rate Reduction | Reference |
|---|---|---|
| 5mC → 5hmC | Baseline | [8] |
| 5hmC → 5fC | 4.9 to 6.3-fold slower | [8] |
| 5fC → 5caC | 7.8 to 12.6-fold slower |[8] |
Abundance of 5mC and 5hmC in Mammalian Tissues
The levels of 5hmC are dynamic and tissue-specific, with particularly high levels found in the brain. In many cancers, a global loss of 5hmC is observed compared to healthy tissues.[6]
Table 2: Representative Levels of 5mC and 5hmC
| Tissue / Cell Type | % 5mC of total C | % 5hmC of total C | Reference |
|---|---|---|---|
| Mouse Embryonic Stem Cells | ~4.0% | ~0.03% | [9] |
| Human Induced Pluripotent Stem Cells | Increased vs. Fibroblasts | Increased vs. Fibroblasts | [9] |
| Hepatocellular Carcinoma (Tumor) | - | 4- to 5-fold lower than adjacent tissue | [6] |
| 293T Cells | - | ~0.009% |[6] |
TET Enzyme Inhibitors
Targeting TET enzymes is a promising strategy for therapeutic intervention in diseases like cancer.[5] Several small molecule inhibitors have been developed, with varying specificities and potencies.
Table 3: Common TET Enzyme Inhibitors and their IC50 Values
| Inhibitor | Target(s) | IC50 Value | Reference |
|---|---|---|---|
| Bobcat339 | TET1 / TET2 | 33 µM / 73 µM | [10] |
| Bobcat212 | TET enzymes | - | [10] |
| TETi76 | TET enzymes | - | [10] |
| Nickel (II) | TET enzymes (replaces Fe(II)) | - |[10] |
Regulation of TET Enzyme Activity
TET enzyme function is tightly regulated by the availability of cofactors and the presence of endogenous inhibitors. The Krebs (TCA) cycle is a central hub for this regulation, as it produces both the substrate 2-OG and the competitive inhibitors succinate and fumarate. Ascorbate (Vitamin C) also plays a crucial role as a cofactor, likely by maintaining the Fe(II) iron in its reduced state, thus enhancing TET activity.[11] Additionally, TET gene expression can be post-transcriptionally regulated by various microRNAs (miRs), such as the miR-29 family which downregulates TET1.
References
- 1. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TET enzymes - Wikipedia [en.wikipedia.org]
- 4. Decoding the Role of TET Enzymes in Epigenetic Regulation - Amerigo Scientific [amerigoscientific.com]
- 5. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5mC/5hmC Sequencing - CD Genomics [cd-genomics.com]
- 8. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
The Sixth Base: A Technical Guide to the Tissue-Specific Distribution of 5-Hydroxymethylcytosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of epigenetics, 5-hydroxymethylcytosine (B124674) (5hmC) has emerged as a critical player, distinct from its precursor 5-methylcytosine (B146107) (5mC). Initially considered a mere intermediate in the DNA demethylation pathway, 5hmC is now recognized as a stable epigenetic mark with unique regulatory functions.[1] Its distribution across different tissues is not uniform, suggesting a pivotal role in cell lineage specification and tissue-specific gene expression.[2] This technical guide provides an in-depth overview of the tissue-specific distribution of 5hmC, detailed experimental protocols for its detection and quantification, and a visualization of the key signaling pathway involved in its generation.
Data Presentation: Quantitative Distribution of 5-Hydroxymethylcytosine in Human Tissues
The abundance of 5hmC varies significantly across different human tissues. The following table summarizes the quantitative data on 5hmC levels, presented as a percentage of total nucleotides or relative to other modified bases.
| Tissue | 5hmC Abundance (% of total cytosine or as specified) | Key Findings & Notes |
| Brain | High (0.40% - 0.67%)[2][3] | Highest levels are found in the brain, particularly in Purkinje cells, suggesting a crucial role in neuronal function and development.[4] |
| Liver | High (0.40% - 0.46%)[2][3] | Abundant 5hmC levels are associated with active gene expression and metabolic functions. Alterations in 5hmC have been linked to liver diseases.[5] |
| Kidney | High (0.38% - 0.40%)[2][3] | Relatively high levels of 5hmC are observed, indicating its importance in renal gene regulation. |
| Colorectal Tissues | High (0.45% - 0.57%)[2][3] | Normal colorectal tissues exhibit significant 5hmC levels. |
| Lung | Relatively Low (0.14% - 0.18%)[2][3] | Moderate levels of 5hmC are present. |
| Heart | Very Low (0.05%)[2][3] | Cardiac tissue shows very low abundance of 5hmC. |
| Breast | Very Low (0.05%)[3] | Normal breast tissue has low global levels of 5hmC, though it is enriched in specific gene regulatory regions.[6] |
| Placenta | Very Low (0.06%)[2][3] | Placental tissue exhibits low 5hmC content. |
| Hematopoietic Stem Cells (CD34+) | Higher than differentiated blood cells[7] | 5hmC levels are dynamic during hematopoiesis, with higher levels in progenitor cells priming for lineage commitment.[7] |
| Cancer Tissues (e.g., Colorectal, Liver) | Significantly Reduced[3][5] | A general trend of global 5hmC loss is observed in many cancers compared to their normal tissue counterparts.[3] |
Signaling Pathway
The primary pathway for the generation of 5hmC involves the ten-eleven translocation (TET) family of enzymes. These dioxygenases catalyze the iterative oxidation of 5-methylcytosine.
Experimental Protocols
Accurate detection and quantification of 5hmC are crucial for understanding its biological roles. Below are detailed, generalized methodologies for key experiments.
Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-Seq)
This antibody-based enrichment method is used to identify genomic regions with high levels of 5hmC.[8]
1. DNA Preparation:
-
Isolate high-quality genomic DNA from the tissue of interest.
-
Shear the DNA to an average fragment size of 200-500 bp using sonication.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
2. Immunoprecipitation:
-
Denature the fragmented DNA by heating.
-
Incubate the single-stranded DNA fragments with a specific anti-5hmC antibody overnight at 4°C.
-
Add protein A/G magnetic beads to the mixture and incubate to capture the antibody-DNA complexes.
-
Wash the beads multiple times to remove non-specifically bound DNA.
3. Elution and Library Preparation:
-
Elute the enriched DNA from the beads.
-
Purify the eluted DNA.
-
Perform PCR amplification to generate the sequencing library.
-
Quantify and validate the library before sequencing.
4. Sequencing and Data Analysis:
-
Perform high-throughput sequencing of the hMeDIP library and an input control library.
-
Align reads to a reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions enriched for 5hmC.
References
- 1. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deep5hmC: Predicting genome-wide 5-Hydroxymethylcytosine landscape via a multimodal deep learning model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of hMeDIP-Seq, Introduction, Key Features, and Applications - CD Genomics [cd-genomics.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tet Enzymes, Variants, and Differential Effects on Function [frontiersin.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Abundance of 5-hydroxymethylcytosine (5hmC) in Brain and Embryonic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxymethylcytosine (B124674) (5hmC) is a modified DNA base, oxidized from 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of enzymes.[1] Initially considered merely an intermediate in DNA demethylation, a growing body of evidence suggests that 5hmC is a stable epigenetic mark with crucial roles in gene regulation, particularly in the central nervous system and during embryonic development.[2] This guide provides a comprehensive overview of the abundance of 5hmC in brain tissue and embryonic stem cells (ESCs), detailing the quantitative differences, the experimental methodologies for its detection, and the key signaling pathways involved.
Quantitative Abundance of 5hmC
The levels of 5hmC vary significantly between different cell types and tissues, with the brain exhibiting the highest abundance.[3][4] In contrast, embryonic stem cells have considerably lower, yet functionally significant, levels of 5hmC.[1][5]
Table 1: Comparative Abundance of 5hmC in Brain and Embryonic Stem Cells
| Tissue/Cell Type | Species | Method of Quantification | 5hmC Levels (% of total nucleotides) | 5hmC Levels (relative to 5mC) | Reference |
| Purkinje Neurons | Mouse | Thin-Layer Chromatography & Mass Spectrometry | ~0.6% | ~40% of 5mC | [1] |
| Granular Cells | Mouse | Thin-Layer Chromatography & Mass Spectrometry | ~0.2% | [6] | |
| Hippocampus | Mouse | 5hmC-selective chemical-labeling | - | - | [1] |
| Frontal Cortex | Human | Tet-assisted bisulfite sequencing | - | - | [7] |
| Embryonic Stem Cells | Mouse | Thin-Layer Chromatography & Mass Spectrometry | ~0.03% | ~7% of 5mC | [1] |
| Embryonic Stem Cells | Human | Mass Spectrometry | - | - | [5] |
Table 2: 5hmC Levels in Different Brain Regions and Developmental Stages
| Brain Region | Species | Developmental Stage | Observation | Reference |
| Hippocampus | Mouse | Postnatal to Adulthood | Marked acquisition of 5hmC | [1] |
| Cerebral Cortex | Human | Fetal to Adult | Markedly increases | [7] |
| Cerebellum | Non-human primate | Aging | Dynamic changes | [8] |
| Dentate Granule Neurons | Mouse | Adult | High enrichment in gene bodies | [4] |
Experimental Protocols for 5hmC Detection and Quantification
A variety of techniques are available to study 5hmC, ranging from global quantification to base-resolution mapping. The choice of method depends on the specific research question.
These methods provide an overall percentage of 5hmC in the genome.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a highly sensitive and accurate method for quantifying global levels of 5mC and 5hmC.[6][9]
-
Thin-Layer Chromatography (TLC): A less sensitive but simpler method that often requires radioactive labeling.[6]
-
Protocol Outline:
-
Genomic DNA is digested into single nucleotides.
-
The 5'-ends of the nucleotides are radioactively labeled.
-
The nucleotides are separated by two-dimensional TLC.
-
The amount of 5hmC is quantified by comparing the radioactivity of the 5hmC spot to the other nucleotide spots.
-
-
These techniques allow for the investigation of 5hmC levels at specific genomic loci.
-
Antibody-Based Enrichment (hMeDIP-Seq): This method uses an antibody specific to 5hmC to enrich for DNA fragments containing this modification, which are then sequenced.[12][13]
-
Protocol Outline:
-
Genomic DNA is fragmented by sonication.
-
An antibody specific to 5hmC is used to immunoprecipitate DNA fragments containing 5hmC.
-
The enriched DNA is then purified and sequenced.
-
Sequencing reads are mapped to the genome to identify 5hmC-enriched regions.
-
-
-
Glucosylation-Based Methods: These methods rely on the specific glucosylation of 5hmC by T4 β-glucosyltransferase (β-GT).
-
5hmC-Seal: This technique involves the chemical labeling of 5hmC after glucosylation, allowing for enrichment and sequencing.[12]
-
Restriction Enzyme-Based Analysis: This method utilizes the differential sensitivity of restriction enzymes to glucosylated 5hmC. For example, MspI can be blocked by glucosylated 5hmC, allowing for the quantification of 5hmC at its recognition sites.[13][14]
-
These methods provide the most detailed information on the location of 5hmC.
-
Tet-Assisted Bisulfite Sequencing (TAB-Seq): This technique can distinguish 5hmC from 5mC and unmodified cytosine at single-base resolution.[6][7]
-
Protocol Outline:
-
5hmC is protected by glucosylation using β-GT.
-
TET enzyme is used to oxidize 5mC to 5-carboxylcytosine (5caC).
-
Standard bisulfite sequencing is performed, where both unmodified cytosine and 5caC are converted to uracil, while the protected 5hmC is read as cytosine.
-
Comparison with a standard bisulfite sequencing library (which detects both 5mC and 5hmC as cytosine) allows for the identification of 5hmC.
-
-
-
Oxidative Bisulfite Sequencing (oxBS-Seq): This method also provides single-base resolution of 5hmC.[6][12]
-
Protocol Outline:
-
5hmC is specifically oxidized to 5-formylcytosine (B1664653) (5fC).
-
Bisulfite treatment converts 5fC to uracil.
-
5mC remains as cytosine.
-
By comparing the results of oxBS-Seq with standard bisulfite sequencing, the locations of 5hmC can be inferred.[12]
-
-
Signaling Pathways and Functional Roles
The generation of 5hmC is critically dependent on the TET family of enzymes (TET1, TET2, TET3), which are α-ketoglutarate and Fe(II)-dependent dioxygenases.[15] Vitamin C has been shown to enhance the activity of TET enzymes.[15]
The primary pathway for 5hmC generation involves the oxidation of 5mC by TET enzymes. This process is fundamental to the role of 5hmC in both active DNA demethylation and as a stable epigenetic mark.
Caption: TET-mediated conversion of 5mC to 5hmC.
In the brain, 5hmC is highly enriched in the gene bodies of actively transcribed genes, particularly those involved in synaptic function and neuronal development.[2][3] Its levels increase during neuronal differentiation and are maintained throughout adulthood, suggesting a stable role in neuronal identity and function.[1][16]
Caption: Role of 5hmC in neuronal differentiation.
In ESCs, 5hmC is enriched at the promoters of developmental regulators and plays a role in maintaining pluripotency and preparing cells for differentiation.[5] TET enzymes are crucial for the commitment of ESCs to the neural lineage.[17]
Caption: Role of 5hmC in ESC pluripotency.
Experimental Workflow Example: hMeDIP-Seq
The following diagram illustrates a typical workflow for hydroxymethylated DNA immunoprecipitation followed by sequencing.
Caption: Workflow for hMeDIP-Sequencing.
Conclusion
5-hydroxymethylcytosine is a key epigenetic modification with distinct and abundant presence in the brain and a dynamic regulatory role in embryonic stem cells. The significant differences in 5hmC levels between these two cell types underscore its importance in cell identity and function. The availability of robust experimental techniques for the detection and quantification of 5hmC provides powerful tools for researchers and drug development professionals to further elucidate its role in health and disease, opening new avenues for therapeutic intervention in neurological and developmental disorders.
References
- 1. 5-hydroxymethylcytosine: A new player in brain disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment [frontiersin.org]
- 3. 5-hmC in the brain is abundant in synaptic genes and shows differences at the exon-intron boundary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide antagonism between 5-hydroxymethylcytosine and DNA methylation in the adult mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A pilot investigation of differential hydroxymethylation levels in patient-derived neural stem cells implicates altered cortical development in bipolar disorder [frontiersin.org]
- 6. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-genome analysis of 5-hydroxymethylcytosine and 5-methylcytosine at base resolution in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Brain Region- and Age-Dependent 5-Hydroxymethylcytosine Activity in the Non-Human Primate [frontiersin.org]
- 9. Quantification of Global DNA Methylation Levels by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fan.genetics.ucla.edu [fan.genetics.ucla.edu]
- 12. 5mC vs 5hmC Detection Methods: WGBS, EM-Seq, 5hmC-Seal - CD Genomics [cd-genomics.com]
- 13. epigenie.com [epigenie.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Nutritional epigenetics - Wikipedia [en.wikipedia.org]
- 16. Dynamics of 5-hydroxymethylcytosine and chromatin marks in mammalian neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxymethylcytosine: A Key Player in the Epigenetic Regulation of Gene Activation and Silencing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of epigenetic regulation, 5-hydroxymethylcytosine (B124674) (5hmC) has emerged as a critical player, extending the functional alphabet of the genome beyond the canonical four bases and the well-studied 5-methylcytosine (B146107) (5mC). Initially considered a mere intermediate in the DNA demethylation pathway, a growing body of evidence now establishes 5hmC as a stable and distinct epigenetic mark with profound implications for gene expression, cellular differentiation, and disease. This technical guide provides a comprehensive overview of the role of 5hmC in gene activation and silencing, detailing its formation, genomic distribution, and the molecular mechanisms through which it exerts its influence. Furthermore, this guide presents quantitative data on 5hmC levels, detailed experimental protocols for its detection and analysis, and visual representations of key pathways and workflows to support researchers in their exploration of this fascinating epigenetic modification.
The Dynamic Nature of 5-Hydroxymethylcytosine
5-Hydroxymethylcytosine is generated through the oxidation of 5-methylcytosine, a reaction catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3)[1][2]. This conversion is not merely a step towards demethylation but establishes 5hmC as a distinct entity with its own set of reader proteins and regulatory functions. The TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), which are then excised by thymine-DNA glycosylase (TDG) as part of the base excision repair (BER) pathway, leading to the restoration of an unmodified cytosine. This process constitutes the active DNA demethylation pathway. However, 5hmC can also be a stable mark, particularly in post-mitotic cells like neurons, where it is highly abundant[1].
Signaling Pathway of 5mC Oxidation and Demethylation
Caption: TET-mediated oxidation of 5mC and the active DNA demethylation pathway.
Quantitative Distribution of 5hmC
The abundance of 5hmC varies significantly across different tissues and cell types, and its levels are often altered in disease states, particularly in cancer.
Table 1: Global 5hmC Content in Different Human Tissues
| Tissue | % of 5-hmC (relative to total cytosines) | Reference |
| Brain | 0.67% | [1] |
| Rectum | 0.57% | [1] |
| Liver | 0.46% | [1] |
| Colon | 0.45% | [1] |
| Kidney | 0.38% | [1] |
| Lung | 0.14% | [1] |
| Placenta | 0.06% | [1] |
| Breast | 0.05% | [1] |
| Heart | 0.05% | [1] |
Table 2: 5hmC Levels in Cancer vs. Normal Tissues
| Cancer Type | Change in 5hmC Levels in Cancer Tissue | Fold Reduction (approx.) | Reference |
| Colorectal Cancer | Significantly reduced | 7.7 to 28-fold | [1] |
| Squamous Cell Lung Cancer | Substantially depleted | up to 5-fold | [3] |
| Brain Tumors | Drastically reduced | up to >30-fold | [3] |
Role of 5hmC in Gene Regulation
5hmC plays a dual role in gene regulation, contributing to both gene activation and, in some contexts, gene silencing. Its function is highly dependent on its genomic location.
-
Promoters and Enhancers: 5hmC is enriched at active enhancers and promoters, often correlating with active histone marks like H3K4me1 and H3K27ac.[4] Its presence in these regions is generally associated with increased gene expression. It is thought to facilitate transcription by preventing the binding of methyl-CpG-binding domain (MBD) proteins, which recognize 5mC and recruit repressive complexes.
-
Gene Bodies: A significant portion of 5hmC is found within the bodies of actively transcribed genes.[5] The presence of 5hmC in gene bodies is positively correlated with gene expression levels in many tissues.[5] It is hypothesized that gene body 5hmC may play a role in regulating splicing or preventing spurious transcription initiation.
-
Gene Silencing: While generally associated with active transcription, 5hmC has also been implicated in gene silencing in specific contexts. For instance, in mouse embryonic stem cells, a subset of "silenced enhancers" are marked by 5hmC, suggesting a repressive role in maintaining pluripotency by keeping lineage-specific genes poised for activation upon differentiation.
Experimental Protocols for 5hmC Analysis
A variety of techniques have been developed to detect and quantify 5hmC, each with its own advantages and limitations.
Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-seq)
hMeDIP-seq is an antibody-based method for enriching DNA fragments containing 5hmC.
Protocol Outline:
-
Genomic DNA Isolation and Fragmentation: Isolate high-quality genomic DNA from cells or tissues. Fragment the DNA to a desired size range (e.g., 200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Denature the fragmented DNA and incubate with a specific anti-5hmC antibody.
-
Capture of Antibody-DNA Complexes: Add protein A/G magnetic beads to capture the antibody-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound DNA.
-
Elution and DNA Purification: Elute the enriched DNA from the beads and purify it.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and perform high-throughput sequencing.
References
- 1. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 5-Hydroxymethylcytosine is associated with enhancers and gene bodies in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Emerging Frontier of Neuroepigenetics: 5-Hydroxymethylcytosine's Pivotal Role in Neuronal Development and Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
The landscape of neuroscience is being reshaped by our deepening understanding of epigenetics, the intricate layer of regulation that governs gene expression without altering the DNA sequence itself. Among the key players in this dynamic field is 5-hydroxymethylcytosine (B124674) (5hmC), a modified DNA base that is profoundly enriched in the central nervous system. Once considered a mere intermediate in the DNA demethylation process, 5hmC is now recognized as a stable and crucial epigenetic mark with far-reaching implications for neuronal development, synaptic plasticity, and the pathogenesis of a wide spectrum of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the current knowledge on 5hmC in the brain, offering valuable insights for researchers, scientists, and drug development professionals seeking to unravel the complexities of neuronal function and explore novel therapeutic avenues.
The Dynamic Landscape of 5hmC in the Brain: A Quantitative Overview
The concentration and distribution of 5hmC in the brain are not static; they are dynamically regulated across different brain regions, cell types, and developmental stages. This intricate regulation underscores the multifaceted role of 5hmC in shaping the neuronal epigenome. The following table summarizes key quantitative data on 5hmC levels in the nervous system, providing a comparative snapshot of its abundance.
| Species | Brain Region/Cell Type | Developmental Stage | 5hmC Level | Method of Quantification | Reference |
| Mouse | Purkinje Neurons | Adult | ~0.6% of total nucleotides (~40% of 5mC) | Thin-Layer Chromatography / Mass Spectrometry | [1] |
| Mouse | Embryonic Stem Cells | Embryonic | ~0.03% of total nucleotides (~7% of 5mC) | Thin-Layer Chromatography / Mass Spectrometry | [1] |
| Mouse | Brain (whole) | Adult | ~9% of the genome is 5hmC-enriched | Chemical Capture-based Sequencing | [2] |
| Human | Prefrontal Cortex | Adult | 37,145 detectable 5hmC sites | Oxidative Bisulfite Sequencing (oxBS-Seq) with 450K array | [3][4] |
| Human | Cerebellum | Adult | 65,563 detectable 5hmC sites | Oxidative Bisulfite Sequencing (oxBS-Seq) with 450K array | [3][4] |
| Mouse | Cortex - Astrocytes | Adult | 62% of CpG sites have >10% 5hmC | Nanopore Sequencing | [5][6] |
| Mouse | Cortex - Neurons | Adult | 42% of CpG sites have >10% 5hmC | Nanopore Sequencing | [5][6] |
| Mouse | Cortex - Microglia | Adult | 19% of CpG sites have >10% 5hmC | Nanopore Sequencing | [5][6] |
| Rhesus Monkey | Cortex, Cerebellum, Hippocampus, Striatum | Juvenile (2 yrs) to Old (17 yrs) | Significant age-dependent accumulation | 5hmC-specific dot-blotting and sequencing | [7] |
| Mouse | Hippocampus | Newborn to 90-day-old | Significant increase with age | Not specified | [8] |
The Enzymatic Machinery and Signaling Pathways of 5hmC
The generation of 5hmC is a tightly regulated enzymatic process initiated by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3). These enzymes catalyze the oxidation of 5-methylcytosine (B146107) (5mC), a well-known repressive epigenetic mark, into 5hmC. This conversion is not merely a step towards demethylation but also establishes a new epigenetic state with its own set of reader proteins and functional consequences. The presence of 5hmC can sterically hinder the binding of 5mC-specific reader proteins, thereby alleviating gene repression. Furthermore, 5hmC can be further oxidized by TET enzymes to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), which are then excised by thymine-DNA glycosylase (TDG) as part of the base excision repair pathway, leading to active DNA demethylation.
Key Experimental Protocols for 5hmC Analysis
The accurate detection and quantification of 5hmC are paramount for understanding its biological roles. Several powerful techniques have been developed to distinguish 5hmC from its precursor, 5mC, at both locus-specific and genome-wide scales. Below are detailed methodologies for three key experiments.
TET-Assisted Bisulfite Sequencing (TAB-Seq)
TAB-Seq provides single-base resolution quantitative information about 5hmC levels. The workflow relies on the specific protection of 5hmC from TET-mediated oxidation, allowing for its differentiation from 5mC.
Experimental Workflow:
Detailed Methodology:
-
DNA Preparation:
-
Start with high-quality genomic DNA (1-5 µg).
-
Fragment DNA to the desired size (e.g., 200-500 bp) using sonication or enzymatic digestion.
-
Perform end-repair, A-tailing, and ligation of methylated sequencing adapters.
-
-
Glucosylation of 5hmC:
-
To a solution of adapter-ligated DNA, add β-glucosyltransferase (β-GT) and UDP-glucose.
-
Incubate at 37°C for 1 hour to specifically glucosylate the hydroxyl group of 5hmC, protecting it from subsequent oxidation.
-
Purify the DNA using magnetic beads.
-
-
Oxidation of 5mC:
-
Resuspend the DNA in a reaction buffer containing recombinant TET1 enzyme.
-
Incubate at 37°C for 1-2 hours to oxidize 5mC to 5-carboxylcytosine (5caC).
-
Purify the DNA.
-
-
Bisulfite Conversion:
-
Treat the DNA with a sodium bisulfite conversion reagent according to the manufacturer's protocol. This step converts unmethylated cytosines and 5caC to uracil, while the glucosylated 5hmC remains as cytosine.
-
Desalt and purify the converted DNA.
-
-
PCR Amplification and Sequencing:
-
Amplify the bisulfite-converted DNA using primers specific to the ligated adapters.
-
Purify the PCR product and perform next-generation sequencing.
-
During data analysis, cytosines that remain as 'C' represent the original 5hmC sites.
-
Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-Seq)
hMeDIP-Seq is an antibody-based enrichment method used to identify genomic regions with high levels of 5hmC.
Detailed Methodology:
-
DNA Preparation and Fragmentation:
-
Isolate high-quality genomic DNA.
-
Fragment the DNA to an average size of 200-800 bp by sonication.
-
-
Immunoprecipitation:
-
Denature the fragmented DNA by heating to 95°C for 10 minutes, followed by rapid cooling on ice.
-
Incubate the denatured DNA with a highly specific anti-5hmC antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the DNA-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads several times with low and high salt buffers to remove non-specifically bound DNA.
-
Elute the immunoprecipitated DNA from the antibody-bead complexes using an elution buffer (e.g., containing Proteinase K) and incubate at 55°C.
-
-
DNA Purification and Library Preparation:
-
Purify the eluted DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare a sequencing library from the enriched DNA fragments.
-
-
Sequencing and Data Analysis:
-
Perform high-throughput sequencing of the hMeDIP library and an input control library (fragmented DNA without immunoprecipitation).
-
Align reads to the reference genome and perform peak calling to identify regions enriched for 5hmC.
-
Oxidative Bisulfite Sequencing (oxBS-Seq)
oxBS-Seq is a chemical-based method that, in parallel with standard bisulfite sequencing (BS-Seq), allows for the quantification of both 5mC and 5hmC at single-base resolution.
Detailed Methodology:
-
Sample Splitting:
-
Divide the genomic DNA sample into two aliquots. One will undergo oxidative bisulfite treatment (oxBS), and the other will undergo standard bisulfite treatment (BS).
-
-
Oxidation (for the oxBS sample):
-
Treat the DNA with an oxidizing agent (e.g., potassium perruthenate) that specifically converts 5hmC to 5-formylcytosine (5fC). 5mC remains unmodified.
-
-
Bisulfite Conversion (for both samples):
-
Perform standard sodium bisulfite conversion on both the oxidized (oxBS) and non-oxidized (BS) DNA samples.
-
In the BS sample, unmethylated cytosines are converted to uracil, while both 5mC and 5hmC remain as cytosine.
-
In the oxBS sample, unmethylated cytosines and 5fC (derived from 5hmC) are converted to uracil, while only 5mC remains as cytosine.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from both the BS and oxBS treated DNA.
-
Perform next-generation sequencing on both libraries.
-
-
Data Analysis:
-
Align the sequencing reads from both experiments to a reference genome.
-
The methylation level at each CpG site in the BS-Seq data represents (%5mC + %5hmC).
-
The methylation level at each CpG site in the oxBS-Seq data represents %5mC.
-
The level of 5hmC at each site is calculated by subtracting the oxBS-Seq methylation level from the BS-Seq methylation level.
-
The Functional Significance of 5hmC in Neuronal Processes
The dynamic regulation and specific genomic localization of 5hmC point to its critical involvement in a variety of neuronal processes:
-
Neurodevelopment and Differentiation: 5hmC levels increase during neuronal differentiation, and this modification is crucial for the proper expression of genes involved in neurogenesis and neuronal maturation.[1]
-
Synaptic Plasticity, Learning, and Memory: 5hmC is dynamically regulated in response to neuronal activity and is enriched in genes associated with synaptic function.[9] This suggests a role for 5hmC in the epigenetic mechanisms underlying learning and memory formation.
-
Gene Regulation: The presence of 5hmC in gene bodies is often positively correlated with gene expression, suggesting its role in maintaining a transcriptionally permissive chromatin state.[10]
-
Neurological and Psychiatric Disorders: Dysregulation of 5hmC has been implicated in a range of brain disorders, including Alzheimer's disease, Parkinson's disease, Rett syndrome, and various psychiatric conditions.[1]
Future Directions and Therapeutic Implications
The study of 5hmC in the brain is a rapidly evolving field with immense potential. Future research will likely focus on:
-
Elucidating the precise mechanisms by which 5hmC and its reader proteins regulate gene expression in different neuronal subtypes.
-
Developing more advanced techniques for the cell-type-specific and real-time imaging of 5hmC dynamics in the living brain.
-
Investigating the causal role of 5hmC dysregulation in the pathogenesis of specific neurological and psychiatric disorders.
From a therapeutic perspective, the enzymes that write and erase 5hmC, particularly the TET enzymes, represent promising targets for drug development. Modulating the activity of these enzymes could offer novel strategies for correcting epigenetic abnormalities and treating a range of brain disorders. As our understanding of the "hydroxymethylome" deepens, we move closer to unlocking new frontiers in neuroscience and developing innovative therapies for debilitating brain conditions.
References
- 1. 5-hydroxymethylcytosine: A new player in brain disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlated 5-Hydroxymethylcytosine (5hmC) and Gene Expression Profiles Underpin Gene and Organ-Specific Epigenetic Regulation in Adult Mouse Brain and Liver | PLOS One [journals.plos.org]
- 3. Variation in 5-hydroxymethylcytosine across human cortex and cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variation in 5-hydroxymethylcytosine across human cortex and cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Brain Region- and Age-Dependent 5-Hydroxymethylcytosine Activity in the Non-Human Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of aging on 5-hydroxymethylcytosine in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-hmC in the brain is abundant in synaptic genes and shows differences at the exon-intron boundary - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome-wide antagonism between 5-hydroxymethylcytosine and DNA methylation in the adult mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: 5-Hydroxymethylcytosine: A Stable Epigenetic Mark or a Fleeting Intermediate in Demethylation?
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content: This technical guide provides an in-depth exploration of the dual nature of 5-hydroxymethylcytosine (B124674) (5hmC). It serves as a comprehensive resource, detailing its role as both a stable entity in epigenetic regulation and a transient intermediate in the DNA demethylation pathway. The document includes quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for professionals in life sciences and drug development.
Introduction: The Sixth Base
For decades, the epigenetic landscape was largely defined by the fifth base, 5-methylcytosine (B146107) (5mC), a key player in gene silencing.[1] The discovery of 5-hydroxymethylcytosine (5hmC) in mammalian DNA in 2009 fundamentally altered this landscape.[2] Produced by the oxidation of 5mC by the Ten-Eleven Translocation (TET) family of enzymes, 5hmC's identity has been a subject of intense investigation.[1][3][4][5] Is it merely a fleeting intermediate on the path to remove a methyl group, or is it a stable, functional epigenetic mark in its own right?
The evidence points to a fascinating duality: 5hmC's role is not mutually exclusive but is instead highly dependent on the cellular context, developmental stage, and genomic location.[6][7] This guide will dissect the two faces of 5hmC, presenting the biochemical pathways, quantitative evidence, and the experimental methodologies crucial for its study.
The Role of 5hmC as a Demethylation Intermediate
The presence of 5hmC is central to two major pathways of DNA demethylation: active, replication-independent demethylation and passive, replication-dependent demethylation.
Active DNA Demethylation Pathway
Active demethylation is an enzymatic process that removes the methyl group from 5mC without requiring DNA replication. This pathway is critical during epigenetic reprogramming in germ cells and the early embryo.[6] The process unfolds in a series of oxidative steps catalyzed by TET enzymes.[1][5]
-
Oxidation of 5mC: TET enzymes convert 5mC to 5hmC.
-
Further Oxidation: TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and then to 5-carboxylcytosine (5caC).[1][5][8]
-
Excision and Repair: Both 5fC and 5caC are recognized and excised by Thymine (B56734) DNA Glycosylase (TDG).[1][8]
-
Restoration: The resulting abasic site is repaired by the Base Excision Repair (BER) pathway, which ultimately restores an unmodified cytosine.[1]
In this context, 5hmC, 5fC, and 5caC are transient intermediates in a multi-step enzymatic erasure process.[9][10]
Passive DNA Demethylation Pathway
Passive demethylation occurs during DNA replication. The maintenance DNA methyltransferase, DNMT1, which typically copies methylation patterns to the newly synthesized strand, has a much lower affinity for 5hmC compared to 5mC.[6][11] This inefficient recognition leads to a failure to maintain the mark on the daughter strand, resulting in a progressive, replication-dependent dilution of 5hmC and its replacement with unmodified cytosine over subsequent cell divisions.
5hmC as a Stable, Functional Epigenetic Mark
Contrary to its role as a transient intermediate, 5hmC is remarkably stable and abundant in specific cellular contexts, particularly in terminally differentiated cells like neurons.[6][12] This stability suggests it is not merely awaiting further oxidation or dilution but serves a distinct regulatory function.[1][3][11]
Tissue-Specific Abundance and Stability
The levels of 5hmC vary dramatically across different tissues, with the highest concentrations found in the brain.[2][6][13] In contrast to the relatively uniform levels of 5mC, 5hmC content can differ by over 13-fold between tissues, indicating a highly regulated, tissue-specific role.[13] In the brain, 5hmC levels accumulate during development and aging, supporting its role as a long-term, stable mark.[6]
Genomic Localization and Gene Regulation
Genome-wide mapping reveals that 5hmC is not randomly distributed. It is enriched in the bodies of actively transcribed genes and at regulatory elements like enhancers.[4][6][14] This localization pattern strongly correlates with active gene expression, in stark contrast to 5mC, which is typically associated with gene silencing.[11][14][15] This suggests 5hmC plays a direct role in maintaining an open chromatin state conducive to transcription.[4]
Recognition by "Reader" Proteins
The existence of specific proteins that recognize and bind to 5hmC provides strong evidence for its function as a distinct epigenetic signal. While some methyl-CpG binding proteins (MBDs) that bind 5mC show reduced affinity for 5hmC, other proteins, including MeCP2 and MBD3, have been identified as 5hmC "readers".[3][6] These interactions can recruit other chromatin-modifying complexes, translating the 5hmC mark into specific downstream functional outcomes, such as modulating chromatin structure and gene expression.[3]
Quantitative Data Presentation
The relative abundance of 5hmC is a key indicator of its potential role in a given tissue. The following table summarizes quantitative data from studies on human tissues, highlighting the significant variation.
| Human Tissue | 5hmC Abundance (% of total modified cytosines or relative level) | Reference |
| Brain (Cerebral Cortex) | High (0.6-0.7%) | [13] |
| Liver | High (0.5-0.6%) | [13] |
| Kidney | High (0.4%) | [13] |
| Colorectal (Normal) | High (0.46-0.57%) | [13] |
| Colorectal (Cancerous) | Significantly Reduced (0.02-0.06%) | [13] |
| Lung | Low (0.18%) | [13] |
| Heart | Very Low (0.05-0.06%) | [13] |
| Breast | Very Low (0.05-0.06%) | [13] |
| Placenta | Very Low (0.05%) | [13] |
Note: Percentages are approximate and can vary based on the specific detection method and individual samples.
Experimental Protocols for 5hmC Analysis
Distinguishing 5hmC from the far more abundant 5mC and unmodified cytosine requires specialized techniques. Standard bisulfite sequencing, the gold standard for 5mC detection, cannot differentiate between 5mC and 5hmC.[16] Below are detailed protocols for key methods that enable specific detection and mapping of 5hmC.
Oxidative Bisulfite Sequencing (oxBS-Seq)
This method allows for the single-base resolution mapping of 5mC by subtracting the 5hmC signal. It involves comparing two parallel experiments: one standard bisulfite sequencing (BS-Seq) run and one oxidative bisulfite sequencing (oxBS-Seq) run.
-
Principle: 5hmC is specifically oxidized to 5-formylcytosine (5fC). During subsequent bisulfite treatment, both unmodified cytosine and 5fC are converted to uracil (B121893) (read as thymine after PCR), while 5mC remains as cytosine. By comparing the BS-Seq (reads C for both 5mC and 5hmC) and oxBS-Seq (reads C for 5mC only) results, the location of 5hmC can be inferred by subtraction.[16][17]
-
Methodology:
-
DNA Isolation: Extract high-quality genomic DNA from the sample.
-
Sample Split: Divide the DNA sample into two aliquots.
-
Oxidation (oxBS-Seq Aliquot): Treat one aliquot with potassium perruthenate (KRuO₄) to oxidize 5hmC to 5fC. Purify the DNA.
-
Bisulfite Conversion: Perform sodium bisulfite conversion on both the oxidized aliquot and the untreated aliquot. This converts C and 5fC to U, while 5mC remains C.
-
Library Preparation: Prepare sequencing libraries from both bisulfite-converted samples.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis: Align reads from both libraries to a reference genome.
-
In the BS-Seq library, C reads represent (5mC + 5hmC).
-
In the oxBS-Seq library, C reads represent only 5mC.
-
The level of 5hmC at any given site is calculated as: (%C in BS-Seq) - (%C in oxBS-Seq).
-
-
TET-Assisted Bisulfite Sequencing (TAB-Seq)
TAB-Seq provides a direct, positive readout of 5hmC locations at single-base resolution.
-
Principle: This method relies on protecting 5hmC from oxidation, while converting 5mC to a state that is susceptible to bisulfite conversion.
-
Protection: The hydroxyl group of 5hmC is glucosylated using a β-glucosyltransferase (β-GT), creating glucosyl-5hmC (g5hmC). This modification protects the base from TET enzyme activity.
-
Oxidation: A TET enzyme is used to oxidize all unprotected 5mC to 5caC.
-
Conversion: During bisulfite treatment, unmodified C and 5caC are converted to U. The bulky glucosyl group on g5hmC prevents its conversion, so it is read as C.[18]
-
Therefore, any cytosine that remains after this procedure was originally a 5hmC.
-
-
Methodology:
-
DNA Isolation: Extract high-quality genomic DNA.
-
Glucosylation: Treat DNA with β-GT and UDP-glucose to convert 5hmC to g5hmC.
-
Oxidation: Treat the DNA with a recombinant TET enzyme (e.g., TET1) to oxidize 5mC to 5caC. Purify the DNA.
-
Bisulfite Conversion: Perform sodium bisulfite conversion. This converts C and 5caC to U, while g5hmC remains as C.
-
Library Preparation & Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.
-
Data Analysis: Align reads to a reference genome. Any C read at a CpG site corresponds to an original 5hmC position.
-
5hmC-Specific Immunoprecipitation (hMeDIP-Seq)
hMeDIP-Seq is an antibody-based enrichment method used to map the genome-wide distribution of 5hmC, identifying regions with high levels of this modification.
-
Principle: This technique is analogous to Chromatin Immunoprecipitation (ChIP-Seq). Genomic DNA is fragmented, and an antibody highly specific for 5hmC is used to enrich for DNA fragments containing the mark. These enriched fragments are then sequenced.
-
Methodology:
-
DNA Isolation and Fragmentation: Extract genomic DNA and fragment it to a desired size range (typically 200-600 bp) using sonication or enzymatic digestion.
-
Denaturation: Denature the fragmented DNA to produce single-stranded DNA, which improves antibody access.
-
Immunoprecipitation (IP): Incubate the single-stranded DNA with a specific anti-5hmC antibody. The antibody-DNA complexes are then captured, typically using protein A/G magnetic beads.
-
Washing: Perform a series of washes to remove non-specifically bound DNA fragments.
-
Elution: Elute the specifically bound DNA from the antibody-bead complex.
-
Library Preparation & Sequencing: Prepare a sequencing library from the enriched DNA. A parallel "input" library should be prepared from the fragmented DNA before the IP step to serve as a control for background and amplification biases.
-
Data Analysis: Sequence both the hMeDIP and input libraries. Align reads to the reference genome. Use peak-calling algorithms to identify genomic regions that are significantly enriched for 5hmC in the hMeDIP sample compared to the input control.
-
Conclusion and Future Directions
5-hydroxymethylcytosine is not simply a demethylation intermediate or a stable epigenetic mark; it is both. Its function is dictated by the dynamic needs of the cell.
-
In contexts requiring rapid epigenetic reprogramming, such as in primordial germ cells and early development, 5hmC acts primarily as a transient intermediate , paving the way for active or passive demethylation.[6]
-
In terminally differentiated, long-lived cells like neurons, 5hmC serves as a stable, independent epigenetic mark , contributing to the fine-tuning of gene expression and maintaining cellular identity.[6][11]
The dysregulation of 5hmC levels is increasingly linked to various diseases, including cancer and neurological disorders.[3][19] Global loss of 5hmC is a common feature in many tumors, often resulting from mutations in TET enzymes or metabolic alterations that inhibit their function.[3] This makes 5hmC a promising biomarker for cancer diagnosis and prognosis.[3]
Future research will continue to unravel the complexities of 5hmC's context-dependent roles. Key areas of investigation include identifying the full spectrum of 5hmC reader proteins, understanding how TET enzyme activity is regulated at specific genomic loci, and elucidating how the interplay between 5mC and 5hmC orchestrates gene expression programs in health and disease. The development of novel therapeutic strategies aimed at modulating TET activity and restoring normal 5hmC patterns represents an exciting frontier in epigenetic medicine.
References
- 1. 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation [mdpi.com]
- 2. 5-Hydroxymethylcytosine - Wikipedia [en.wikipedia.org]
- 3. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomodal.com [biomodal.com]
- 6. 5-hydroxymethylcytosine: a stable or transient DNA modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-hydroxymethylcytosines regulate gene expression as a passive DNA demethylation resisting epigenetic mark in proliferative somatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epigenie.com [epigenie.com]
- 9. Potential functional roles of DNA demethylation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential functional roles of DNA demethylation intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxymethylation of DNA: an epigenetic marker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlated 5-Hydroxymethylcytosine (5hmC) and Gene Expression Profiles Underpin Gene and Organ-Specific Epigenetic Regulation in Adult Mouse Brain and Liver | PLOS One [journals.plos.org]
- 15. academic.oup.com [academic.oup.com]
- 16. epigenie.com [epigenie.com]
- 17. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
The Role of 5-Hydroxymethylcytosine (5hmC) in Cancer and Other Diseases: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxymethylcytosine (B124674) (5hmC) is an epigenetic modification derived from the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of dioxygenases. Once considered merely an intermediate in DNA demethylation, 5hmC is now recognized as a stable and functionally distinct epigenetic mark. It plays a crucial role in regulating gene expression, cellular differentiation, and maintaining genomic stability.[1][2] Dysregulation of 5hmC patterns is increasingly implicated in a wide range of pathological conditions, most notably cancer, but also in neurological, metabolic, and autoimmune diseases. This technical guide provides a comprehensive overview of the function of 5hmC in various diseases, details experimental methodologies for its study, and presents its role in key signaling pathways.
The Function of 5hmC in Disease
The distribution and levels of 5hmC are tissue-specific, and alterations in these patterns are a hallmark of several diseases.[3]
5hmC in Cancer
A global loss of 5hmC is a common feature across many types of cancer, including those of the colon, breast, prostate, and lung.[4][5] This depletion is often associated with decreased activity of TET enzymes, which can be caused by mutations in the TET genes themselves or in genes encoding metabolic enzymes like isocitrate dehydrogenase (IDH) and succinate (B1194679) dehydrogenase (SDH).[2] The resulting accumulation of oncometabolites, such as 2-hydroxyglutarate (2-HG), competitively inhibits TET enzyme function.
Functionally, the loss of 5hmC contributes to tumorigenesis by:
-
Altering Gene Expression: Reduced 5hmC levels in promoter and enhancer regions can lead to the silencing of tumor suppressor genes and the activation of oncogenes.
-
Promoting Genomic Instability: 5hmC is involved in DNA repair pathways, and its depletion can contribute to genomic instability.
-
Enhancing Cancer Stem Cell Properties: Low levels of 5hmC have been linked to the maintenance of a stem-like state in cancer cells, which can drive tumor progression and therapy resistance.
While a global loss is common, locus-specific gains of 5hmC have also been observed in some cancers, where they can contribute to the activation of oncogenic pathways.[6]
5hmC in Other Diseases
-
Neurological Disorders: The brain has the highest levels of 5hmC in the body, where it is crucial for normal neurodevelopment and function.[3][7] Alterations in 5hmC patterns have been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as neurodevelopmental disorders like Rett syndrome.[7][8]
-
Metabolic Diseases: Emerging evidence suggests a role for 5hmC in metabolic diseases like type 2 diabetes and obesity.[7][9] Changes in 5hmC levels in response to hyperglycemia have been observed, potentially influencing the expression of genes involved in metabolic pathways.[9]
-
Autoimmune Diseases: Dysregulation of 5hmC has been implicated in autoimmune diseases such as systemic lupus erythematosus (SLE). Increased 5hmC levels have been found in the cfDNA of SLE patients, suggesting its potential as a biomarker.[10][11]
Data Presentation: Quantitative Levels of 5hmC in Human Diseases
The following tables summarize the global levels of 5hmC in various cancers and other diseases compared to normal tissues. The data is presented as the percentage of 5hmC relative to total cytosines or other relevant measures as cited.
| Cancer Type | Tissue/Sample Type | 5hmC Level in Cancer | 5hmC Level in Normal Control | Fold Change/Observation | Reference |
| Colorectal Cancer | Tumor Tissue | 0.05% (median) | 0.07% (median) | Significant decrease | [1] |
| Colorectal Cancer | Tumor Tissue | 0.0028% of dNTPs | 0.0059% of dNTPs | Significant decrease | [12] |
| Lung Cancer (Squamous Cell) | Tumor Tissue | - | - | 2- to 5-fold lower than normal | [5] |
| Lung Cancer | Blood | 0.013% (mean) | 0.023% (mean) | Significant decrease | [13] |
| Brain Tumors | Tumor Tissue | - | - | Up to 30-fold lower than normal | [5] |
| Breast Cancer | Tumor Tissue | - | - | Profoundly reduced | [4] |
| Prostate Cancer | Tumor Tissue | - | - | Profoundly reduced | [4] |
| Blood Cancers (CLL, ALL, MM) | Blood | 0.0019% - 0.0031% of dNTPs | 0.0042% of dNTPs | Significant decrease | [12] |
| Disease Type | Tissue/Sample Type | 5hmC Level in Disease | 5hmC Level in Normal Control | Observation | Reference |
| Type 2 Diabetes | Blood | 0.0233% (mean) | 0.0194% (mean) | Significantly elevated | [9] |
| Alzheimer's Disease | Middle Frontal Gyrus | - | - | Significantly increased | [7][14] |
| Systemic Lupus Erythematosus | cfDNA | - | - | Increased 5hmC distribution | [10] |
Signaling Pathways Regulated by 5hmC
5hmC plays a significant role in regulating key signaling pathways implicated in cancer and other diseases.
DNA Demethylation Pathway
5hmC is a central intermediate in the active DNA demethylation pathway. TET enzymes oxidize 5mC to 5hmC, which can be further oxidized to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). These oxidized forms are then recognized and excised by the base excision repair machinery, leading to the replacement with an unmethylated cytosine.
Wnt Signaling Pathway in Colorectal Cancer
The Wnt signaling pathway is crucial for development and is frequently dysregulated in colorectal cancer. 5hmC has been shown to regulate the expression of key components of the Wnt pathway. For example, loss of 5hmC at the promoter of the APC gene, a key negative regulator of the Wnt pathway, can lead to its silencing and subsequent pathway activation.
Hippo Signaling Pathway in Liver Cancer
The Hippo pathway is a key regulator of organ size and a tumor suppressor pathway that is often inactivated in liver cancer.[15][16] 5hmC has been implicated in the regulation of the Hippo pathway by influencing the expression of its components. Loss of 5hmC at the promoters of Hippo pathway genes, such as MST1/2 and LATS1/2, can lead to their downregulation and subsequent activation of the oncogenic transcriptional co-activator YAP.
Experimental Protocols
Several methods are available for the detection and quantification of 5hmC, each with its own advantages and limitations.
TET-Assisted Bisulfite Sequencing (TAB-seq)
TAB-seq provides single-base resolution of 5hmC. The principle involves protecting 5hmC with a glucose moiety using β-glucosyltransferase (β-GT), followed by TET enzyme-mediated oxidation of 5mC to 5caC. Subsequent bisulfite treatment converts unmodified cytosine and 5caC to uracil, while the glucosylated 5hmC remains as cytosine.
Detailed Methodology:
-
DNA Preparation: Start with high-quality genomic DNA (1-5 µg).
-
Glucosylation of 5hmC:
-
Incubate the DNA with β-glucosyltransferase (β-GT) and UDP-glucose at 37°C for 1 hour. This step adds a glucose moiety to 5hmC, protecting it from subsequent TET oxidation.
-
-
Oxidation of 5mC:
-
Bisulfite Conversion:
-
Perform standard bisulfite conversion on the TET-treated DNA. This deaminates unmethylated cytosines and 5caC to uracil.
-
-
PCR Amplification and Sequencing:
-
Amplify the bisulfite-converted DNA using appropriate primers.
-
Sequence the PCR products using next-generation sequencing platforms.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Cytosines that remain as 'C' in the sequence represent the original 5hmC sites.
-
Oxidative Bisulfite Sequencing (oxBS-seq)
oxBS-seq also provides single-base resolution information for both 5mC and 5hmC. It involves two parallel experiments: one with standard bisulfite sequencing (BS-seq) which detects both 5mC and 5hmC, and another with oxidative bisulfite sequencing where 5hmC is first oxidized to 5-formylcytosine (5fC) which is then susceptible to bisulfite conversion. The difference in methylation levels between the two experiments reveals the 5hmC locations.[18][19][20][21]
Detailed Methodology:
-
DNA Preparation: Aliquot genomic DNA into two separate reactions.
-
Oxidation Reaction (for oxBS-seq sample):
-
Denature the DNA at 95°C.
-
Incubate with an oxidizing agent (e.g., potassium perruthenate) at 37°C for 1 hour. This converts 5hmC to 5fC.
-
-
Bisulfite Conversion:
-
Perform parallel bisulfite conversion on both the oxidized and non-oxidized (for BS-seq) DNA samples.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from both bisulfite-converted samples.
-
Perform next-generation sequencing.
-
-
Data Analysis:
-
Analyze the BS-seq data to determine the combined levels of 5mC and 5hmC.
-
Analyze the oxBS-seq data to determine the levels of 5mC only.
-
Subtract the oxBS-seq methylation levels from the BS-seq methylation levels at each CpG site to quantify 5hmC.
-
Antibody-Based Detection Methods
These methods rely on antibodies that specifically recognize 5hmC. They are useful for assessing global 5hmC levels or for enriching 5hmC-containing DNA fragments for further analysis.
-
Hydroxymethylated DNA Immunoprecipitation (hMeDIP)-Seq: This technique uses a 5hmC-specific antibody to immunoprecipitate DNA fragments containing 5hmC. The enriched DNA is then sequenced to identify the genomic regions with 5hmC.[8]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay for quantifying the global levels of 5hmC in a DNA sample.[10][14] DNA is immobilized on a plate, and a 5hmC-specific antibody is used for detection, followed by a colorimetric or fluorometric readout.
-
Dot Blot: This is a simple and rapid method for semi-quantitative assessment of global 5hmC levels. Denatured DNA is spotted onto a membrane, which is then probed with a 5hmC-specific antibody.
Detailed Methodology (hMeDIP-Seq):
-
DNA Fragmentation: Shear genomic DNA to a desired size range (e.g., 200-800 bp) by sonication.
-
Immunoprecipitation:
-
Incubate the fragmented DNA with a 5hmC-specific antibody.
-
Add protein A/G magnetic beads to capture the antibody-DNA complexes.
-
Wash the beads to remove non-specifically bound DNA.
-
-
DNA Elution and Purification: Elute the enriched DNA from the beads and purify it.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and perform next-generation sequencing.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify peaks of enriched reads, which correspond to regions of 5hmC modification.
-
Conclusion
5-hydroxymethylcytosine has emerged as a critical epigenetic mark with diverse and important functions in health and disease. Its widespread dysregulation in cancer, neurological disorders, and metabolic diseases highlights its potential as a valuable biomarker for diagnosis, prognosis, and therapeutic response. The development of sophisticated techniques for the detection and quantification of 5hmC has been instrumental in advancing our understanding of its biological roles. Further research into the mechanisms by which 5hmC regulates gene expression and cellular processes will undoubtedly open new avenues for the development of novel therapeutic strategies targeting the epigenome.
References
- 1. Global changes of 5-hydroxymethylcytosine and 5-methylcytosine from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. epigenie.com [epigenie.com]
- 4. oncotarget.com [oncotarget.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of hMeDIP-Seq, Introduction, Key Features, and Applications - CD Genomics [cd-genomics.com]
- 9. Hyperglycemia affects global 5-methylcytosine and 5-hydroxymethylcytosine in blood genomic DNA through upregulation of SIRT6 and TETs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epigentek.com [epigentek.com]
- 11. epigenie.com [epigenie.com]
- 12. researchgate.net [researchgate.net]
- 13. EBS-seq: enrichment-based method for accurate analysis of 5-hydroxymethylcytosine at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.zymoresearch.com [files.zymoresearch.com]
- 15. DSpace [open.bu.edu]
- 16. [PDF] The Hippo signaling pathway in liver regeneration and tumorigenesis. | Semantic Scholar [semanticscholar.org]
- 17. Tet-Assisted Bisulfite Sequencing Service, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. shop.welgene.com.tw [shop.welgene.com.tw]
- 21. epigenie.com [epigenie.com]
The Pivotal Role of 5-Hydroxymethylcytosine in Pluripotency and Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxymethylcytosine (B124674) (5hmC), a modified DNA base generated by the Ten-Eleven Translocation (TET) family of enzymes, has emerged as a critical epigenetic regulator in the orchestration of pluripotency and cellular differentiation. This technical guide provides an in-depth exploration of the multifaceted roles of 5hmC, from maintaining the delicate balance of the pluripotent state in embryonic stem cells (ESCs) to guiding lineage-specific commitment during differentiation. We delve into the molecular mechanisms underpinning 5hmC's function, the dynamics of its genomic distribution, and its interplay with other epigenetic modifications. Furthermore, this guide offers a comprehensive overview of key experimental methodologies for the study of 5hmC, complete with detailed protocols. Quantitative data on 5hmC levels and its impact on gene expression are presented in structured tables for clear comparison. Finally, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of this vital epigenetic mark.
Introduction: The "Sixth Base" and its Significance
For decades, 5-methylcytosine (B146107) (5mC) was considered the primary epigenetic modification of DNA in mammals, predominantly associated with gene silencing. The discovery of 5-hydroxymethylcytosine (5hmC) has revolutionized our understanding of DNA methylation dynamics. 5hmC is not merely an intermediate in the DNA demethylation pathway but also a stable epigenetic mark with its own distinct regulatory functions. It is generated through the oxidation of 5mC by the TET family of Fe(II) and 2-oxoglutarate-dependent dioxygenases (TET1, TET2, and TET3).[1] This conversion initiates a cascade that can lead to passive, replication-dependent dilution of methylation or active demethylation through further oxidation to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), followed by base excision repair.
The levels and distribution of 5hmC are highly dynamic and tissue-specific. Embryonic stem cells (ESCs) are characterized by high levels of 5hmC, which are crucial for maintaining their pluripotent state.[2] Upon differentiation, there is a global decrease in 5hmC, followed by a subsequent increase in specific lineages, particularly in terminally differentiated cells such as neurons.[3][4] This dynamic nature underscores 5hmC's critical role in orchestrating the complex gene expression programs that govern cell fate decisions.
The Role of 5hmC in Maintaining Pluripotency
In embryonic stem cells, 5hmC is enriched in the gene bodies of actively transcribed genes and at enhancers.[5][6] TET1 is the most highly expressed TET enzyme in ESCs and is responsible for maintaining high global levels of 5hmC.[7] Several key functions of 5hmC in pluripotency have been identified:
-
Regulation of Pluripotency Gene Networks: 5hmC is found at the promoters and gene bodies of key pluripotency factors. Knockdown of TET1 in ESCs leads to a downregulation of pluripotency-related genes and spontaneous differentiation.[8]
-
"Poised" Chromatin Signature: 5hmC is particularly enriched at the promoters of genes with "bivalent" domains, which carry both the active histone mark H3K4me3 and the repressive mark H3K27me3. This unique chromatin state keeps developmental genes silenced in the pluripotent state but poised for rapid activation upon differentiation.[9]
-
Modulation of DNA-Protein Interactions: The presence of 5hmC can influence the binding of proteins to DNA. For example, some methyl-CpG binding domain (MBD) proteins, which recognize 5mC and recruit repressive complexes, have a reduced affinity for 5hmC. This can lead to a more open chromatin state and facilitate gene expression.
The Dynamic Role of 5hmC in Cellular Differentiation
The process of cellular differentiation is accompanied by dramatic changes in the epigenetic landscape, including the redistribution of 5hmC. As ESCs differentiate, global levels of 5hmC decrease, but lineage-specific patterns emerge.[4]
-
Gene Body Hydroxymethylation and Gene Activation: During differentiation, the acquisition of 5hmC in the gene bodies of lineage-specific genes is strongly correlated with their transcriptional activation.[10] For example, during neural differentiation, genes crucial for neuronal development gain 5hmC as they become expressed.[11]
-
Enhancer Activity: 5hmC is enriched at enhancers, and its levels at these regulatory elements are dynamic during differentiation, correlating with the activity of these enhancers in a cell-type-specific manner.[10]
-
Silencing of Pluripotency Genes: Concurrently with the activation of differentiation-specific genes, pluripotency-related genes are silenced, a process that involves the loss of 5hmC at their regulatory regions.[11]
Quantitative Data on 5hmC
To provide a clear overview of the quantitative aspects of 5hmC, the following tables summarize key data from the literature.
Table 1: Global 5hmC Levels in Different Cell Types and Tissues
| Cell Type/Tissue | Species | 5hmC (% of total cytosines) | Reference |
| Mouse Embryonic Stem Cells | Mouse | ~0.15% | [12] |
| Mouse Brain (Cortex) | Mouse | 0.67% | [12][13] |
| Mouse Liver | Mouse | 0.46% | [12][13] |
| Mouse Kidney | Mouse | 0.38% | [12] |
| Mouse Lung | Mouse | 0.14% | [12] |
| Mouse Heart | Mouse | 0.05% | [12] |
| Human Colorectal Tissue (Normal) | Human | 0.46-0.57% | [12] |
| Human Colorectal Tissue (Cancerous) | Human | 0.02-0.06% | [12] |
Table 2: Gene Expression Changes Following TET1 Knockdown in Mouse Embryonic Stem Cells
| Gene | Function | Fold Change in Expression | Reference |
| Lefty2 | Pluripotency-related | Downregulated | [8] |
| Klf2 | Pluripotency-related | Downregulated | [8] |
| Sox2 | Pluripotency-related | Downregulated | [8] |
| Pitx2 | Differentiation-related | Upregulated | [8] |
| Hand1 | Differentiation-related | Upregulated | [8] |
| Gata6 | Differentiation-related | Upregulated | [8] |
| Lef1 | Differentiation-related | Upregulated | [8] |
Signaling Pathways Regulating 5hmC
The activity of TET enzymes, and consequently the levels of 5hmC, is regulated by various cellular signaling pathways. One of the most well-characterized regulators is Vitamin C (ascorbic acid).
Vitamin C as a Cofactor for TET Enzymes: Vitamin C acts as a cofactor for TET enzymes by maintaining the iron atom in their catalytic domain in a reduced state (Fe²⁺), which is essential for their enzymatic activity.[14][15] Intracellular ascorbate (B8700270) is transported into cells via sodium-dependent vitamin C transporters (SVCTs) or as dehydroascorbic acid (DHA) through glucose transporters (GLUTs), where it is then reduced back to ascorbate.[14] This direct enhancement of TET activity by Vitamin C leads to increased global levels of 5hmC and promotes DNA demethylation.[16]
Experimental Protocols
A variety of techniques have been developed to study 5hmC, ranging from genome-wide mapping to locus-specific quantification. Below are detailed protocols for some of the most widely used methods.
TET-Assisted Bisulfite Sequencing (TAB-seq)
TAB-seq allows for the single-base resolution mapping of 5hmC. The principle of this method is to protect 5hmC from TET-mediated oxidation by glycosylation, then oxidize 5mC to 5caC using a TET enzyme, followed by standard bisulfite sequencing.
Protocol:
-
5hmC Protection (Glucosylation):
-
To 1 µg of genomic DNA in 130 µL of 10 mM Tris-HCl (pH 8.0), add 10 µL of 10x β-Glucosyltransferase (β-GT) reaction buffer, 10 µL of 1 mM UDP-glucose, and 2 µL of β-GT enzyme.
-
Incubate at 37°C for 1 hour.
-
Purify the DNA using a DNA purification kit.
-
-
5mC Oxidation:
-
To the purified DNA, add 10 µL of 10x TET1 reaction buffer, 1 µL of recombinant TET1 enzyme, and bring the total volume to 100 µL with nuclease-free water.
-
Incubate at 37°C for 1 hour.
-
Purify the DNA.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion of the DNA using a commercial kit according to the manufacturer's instructions.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the bisulfite-converted DNA.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
In TAB-seq data, cytosines that remain as 'C' represent 5hmC, while cytosines converted to 'T' represent unmethylated cytosines or 5mC. By comparing with standard whole-genome bisulfite sequencing (WGBS) data, the positions of 5mC can be inferred.
-
Oxidative Bisulfite Sequencing (oxBS-seq)
oxBS-seq is another method for single-base resolution mapping of 5hmC. It relies on the chemical oxidation of 5hmC to 5fC, which is then susceptible to deamination during bisulfite treatment, while 5mC remains resistant.
Protocol:
-
Oxidation of 5hmC:
-
To 1 µg of genomic DNA in 20 µL of nuclease-free water, add 2.5 µL of 10x oxidation buffer and 2.5 µL of potassium perruthenate (KRuO₄) solution.
-
Incubate at room temperature for 30 minutes.
-
Purify the DNA.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion of the oxidized DNA and a parallel non-oxidized control sample using a commercial kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from both the oxBS-treated and the BS-treated DNA.
-
Sequence the libraries.
-
-
Data Analysis:
-
Align reads from both libraries to a reference genome.
-
In the BS-seq library, both 5mC and 5hmC are read as 'C'.
-
In the oxBS-seq library, only 5mC is read as 'C'.
-
The level of 5hmC at a specific cytosine position is calculated by subtracting the methylation level in the oxBS-seq data from the methylation level in the BS-seq data.[1]
-
5hmC-Seal (hMe-Seal)
hMe-Seal is a chemical-based enrichment method for genome-wide profiling of 5hmC. It involves the specific labeling of 5hmC with a biotin (B1667282) tag, allowing for the enrichment of 5hmC-containing DNA fragments.
Protocol:
-
DNA Fragmentation:
-
Fragment genomic DNA to the desired size (e.g., 200-500 bp) by sonication.
-
-
5hmC Labeling:
-
To the fragmented DNA, add 10x β-GT reaction buffer, a modified UDP-glucose analog containing an azide (B81097) group (UDP-6-N₃-Glc), and β-GT enzyme.
-
Incubate at 37°C for 1 hour.
-
Purify the DNA.
-
-
Biotinylation:
-
To the azide-labeled DNA, add a biotin-alkyne conjugate and perform a click chemistry reaction (e.g., using copper-free click chemistry reagents).
-
Incubate as recommended by the reagent manufacturer.
-
Purify the DNA.
-
-
Enrichment:
-
Incubate the biotinylated DNA with streptavidin-coated magnetic beads to capture the 5hmC-containing fragments.
-
Wash the beads to remove non-biotinylated DNA.
-
Elute the enriched DNA from the beads.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the enriched DNA.
-
Sequence the library.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome to identify regions enriched for 5hmC.
-
Conclusion and Future Directions
5-Hydroxymethylcytosine has fundamentally changed our understanding of epigenetic regulation. Its dynamic presence and multifaceted roles in pluripotency and differentiation highlight its importance in development and disease. The continued development of sensitive and high-resolution techniques to map and quantify 5hmC will undoubtedly uncover further intricacies of its function. For drug development professionals, the enzymes that write and erase this mark, particularly the TET family, represent promising therapeutic targets for a range of diseases, including cancer and neurological disorders. Future research will likely focus on the interplay between 5hmC and other epigenetic modifications, the identification of 5hmC-specific reader proteins, and the development of small molecules to modulate 5hmC levels for therapeutic benefit. This in-depth technical guide provides a solid foundation for researchers and scientists to explore the exciting and rapidly evolving field of 5hmC biology.
References
- 1. researchgate.net [researchgate.net]
- 2. A Highly Sensitive and Robust Method for Genome-wide 5hmC Profiling of Rare Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of TET activity with ascorbic acid induces epigenetic modulation of lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epigenie.com [epigenie.com]
- 8. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC - CD Genomics [cd-genomics.com]
- 9. liulab-dfci.github.io [liulab-dfci.github.io]
- 10. researchgate.net [researchgate.net]
- 11. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A ternary-code DNA methylome atlas of mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TET family dioxygenases and the TET activator vitamin C in immune responses and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 5‐Hydroxymethylcytosine profiling from genomic and cell‐free DNA for colorectal cancers patients - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of a Sixth Base: An In-depth Technical Guide to the Evolutionary Conservation of 5-Hydroxymethylcytosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxymethylcytosine (B124674) (5hmC), once considered a transient intermediate in the DNA demethylation pathway, is now firmly established as a stable and crucial epigenetic modification. Its remarkable evolutionary conservation across a wide range of species, from fungi to mammals, underscores its fundamental biological importance. This technical guide provides a comprehensive overview of the evolutionary conservation of 5hmC, its dynamic regulation, and its diverse functional roles. We delve into the key enzymes responsible for the creation and removal of this "sixth base," the Ten-Eleven Translocation (TET) and DNA methyltransferase (DNMT) families, and explore their evolutionary trajectory. This guide also presents a compilation of quantitative 5hmC levels across various species and tissues, offering a valuable comparative resource. Detailed experimental protocols for the detection and quantification of 5hmC are provided to facilitate further research in this exciting field. Finally, we utilize visualizations to illustrate the intricate signaling pathways and experimental workflows central to the study of 5hmC, offering a deeper understanding of its complex biology and its implications for development, disease, and therapeutic intervention.
Introduction: The Dawn of the Sixth Base
The landscape of epigenetics was revolutionized by the discovery of 5-hydroxymethylcytosine (5hmC), a stable oxidized derivative of 5-methylcytosine (B146107) (5mC).[1][2] Initially identified in bacteriophages, its rediscovery in mammalian cells, particularly in Purkinje neurons and embryonic stem cells, ignited a surge of research into its biological significance.[1] Unlike 5mC, which is predominantly associated with transcriptional repression, 5hmC has emerged as a multifaceted epigenetic mark with diverse roles in gene regulation.
This guide explores the evolutionary journey of 5hmC, tracing its presence and the machinery that governs it across the eukaryotic tree of life. Understanding the conservation of this epigenetic modification provides profound insights into its core functions and its potential as a biomarker and therapeutic target.
The Enzymatic Machinery: Architects of the 5hmC Landscape
The dynamic interplay of "writer" and "eraser" enzymes governs the landscape of 5hmC. The primary architects of 5hmC are the Ten-Eleven Translocation (TET) family of dioxygenases, which catalyze the oxidation of 5mC to 5hmC.[1] This family of enzymes is remarkably conserved throughout metazoans.[3] The process can continue with the further oxidation of 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), which can then be excised by Thymine-DNA Glycosylase (TDG) as part of the base excision repair pathway, leading to active DNA demethylation.[1][4]
Conversely, the maintenance of methylation patterns is carried out by DNA methyltransferases (DNMTs). DNMT1, the maintenance methyltransferase, has a low affinity for 5hmC, leading to passive demethylation during DNA replication.[5] The de novo methyltransferases, DNMT3A and DNMT3B, are responsible for establishing new methylation patterns. The evolutionary conservation of both TET and DNMT enzymes highlights the ancient and critical nature of this regulatory system.[6]
Signaling Pathway: The Dynamic Lifecycle of Cytosine Modifications
The following diagram illustrates the enzymatic pathway of DNA methylation and demethylation, highlighting the central role of 5hmC.
Caption: The DNA Methylation and Demethylation Cycle.
Evolutionary Conservation of 5hmC: A Journey Through Kingdoms
The presence of 5hmC and the enzymatic machinery to produce it is not limited to mammals. Evidence of their existence across a wide array of eukaryotic life forms points to a deeply rooted and functionally significant system.
Vertebrates:
In vertebrates, 5hmC is a prominent feature of the epigenome, with particularly high levels observed in the central nervous system.[5][7] Studies in zebrafish (Danio rerio) have shown that 5hmC is detectable from early embryonic stages and becomes enriched in hematopoietic sites.[8] While early developmental stages in zebrafish and chick embryos show undetectable levels of 5hmC, it becomes enriched during organogenesis with tissue-specific distribution in adults. In the turquoise killifish (Nothobranchius furzeri), a model for aging, pronounced 5hmC levels are found in the brain.[7] The conservation of high 5hmC levels in the nervous systems of diverse vertebrates suggests a conserved role in neuronal function and development.[9]
Invertebrates:
The picture in invertebrates is more varied. While the fruit fly Drosophila melanogaster has very low levels of DNA methylation in general, a single TET homolog is present and capable of oxidizing 5mC.[10] Similarly, honeybees (Apis mellifera) exhibit detectable levels of 5hmC. The nematode Caenorhabditis elegans is a notable exception, appearing to lack detectable 5mC and, consequently, 5hmC.[11]
Plants and Fungi:
The existence and function of 5hmC in plants have been a subject of debate.[12][13] While some studies have reported the presence of 5hmC in various plant species, including rice and rye, others have failed to detect it in model organisms like Arabidopsis thaliana.[12][13][14] It is suggested that in plants, 5hmC may be present at very low levels or in specific cell types or developmental stages.[13][15] In the fungal kingdom, 5hmC and its oxidized derivatives have been detected in basidiomycete fungi like Laccaria bicolor and Coprinopsis cinerea, where they are implicated in the regulation of gene expression and the silencing of transposable elements.[16]
The following diagram illustrates the phylogenetic distribution of TET enzymes and 5hmC.
Caption: Phylogenetic Distribution of 5hmC and TET Enzymes.
Quantitative Distribution of 5hmC Across Species and Tissues
The abundance of 5hmC varies significantly across different species and, within an organism, across different tissues. Generally, the highest levels are found in the brain, while lower levels are observed in other tissues. This tissue-specific distribution points to specialized roles for 5hmC.
Table 1: Global 5hmC Levels in Various Species and Tissues (% of total cytosines)
| Species | Tissue/Cell Type | 5hmC Level (% of total C) | Reference |
| Human | Brain (Frontal Cortex) | ~0.4% - 0.7% | [5] |
| Liver | ~0.15% | [5] | |
| Breast | 5-15% of CpGs show >5% 5hmC | [17] | |
| Colon | ~0.1% | [5] | |
| Mouse | Brain | ~0.3% - 0.6% | [5] |
| Embryonic Stem Cells | ~0.15% | [1] | |
| Liver | ~0.07% | [5] | |
| Zebrafish | 96 hpf Embryo | ~0.23% | [18] |
| Honeybee | Brain | ~0.02% | |
| Fruit Fly | Whole adult | Very low levels detected | |
| Fungi | Laccaria bicolor | ~0.0008% of Guanine | [16] |
| Coprinopsis cinerea | ~0.0002% of Guanine | [16] |
Note: The methods for quantification and the units reported can vary between studies, making direct comparisons challenging. The values presented here are approximate and intended to illustrate the relative abundance.
Experimental Protocols for 5hmC Analysis
Accurate detection and quantification of 5hmC are essential for elucidating its biological functions. Here, we provide detailed methodologies for key experiments.
TET-Assisted Bisulfite Sequencing (TAB-seq)
TAB-seq is a powerful method for single-base resolution mapping of 5hmC.[19][20] The workflow distinguishes 5hmC from 5mC and unmodified cytosine.
Experimental Workflow: TET-Assisted Bisulfite Sequencing (TAB-seq)
Caption: TAB-seq Workflow for 5hmC Detection.
Detailed Protocol:
-
DNA Preparation:
-
Start with high-quality genomic DNA (1-5 µg).
-
Fragment DNA to the desired size (e.g., 200-500 bp) by sonication.
-
Perform end-repair, A-tailing, and ligation of methylated sequencing adapters.
-
-
Glucosylation of 5hmC:
-
To a 50 µL reaction, add:
-
Adapter-ligated DNA
-
10X β-GT Buffer
-
UDP-glucose
-
β-Glucosyltransferase (β-GT)
-
-
Incubate at 37°C for 1 hour.
-
Purify the DNA using magnetic beads or a column.
-
-
Oxidation of 5mC:
-
To a 50 µL reaction, add:
-
Glucosylated DNA
-
10X TET1 Reaction Buffer
-
Fe(II)
-
α-Ketoglutarate
-
Recombinant TET1 enzyme
-
-
Incubate at 37°C for 1.5 hours.
-
Purify the DNA.
-
-
Bisulfite Conversion:
-
Use a commercial bisulfite conversion kit according to the manufacturer's instructions. This step converts unmethylated cytosines and 5caC (from oxidized 5mC) to uracil.
-
-
PCR Amplification:
-
Amplify the bisulfite-converted DNA using primers specific to the ligated adapters. Use a proofreading polymerase suitable for bisulfite-treated DNA.
-
Perform 10-15 cycles of PCR.
-
Purify the PCR product.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the reads to a reference genome.
-
In the aligned reads, cytosines that remain as 'C' represent the original 5hmC sites. Cytosines converted to 'T' represent original unmodified cytosines or 5mC. By comparing with standard bisulfite sequencing data (which converts only C to T), the 5mC and 5hmC sites can be definitively identified.[21][22][23]
-
Immunohistochemistry (IHC) for 5hmC
IHC allows for the visualization of 5hmC within the context of tissue architecture.
Detailed Protocol for Paraffin-Embedded Tissues:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
DNA Denaturation:
-
Incubate slides in 2N HCl at 37°C for 30 minutes to denature the DNA and expose the 5hmC epitope.
-
Neutralize with 100 mM Tris-HCl (pH 8.5) for 10 minutes.[24]
-
-
Blocking:
-
Wash slides with PBS containing 0.1% Tween-20 (PBST).
-
Incubate in a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-5hmC primary antibody in blocking solution to the optimal concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation and Detection:
-
Wash slides with PBST (3 changes, 5 minutes each).
-
Incubate with a biotinylated or fluorophore-conjugated secondary antibody for 1 hour at room temperature.
-
For chromogenic detection, incubate with a streptavidin-HRP conjugate followed by a DAB substrate. For fluorescent detection, proceed to mounting.
-
-
Counterstaining and Mounting:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for accurate global quantification of 5hmC.[29][30][31][32]
Detailed Protocol:
-
DNA Extraction and Hydrolysis:
-
Extract high-purity genomic DNA.
-
Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
-
LC Separation:
-
Inject the nucleoside mixture onto a reverse-phase C18 HPLC column.
-
Use a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid) to separate the nucleosides.
-
-
MS/MS Detection and Quantification:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Perform multiple reaction monitoring (MRM) to detect the specific mass transitions for cytosine, 5-methylcytosine, and 5-hydroxymethylcytosine.
-
Quantify the amount of each nucleoside by comparing the peak areas to those of stable isotope-labeled internal standards.
-
The percentage of 5hmC is calculated as (moles of 5hmC / (moles of cytosine + moles of 5mC + moles of 5hmC)) * 100.[29][30][31][32]
-
Functional Significance and Future Directions
The evolutionary conservation of 5hmC points to its indispensable roles in a variety of biological processes. In the nervous system, its high abundance and dynamic regulation are linked to neuronal differentiation, synaptic plasticity, and cognitive function.[5] In development, 5hmC is crucial for epigenetic reprogramming and cell fate decisions.[1] Dysregulation of 5hmC levels has been implicated in numerous diseases, including cancer and neurological disorders, making the TET enzymes and the 5hmC pathway attractive targets for therapeutic intervention.
Future research will undoubtedly uncover further layers of complexity in the regulation and function of 5hmC. The continued development of sensitive and high-resolution detection methods will be crucial for dissecting the role of 5hmC in specific cell types and at specific genomic loci. A deeper understanding of the evolutionary history of this "sixth base" will continue to provide valuable insights into the fundamental principles of epigenetic regulation and its impact on health and disease.
Conclusion
5-Hydroxymethylcytosine is a deeply conserved epigenetic mark that plays a pivotal role in the regulation of the eukaryotic genome. Its presence across diverse phyla, the conserved nature of the enzymatic machinery that governs it, and its tissue-specific distribution all attest to its fundamental importance. The methodologies outlined in this guide provide a robust toolkit for researchers to further explore the fascinating biology of 5hmC. As our understanding of this dynamic modification grows, so too will our ability to harness this knowledge for the development of novel diagnostic and therapeutic strategies.
References
- 1. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. Frontiers | Tet Enzymes, Variants, and Differential Effects on Function [frontiersin.org]
- 4. TET Enzymes and 5hmC in Adaptive and Innate Immune Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Encyclopaedia of eukaryotic DNA methylation: from patterns to mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Methylation Dynamics Reveals a Tissue-Specific, Age-Dependent Decline in 5-Methylcytosine Within the Genome of the Vertebrate Aging Model Nothobranchius furzeri - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Hydroxymethylcytosine Primes Neuronal Genes for Activation During Zebrafish Retinal Progenitor Cell Differentiation - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. 5-Hydroxymethylcytosine Is Not Present in Appreciable Quantities in Arabidopsis DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evidence for novel epigenetic marks within plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. How to Study DNA Hydroxymethylation (5hmC) in Plant Genomes? - CD Genomics [cd-genomics.com]
- 16. Distribution and regulatory roles of oxidized 5-methylcytosines in DNA and RNA of the basidiomycete fungi Laccaria bicolor and Coprinopsis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 21. epigenie.com [epigenie.com]
- 22. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]
- 23. cdn.origene.com [cdn.origene.com]
- 24. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 25. protocols.io [protocols.io]
- 26. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 27. A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]
- 30. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
- 31. benchchem.com [benchchem.com]
- 32. scienceopen.com [scienceopen.com]
Methodological & Application
Detecting 5-Hydroxymethylcytosine (5hmC): Application Notes and Protocols for Genomic DNA Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of current methodologies for the detection and quantification of 5-hydroxymethylcytosine (B124674) (5hmC) in genomic DNA. It is designed to assist researchers in selecting the most appropriate technique for their specific research needs, offering detailed experimental protocols and comparative data.
Introduction to 5-Hydroxymethylcytosine (5hmC)
5-hydroxymethylcytosine (5hmC) is a key epigenetic modification derived from the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of enzymes.[1] Initially considered a transient intermediate in the DNA demethylation pathway, 5hmC is now recognized as a stable epigenetic mark with distinct biological functions in gene regulation, cellular differentiation, and development. Its dysregulation has been implicated in various diseases, including cancer, making it a significant biomarker and therapeutic target.[1] Unlike 5mC, which is predominantly associated with gene silencing, 5hmC is often found in actively transcribed gene bodies and enhancers, suggesting a role in promoting gene expression.[2] The ability to accurately detect and quantify 5hmC is therefore crucial for advancing our understanding of its role in health and disease.
Methods for 5hmC Detection
A variety of methods have been developed to detect and map 5hmC in the genome. These techniques can be broadly categorized into three groups: bisulfite-based sequencing, affinity-based enrichment, and third-generation sequencing. Each approach offers a unique set of advantages and limitations in terms of resolution, sensitivity, and the type of information it provides.
Bisulfite-Based Methods
Conventional bisulfite sequencing cannot distinguish between 5mC and 5hmC.[3] Therefore, modifications to the standard bisulfite protocol are necessary to specifically identify 5hmC.
Principle: oxBS-Seq enables the quantification of 5hmC at single-base resolution by comparing two parallel experiments: standard bisulfite sequencing (BS-Seq) and oxidative bisulfite sequencing. In oxBS-Seq, a chemical oxidation step using potassium perruthenate (KRuO₄) converts 5hmC to 5-formylcytosine (B1664653) (5fC).[2][4] Subsequent bisulfite treatment converts 5fC and unmodified cytosine to uracil, while 5mC remains unchanged.[2][5] By subtracting the methylation levels obtained from oxBS-Seq (representing 5mC) from those obtained from BS-Seq (representing 5mC + 5hmC), the level of 5hmC at each cytosine position can be inferred.[4][6]
Workflow Diagram:
Experimental Protocol:
-
DNA Extraction: Isolate high-quality genomic DNA from the sample of interest.
-
DNA Fragmentation: Shear genomic DNA to a desired fragment size (e.g., 200-500 bp) using sonication or enzymatic methods.
-
Sample Splitting: Divide the fragmented DNA into two equal aliquots for parallel BS-Seq and oxBS-Seq.
-
Oxidation (for oxBS-Seq aliquot):
-
Denature the DNA.
-
Perform chemical oxidation of 5hmC to 5fC using potassium perruthenate (KRuO₄).[4]
-
Purify the oxidized DNA.
-
-
Bisulfite Conversion:
-
Treat both the oxidized and non-oxidized DNA aliquots with sodium bisulfite. This converts unmethylated cytosines and 5fC to uracil, while 5mC remains unchanged.
-
Purify the bisulfite-converted DNA.
-
-
Library Preparation:
-
Perform end-repair, A-tailing, and adapter ligation for both DNA samples.
-
Amplify the libraries using PCR with primers specific to the ligated adapters.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Align the reads from both BS-Seq and oxBS-Seq to a reference genome.
-
Calculate methylation levels at each cytosine position for both datasets.
-
Determine the 5hmC level by subtracting the methylation percentage from the oxBS-Seq data from the BS-Seq data.[7]
-
Principle: TAB-Seq provides a direct, single-base resolution map of 5hmC.[2] The method relies on the specific protection of 5hmC from TET enzyme activity. First, the hydroxyl group of 5hmC is glucosylated by β-glucosyltransferase (β-GT), forming β-glucosyl-5-hydroxymethylcytosine (5gmC).[2][8] This modification protects 5hmC from subsequent oxidation. Next, a TET enzyme is used to oxidize 5mC to 5-carboxylcytosine (5caC).[2][8][9] Finally, bisulfite treatment converts unmodified cytosine and 5caC to uracil, while the protected 5gmC is resistant and read as cytosine during sequencing.[2][9]
Workflow Diagram:
Experimental Protocol:
-
DNA Extraction and Fragmentation: Isolate and fragment high-quality genomic DNA as described for oxBS-Seq.
-
Spike-in Controls: Add control DNA fragments containing known C, 5mC, and 5hmC modifications to assess conversion and protection efficiencies.[10]
-
Glucosylation:
-
Incubate the fragmented DNA with β-glucosyltransferase (β-GT) and UDP-glucose to convert 5hmC to 5gmC.[10]
-
Purify the DNA.
-
-
TET Oxidation:
-
Bisulfite Conversion:
-
Perform bisulfite treatment on the TET-oxidized DNA.
-
Purify the converted DNA.
-
-
Library Preparation and Sequencing: Prepare and sequence the library as described for oxBS-Seq.
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
The remaining cytosines in the reads correspond to the original 5hmC positions.
-
Affinity-Based Enrichment Methods
These methods rely on the specific capture of DNA fragments containing 5hmC, followed by sequencing. They do not provide single-base resolution but are useful for identifying 5hmC-enriched regions across the genome.
Principle: hMeDIP-Seq utilizes an antibody that specifically recognizes and binds to 5hmC.[11] Genomic DNA is fragmented, and the 5hmC-containing fragments are immunoprecipitated using the specific antibody. The enriched DNA is then sequenced to identify regions with high levels of 5hmC.
Workflow Diagram:
Experimental Protocol:
-
DNA Extraction and Fragmentation: Isolate and fragment genomic DNA.
-
Immunoprecipitation:
-
Incubate the fragmented DNA with a highly specific anti-5hmC antibody.[12]
-
Add protein A/G magnetic beads to capture the antibody-DNA complexes.
-
Wash the beads to remove non-specifically bound DNA.
-
-
DNA Elution and Purification: Elute the enriched DNA from the beads and purify it.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and an input control library from the initial fragmented DNA. Sequence both libraries.
-
Data Analysis:
-
Align reads to a reference genome.
-
Perform peak calling to identify genomic regions significantly enriched for 5hmC in the hMeDIP sample compared to the input control.
-
Principle: This method involves the selective chemical labeling of 5hmC for affinity purification. The hydroxyl group of 5hmC is first glucosylated with a modified glucose molecule containing an azide (B81097) group, using β-GT. Then, a biotin (B1667282) tag is attached to the azide group via click chemistry. The biotinylated DNA fragments are then captured using streptavidin beads and sequenced.
Workflow Diagram:
Experimental Protocol:
-
DNA Extraction and Fragmentation: Isolate and fragment genomic DNA.
-
Selective Labeling:
-
Affinity Enrichment:
-
Incubate the biotinylated DNA with streptavidin-coated magnetic beads.
-
Wash the beads to remove non-biotinylated DNA.
-
-
Library Preparation and Sequencing: Elute the enriched DNA or perform PCR directly from the beads to generate a sequencing library.[14] Sequence the enriched library and an input control.
-
Data Analysis: Perform peak calling to identify 5hmC-enriched regions.
Third-Generation Sequencing Methods
Third-generation sequencing technologies offer the potential for direct detection of DNA modifications without the need for bisulfite conversion or amplification.
Principle: SMRT sequencing detects DNA modifications by monitoring the kinetics of a single DNA polymerase molecule as it synthesizes a complementary strand. The presence of a modified base, such as 5hmC, can cause a delay in the incorporation of the next nucleotide, which is detected as an increased interpulse duration (IPD).[15] Chemical labeling of 5hmC can further enhance this kinetic signature, improving detection accuracy.[15]
Workflow Diagram:
Experimental Protocol:
-
DNA Extraction: Isolate high-quality, high-molecular-weight genomic DNA.
-
(Optional) Chemical Labeling: For enhanced detection, 5hmC can be chemically labeled as described in the 5hmC-Seal protocol.
-
SMRTbell Library Preparation: Construct SMRTbell libraries according to the manufacturer's protocol. This involves ligating hairpin adapters to both ends of the DNA fragments, creating a circular template.
-
Sequencing: Perform SMRT sequencing on a PacBio sequencer.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Analyze the polymerase kinetics (IPD ratios) at each base position.
-
Identify 5hmC sites based on statistically significant increases in IPD compared to an unmodified control.
-
Principle: Nanopore sequencing involves passing a single strand of DNA through a protein nanopore. As the DNA moves through the pore, it disrupts an ionic current in a characteristic way for each nucleotide. Modified bases, including 5hmC, produce a distinct electrical signal that can be identified by specialized basecalling algorithms.[16]
Workflow Diagram:
Experimental Protocol:
-
DNA Extraction: Isolate high-quality, high-molecular-weight genomic DNA.
-
Library Preparation: Prepare a sequencing library using a ligation-based or transposase-based kit from Oxford Nanopore Technologies.
-
Sequencing: Load the library onto a Nanopore flow cell and perform sequencing.
-
Data Analysis:
-
Basecall the raw electrical signal data using a basecaller that is trained to detect 5hmC (e.g., Guppy with appropriate models).
-
Align the basecalled reads to a reference genome.
-
The output will include information on the probability of 5hmC at each cytosine position.
-
Quantitative Comparison of 5hmC Detection Methods
The choice of method depends on the specific research question, available resources, and desired level of resolution. The following table summarizes the key quantitative parameters of the described methods.
| Method | Principle | Resolution | DNA Input | Sensitivity | Specificity | Key Advantages | Key Limitations |
| oxBS-Seq | Chemical oxidation & bisulfite conversion | Single-base | ≥ 1 µg[1] | High | High | "Gold standard" for 5mC/5hmC discrimination; quantitative. | Requires two parallel sequencing experiments; subtraction-based analysis can amplify errors.[6] |
| TAB-Seq | Enzymatic protection & oxidation, bisulfite conversion | Single-base | ≥ 1 µg | High | High | Direct detection of 5hmC; quantitative. | Relies on high efficiency of TET enzyme; can be expensive.[9] |
| hMeDIP-Seq | Antibody-based enrichment | ~150 bp[11] | ≥ 2 µg[1] | Moderate | Moderate to High | Cost-effective for genome-wide screening; established protocol. | Lower resolution; potential antibody bias; semi-quantitative.[11] |
| 5hmC-Seal | Chemical labeling & affinity purification | ~200 bp | 1-10 ng (for cfDNA)[14] | High | High | Highly sensitive and robust, suitable for low-input samples. | Enrichment-based, not single-base resolution. |
| SMRT-Seq | Real-time polymerase kinetics | Single-base | ≥ 500 ng | Moderate | Moderate | Direct detection without bisulfite; long reads. | Lower throughput; accuracy can be variable for unmodified 5hmC. |
| Nanopore-Seq | Ionic current disruption | Single-base | ≥ 1 µg | Moderate to High | Moderate | Direct detection; long reads; portable. | Accuracy of modification calling is still evolving; higher error rate for basecalling.[16] |
Concluding Remarks
The field of 5hmC detection is rapidly evolving, with each method offering distinct advantages for specific applications. For researchers requiring precise, quantitative, single-base resolution data, oxBS-Seq and TAB-Seq are the methods of choice. Affinity-based methods like hMeDIP-Seq and 5hmC-Seal are well-suited for genome-wide profiling and studies with limited starting material. Third-generation sequencing platforms, SMRT and Nanopore, provide the exciting prospect of direct, real-time detection of 5hmC and other epigenetic modifications, which will undoubtedly continue to improve in accuracy and accessibility. Careful consideration of the experimental goals and the strengths and weaknesses of each technique will enable researchers to effectively investigate the role of 5hmC in their biological systems of interest.
References
- 1. 5mC/5hmC Sequencing - CD Genomics [cd-genomics.com]
- 2. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oxBS-seq - CD Genomics [cd-genomics.com]
- 4. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC - CD Genomics [cd-genomics.com]
- 6. epigenie.com [epigenie.com]
- 7. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epigenie.com [epigenie.com]
- 9. epigenie.com [epigenie.com]
- 10. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of hMeDIP-Seq, Introduction, Key Features, and Applications - CD Genomics [cd-genomics.com]
- 12. hMeDIP-Seq Service, hMeDIP-based Service | CD BioSciences [epigenhub.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Sensitive and specific single-molecule sequencing of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Genome-Wide Mapping of 5-Hydroxymethylcytosine (5hmC) at Single-Base Resolution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-hydroxymethylcytosine (B124674) (5hmC) is a crucial epigenetic modification derived from the oxidation of 5-methylcytosine (B146107) (5mC) by Ten-eleven translocation (TET) enzymes.[1] Initially considered a transient intermediate in DNA demethylation, emerging evidence suggests 5hmC is a stable epigenetic mark with distinct roles in gene regulation, cell differentiation, and development.[2][3][4] Its dysregulation has been implicated in various diseases, including cancer and neurological disorders, making it a significant area of research and a potential biomarker for diagnostics and therapeutic development.[2][4][5] Unlike 5mC, which is generally associated with gene repression, 5hmC is often found in the bodies of active genes and at enhancers, correlating with increased gene expression.[6][7][8]
Accurate, high-resolution mapping of 5hmC across the genome is essential to unravel its biological functions. This document provides an overview of current methodologies for genome-wide, single-base resolution 5hmC profiling, with detailed protocols for key techniques.
Application Notes
The genome-wide distribution of 5hmC is tissue- and cell-type specific, highlighting its role as a cell identity marker.[5] In cancer, a global reduction of 5hmC is a common feature, and distinct 5hmC profiles in circulating cell-free DNA (cfDNA) are being explored as non-invasive biomarkers for early diagnosis and monitoring.[2][5][9] In neuroscience, 5hmC is highly abundant in the brain and is implicated in cognitive functions, learning, and memory, with altered levels linked to neurodegenerative diseases.[4]
Key Applications:
-
Cancer Research: Identification of novel biomarkers for early detection, prognosis, and patient stratification.[5][9] Understanding epigenetic dysregulation in tumorigenesis.
-
Neuroscience: Investigating the role of 5hmC in neuronal function, development, and neurodegenerative disorders.[4]
-
Developmental Biology: Elucidating the dynamics of epigenetic reprogramming during embryogenesis and cell differentiation.[10]
-
Drug Development: Identifying epigenetic targets and evaluating the efficacy of epigenetic drugs that may restore normal 5hmC patterns.[5]
Comparison of Genome-Wide 5hmC Mapping Methods
Several methods have been developed to map 5hmC at single-base resolution. These can be broadly categorized into bisulfite-based, enzymatic/chemical conversion-based (bisulfite-free), and affinity-based methods (which do not offer single-base resolution but are useful for enrichment). The choice of method depends on the specific research question, required resolution, input DNA amount, and budget.[6]
| Method | Principle | Resolution | Input DNA | Advantages | Limitations |
| TAB-Seq | Glucosylation protects 5hmC; TET enzyme oxidizes 5mC to 5caC. Bisulfite converts C and 5caC to U, leaving 5hmC as C.[11][12][13] | Single base | Micrograms (can be adapted for lower input) | Directly measures 5hmC.[13] Quantitative at each site.[1] | Relies on TET enzyme efficiency (~96-98%).[14][15] Can be expensive.[14] |
| oxBS-Seq | Chemical oxidation converts 5hmC to 5fC. Bisulfite converts C and 5fC to U, leaving 5mC as C.[6][16][17] | Single base | Nanograms to Micrograms | Does not require TET enzyme.[14] High oxidation efficiency.[16] | 5hmC is inferred by subtracting oxBS-Seq data from standard BS-Seq data, which can compound errors.[14] DNA degradation from oxidation and bisulfite treatment.[18] |
| ACE-Seq | Glucosylation protects 5hmC. APOBEC deaminase converts C and 5mC to U, leaving protected 5hmC as C.[10][19] | Single base | Nanograms | Bisulfite-free, causing less DNA degradation.[10] Suitable for low input DNA.[10] | Requires APOBEC3A enzyme, which may not be commercially available.[20] |
| TAPS | TET oxidation of 5mC/5hmC to 5caC, followed by pyridine (B92270) borane (B79455) reduction to dihydrouracil (B119008) (DHU). PCR converts DHU to T.[6] | Single base | Not specified, but generally bisulfite-free methods are better for low input | Bisulfite-free, avoiding DNA damage. High mapping efficiency.[21] | A relatively newer method. Can detect 5mC and 5hmC combined (TAPS) or 5hmC specifically (CAPS+).[21] |
| EM-seq / Cabernet | TET2/BGT protects 5mC/5hmC from APOBEC deamination of C to U.[19] To measure only 5hmC, TET2 is omitted. | Single base | Single-cell level[19] | Bisulfite-free, minimal DNA loss, high genomic coverage.[19] Scalable for high-throughput single-cell analysis.[19] | Measures combined 5mC and 5hmC unless modified (Cabernet-H).[19] |
| 5hmC-Seal | Selective chemical labeling of 5hmC with biotin (B1667282) followed by affinity enrichment and sequencing.[2][9] | ~100-200 bp (not single base) | Nanograms (nano-hmC-Seal for ~1000 cells)[22] | Highly sensitive and robust for low input DNA.[22] Cost-effective for genome-wide screening.[9] | Low resolution, cannot pinpoint exact modification sites.[1][15] |
Experimental Workflows & Diagrams
Tet-Assisted Bisulfite Sequencing (TAB-Seq) Workflow
The TAB-Seq method provides a direct measurement of 5hmC at single-base resolution. It involves protecting 5hmC through glucosylation, followed by TET enzyme-mediated oxidation of 5mC to forms that are susceptible to bisulfite conversion.
Caption: Workflow of Tet-Assisted Bisulfite Sequencing (TAB-Seq).
Oxidative Bisulfite Sequencing (oxBS-Seq) Workflow
oxBS-Seq distinguishes 5mC from 5hmC by first chemically oxidizing 5hmC to 5-formylcytosine (B1664653) (5fC), which is then susceptible to bisulfite conversion. The level of 5hmC is inferred by comparing the results with a parallel standard bisulfite sequencing (BS-Seq) experiment.
Caption: Workflow of Oxidative Bisulfite Sequencing (oxBS-Seq).
APOBEC-Coupled Epigenetic Sequencing (ACE-Seq) Workflow
ACE-Seq is a bisulfite-free method that uses an APOBEC deaminase to convert unmodified cytosine and 5mC, while a prior glucosylation step protects 5hmC, allowing for its direct detection.
Caption: Workflow of APOBEC-Coupled Epigenetic Sequencing (ACE-Seq).
Experimental Protocols
Protocol 1: Tet-Assisted Bisulfite Sequencing (TAB-Seq)
This protocol provides a detailed procedure for preparing genomic DNA for TAB-Seq.[1][12]
Materials:
-
Genomic DNA (2-5 µg)
-
5mC and 5hmC spike-in control DNA
-
T4 β-glucosyltransferase (βGT) and UDP-Glucose
-
Recombinant mTet1 enzyme and reaction buffers
-
DNA purification kits (e.g., column-based)
-
Bisulfite conversion kit
-
High-fidelity DNA polymerase for library amplification
-
Sequencing library preparation kit
Procedure:
-
DNA Preparation and Spike-in Addition:
-
To 1 µg of genomic DNA, add appropriate amounts of unmethylated, 5mC-containing, and 5hmC-containing spike-in controls. These are crucial for calculating conversion and protection efficiencies.
-
Fragment DNA to the desired size (e.g., 200-300 bp) using sonication.
-
-
βGT-based 5hmC Protection (Glycosylation):
-
Prepare a reaction mix containing the fragmented DNA, 10x βGT reaction buffer, UDP-Glucose, and T4-βGT enzyme.
-
Incubate at 37°C for 1 hour to allow for the transfer of a glucose moiety to all 5hmC sites, forming 5-glucosyl-hydroxymethylcytosine (5ghmC).
-
Purify the DNA using a column-based kit to remove reactants. Elute in an appropriate buffer.
-
-
TET-mediated 5mC Oxidation:
-
Prepare the TET1 oxidation reaction. This typically includes the purified DNA from the previous step, a specific reaction buffer containing cofactors like Fe(II) and 2-oxoglutarate, and the recombinant mTet1 enzyme.
-
Incubate at 37°C for 1 hour. During this step, TET1 oxidizes 5mC to 5-carboxylcytosine (5caC). The protected 5ghmC remains unmodified.
-
Purify the DNA to remove the enzyme and reaction components.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion on the purified, oxidized DNA using a commercial kit according to the manufacturer's instructions.
-
During this treatment, unmodified cytosine and 5caC are deaminated to uracil (B121893) (U), while the protected 5ghmC is resistant and remains as cytosine (C).
-
-
Library Preparation and Sequencing:
-
Use the bisulfite-converted DNA as input for sequencing library preparation. This involves end-repair, A-tailing, adapter ligation, and PCR amplification with a high-fidelity polymerase.
-
Sequence the library on a compatible next-generation sequencing platform.
-
-
Data Analysis:
-
Align reads to a reference genome using a bisulfite-aware aligner.
-
Calculate methylation (in this case, 5hmC) levels at each cytosine position. A 'C' read at a CpG site corresponds to a 5hmC, while a 'T' read indicates an original C or 5mC.
-
Use the spike-in controls to determine the 5mC-to-T conversion rate and the 5hmC protection rate, which are essential for accurate quantification.[1]
-
Protocol 2: Oxidative Bisulfite Sequencing (oxBS-Seq)
This protocol outlines the steps for oxBS-Seq, which involves a chemical oxidation step prior to bisulfite treatment.[17] A parallel standard BS-Seq library must be prepared from the same starting material for data interpretation.
Materials:
-
Genomic DNA (two aliquots of 100-300 ng)
-
Oxidant solution (e.g., potassium perruthenate, KRuO4)
-
Quenching solution
-
DNA purification columns
-
Bisulfite conversion kit
-
Sequencing library preparation kit
Procedure:
-
DNA Preparation:
-
Fragment genomic DNA to the desired size (e.g., 200 bp).
-
Divide the fragmented DNA into two equal aliquots: one for the oxBS workflow and one for the parallel standard BS (or "mock") workflow.
-
-
Oxidation (oxBS Aliquot only):
-
To one aliquot of DNA, add the oxidant solution (KRuO4).
-
Incubate under specific conditions (e.g., room temperature for 1 hour) to selectively oxidize 5hmC to 5fC.
-
Stop the reaction by adding a quenching solution.
-
Purify the DNA using a purification column.
-
-
Mock Treatment (Standard BS Aliquot only):
-
The second aliquot of DNA should be subjected to a "mock" oxidation reaction where the oxidant is omitted but all other conditions and purification steps are identical. This serves as the control library.
-
-
Bisulfite Conversion (Both Aliquots):
-
Perform bisulfite conversion on both the oxidized and the mock-treated DNA samples using a commercial kit.
-
In the oxidized sample, C and 5fC (originally 5hmC) are converted to U. 5mC remains as C.
-
In the mock sample, only C is converted to U. Both 5mC and 5hmC remain as C.
-
-
Library Preparation and Sequencing (Both Aliquots):
-
Prepare sequencing libraries from both bisulfite-converted samples. Use unique indexes if multiplexing.
-
Sequence both libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align reads from both the oxBS and standard BS libraries to a reference genome.
-
Calculate methylation levels for each library at every CpG site.
-
The methylation level in the oxBS library represents the level of 5mC.
-
The methylation level in the standard BS library represents the combined level of 5mC + 5hmC.
-
The level of 5hmC at any given site is calculated by subtracting the 5mC level (from oxBS-Seq) from the 5mC + 5hmC level (from BS-Seq).
-
References
- 1. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-hydroxymethylcytosines regulate gene expression as a passive DNA demethylation resisting epigenetic mark in proliferative somatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomodal.com [biomodal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uclahealth.org [uclahealth.org]
- 8. Correlated 5-Hydroxymethylcytosine (5hmC) and Gene Expression Profiles Underpin Gene and Organ-Specific Epigenetic Regulation in Adult Mouse Brain and Liver | PLOS One [journals.plos.org]
- 9. 5hmC Selective Chemical Labelling Sequencing (5hmC–Seal Seq) Service - CD Genomics [cd-genomics.com]
- 10. Bisulfite-Free Sequencing of 5-Hydroxymethylcytosine with APOBEC-Coupled Epigenetic Sequencing (ACE-Seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Base-Resolution Analysis of 5-Hydroxymethylcytosine in the Mammalian Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epigenie.com [epigenie.com]
- 14. epigenie.com [epigenie.com]
- 15. researchgate.net [researchgate.net]
- 16. oxBS-seq - CD Genomics [cd-genomics.com]
- 17. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. neb.com [neb.com]
- 21. biorxiv.org [biorxiv.org]
- 22. A Highly Sensitive and Robust Method for Genome-wide 5hmC Profiling of Rare Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Epigenome: Application Notes and Protocols for 5hmC Sequencing
For Researchers, Scientists, and Drug Development Professionals
The field of epigenetics has unveiled a complex layer of gene regulation beyond the DNA sequence itself. Among the key epigenetic modifications, 5-hydroxymethylcytosine (B124674) (5hmC) has emerged as a critical player in development, disease, and the response to therapeutics. Distinguishing 5hmC from its precursor, 5-methylcytosine (B146107) (5mC), is paramount for a comprehensive understanding of epigenetic landscapes. This document provides detailed application notes and protocols for two widely used single-base resolution 5hmC sequencing techniques: oxidative bisulfite sequencing (oxBS-seq) and Tet-assisted bisulfite sequencing (TAB-seq).
Application Notes
The Significance of 5-hydroxymethylcytosine (5hmC)
5hmC is an oxidation product of 5mC, catalyzed by the Ten-Eleven Translocation (TET) family of enzymes.[1][2] Initially considered a simple intermediate in DNA demethylation, 5hmC is now recognized as a stable epigenetic mark with distinct biological functions.[3] It is particularly abundant in the brain and embryonic stem cells and plays a crucial role in gene regulation, pluripotency, and development.[1] Aberrant 5hmC patterns have been implicated in various diseases, including cancer, making it a promising biomarker and therapeutic target.[1][4][5] The study of 5hmC offers valuable insights for drug development, aiding in biomarker discovery, patient stratification, and monitoring treatment response.[6]
Principle of 5hmC Sequencing Techniques
Traditional bisulfite sequencing cannot distinguish between 5mC and 5hmC, as both are resistant to bisulfite-mediated deamination of cytosine to uracil.[1][7] To overcome this limitation, oxBS-seq and TAB-seq were developed to enable the specific identification of 5hmC at single-base resolution.
Oxidative Bisulfite Sequencing (oxBS-seq): This method introduces an initial chemical oxidation step that selectively converts 5hmC to 5-formylcytosine (B1664653) (5fC).[1][8][9] Subsequent bisulfite treatment then converts 5fC to uracil, which is read as thymine (B56734) during sequencing.[8][10] In contrast, 5mC remains unchanged and is read as cytosine. By comparing the results of an oxBS-seq experiment with a parallel standard bisulfite sequencing (BS-seq) experiment on the same sample, the locations and levels of 5hmC can be inferred.[1][9]
Tet-assisted Bisulfite Sequencing (TAB-seq): This technique employs an enzymatic approach.[11] First, 5hmC is protected by glucosylation using β-glucosyltransferase (β-GT).[2][12] Then, a recombinant TET enzyme is used to oxidize 5mC to 5-carboxylcytosine (5caC).[2][11][12] During the subsequent bisulfite treatment, both unmodified cytosine and 5caC are converted to uracil, while the protected glucosylated 5hmC (5ghmC) remains as cytosine.[12][13] This allows for the direct detection of 5hmC.
Comparative Analysis of oxBS-seq and TAB-seq
| Feature | oxBS-seq | TAB-seq |
| Principle | Chemical oxidation of 5hmC to 5fC, followed by bisulfite conversion. 5hmC is inferred by subtracting the 5mC signal (oxBS-seq) from the total modified cytosine signal (BS-seq).[1][9] | Enzymatic protection of 5hmC via glucosylation, followed by TET-mediated oxidation of 5mC to 5caC and subsequent bisulfite conversion. Directly detects 5hmC.[11][12] |
| 5hmC Detection | Indirect (by subtraction)[1][9] | Direct[11][12] |
| Enzyme Requirement | No enzyme required for the core principle. | Requires highly active β-glucosyltransferase and TET enzyme.[9][11] |
| Efficiency | The chemical oxidation step is highly efficient. | TET enzyme efficiency can be around 95%, which may lead to incomplete conversion of 5mC and potential misidentification of 5hmC.[8][9][12] |
| DNA Input | Can work with as little as 100 ng of starting material.[1] | Typically requires a similar range of DNA input. |
| DNA Integrity | The oxidation conditions, if harsh, can lead to significant DNA loss.[8] | The enzymatic reactions are generally gentler on the DNA.[14] |
| Cost | Generally considered less expensive as it does not rely on costly recombinant enzymes.[8][9] | Can be more expensive due to the requirement for highly active TET enzyme.[9][11] |
| Workflow Complexity | Requires two parallel experiments (oxBS-seq and BS-seq) and a subtraction-based analysis, which can compound errors.[9] | A more streamlined workflow if only 5hmC is of interest.[11][12] |
| Applications | Whole-genome and targeted region analysis of 5mC and 5hmC.[8] | Genome-wide and locus-specific sequencing of 5hmC.[2][15] |
Experimental Workflows and Protocols
oxBS-seq Workflow
Caption: Workflow of oxidative bisulfite sequencing (oxBS-seq).
Detailed Protocol for oxBS-seq
This protocol is a synthesis of established methods.[1][16]
Materials:
-
Genomic DNA (100 ng - 1 µg)
-
Oxidation reagents (e.g., potassium perruthenate)
-
Bisulfite conversion kit
-
DNA purification columns or beads
-
Library preparation kit for next-generation sequencing
-
PCR reagents
Procedure:
-
DNA Fragmentation: Fragment genomic DNA to the desired size (e.g., 200-500 bp) using sonication or enzymatic methods.
-
Sample Splitting: Divide the fragmented DNA into two equal aliquots. One will be processed with the standard BS-seq protocol, and the other with the oxBS-seq protocol.
-
Oxidation (for oxBS-seq aliquot):
-
Denature the DNA by adding NaOH.
-
Perform the chemical oxidation of 5hmC to 5fC according to the manufacturer's instructions or a validated protocol.
-
Purify the oxidized DNA.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion on both the oxidized aliquot (oxBS-seq) and the non-oxidized aliquot (BS-seq) using a commercial kit. This step converts unmethylated cytosines and 5fC to uracil.
-
Purify the bisulfite-converted DNA.
-
-
Library Preparation:
-
Perform end-repair, A-tailing, and adapter ligation for both aliquots to generate sequencing libraries.
-
Amplify the libraries using PCR with primers specific to the ligated adapters.
-
-
Sequencing:
-
Quantify and pool the libraries.
-
Perform high-throughput sequencing on an appropriate platform.
-
-
Data Analysis:
-
Align the sequencing reads from both libraries to a reference genome.
-
For the BS-seq library, cytosines that are not converted to thymines represent both 5mC and 5hmC.
-
For the oxBS-seq library, non-converted cytosines represent only 5mC.
-
Determine the level of 5hmC at each cytosine position by subtracting the methylation level from the oxBS-seq data from the methylation level of the BS-seq data.
-
TAB-seq Workflow
References
- 1. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cd-genomics.com [cd-genomics.com]
- 4. The application of genome-wide 5-hydroxymethylcytosine studies in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5mC/5hmC Sequencing - CD Genomics [cd-genomics.com]
- 6. Epigenomic Biomarkers Boost Drug Discovery | Technology Networks [technologynetworks.com]
- 7. Bisulfite Sequencing (BS-Seq)/WGBS [emea.illumina.com]
- 8. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC - CD Genomics [cd-genomics.com]
- 9. epigenie.com [epigenie.com]
- 10. oxBS-seq | Epigenetics - CD Genomics [cd-genomics.com]
- 11. epigenie.com [epigenie.com]
- 12. Tet-Assisted Bisulfite Sequencing Service, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]
- 13. researchgate.net [researchgate.net]
- 14. neb.com [neb.com]
- 15. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oxBS-seq - CD Genomics [cd-genomics.com]
Application Notes and Protocols for Antibody-Based 5hmC Enrichment (hMeDIP-seq)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enrichment of 5-hydroxymethylcytosine (B124674) (5hmC) containing DNA fragments using antibody-based methods, primarily focusing on hydroxymethylated DNA immunoprecipitation followed by sequencing (hMeDIP-seq). This powerful technique allows for the genome-wide profiling of 5hmC, an important epigenetic modification involved in gene regulation, cellular differentiation, and various disease states, including cancer and neurological disorders.[1][2][3]
Introduction to 5hmC and hMeDIP-seq
5-hydroxymethylcytosine (5hmC) is a DNA modification derived from the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of dioxygenases.[2][4] While initially considered a transient intermediate in the DNA demethylation pathway, 5hmC is now recognized as a stable epigenetic mark with distinct regulatory functions.[4] Its presence is particularly abundant in neuronal cells and embryonic stem cells.
Hydroxymethylated DNA Immunoprecipitation (hMeDIP) is an affinity-based technique that utilizes a specific antibody to enrich for DNA fragments containing 5hmC.[2][5] When coupled with next-generation sequencing (hMeDIP-seq), this method provides a genome-wide map of 5hmC distribution, offering insights into its role in various biological processes.
Principle of hMeDIP-seq
The hMeDIP-seq workflow begins with the fragmentation of genomic DNA, followed by immunoprecipitation of 5hmC-containing fragments using a highly specific anti-5hmC antibody.[1][2] These enriched fragments are then purified and used to construct a sequencing library for high-throughput sequencing. The resulting sequencing reads are aligned to a reference genome to identify regions enriched for 5hmC. A portion of the initial fragmented DNA is typically saved as an "input" control to account for biases in fragmentation and sequencing.
Key Advantages and Limitations of hMeDIP-seq
Advantages:
-
Specificity for 5hmC: Employs antibodies with high specificity for 5hmC, allowing for its distinction from 5mC.[2][6]
-
Genome-wide Coverage: Provides comprehensive profiling of 5hmC distribution across the entire genome, including both CpG and non-CpG contexts.[5]
-
Cost-effective: Generally more cost-effective than single-base resolution methods for genome-wide screening.
-
Low DNA Input: The protocol can be adapted for low amounts of starting genomic DNA, as low as 1 ng.[6]
Limitations:
-
Lower Resolution: The resolution is limited by the size of the DNA fragments (typically 150-300 bp), and does not provide single-base resolution.[2][5]
-
Antibody Dependency: The quality of the data is highly dependent on the specificity and efficiency of the anti-5hmC antibody used.
-
Bias Towards Enriched Regions: The technique may be biased towards regions with a higher density of 5hmC.[2][5]
Quantitative Performance Metrics
The performance of hMeDIP-seq can be assessed by several quantitative metrics. The following tables summarize typical data for antibody specificity, enrichment efficiency, and sequencing library quality control.
Table 1: Anti-5hmC Antibody Specificity
| Feature | Description | Typical Value/Result | Reference |
| Cross-reactivity with 5mC | The degree to which the antibody binds to 5-methylcytosine. | Minimal to no cross-reactivity observed in dot blot and ELISA assays. | [7][8] |
| Cross-reactivity with unmodified Cytosine | The degree to which the antibody binds to unmodified cytosine. | No significant cross-reactivity detected. | [7][8] |
| Fold Enrichment (5hmC vs. 5mC) | The relative enrichment of DNA containing 5hmC compared to DNA containing 5mC in a controlled experiment. | Can be as high as 650-fold. | [9] |
Table 2: hMeDIP Enrichment Efficiency
| Method | Target Locus | Fold Enrichment (vs. IgG control) | Reference |
| hMeDIP-qPCR | Spiked-in 5hmC control DNA | >100-fold enrichment compared to 5C and 5mC controls. | [6] |
| hMeDIP-qPCR | Endogenous gene (e.g., in brain tissue) | Varies depending on the locus and 5hmC abundance. | [10] |
Table 3: Typical hMeDIP-seq Library Quality Control Metrics
| QC Metric | Description | Recommended Value | Reference |
| Library Concentration | Concentration of the final sequencing library. | > 2 nM | General NGS guidelines |
| Average Fragment Size | The average size of the DNA fragments in the library. | 250 - 600 bp | [6] |
| Sequencing Reads | Total number of reads generated per sample. | 50 million reads or 10 G data per sample. | [1] |
| Q30 Score | Percentage of bases with a quality score of 30 or higher. | > 80% | [1] |
| Alignment Rate | Percentage of reads that align to the reference genome. | > 90% | [6] |
Experimental Protocols
This section provides a detailed protocol for hMeDIP-seq, synthesized from established methods.
I. DNA Preparation and Fragmentation
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from cells or tissues using a standard phenol-chloroform extraction or a commercial kit.
-
Treat the DNA with RNase A to remove any contaminating RNA.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit). The OD 260/280 ratio should be between 1.8 and 2.0.[1]
-
-
DNA Fragmentation:
-
Fragment 1-5 µg of genomic DNA to an average size of 200-500 bp using a sonicator (e.g., Covaris or Bioruptor).
-
Sonication Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.
-
Optimize sonication conditions to achieve the desired fragment size range.
-
Verify the fragment size distribution by running an aliquot of the sonicated DNA on a 1.5% agarose (B213101) gel or using a Bioanalyzer.
-
II. Immunoprecipitation of Hydroxymethylated DNA
-
DNA Denaturation:
-
Take 1 µg of fragmented DNA in a final volume of 100 µl with TE buffer.
-
Denature the DNA by incubating at 95°C for 10 minutes.
-
Immediately place the tube on ice for 10 minutes to keep the DNA single-stranded.
-
-
Immunoprecipitation Reaction Setup:
-
To the denatured DNA, add the following components on ice:
-
10X IP Buffer (e.g., 500 mM NaCl, 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% NP-40) to a final concentration of 1X.
-
1-2 µg of a high-quality anti-5hmC antibody.
-
Nuclease-free water to a final volume of 500 µl.
-
-
Save 10% of the reaction mixture as the "input" control and store at -20°C.
-
-
Incubation:
-
Incubate the immunoprecipitation reaction overnight at 4°C on a rotating platform.
-
-
Capture of Antibody-DNA Complexes:
-
Add 20 µl of pre-washed Protein A/G magnetic beads to the IP reaction.
-
Incubate for 2 hours at 4°C on a rotating platform.
-
-
Washing:
-
Pellet the magnetic beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 ml of ice-cold 1X IP Buffer.
-
After the final wash, carefully remove all residual buffer.
-
III. Elution and DNA Purification
-
Elution:
-
Resuspend the beads in 200 µl of Elution Buffer (e.g., 100 mM NaHCO3, 1% SDS).
-
Incubate at 65°C for 1 hour with gentle vortexing every 15 minutes.
-
-
Reverse Cross-linking and Proteinase K Treatment:
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add 8 µl of 5 M NaCl and 2 µl of Proteinase K (20 mg/ml).
-
Incubate at 65°C for 2 hours to reverse cross-links (if any were introduced, though not typical for hMeDIP) and digest the antibody.
-
-
DNA Purification:
-
Purify the eluted DNA using a standard phenol-chloroform extraction followed by ethanol (B145695) precipitation or a PCR purification kit.
-
Resuspend the purified DNA in 20-30 µl of nuclease-free water.
-
IV. Library Preparation and Sequencing
-
Library Construction:
-
Use the purified hMeDIP-enriched DNA and the input DNA to construct sequencing libraries using a commercial kit compatible with your sequencing platform (e.g., Illumina).
-
Follow the manufacturer's instructions for end-repair, A-tailing, adapter ligation, and PCR amplification.
-
-
Library Quality Control:
-
Assess the concentration and size distribution of the final libraries using a fluorometer and a Bioanalyzer.
-
-
Sequencing:
-
Sequence the libraries on a high-throughput sequencing platform, generating at least 50 million single-end or paired-end reads per sample.[1]
-
V. Data Analysis
-
Quality Control of Raw Reads:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
-
-
Read Alignment:
-
Align the reads to the appropriate reference genome using an aligner such as BWA or Bowtie2.
-
-
Peak Calling:
-
Use a peak calling algorithm like MACS2 to identify regions of 5hmC enrichment in the hMeDIP samples compared to the input control.
-
-
Downstream Analysis:
-
Annotate the identified 5hmC peaks to genomic features (promoters, gene bodies, enhancers, etc.).
-
Perform differential enrichment analysis between different experimental conditions.
-
Conduct gene ontology (GO) and pathway analysis to understand the biological significance of the identified 5hmC-enriched regions.
-
Mandatory Visualizations
Experimental Workflow
Caption: A schematic overview of the hMeDIP-seq experimental workflow.
TET-Mediated 5hmC Formation and Demethylation Pathway
Caption: The enzymatic pathway of 5mC oxidation by TET enzymes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of immunoprecipitated DNA | - Inefficient DNA fragmentation.- Inactive or insufficient antibody.- Inefficient immunoprecipitation. | - Optimize sonication conditions.- Use a fresh, validated anti-5hmC antibody.- Ensure proper incubation times and temperatures. |
| High background in negative control regions (qPCR) | - Non-specific binding of the antibody.- Insufficient washing. | - Use a high-quality, specific antibody.- Increase the number and stringency of washes.- Include a non-specific IgG control. |
| Low library complexity | - Insufficient starting material.- Over-amplification during library preparation. | - Start with the recommended amount of DNA.- Optimize the number of PCR cycles for library amplification. |
| No clear enrichment peaks in sequencing data | - Failed immunoprecipitation.- Poor quality sequencing library.- Inappropriate data analysis parameters. | - Validate enrichment by qPCR before sequencing.- Check library quality control metrics.- Adjust peak calling parameters (e.g., p-value cutoff). |
Applications in Research and Drug Development
hMeDIP-seq is a valuable tool for investigating the role of 5hmC in various biological contexts:
-
Developmental Biology: Mapping dynamic changes in 5hmC patterns during embryonic development and cell differentiation.[1]
-
Cancer Research: Identifying aberrant 5hmC landscapes in tumors, which can serve as potential biomarkers for diagnosis, prognosis, and therapeutic response.[3]
-
Neuroscience: Studying the role of 5hmC in neuronal function, learning, and memory, as well as in neurodegenerative diseases.
-
Drug Development: Assessing the impact of novel therapeutic agents on the epigenome, including changes in 5hmC levels and distribution.
References
- 1. MeDIP‑Seq / hMeDIP‑Seq - CD Genomics [cd-genomics.com]
- 2. An Overview of hMeDIP-Seq, Introduction, Key Features, and Applications - CD Genomics [cd-genomics.com]
- 3. hMeDIP-Seq Service, hMeDIP-based Service | CD BioSciences [epigenhub.com]
- 4. TET Enzymes and 5hmC in Adaptive and Innate Immune Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MeDIP-Seq/DIP-Seq/hMeDIP-Seq [illumina.com]
- 6. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 7. 5-Hydroxymethylcytosine (5-hmC) Monoclonal Antibody [HMC/4D9] | EpigenTek [epigentek.com]
- 8. zymoresearch.com [zymoresearch.com]
- 9. 5-Hydroxymethylcytosine (5-hmC) antibody (pAb) | Proteintech [ptglab.com]
- 10. researchgate.net [researchgate.net]
Quantitative Analysis of 5-Hydroxymethylcytidine by Mass Spectrometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethylcytosine (B124674) (5-hmC) is a key epigenetic modification in the mammalian genome, often referred to as the "sixth base." It is generated by the oxidation of 5-methylcytosine (B146107) (5-mC) by the Ten-Eleven Translocation (TET) family of dioxygenases.[1][2] This modification is not merely an intermediate in DNA demethylation but also a stable epigenetic mark with distinct biological roles in gene regulation, cellular differentiation, and embryonic development.[1][2] Notably, global loss of 5-hmC is a common feature in various cancers, making it a promising biomarker for cancer diagnosis and prognosis.[1][3][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the accurate and sensitive quantification of 5-hmC in genomic DNA.[5][6][7] This application note provides detailed protocols for the quantitative analysis of 5-hmC using LC-MS/MS, summarizes key quantitative data from recent studies, and presents visual workflows and pathways to aid in experimental design and data interpretation.
Signaling Pathway: DNA Demethylation via TET Enzymes
The conversion of 5-mC to 5-hmC is the initial step in the active DNA demethylation pathway, which proceeds through further oxidation to 5-formylcytosine (B1664653) (5-fC) and 5-carboxylcytosine (5-caC). These modifications are then recognized and excised by the base excision repair (BER) machinery, ultimately restoring unmodified cytosine.
References
- 1. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenomic analysis of 5-hydroxymethylcytosine (5hmC) reveals novel DNA methylation markers for lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Locus-Specific Detection and Quantification of 5-hydroxymethylcytosine (5hmC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxymethylcytosine (B124674) (5hmC) is a key epigenetic modification derived from the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of dioxygenases.[1][2][3] Initially considered a transient intermediate in the DNA demethylation pathway, 5hmC is now recognized as a stable epigenetic mark with distinct biological functions in gene regulation, cellular differentiation, and development.[4] Its presence is particularly enriched in enhancers and gene bodies, where it is often associated with active transcription.[1][5] Dysregulation of 5hmC levels has been implicated in various diseases, including cancer, making its accurate detection and quantification at specific genomic loci a critical area of research for understanding disease mechanisms and developing novel therapeutic strategies.[2][6]
This document provides detailed application notes and protocols for several widely used methods for the locus-specific detection and quantification of 5hmC, catering to the needs of researchers, scientists, and professionals in drug development.
Overview of Locus-Specific 5hmC Detection Methods
Several techniques have been developed to map the genomic locations of 5hmC. These methods can be broadly categorized into three groups:
-
Affinity-Based Enrichment: These methods, such as hydroxymethylated DNA immunoprecipitation sequencing (hMeDIP-seq), utilize antibodies that specifically recognize and bind to 5hmC, allowing for the enrichment of 5hmC-containing DNA fragments.
-
Chemical Labeling: Techniques like 5hmC-Seal (Selective Chemical Labeling) employ enzymatic glucosylation to specifically tag 5hmC residues with a chemical handle (e.g., biotin), enabling their capture and enrichment.[7][8]
-
Single-Base Resolution Sequencing: These methods, including oxidative bisulfite sequencing (oxBS-seq) and Tet-assisted bisulfite sequencing (TAB-seq), allow for the precise identification of 5hmC at the single-nucleotide level.[9][10] Newer, bisulfite-free methods like APOBEC-Coupled Epigenetic Sequencing (ACE-Seq) are also emerging.
The choice of method depends on the specific research question, required resolution, sample availability, and budget.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the discussed 5hmC detection methods.
Table 1: Comparison of Locus-Specific 5hmC Detection Methods
| Method | Principle | Resolution | Input DNA | Advantages | Disadvantages |
| hMeDIP-seq | Antibody-based enrichment of 5hmC-containing DNA fragments.[11] | Low (~100-300 bp) | 1-5 µg | Cost-effective for genome-wide screening.[11] | Resolution is limited by fragment size; antibody specificity can be a concern; biased towards regions with high 5hmC density.[12] |
| 5hmC-Seal | Selective chemical labeling of 5hmC followed by affinity purification.[7][8] | Low to medium | 10 ng - 1 µg | Highly specific; lower input DNA requirement compared to hMeDIP-seq.[7] | Indirect detection; resolution is dependent on DNA fragmentation. |
| oxBS-seq | Chemical oxidation of 5hmC to 5-formylcytosine (B1664653) (5fC), which is then susceptible to bisulfite conversion. 5mC remains unchanged.[9][13] | Single-base | 100 ng - 1 µg | Direct quantification of 5mC; 5hmC is inferred by subtraction from a parallel BS-seq experiment.[13][14] | Requires two parallel sequencing experiments (BS-seq and oxBS-seq), increasing cost and potential for error propagation; DNA can be degraded by the chemical and bisulfite treatments.[14] |
| TAB-seq | Protection of 5hmC by glucosylation, followed by TET enzyme-mediated oxidation of 5mC to 5-carboxycytosine (5caC), which is then read as thymine (B56734) after bisulfite treatment.[9] | Single-base | 100 ng - 1 µg | Direct detection and quantification of 5hmC at single-base resolution. | Relies on the high efficiency of the TET enzyme, which can be a source of bias; technically demanding. |
Table 2: Performance Characteristics of 5hmC Detection Methods
| Method | Sensitivity | Specificity | Cost |
| hMeDIP-seq | Moderate to High | Moderate (depends on antibody) | Low to Moderate |
| 5hmC-Seal | High | High | Moderate |
| oxBS-seq | High | High | High |
| TAB-seq | High | High | High |
Note: Cost is a relative estimation and can vary significantly based on the sequencing platform, depth, and institutional pricing.[15][16][17][18][19][20]
Experimental Protocols
Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-seq) Protocol
This protocol describes the enrichment of 5hmC-containing DNA fragments using a specific antibody, followed by next-generation sequencing.
Materials:
-
Genomic DNA (1-5 µg)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
IP buffer (10 mM Tris-HCl, pH 7.5, 140 mM NaCl, 0.05% Triton X-100)
-
Anti-5hmC antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., low salt, high salt, and LiCl wash buffers)
-
Elution buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (B145695) and 3 M sodium acetate
-
Nuclease-free water
-
Qubit fluorometer and dsDNA HS Assay Kit
-
Bioanalyzer and High Sensitivity DNA Kit
-
Next-generation sequencing library preparation kit
Procedure:
-
DNA Fragmentation:
-
Fragment 1-5 µg of genomic DNA to an average size of 200-500 bp using sonication.
-
Verify the fragment size distribution using a Bioanalyzer.
-
-
Immunoprecipitation:
-
Denature the fragmented DNA by heating at 95°C for 10 minutes, followed by immediate cooling on ice.[21]
-
Add IP buffer and the anti-5hmC antibody to the denatured DNA.
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2 hours at 4°C with rotation.[22]
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specific binding.[21]
-
Finally, wash the beads with TE buffer.
-
-
Elution and DNA Purification:
-
Library Preparation and Sequencing:
-
Quantify the enriched DNA using a Qubit fluorometer.
-
Prepare a sequencing library using a low-input library preparation kit according to the manufacturer's instructions.
-
Perform next-generation sequencing.
-
5hmC-Seal (Selective Chemical Labeling) Protocol
This protocol outlines the specific labeling of 5hmC with a biotin (B1667282) tag for enrichment.
Materials:
-
Genomic DNA (10 ng - 1 µg)
-
T4 β-glucosyltransferase (T4-BGT)
-
UDP-6-N3-Glc (azide-modified UDP-glucose)
-
DBCO-PEG4-Biotin
-
Streptavidin magnetic beads
-
Wash buffers
-
Elution buffer
-
Next-generation sequencing library preparation kit
Procedure:
-
Glucosylation and Azide (B81097) Labeling:
-
Biotinylation via Click Chemistry:
-
Add DBCO-PEG4-Biotin to the reaction mixture.
-
Incubate at 37°C for 2 hours to attach the biotin tag to the azide group.[25]
-
-
Enrichment of Biotinylated DNA:
-
Add streptavidin magnetic beads to the reaction and incubate to capture the biotin-labeled DNA fragments.
-
Wash the beads extensively to remove non-biotinylated DNA.
-
-
Elution and Library Preparation:
-
Elute the enriched DNA from the beads.
-
Prepare a sequencing library from the eluted DNA.
-
-
Sequencing:
-
Perform next-generation sequencing.
-
Oxidative Bisulfite Sequencing (oxBS-seq) Protocol
This protocol enables the single-base resolution mapping of 5mC, with 5hmC levels inferred by comparison to a standard bisulfite sequencing (BS-seq) run.
Materials:
-
Genomic DNA (100 ng - 1 µg)
-
Potassium perruthenate (KRuO4)
-
Bisulfite conversion kit
-
PCR amplification reagents
-
Next-generation sequencing library preparation kit
Procedure:
-
Oxidation of 5hmC:
-
Treat the genomic DNA with KRuO4 to oxidize 5hmC to 5fC.[13] 5mC and unmodified cytosine are not affected.
-
Purify the oxidized DNA.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion on the oxidized DNA. This will convert 5fC and unmodified cytosine to uracil, while 5mC remains as cytosine.[13]
-
In parallel, perform a standard bisulfite conversion (without the oxidation step) on an equivalent amount of the same genomic DNA. This will convert only unmodified cytosine to uracil, while both 5mC and 5hmC remain as cytosine.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from both the oxBS-treated and the BS-treated DNA.
-
Perform next-generation sequencing on both libraries.
-
-
Data Analysis:
-
Align the sequencing reads from both experiments to a reference genome.
-
The methylation level at each CpG site in the oxBS-seq data represents the level of 5mC.
-
The methylation level at each CpG site in the BS-seq data represents the combined level of 5mC and 5hmC.
-
The level of 5hmC at each site is calculated by subtracting the 5mC level (from oxBS-seq) from the total methylation level (from BS-seq).[13]
-
Tet-Assisted Bisulfite Sequencing (TAB-seq) Protocol
This protocol allows for the direct, single-base resolution sequencing of 5hmC.
Materials:
-
Genomic DNA (100 ng - 1 µg)
-
T4 β-glucosyltransferase (T4-BGT)
-
UDP-Glucose
-
Recombinant TET1 enzyme
-
Bisulfite conversion kit
-
PCR amplification reagents
-
Next-generation sequencing library preparation kit
Procedure:
-
Protection of 5hmC:
-
Treat the genomic DNA with T4-BGT and UDP-Glucose to glucosylate all 5hmC residues, protecting them from subsequent oxidation.[9]
-
-
Oxidation of 5mC:
-
Treat the DNA with a recombinant TET enzyme to oxidize all 5mC residues to 5caC.[9] The protected 5hmC residues are not affected.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion on the treated DNA. This will convert unmodified cytosine and 5caC to uracil. The protected 5hmC will remain as cytosine.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the TAB-treated DNA.
-
Perform next-generation sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
The cytosines that remain as cytosines in the sequencing data represent the original 5hmC sites.
-
Visualizations
TET-Mediated 5hmC Formation and Demethylation Pathway
Caption: The enzymatic cascade of TET-mediated oxidation of 5mC to 5hmC and further oxidized forms.
Experimental Workflow for Locus-Specific 5hmC Detection
Caption: Overview of the experimental workflows for the four main 5hmC detection methods.
Conclusion
The ability to accurately detect and quantify 5hmC at specific genomic loci is crucial for advancing our understanding of its role in health and disease. The methods described in these application notes offer a range of options to suit different research needs, from genome-wide screening to single-base resolution analysis. By carefully considering the advantages and limitations of each technique, researchers can select the most appropriate method to investigate the dynamic landscape of 5hmC and its implications for gene regulation and disease pathogenesis.
References
- 1. Genome-wide Regulation of 5hmC, 5mC and Gene Expression by Tet1 Hydroxylase in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TET-mediated 5hmC in breast cancer: mechanism and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomodal.com [biomodal.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. A Highly Sensitive and Robust Method for Genome-wide 5hmC Profiling of Rare Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5hmC Selective Chemical Labelling Sequencing (5hmC–Seal Seq) Service - CD Genomics [cd-genomics.com]
- 9. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5mC/5hmC Sequencing - CD Genomics [cd-genomics.com]
- 11. hMeDIP-Seq Service, hMeDIP-based Service | CD BioSciences [epigenhub.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC - CD Genomics [cd-genomics.com]
- 15. researchgate.net [researchgate.net]
- 16. epigenie.com [epigenie.com]
- 17. Cost-effective DNA methylation profiling by FML-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pricing: Center for Genetic Medicine: Feinberg School of Medicine [cgm.northwestern.edu]
- 20. Pricing | Genomic Sciences Laboratory [research.ncsu.edu]
- 21. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]
- 22. chayon.co.kr [chayon.co.kr]
- 23. diagenode.com [diagenode.com]
- 24. biorxiv.org [biorxiv.org]
- 25. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Hydroxymethylcytidine Immunoprecipitation (hMeDIP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing 5-Hydroxymethylcytidine Immunoprecipitation (hMeDIP). This powerful technique enables the enrichment of DNA fragments containing 5-hydroxymethylcytosine (B124674) (5hmC), a crucial epigenetic modification involved in gene regulation, embryonic development, and disease pathogenesis.[1][2] The enriched DNA can be subsequently analyzed by various downstream applications, including quantitative PCR (hMeDIP-qPCR), microarray hybridization (hMeDIP-chip), and next-generation sequencing (hMeDIP-seq), to map the genome-wide distribution of 5hmC.[3][4][5]
Principle of the Technique
The hMeDIP method is an affinity-based capture technique that utilizes a highly specific antibody against 5-hydroxymethylcytosine (5hmC) to selectively immunoprecipitate DNA fragments containing this modification.[5][6] The general workflow involves the fragmentation of genomic DNA, followed by incubation with an anti-5hmC antibody. The resulting DNA-antibody complexes are then captured, washed to remove non-specifically bound DNA, and the enriched hydroxymethylated DNA is eluted. This enriched DNA fraction is then suitable for various downstream analyses to identify and quantify hydroxymethylation patterns across the genome or at specific gene loci.[4][7]
Experimental Workflow
The following diagram illustrates the key steps involved in a typical hMeDIP experiment, from genomic DNA preparation to downstream analysis.
Caption: Experimental workflow for hydroxymethylated DNA immunoprecipitation (hMeDIP).
Detailed Experimental Protocol
This protocol is a synthesis of best practices and can be adapted based on specific experimental needs and commercially available kits.
Genomic DNA Preparation and Fragmentation
The quality of the input genomic DNA (gDNA) is critical for a successful hMeDIP experiment.
-
DNA Isolation : Isolate high-quality gDNA from cells or tissues using a suitable extraction kit. It is recommended to use kits optimized for preparing gDNA from your specific sample type.[1]
-
DNA Quantification and Quality Control : Accurately quantify the gDNA concentration using a fluorometric method (e.g., Qubit). Assess DNA purity by measuring the A260/A280 and A260/A230 ratios, which should be approximately 1.8 and 2.0-2.2, respectively.
-
DNA Fragmentation : Shear the gDNA to a desired fragment size range, typically between 200-600 bp, for optimal resolution.[3] This can be achieved through sonication (e.g., using a Bioruptor) or enzymatic digestion.[1] Verify the fragment size distribution using gel electrophoresis or a Bioanalyzer.
Immunoprecipitation of Hydroxymethylated DNA
Table 1: Reagents for Immunoprecipitation
| Reagent | Recommended Amount per IP | Purpose |
| Sheared Genomic DNA | 0.1 - 1 µg | Starting material for enrichment.[1][3] |
| anti-5hmC Antibody | 1 - 2.5 µl (vendor-specific) | Binds specifically to 5hmC residues in the DNA.[1] |
| Negative Control IgG | Equivalent amount to anti-5hmC Ab | Assesses non-specific binding.[1][8] |
| Magnetic Beads (Protein A/G) | ~10 µl of slurry | Captures the antibody-DNA complexes.[1] |
| IP Buffer | Varies by kit | Provides optimal conditions for antibody-DNA binding. |
| Spike-in Controls | Optional, as per manufacturer | Monitors IP efficiency.[1] |
Procedure:
-
DNA Denaturation : Dilute the sheared gDNA in IP buffer and denature it by heating at 95°C for 10 minutes. Immediately chill the sample on ice to prevent re-annealing.[1]
-
Input Control : Before adding the antibody, it is crucial to save a fraction of the denatured DNA (typically 10%) to serve as the input control. This sample will be processed in parallel from the DNA purification step onwards and is used for data normalization.[2]
-
Immunoprecipitation Reaction : Add the anti-5hmC antibody to the denatured DNA and incubate overnight at 4°C on a rotating platform to allow for the formation of antibody-DNA complexes. For the negative control, use a non-specific IgG antibody in a separate reaction.[1]
-
Bead Preparation : While the IP reaction is incubating, prepare the magnetic beads by washing them with IP buffer to remove any storage solution and to block non-specific binding sites.
-
Capture of Immune Complexes : Add the prepared magnetic beads to the antibody-DNA mixture and incubate for an additional 2-4 hours at 4°C on a rotating platform.
-
Washing : Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with low and high salt wash buffers to remove non-specifically bound DNA fragments. The number of washes and buffer compositions may vary between kits.
Elution and DNA Purification
-
Elution : Resuspend the washed beads in an elution buffer (often containing Proteinase K) and incubate at an elevated temperature (e.g., 65°C) to reverse cross-links (if performed) and release the immunoprecipitated DNA.
-
DNA Purification : Purify the eluted DNA and the input control DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation. Elute the purified DNA in a low-salt buffer or nuclease-free water.
Downstream Analysis
The purified hMeDIP DNA is now ready for analysis.
-
hMeDIP-qPCR : This method is used to quantify the enrichment of 5hmC at specific genomic loci. The relative amount of hydroxymethylated DNA is determined by comparing the qPCR signal from the hMeDIP sample to the input sample.
-
hMeDIP-chip : The enriched DNA can be labeled and hybridized to a microarray platform to assess 5hmC distribution across specific genomic regions, such as promoters or CpG islands.
-
hMeDIP-seq : For genome-wide analysis, the enriched DNA fragments are used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.[4][7] This provides a comprehensive map of 5hmC distribution across the entire genome.
Data Presentation and Interpretation
Quantitative data from hMeDIP experiments, particularly from qPCR analysis, should be presented in a clear and organized manner.
Table 2: Example of hMeDIP-qPCR Data Presentation
| Target Gene | Sample Type | Ct Value (Mean ± SD) | % Input Enrichment | Fold Enrichment (vs. IgG) |
| Gene A (Positive) | hMeDIP | 25.2 ± 0.3 | 1.5% | 150 |
| Input (10%) | 22.0 ± 0.2 | - | - | |
| IgG Control | 32.5 ± 0.4 | 0.01% | 1 | |
| Gene B (Negative) | hMeDIP | 31.8 ± 0.5 | 0.02% | 2 |
| Input (10%) | 22.5 ± 0.1 | - | - | |
| IgG Control | 32.1 ± 0.3 | 0.01% | 1 |
-
% Input Enrichment : Calculated as 2^((Ct(Input) - log2(dilution factor)) - Ct(IP)) * 100%. This normalizes the amount of immunoprecipitated DNA to the amount of input DNA.
-
Fold Enrichment : Calculated as the % Input of the hMeDIP sample divided by the % Input of the IgG control. This indicates the specificity of the enrichment.
Troubleshooting
Table 3: Common Issues and Solutions in hMeDIP
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low DNA Yield | - Insufficient starting material.[9] - Inefficient DNA fragmentation. - Poor antibody performance. - Incomplete cell lysis.[9] | - Increase the amount of input gDNA. - Optimize sonication or enzymatic digestion conditions. - Use a validated, high-quality anti-5hmC antibody. - Ensure complete cell lysis to release nuclear material. |
| High Background | - Non-specific binding to beads or antibody.[9] - Insufficient washing. - Contaminated reagents.[9] | - Pre-clear the cell lysate with beads before adding the primary antibody. - Increase the number and stringency of wash steps. - Use fresh, high-quality buffers and reagents. |
| Low Enrichment of Positive Control Loci | - Suboptimal IP conditions. - Inactive antibody. - Incorrect primer design for qPCR. | - Optimize antibody concentration and incubation times. - Ensure proper storage and handling of the antibody. - Verify primer efficiency and specificity for the target region. |
| Variability Between Replicates | - Inconsistent pipetting, especially of beads.[1] - Variation in starting material. | - Ensure beads are fully resuspended before pipetting. - Use precise and consistent amounts of input DNA for each replicate. |
For more in-depth troubleshooting, especially for downstream applications like next-generation sequencing, it is advisable to consult specialized resources.[10][11]
References
- 1. diagenode.com [diagenode.com]
- 2. researchgate.net [researchgate.net]
- 3. EpiQuik Hydroxymethylated DNA Immunoprecipitation (hMeDIP) Kit | EpigenTek [epigentek.com]
- 4. An Overview of hMeDIP-Seq, Introduction, Key Features, and Applications - CD Genomics [cd-genomics.com]
- 5. Hydroxymethylated DNA Immunoprecipitation for DNA Methylation Studies | Diagenode [diagenode.com]
- 6. hMeDIP-Seq Service, hMeDIP-based Service | CD BioSciences [epigenhub.com]
- 7. MeDIP-Seq/DIP-Seq/hMeDIP-Seq [illumina.com]
- 8. Methylated DNA immunoprecipitation(MeDIP) - Dna methylation | Diagenode [diagenode.com]
- 9. bosterbio.com [bosterbio.com]
- 10. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 11. DNA Methylation Analysis Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes: 5-Hydroxymethylcytosine (5hmC) as a Biomarker for Cancer Diagnosis and Prognosis
Introduction
5-hydroxymethylcytosine (B124674) (5hmC) is an epigenetic modification of DNA, generated by the oxidation of 5-methylcytosine (B146107) (5mC) through the action of the Ten-Eleven Translocation (TET) family of enzymes.[1][2][3] Initially considered merely an intermediate in the DNA demethylation pathway, 5hmC is now recognized as a stable and functionally distinct epigenetic mark crucial for regulating gene expression and maintaining genomic integrity.[1][4] Its distribution is tissue-specific, with high levels typically found in the central nervous system and embryonic stem cells.[1][2]
In the context of oncology, 5hmC has emerged as a powerful biomarker. A widespread phenomenon observed across numerous malignancies is the global loss of 5hmC in tumor tissues compared to their normal counterparts.[2][4][5] This reduction is often linked to mutations in TET enzymes or isocitrate dehydrogenase (IDH) genes and is frequently associated with aggressive disease and poor patient outcomes.[1][4][5] Beyond a simple global decrease, the genomic landscape of 5hmC is significantly redistributed in cancer cells, creating unique, cancer-specific signatures.[1][6] These distinct patterns, detectable in both tumor tissue and circulating cell-free DNA (cfDNA), offer a promising, non-invasive avenue for early cancer detection, diagnosis, and prognostic evaluation.[1][3][7]
The 5hmC Biosynthesis and Demethylation Pathway
The conversion of 5mC to 5hmC is the first step in the active DNA demethylation pathway, catalyzed by TET enzymes. This process can continue with further oxidation to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), which are then excised by thymine-DNA glycosylase (TDG) as part of the base excision repair pathway, ultimately restoring an unmodified cytosine.
General Workflow for 5hmC Biomarker Discovery and Validation
The process of identifying and validating 5hmC-based cancer biomarkers involves several key stages, from initial sample collection to robust clinical validation. This workflow is applicable to both tissue biopsies and non-invasive liquid biopsies.
Quantitative Data Summary
Diagnostic Performance of 5hmC Signatures
The ability of 5hmC profiling to distinguish cancer patients from healthy individuals has been demonstrated across various cancer types, often outperforming conventional biomarkers.[2]
| Cancer Type | Sample Type | Method | Sensitivity | Specificity | AUC | Citation(s) |
| Pan-Cancer (Bladder, Breast, Colorectal, Kidney, Lung, Prostate) | cfDNA | 24-5hmC-gene model | - | - | 0.91 | [2] |
| Esophageal Squamous Cell Carcinoma (ESCC) | cfDNA | 5hmC signatures | - | - | 0.86 | [3] |
| ESCC (Integrated Model) | cfDNA | 5hmC + WGS | 82.4% | 88.2% | 0.93 | [3] |
| Multi-Cancer (Breast, Colorectal, Lung, Ovarian, Pancreatic) | cfDNA | 5hmC-Seal | 49% | 99% | - | [8] |
| Breast Cancer | cfDNA | 5hmC-Seal | 30% | 99% | - | [8] |
| Colorectal Cancer | cfDNA | 5hmC-Seal | 41% | 99% | - | [8] |
| Lung Cancer | cfDNA | 5hmC-Seal | 49% | 99% | - | [8] |
| Ovarian Cancer | cfDNA | 5hmC-Seal | 72% | 99% | - | [8] |
| Pancreatic Cancer | cfDNA | 5hmC-Seal | 56% | 99% | - | [8] |
Prognostic Value of 5hmC Levels
Decreased global 5hmC levels or specific 5hmC signatures are consistently associated with poorer clinical outcomes.
| Cancer Type | Sample Type | Finding | Hazard Ratio (HR) and 95% CI | Citation(s) |
| Various Cancers (Meta-analysis) | Tissue | Negative/Low 5hmC predicts poor Overall Survival (OS) | HR = 1.76 (1.41-2.11) | [5] |
| Various Cancers (Meta-analysis) | Tissue | Negative/Low 5hmC predicts poor Disease-Free Survival (DFS) | HR = 1.28 (0.60-1.96) | [5] |
| Endometrial Cancer | Tissue | Low TET2/5hmC predicts poor prognosis | HR = 2.84 (1.23–3.61) | [2] |
| Gastric Cancer | Tissue | High 5hmC is a favorable predictor of OS | HR = 0.61 (0.38–0.98) | [2] |
| Lung Cancer | cfDNA | High prognostic score predicts shorter OS | HR = 0.22 (0.09–0.57) (Low vs High) | [9][10] |
| Lung Cancer | cfDNA | High prognostic score predicts shorter Progression-Free Survival (PFS) | - | [9] |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | cfDNA | Higher 5hmC-based ct-fraction predicts shorter OS | HR = 1.6 (1.1-2.3) | [11] |
| Non-Small Cell Lung Cancer (NSCLC) | Tissue | Low 5hmC level associated with lower 5-year OS rate | - | [12] |
Experimental Protocols
Protocol 1: 5hmC-Seal for cfDNA Profiling
Principle: 5hmC-Seal is a highly sensitive chemical labeling method for genome-wide profiling of 5hmC, particularly suited for low-input DNA such as cfDNA.[3][7] It involves the selective glucosylation of 5hmC, followed by biotin (B1667282) conjugation to the glucose moiety. Biotinylated DNA fragments are then captured using streptavidin beads for enrichment and subsequent sequencing.
Materials:
-
cfDNA isolation kit
-
DNA end-repair/A-tailing module
-
NGS adaptors
-
T4 β-glucosyltransferase (β-GT)
-
UDP-6-azide-glucose (UDP-Glc-N3)
-
DBCO-PEG4-Biotin
-
Streptavidin-coated magnetic beads
-
PCR amplification master mix
-
DNA purification beads (e.g., AMPure XP)
-
Nuclease-free water
Procedure:
-
DNA Isolation: Isolate cfDNA from 1-4 mL of plasma using a commercial kit. Quantify the extracted cfDNA.
-
Library Preparation:
-
Start with 1-10 ng of cfDNA.
-
Perform end-repair and A-tailing according to the manufacturer's protocol.
-
Ligate NGS adaptors to the DNA fragments. Purify the adaptor-ligated DNA.
-
-
Selective Labeling:
-
In a 50 µL reaction, combine the adaptor-ligated DNA, β-GT buffer, UDP-Glc-N3, and T4 β-GT.
-
Incubate at 37°C for 1 hour.
-
Purify the DNA to remove excess reagents.
-
-
Biotin Conjugation (Click Chemistry):
-
Resuspend the DNA in a reaction buffer.
-
Add DBCO-PEG4-Biotin and incubate at 37°C for 2 hours.
-
Purify the biotinylated DNA.
-
-
Enrichment:
-
Wash and resuspend streptavidin magnetic beads.
-
Add the biotinylated DNA to the beads and incubate for 30 minutes at room temperature with rotation to allow binding.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with a high-stringency wash buffer to remove non-specifically bound DNA.
-
-
PCR Amplification:
-
Perform PCR directly on the beads using a high-fidelity polymerase and primers complementary to the ligated adaptors. A typical cycling protocol is: 98°C for 30s, followed by 12-15 cycles of (98°C for 10s, 65°C for 30s, 72°C for 30s), and a final extension at 72°C for 5 min.
-
-
Final Purification and Sequencing:
-
Purify the amplified library using DNA purification beads.
-
Assess the library quality and concentration.
-
Perform next-generation sequencing.
-
Protocol 2: Hydroxymethylated DNA Immunoprecipitation (hMeDIP-Seq)
Principle: hMeDIP-Seq is an antibody-based enrichment technique that uses a highly specific monoclonal antibody to immunoprecipitate DNA fragments containing 5hmC.[13][14] The enriched DNA is then sequenced to identify the genomic locations of 5hmC. This method is robust but typically requires more input DNA than chemical labeling methods and has a lower resolution (~150-200 bp).[13]
References
- 1. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Hydroxymethylcytosine modifications in circulating cell-free DNA: frontiers of cancer detection, monitoring, and prognostic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and Functional Significance of 5-Hydroxymethylcytosine in Cancer [mdpi.com]
- 5. Decreased 5-hydroxymethylcytosine levels correlate with cancer progression and poor survival: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. 5-Hydroxymethylcytosine signatures in circulating cell-free DNA as diagnostic biomarkers for human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Cell-Free DNA 5-Hydroxymethylcytosine Signatures for Lung Cancer Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Low level of 5-Hydroxymethylcytosine predicts poor prognosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of hMeDIP-Seq, Introduction, Key Features, and Applications - CD Genomics [cd-genomics.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Analysis of 5hmC in Cell-free DNA for Disease Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of 5-hydroxymethylcytosine (B124674) (5hmC) in circulating cell-free DNA (cfDNA) has emerged as a promising non-invasive tool for the detection, monitoring, and prognostication of various diseases, most notably cancer.[1][2] 5hmC is a stable epigenetic modification generated from the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of enzymes.[1][3] Unlike 5mC, which is generally associated with gene silencing, 5hmC is often enriched in actively transcribed gene bodies and regulatory regions, providing a readout of cellular identity and gene regulation.[2][4] As cfDNA is released into the bloodstream from dying cells throughout the body, tissue-specific 5hmC patterns in cfDNA can serve as valuable biomarkers for identifying the tissue of origin of disease-related DNA. This document provides detailed application notes, experimental protocols, and performance data for the analysis of 5hmC in cfDNA for disease monitoring.
Biological Significance and Applications
Dysregulation of 5hmC is a hallmark of many diseases, including cancer, neurological disorders, and cardiovascular diseases.[1] In cancer, a global loss of 5hmC is often observed, alongside locus-specific gains at oncogenic signaling pathways.[5][6] These changes occur early in tumorigenesis, making cfDNA 5hmC an attractive biomarker for early cancer detection.[1]
Applications of cfDNA 5hmC analysis include:
-
Early Cancer Detection: Distinguishing cancer patients from healthy individuals, even at early stages.[1][7]
-
Cancer Type Classification: Identifying the tissue of origin of a tumor.
-
Disease Monitoring: Tracking tumor burden and response to therapy in real-time.
-
Prognostication: Predicting patient outcomes and risk of recurrence.
-
Monitoring Neurological Disorders: Detecting neurodegenerative diseases like Alzheimer's.
-
Assessing Cardiovascular Disease: Diagnosing and predicting outcomes for conditions like coronary artery disease.[8]
Quantitative Data Presentation
The diagnostic and prognostic potential of cfDNA 5hmC analysis has been demonstrated across a range of diseases. The following tables summarize the performance of various 5hmC-based classifiers in different clinical settings.
Table 1: Performance of cfDNA 5hmC in Cancer Detection and Monitoring
| Cancer Type | Number of Participants | Sequencing Method | AUC | Sensitivity | Specificity | Reference |
| Pan-Cancer (Bladder, Breast, Colorectal, Kidney, Lung, Prostate) | Healthy: 1678, Cancer: 1009 | 5hmC-Seal | 0.91 | 68.6% | 96.6% | [1] |
| Colorectal Cancer (Stage I-III) | Cases: 201, Controls: 401 | 5hmC-Seal | 0.77 (Training), 0.73 (Validation) | - | - | [9] |
| Colorectal Cancer (Stage I-III) & Adenoma | - | 5hmC-Seal | 0.94 (Internal Validation), 0.91 (External Validation) | - | - | [1] |
| Colorectal Cancer | - | - | 0.96 | 86% | 100% | [10] |
| Gastric Cancer | - | - | 0.93 | 92% | 91% | [10] |
| Non-Small Cell Lung Cancer (NSCLC) | NSCLC: 66, Healthy: 67 | - | 0.86 - 0.94 | 83% - 88% | 78% - 90% | [1] |
| Multiple Myeloma (Urine cfDNA) | MM: 64, Healthy: 59 | 5hmC-Seal | 0.90 | 85.71% | 85.00% | [11] |
| Multiple Myeloma vs. Amyloidosis (Urine cfDNA) | MM: 64, AM: 23 | 5hmC-Seal | 0.81 | 73.08% | 88.89% | [11] |
| Neuroblastoma (Metastatic Burden) | Patients: 32, Healthy: 34 | Nano-hmC-Seal | 0.77 | 70% | 89.5% | [12] |
| Pan-Cancer (Integrated 5hmC and Fragmentomics) | - | Capture-based low-pass sequencing | 0.98 (Validation), 0.88 (Test) | 93.55% (Validation), 71.43% (Test) | 94.12% (Validation), 88.24% (Test) | [13] |
Table 2: Performance of cfDNA 5hmC in Non-Cancerous Diseases
| Disease | Number of Participants | Sequencing Method | AUC | Reference |
| Coronary Artery Disease (CAD) | CAD: 200, Healthy: 200 | 5hmC-Seal | 0.93 | [8] |
| Stable CAD (sCAD) | sCAD: 200, Healthy: 200 | 5hmC-Seal | 0.93 | [8] |
| Acute Myocardial Infarction (AMI) | - | 5hmC-Seal | 0.95 | [8] |
| Coronary Artery Disease (CAD) vs. Healthy | CAD: 724, Healthy: 180 | 5hmC-Seal | 0.78 (External Validation) | [14] |
| Stable CAD (sCAD) vs. Myocardial Infarction (MI) | - | 5hmC-Seal | 0.88 (External Validation) | [14] |
| Healthy vs. Myocardial Infarction (MI) | - | 5hmC-Seal | 0.92 (External Validation) | [14] |
Experimental Protocols
The most widely used method for genome-wide profiling of 5hmC in low-input cfDNA is the selective chemical labeling and enrichment technique known as 5hmC-Seal , and its more sensitive version, Nano-hmC-Seal .[1][12]
Overview of the 5hmC-Seal Workflow
The 5hmC-Seal method involves a series of enzymatic and chemical reactions to specifically label and capture cfDNA fragments containing 5hmC.
Detailed Protocol: Nano-hmC-Seal for cfDNA
This protocol is a synthesized version based on published methodologies for low-input cfDNA.[5][12]
1. cfDNA Extraction:
-
Isolate cfDNA from 1-4 mL of plasma or serum using a commercially available kit (e.g., QIAamp Circulating Nucleic Acid Kit, Qiagen).
-
Quantify the extracted cfDNA using a fluorometric method (e.g., Qubit dsDNA HS Assay Kit, Thermo Fisher Scientific). A typical yield is 1-10 ng of cfDNA per mL of plasma.
2. Library Preparation:
-
Tagmentation (for Nano-hmC-Seal):
-
End-Repair, A-tailing, and Adapter Ligation (for standard 5hmC-Seal):
-
Use a standard library preparation kit for next-generation sequencing.
-
Follow the manufacturer's protocol for end-repair, A-tailing, and ligation of sequencing adapters to the cfDNA fragments.
-
3. 5hmC Labeling:
-
Glucosylation:
-
In a 50 µL reaction, combine the adapter-ligated/tagmented cfDNA with:
-
T4 β-glucosyltransferase (T4-BGT)
-
UDP-6-azide-glucose (UDP-6-N3-Glc)
-
Reaction buffer
-
-
Incubate at 37°C for 1 hour.
-
-
Click Chemistry:
-
To the glucosylation reaction, add:
-
Biotin-alkyne (e.g., DBCO-PEG4-Biotin)
-
-
Incubate at 37°C for 2 hours.
-
Purify the biotin-labeled DNA using DNA purification beads (e.g., AMPure XP beads).
-
4. Enrichment of 5hmC-containing DNA:
-
Resuspend streptavidin-coated magnetic beads in binding buffer.
-
Add the purified, biotin-labeled cfDNA to the beads and incubate at room temperature for 30 minutes with gentle rotation to allow for binding.
-
Wash the beads multiple times with a high-salt wash buffer to remove non-specifically bound DNA.
5. On-Bead PCR Amplification:
-
Perform PCR directly on the beads using primers that anneal to the ligated adapters. A typical PCR program is:
-
98°C for 30 seconds
-
12-15 cycles of:
-
98°C for 10 seconds
-
65°C for 30 seconds
-
72°C for 30 seconds
-
-
72°C for 5 minutes
-
-
The number of PCR cycles should be optimized to minimize amplification bias.
6. Library Quantification and Sequencing:
-
Purify the amplified library using DNA purification beads.
-
Assess the library quality and quantity using a Bioanalyzer and qPCR.
-
Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq) to a depth of at least 20-30 million reads per sample.
Signaling Pathways and Biological Context
The dysregulation of 5hmC in disease is intimately linked to alterations in key signaling pathways. The TET enzymes, which produce 5hmC, are central to this process.
TET Enzyme Activity and the DNA Demethylation Pathway
The conversion of 5mC to 5hmC by TET enzymes is the first step in the active DNA demethylation pathway. This process is crucial for maintaining epigenetic stability and regulating gene expression.
5hmC and Oncogenic Signaling Pathways in Cancer
In many cancers, the expression and activity of TET enzymes are reduced, leading to a global decrease in 5hmC levels. This can result in the hypermethylation and silencing of tumor suppressor genes. Conversely, locus-specific gains of 5hmC can activate oncogenic pathways.
5hmC in Neuroblastoma
In neuroblastoma, 5hmC profiles are associated with metastatic burden and can predict relapse.[12][15] Increased 5hmC deposition is observed on genes involved in neuronal stem cell maintenance and epigenetic regulatory pathways in patients with a higher disease burden.[12][15]
5hmC in Coronary Artery Disease
In coronary artery disease, cfDNA 5hmC signatures are associated with disease severity and can distinguish patients with stable CAD from those with acute myocardial infarction.[8] Differentially hydroxymethylated genes are enriched in pathways related to inflammation and immune activation, suggesting a role for epigenetic regulation in the inflammatory processes underlying atherosclerosis.[14][16]
Conclusion
The analysis of 5hmC in cell-free DNA represents a significant advancement in the field of liquid biopsy. Its ability to provide a real-time snapshot of the epigenome with tissue-specific resolution offers a powerful tool for the early detection, monitoring, and prognostication of a wide range of diseases. The methodologies outlined in these application notes provide a robust framework for researchers and clinicians to harness the potential of cfDNA 5hmC analysis in their work. As technology continues to improve and our understanding of the role of 5hmC in disease deepens, we can expect to see even broader applications of this innovative approach in personalized medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. 5‐Hydroxymethylcytosine profiling from genomic and cell‐free DNA for colorectal cancers patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxymethylcytosine signatures in cell-free DNA provide information about tumor types and stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Sensitive and Robust Method for Genome-wide 5hmC Profiling of Rare Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hydroxymethylation profile of cell-free DNA is a biomarker for early colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Hydroxymethylcytosine signatures in circulating cell-free DNA as diagnostic and predictive biomarkers for coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Hydroxymethylated biomarkers in cell-free DNA predict occult colorectal cancer up to 36 months prior to diagnosis in the PLCO Cancer Screening Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Hydroxymethylcytosine signatures in circulating cell-free DNA as diagnostic biomarkers for human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5‐Hydroxymethylcytosine Profiles of cfDNA in Urine as Diagnostic, Differential Diagnosis and Prognostic Markers for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-hydroxymethylcytosine profiles in circulating cell-free DNA associate with disease burden in children with neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrated fragmentomic profile and 5-Hydroxymethylcytosine of capture-based low-pass sequencing data enables pan-cancer detection via cfDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inflammation-related 5-hydroxymethylation signatures as markers for clinical presentations of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Hydroxymethylcytosine Profiles in Circulating Cell-Free DNA Associate with Disease Burden in Children with Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inflammation-related 5-hydroxymethylation signatures as markers for clinical presentations of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Analysis of 5-Hydroxymethylcytosine (5hmC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxymethylcytosine (B124674) (5hmC) is a crucial epigenetic modification derived from the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-eleven translocation (TET) family of enzymes.[1][2] Initially identified as an intermediate in DNA demethylation, 5hmC is now recognized as a stable epigenetic mark with distinct roles in gene regulation, cellular differentiation, and development.[1][3] Its levels are particularly high in neuronal cells and embryonic stem cells, and alterations in 5hmC patterns have been linked to various diseases, including cancer.[3][4]
Accurate detection and quantification of 5hmC are essential for understanding its biological functions and its potential as a biomarker. However, distinguishing 5hmC from the far more abundant 5mC presents a significant technical challenge, as many traditional methods for DNA methylation analysis cannot differentiate between the two.[5] This document provides detailed application notes and protocols for key enzymatic methods designed for the specific analysis of 5hmC.
Method 1: Antibody-Based ELISA for Global 5hmC Quantification
Application Note
The Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput, plate-based method for quantifying the global levels of 5hmC in genomic DNA. The principle involves using a specific antibody that recognizes and binds to 5hmC. In a typical sandwich ELISA format, the DNA sample is bound to a plate, and a highly specific anti-5hmC antibody is used for detection. A secondary antibody conjugated to an enzyme (like Horseradish Peroxidase, HRP) provides a colorimetric signal, the intensity of which is proportional to the amount of 5hmC in the sample.[4]
-
Advantages : This method is fast, requires low amounts of input DNA, and is ideal for screening a large number of samples, making it suitable for clinical research and drug discovery.[4][6] No DNA denaturation or blocking steps are required with some optimized kits.[4]
-
Limitations : This method provides a global, semi-quantitative measure of 5hmC and does not give information about the location of the modification at specific genomic loci. The accuracy is dependent on the specificity of the primary antibody.
-
Primary Use Case : Rapid screening of global 5hmC changes in response to drug treatment, in different tissues, or between healthy and diseased states.[7]
Quantitative Data
| Parameter | Specification | Source(s) |
| Method Type | Global, semi-quantitative | [4] |
| Resolution | None (genome-wide average) | [8] |
| Input DNA | 20 ng - 200 ng (100 ng recommended) | [6][9] |
| Detection Limit | As low as 0.01% - 0.02% 5hmC | [4][6][9] |
| Assay Time | 2 - 3 hours | [4][10] |
| Throughput | High (96-well plate format) | [4] |
| Specificity | High, no cross-reactivity with 5mC or C | [4] |
Experimental Workflow: 5hmC ELISA
References
- 1. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. MethylFlash Global DNA Hydroxymethylation (5-hmC) ELISA Easy Kit (Colorimetric) | EpigenTek [epigentek.com]
- 5. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
- 7. Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epigenie.com [epigenie.com]
- 9. files.zymoresearch.com [files.zymoresearch.com]
- 10. zymoresearch.com [zymoresearch.com]
Illuminating the Epigenome: High-Throughput Sequencing of 5-hydroxymethylcytosine (5hmC)
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction to 5hmC and its Significance
5-hydroxymethylcytosine (B124674) (5hmC) is a crucial epigenetic modification derived from the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-eleven translocation (TET) family of enzymes.[1][2] Once considered a rare DNA base, 5hmC is now recognized as a stable epigenetic mark with distinct biological functions in gene regulation, chromatin remodeling, and cell fate determination.[3] Its tissue-specific distribution, with high levels in the brain and embryonic stem cells, underscores its importance in development and disease.[1] Unlike 5mC, which is generally associated with gene silencing, 5hmC is often found in active gene bodies and enhancers, suggesting a role in promoting gene expression. The dynamic nature of 5hmC makes it a valuable biomarker for understanding disease states and developing novel therapeutic strategies.[1][4]
Applications in Research and Drug Development
The ability to accurately map 5hmC genome-wide at single-base resolution has opened new avenues for research and therapeutic innovation.
-
Disease Research and Diagnosis: Aberrant 5hmC patterns have been linked to various diseases, including cancer and neurological disorders.[1][3] High-throughput sequencing of 5hmC can identify disease-specific epigenetic signatures, paving the way for novel diagnostic and prognostic biomarkers.[5] For instance, a significant depletion of 5hmC has been observed in human colorectal cancer tissues compared to adjacent normal tissues.[6]
-
Neuroscience: The brain exhibits the highest levels of 5hmC, where it plays a critical role in neuronal function and development.[1][6] Studying 5hmC dynamics can provide insights into learning, memory, and the pathophysiology of neurodegenerative diseases. Recent studies have even explored the role of 5hmC in the brain's response to psychedelic compounds like psilocybin.[4]
-
Developmental Biology: 5hmC is intimately involved in regulating cell fate and differentiation during embryonic development.[5] Mapping 5hmC landscapes in different cell lineages can elucidate the epigenetic mechanisms that govern developmental processes.
-
Drug Discovery and Development: 5hmC profiling is a powerful tool in the pharmaceutical industry.[7] It can be used to:
-
Identify new drug targets: Understanding the role of 5hmC in disease can reveal novel therapeutic targets.[5][7]
-
Monitor drug efficacy: Changes in 5hmC patterns can serve as pharmacodynamic biomarkers to assess treatment response.[7]
-
Stratify patient populations: Identifying patients with specific 5hmC profiles may help predict their response to a particular therapy, enabling personalized medicine.[7]
-
Uncover mechanisms of drug resistance: Alterations in 5hmC may be associated with the development of drug resistance.[7]
-
Comparison of High-Throughput 5hmC Sequencing Methods
Several methods have been developed to distinguish 5hmC from 5mC at a genome-wide scale. The choice of method depends on the specific research question, required resolution, and available resources.
| Method | Principle | Resolution | Advantages | Disadvantages | Input DNA |
| oxBS-Seq | Chemical oxidation of 5hmC to 5-formylcytosine (B1664653) (5fC), which is then susceptible to bisulfite conversion. 5mC remains protected. Comparison with standard BS-Seq allows for 5hmC inference.[8][9] | Single-base | Direct measurement of 5mC. Does not rely on enzymatic reactions which can be incomplete. | Infers 5hmC levels by subtraction, which can compound errors. Requires two separate sequencing experiments and higher sequencing depth.[9][10] | 100-300 ng[11] |
| TAB-Seq | Protection of 5hmC by glucosylation, followed by TET enzyme-mediated oxidation of 5mC to 5-carboxylcytosine (5caC). Subsequent bisulfite treatment converts unmodified C and 5caC to uracil (B121893), while the protected 5hmC is read as cytosine.[12][13] | Single-base | Directly detects 5hmC. More streamlined if only interested in 5hmC.[13] | Relies on the efficiency of the TET enzyme, which can be incomplete and expensive. Requires deep sequencing for accurate quantification.[13][14] | 2-5 µg[15] |
| ACE-Seq | Bisulfite-free method. Glucosylation of 5hmC protects it from deamination by an APOBEC enzyme. Unmodified C and 5mC are deaminated to uracil and thymine, respectively.[16][17] | Single-base | Avoids DNA damage associated with bisulfite treatment. Requires low DNA input.[16][18] | Requires the APOBEC3A enzyme, which may not be commercially readily available.[17] | Nanogram quantities[16] |
| hMeDIP-Seq | Antibody-based enrichment of DNA fragments containing 5hmC, followed by high-throughput sequencing.[5][10] | ~100 bp (low) | Cost-effective and relatively easy to perform.[10] | Low resolution. Prone to antibody-related biases and may not be specific in genomes with low 5hmC abundance.[10][12] | ≥ 2 µg[5] |
Experimental Protocols
Oxidative Bisulfite Sequencing (oxBS-Seq) Protocol
This protocol is a generalized procedure based on established methods.[8][11][19]
1. DNA Fragmentation and Preparation
-
Fragment genomic DNA to a desired size (e.g., ~200 bp) using sonication (e.g., Covaris).[11]
-
Purify the fragmented DNA.
-
Aliquot the DNA into two separate tubes for the oxidative and mock (standard bisulfite) reactions.[11]
2. Oxidation of 5hmC
-
To one aliquot, add the oxidation solution containing potassium perruthenate (KRuO₄) to convert 5hmC to 5fC.[8]
-
Incubate the reaction under specific conditions (e.g., temperature and time) as recommended by the kit manufacturer or established protocol.
-
The other aliquot serves as the mock control and is treated with a buffer lacking the oxidant.[11]
3. Bisulfite Conversion
-
Perform bisulfite conversion on both the oxidized and mock samples. This step converts unmethylated cytosines and 5fC to uracil, while 5mC remains unchanged.[20][19]
-
Use a commercial bisulfite conversion kit for optimal results.
4. Library Preparation
-
Construct sequencing libraries from the bisulfite-converted DNA from both reactions. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Use unique indexes for the oxBS and mock libraries to allow for multiplexing.[11]
5. PCR Amplification
-
Amplify the adapter-ligated libraries using a high-fidelity polymerase. The number of PCR cycles should be minimized to avoid bias.
6. Sequencing and Data Analysis
-
Sequence the libraries on an Illumina platform.
-
Align the reads to a reference genome.
-
The 5mC level at each cytosine is determined from the oxBS library.
-
The combined 5mC + 5hmC level is determined from the mock (BS-Seq) library.
-
The 5hmC level is inferred by subtracting the 5mC level from the combined 5mC + 5hmC level.
Tet-Assisted Bisulfite Sequencing (TAB-Seq) Protocol
This protocol is a generalized procedure based on established methods.[2][12][15]
1. DNA Preparation
-
Spike in control DNA (containing known C, 5mC, and 5hmC) to monitor conversion and protection efficiencies.[2]
-
Sonicate the genomic DNA to the desired fragment size (e.g., 300 bp).[15]
2. 5hmC Protection (Glucosylation)
-
Incubate the DNA with β-glucosyltransferase (βGT) and UDP-Glucose to transfer a glucose moiety to the hydroxyl group of 5hmC, forming 5-glucosyl-hydroxymethylcytosine (5gmC).[12][15] This protects 5hmC from subsequent oxidation.
3. 5mC Oxidation
-
Treat the DNA with a recombinant TET enzyme (e.g., mTet1) to oxidize 5mC to 5caC.[2][12] The protected 5gmC remains unchanged.
4. Protein Removal and DNA Purification
-
Treat the reaction with Proteinase K to digest the enzymes.[15]
-
Purify the DNA.
5. Bisulfite Conversion
-
Perform bisulfite conversion on the purified DNA. This converts unmodified cytosines and 5caC to uracil, while the protected 5gmC is resistant.[12]
6. Library Preparation and Sequencing
-
Construct a sequencing library from the bisulfite-converted DNA.
-
Sequence the library.
-
In the resulting sequence data, any remaining cytosine represents a 5hmC in the original DNA.
APOBEC-Coupled Epigenetic Sequencing (ACE-Seq) Protocol
This protocol is a generalized procedure based on published methods.[16][21]
1. DNA Preparation
-
Fragment genomic DNA.
2. 5hmC Protection (Glucosylation)
-
Similar to TAB-Seq, treat the DNA with β-glucosyltransferase (βGT) to glucosylate 5hmC, forming 5gmC.[17]
3. Enzymatic Deamination
-
Incubate the DNA with an APOBEC family deaminase (e.g., APOBEC3A). This enzyme deaminates unmodified cytosines and 5mC to uracil and thymine, respectively. The bulky glucose group on 5gmC protects it from deamination.[17]
4. Library Preparation and Sequencing
-
Construct a sequencing library from the treated DNA. Note that this method is bisulfite-free.
-
Sequence the library.
-
Remaining cytosines in the sequence reads correspond to the original positions of 5hmC.
Visualizations
References
- 1. High-throughput sequencing offers new insights into 5-hydroxymethylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. youtube.com [youtube.com]
- 5. 5mC/5hmC Sequencing - CD Genomics [cd-genomics.com]
- 6. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenomic Biomarkers Boost Drug Discovery | Technology Networks [technologynetworks.com]
- 8. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epigenie.com [epigenie.com]
- 10. Comprehensive evaluation of genome-wide 5-hydroxymethylcytosine profiling approaches in human DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. api-prod.shop.tecan.com [api-prod.shop.tecan.com]
- 12. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epigenie.com [epigenie.com]
- 14. TAB-Seq [illumina.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Bisulfite-Free Sequencing of 5-Hydroxymethylcytosine with APOBEC-Coupled Epigenetic Sequencing (ACE-Seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. neb.com [neb.com]
- 18. researchgate.net [researchgate.net]
- 19. oxBS-seq - CD Genomics [cd-genomics.com]
- 20. Bisulfite Sequencing (BS-Seq)/WGBS [illumina.com]
- 21. TAB-seq and ACE-seq Data Processing for Genome-Wide DNA hydroxymethylation Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing 5-Hydroxymethylcytosine (5hmC) Sequencing Data
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-hydroxymethylcytosine (B124674) (5hmC) is a crucial epigenetic modification derived from the oxidation of 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of enzymes.[1] It plays a significant role in gene regulation, cellular differentiation, and development.[1] Unlike 5mC, which is generally associated with transcriptional repression, 5hmC is often linked to active gene expression and is abundant in embryonic stem cells and neuronal tissues. The precise mapping and quantification of 5hmC are essential for understanding its biological functions and its implications in various diseases, including cancer.[2][3]
This document provides detailed application notes and protocols for the analysis of 5hmC sequencing data, covering experimental design, library preparation, sequencing, and a comprehensive bioinformatics pipeline.
Overview of 5hmC Sequencing Technologies
Several methods have been developed to distinguish 5hmC from 5mC at a genome-wide scale. These can be broadly categorized into three groups: bisulfite-based methods, affinity-enrichment-based methods, and enzymatic/chemical labeling methods.
-
Bisulfite-based Methods: Conventional bisulfite sequencing cannot differentiate between 5mC and 5hmC.[2] To overcome this, specific chemical or enzymatic treatments are coupled with bisulfite conversion.
-
Oxidative Bisulfite Sequencing (oxBS-Seq): This method involves the chemical oxidation of 5hmC to 5-formylcytosine (B1664653) (5fC), which is then susceptible to bisulfite conversion to uracil (B121893). 5mC remains unchanged. By comparing the results of oxBS-Seq with standard bisulfite sequencing (BS-Seq), the locations of 5hmC can be inferred.[4]
-
TET-Assisted Bisulfite Sequencing (TAB-Seq): In this approach, 5hmC is protected by glucosylation. Subsequently, TET enzymes oxidize 5mC to 5-carboxylcytosine (5caC), which is then converted to uracil by bisulfite treatment. The protected 5hmC is read as cytosine, directly identifying its location.[1][5]
-
-
Affinity-Enrichment-based Methods:
-
Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-Seq): This technique utilizes an antibody specific to 5hmC to immunoprecipitate DNA fragments containing this modification. The enriched fragments are then sequenced to identify 5hmC-rich regions.[6]
-
-
Enzymatic/Chemical Labeling Methods:
-
APOBEC-Coupled Epigenetic Sequencing (ACE-Seq): This bisulfite-free method uses an APOBEC deaminase to selectively deaminate cytosine and 5mC to uracil, while 5hmC remains largely resistant. This allows for the direct detection of 5hmC.[7][8][9]
-
5hmC-Seal: This method involves the selective chemical labeling of 5hmC with a biotin (B1667282) tag, allowing for the enrichment of 5hmC-containing DNA fragments for sequencing.[3]
-
Experimental Protocols
Detailed experimental protocols are critical for generating high-quality 5hmC sequencing data. Below are generalized protocols for key methods. For detailed, step-by-step instructions, it is highly recommended to refer to the supplementary materials of the cited publications and commercially available kits.
Oxidative Bisulfite Sequencing (oxBS-Seq) Protocol
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the samples of interest.
-
DNA Fragmentation: Shear the genomic DNA to a desired fragment size (e.g., 200-500 bp) using sonication or enzymatic methods.
-
End Repair and A-tailing: Repair the ends of the fragmented DNA and add a single adenine (B156593) nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the DNA fragments.
-
Oxidation of 5hmC: Treat the adapter-ligated DNA with an oxidizing agent (e.g., potassium perruthenate) to convert 5hmC to 5fC.
-
Bisulfite Conversion: Perform bisulfite conversion on the oxidized DNA. This will convert unmethylated cytosines and 5fC to uracil, while 5mC remains as cytosine.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers that anneal to the adapters.
-
Library Quantification and Sequencing: Quantify the final library and perform high-throughput sequencing.
-
Parallel BS-Seq Library: Prepare a parallel library without the oxidation step (standard BS-Seq) to determine the total methylation (5mC + 5hmC).
TET-Assisted Bisulfite Sequencing (TAB-Seq) Protocol
-
Genomic DNA Extraction and Fragmentation: Isolate and fragment high-quality genomic DNA.
-
End Repair and A-tailing: Prepare the DNA fragments for adapter ligation.
-
Adapter Ligation: Ligate sequencing adapters.
-
Glucosylation of 5hmC: Protect the 5hmC residues by enzymatic glucosylation using β-glucosyltransferase (β-GT).
-
TET Oxidation of 5mC: Treat the DNA with a TET enzyme to oxidize 5mC to 5caC.
-
Bisulfite Conversion: Perform bisulfite conversion. Unmethylated cytosines and 5caC will be converted to uracil, while the protected 5-glucosyl-hydroxymethylcytosine (5ghmC) will remain.
-
PCR Amplification: Amplify the library.
-
Library Quantification and Sequencing: Quantify the library and proceed with sequencing.
Bioinformatics Pipeline for 5hmC Sequencing Data
A robust bioinformatics pipeline is essential for the accurate analysis and interpretation of 5hmC sequencing data. The following sections outline the key steps.
Quality Control and Pre-processing
The initial step involves assessing the quality of the raw sequencing reads and pre-processing them to remove low-quality data and adapter sequences.
-
Tools: FastQC for quality assessment and Trimmomatic or Cutadapt for adapter and quality trimming.[10]
Alignment
For bisulfite-converted data (oxBS-Seq and TAB-Seq), specialized aligners that can handle the C-to-T conversion are required.
-
Tools: Bismark is a widely used aligner for bisulfite sequencing data.[11] It aligns reads to a three-letter genome (C-to-T and G-to-A converted genomes) to accurately map the reads. For non-bisulfite methods like ACE-Seq and hMeDIP-Seq, standard aligners like BWA or Bowtie2 can be used.
Methylation/Hydroxymethylation Calling
After alignment, the methylation or hydroxymethylation status of each cytosine is determined.
-
For oxBS-Seq and TAB-Seq: The Bismark methylation extractor can be used to call methylation levels for each cytosine. For oxBS-Seq, the 5hmC level is calculated by subtracting the 5mC level (from the oxBS-Seq library) from the total methylation level (from the parallel BS-Seq library). For TAB-Seq, the remaining cytosines directly represent 5hmC.
-
For hMeDIP-Seq and 5hmC-Seal: These are enrichment-based methods, and the analysis focuses on identifying regions of enrichment (peaks).
Peak Calling (for enrichment-based methods)
For hMeDIP-Seq and 5hmC-Seal data, peak calling algorithms are used to identify genomic regions with a significant enrichment of 5hmC.
-
Tools: MACS2 (Model-based Analysis of ChIP-Seq) is a popular and effective tool for calling peaks in enrichment-based sequencing data.[3]
Differential Hydroxymethylation Analysis
To identify regions with statistically significant differences in 5hmC levels between different conditions (e.g., disease vs. control), various statistical methods can be employed.
-
Tools: For base-resolution data (oxBS-Seq, TAB-Seq), tools like methylKit or DSS can be used.[12] For peak-based data (hMeDIP-Seq), tools like diffReps or DESeq2 can be used to find differentially enriched regions.[3]
Downstream Functional Analysis
Once differentially hydroxymethylated regions (DhMRs) or peaks are identified, the next step is to understand their biological significance.
-
Annotation: Annotate the DhMRs or peaks to genomic features (e.g., promoters, gene bodies, enhancers) using tools like HOMER or ChIPseeker.[13][14]
-
Gene Ontology (GO) and Pathway Analysis: Perform GO and pathway enrichment analysis on the genes associated with the DhMRs to identify over-represented biological processes, molecular functions, and pathways.[2][15]
-
Motif Analysis: Identify enriched transcription factor binding motifs within the DhMRs or peaks to infer potential regulatory mechanisms. Tools like MEME-ChIP can be used for this purpose.
Quantitative Data Summary
The performance of different 5hmC sequencing methods can vary. The following tables summarize key performance metrics. Note: The values presented are illustrative and can vary depending on the specific experimental conditions and sample types.
Table 1: Comparison of 5hmC Sequencing Methods
| Feature | oxBS-Seq | TAB-Seq | hMeDIP-Seq | ACE-Seq | 5hmC-Seal |
| Resolution | Single-base | Single-base | ~100-200 bp | Single-base | ~100-200 bp |
| Principle | Chemical oxidation + BS | Enzymatic protection & oxidation + BS | Antibody enrichment | Enzymatic deamination | Chemical labeling & enrichment |
| Quantitative | Yes | Yes | Semi-quantitative | Yes | Semi-quantitative |
| Input DNA | >100 ng | >100 ng | >100 ng | >1 ng[8] | >1 ng |
| Bisulfite Treatment | Yes | Yes | No | No | No |
| Advantages | Direct 5mC measurement | Direct 5hmC measurement | Cost-effective | Low input, bisulfite-free | High sensitivity |
| Limitations | Indirect 5hmC, DNA degradation | Incomplete enzymatic reactions | Antibody bias, lower resolution | Potential off-target deamination | Potential labeling bias |
Table 2: Illustrative Bioinformatics Performance Metrics
| Metric | oxBS-Seq / TAB-Seq | hMeDIP-Seq / 5hmC-Seal |
| Mapping Efficiency | 60-80% | 80-95% |
| Peak Calling Reproducibility (IDR) | N/A | >80% |
| Differential Analysis Power | High | Moderate |
| Typical Sequencing Depth | 30x per cytosine | 20-30 million reads |
Visualizations
Signaling Pathway: TET-mediated 5mC Oxidation
Caption: The enzymatic cascade of 5mC oxidation by TET proteins.
Experimental Workflow: oxBS-Seq
Caption: Workflow for oxidative bisulfite sequencing (oxBS-Seq).
Bioinformatics Pipeline for 5hmC Data
Caption: A general bioinformatics pipeline for 5hmC sequencing data.
References
- 1. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenomic analysis of 5-hydroxymethylcytosine (5hmC) reveals novel DNA methylation markers for lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deep5hmC: Predicting genome-wide 5-Hydroxymethylcytosine landscape via a multimodal deep learning model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epigenie.com [epigenie.com]
- 5. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hMeDIP-Seq Service, hMeDIP-based Service | CD BioSciences [epigenhub.com]
- 7. TAB-seq and ACE-seq Data Processing for Genome-Wide DNA hydroxymethylation Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nondestructive, base-resolution sequencing of 5-hydroxymethylcytosine using a DNA deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisulfite-Free Sequencing of 5-Hydroxymethylcytosine with APOBEC-Coupled Epigenetic Sequencing (ACE-Seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. HMST-Seq-Analyzer: A new python tool for differential methylation and hydroxymethylation analysis in various DNA methylation sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A human tissue map of 5-hydroxymethylcytosines exhibits tissue specificity through gene and enhancer modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ChIP-seq Peak Annotation and Functional Analysis | Introduction to ChIP-Seq using high-performance computing [hbctraining.github.io]
- 15. researchgate.net [researchgate.net]
Single-Cell Analysis of 5-Hydroxymethylcytosine: Unraveling Epigenetic Heterogeneity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The advent of single-cell sequencing technologies has revolutionized our understanding of cellular heterogeneity in complex biological systems. This is particularly true in the field of epigenetics, where the ability to profile DNA modifications at the single-cell level is uncovering novel regulatory mechanisms. 5-hydroxymethylcytosine (B124674) (5hmC), an oxidation product of 5-methylcytosine (B146107) (5mC), has emerged as a crucial epigenetic mark with distinct roles in gene regulation, particularly in neuronal and developmental contexts. Unlike 5mC, which is generally associated with transcriptional repression, 5hmC is often found in actively transcribed gene bodies and enhancers. Traditional bisulfite sequencing methods cannot distinguish between 5mC and 5hmC, necessitating the development of specialized techniques for its detection. This document provides an overview of current methodologies for single-cell 5hmC analysis, detailed experimental protocols, and a summary of key findings.
Introduction to Single-Cell 5hmC Analysis
Standard single-cell bisulfite sequencing fails to differentiate 5mC from 5hmC, limiting our ability to dissect their individual roles in cellular function.[1] To address this, several innovative methods have been developed to specifically map 5hmC at single-cell resolution. These techniques are critical for understanding the epigenetic landscape of individual cells in health and disease, offering insights into cellular differentiation, neurodevelopment, and cancer biology.
Key Methodologies for Single-Cell 5hmC Profiling
Several powerful techniques have been established for the genome-wide analysis of 5hmC in single cells. These methods employ various chemical and enzymatic strategies to distinguish 5hmC from other cytosine modifications.
| Method | Principle | Advantages | Limitations |
| scAba-seq | Glucosylation of 5hmC followed by AbaSI restriction enzyme digestion, which specifically cuts at glucosylated 5hmC sites.[2][3][4] | Strand-specific 5hmC detection, enabling lineage tracing.[3] | Relies on the presence of AbaSI recognition sites. |
| Joint-snhmC-seq | Simultaneous profiling of 5hmC and "true" 5mC. It uses bisulfite treatment to protect 5hmC as cytosine-5-methylenesulfonate (CMS) while converting 5mC to uracil. Subsequent deamination with APOBEC3A deaminates unprotected cytosines and 5mC, leaving the protected 5hmC intact.[1][5][6][7][8][9][10] | Quantitative and allows for direct comparison of 5mC and 5hmC within the same cell.[1][5] | The workflow involves splitting the sample, which may affect sensitivity for very low input.[1] |
| SIMPLE-seq | A sequential enzymatic and chemical labeling approach to separately mark 5hmC and 5mC.[11][12] | High-throughput and avoids harsh bisulfite treatment.[12] | The sequential nature of the protocol can be complex. |
| DARESOME | Utilizes modification-sensitive restriction enzymes and sequential adapter ligation to concurrently profile unmodified cytosine, 5mC, and 5hmC at CCGG sites.[13][14][15] | Single-tube reaction, suitable for low-input samples like cell-free DNA.[13][14][15] | Limited to the analysis of CCGG sites. |
Quantitative Insights from Single-Cell 5hmC Studies
Single-cell 5hmC profiling has provided unprecedented resolution into the epigenetic heterogeneity of various tissues, most notably the brain.
| Study Focus | Method | Key Quantitative Findings | Reference |
| Mouse Brain Analysis | Joint-snhmC-seq | In mouse cortical nuclei, 359 high-quality single-cell 5hmC profiles were generated. The study observed that global 5hmCG levels are variable across cell types, with neuronal cells showing higher levels (9.5% to 28.7%) than non-neuronal cells.[1] | [1] |
| Mouse Brain Cell Types | snhmC-seq | Generated 360 single-cell 5hmC profiles from cryopreserved mouse brain samples. Neuronal nuclei (NeuN+) exhibited markedly higher levels of 5hmCG (26.8%) and 5hmCH (0.39%) compared to non-neuronal (NeuN-) cells (10.8% and 0.23%, respectively).[7][16] | [7][16] |
| Human and Mouse Brain | scAba-seq | Demonstrated pronounced cell-to-cell heterogeneity in the chromosome-wide distribution of 5hmC in mouse embryos.[3] | [3] |
Experimental Protocols
Protocol 1: Single-Cell AbaSI Sequencing (scAba-seq)
This protocol is adapted from the original scAba-seq method.[4]
1. Single-Cell Sorting:
-
Sort individual cells into a 384-well plate containing lysis buffer using fluorescence-activated cell sorting (FACS).
2. 5hmC Glucosylation:
-
Add a solution containing T4 β-glucosyltransferase (T4-BGT) to each well to specifically transfer a glucose moiety to the hydroxyl group of 5hmC. This protects it from subsequent enzymatic digestion.
3. AbaSI Digestion:
-
Introduce the restriction enzyme AbaSI, which recognizes and cleaves DNA at glucosylated 5hmC sites, leaving a sticky end.
4. Adaptor Ligation:
-
Ligate a unique barcoded Illumina sequencing adapter to the AbaSI-digested ends. This adapter also contains a T7 promoter sequence.
5. In Vitro Transcription (IVT):
-
Pool the DNA from all cells and perform IVT using T7 RNA polymerase. This step linearly amplifies the DNA in a strand-specific manner, preserving the original strand information of the 5hmC mark.
6. Library Preparation and Sequencing:
-
Generate directional RNA-seq libraries from the amplified RNA.
-
Perform high-throughput sequencing.
Protocol 2: Joint Single-Nucleus (Hydroxy)methylcytosine Sequencing (Joint-snhmC-seq)
This protocol is a summary of the Joint-snhmC-seq workflow.[1][7]
1. Nuclei Isolation and Sorting:
-
Isolate single nuclei from the tissue of interest.
-
Sort individual nuclei into a 96-well plate.
2. Bisulfite Conversion:
-
Perform a one-pot bisulfite conversion reaction. This fragments and denatures the genomic DNA, converts unprotected cytosines to uracil, and chemically protects 5hmC by forming cytosine-5-methylenesulfonate (CMS).
3. APOBEC3A Deamination:
-
Treat the bisulfite-converted single-stranded DNA with APOBEC3A enzyme. This deaminates both unmodified cytosine and 5mC, while the CMS-protected 5hmC remains unchanged.
4. Sample Splitting and Barcoding:
-
Split the DNA from each nucleus into two separate reactions.
-
For 5hmC detection (snhmC-seq2): Proceed with random-primed DNA synthesis using primers containing inline barcodes to specifically amplify the 5hmC-containing fragments.
-
For 5mC+5hmC detection (snmC-seq2): Perform a parallel reaction without APOBEC3A treatment to amplify all cytosine-containing fragments.
5. Library Preparation and Sequencing:
-
Prepare sequencing libraries from both sets of amplified DNA.
-
Sequence the libraries.
6. Data Analysis:
-
Align the sequencing reads to the reference genome.
-
The 5hmC map is generated directly from the snhmC-seq2 data.
-
The "true" 5mC map is obtained by subtracting the 5hmC signal (from snhmC-seq2) from the combined 5mC+5hmC signal (from snmC-seq2).
Signaling Pathways and Logical Relationships
The generation and recognition of 5hmC are key steps in a dynamic epigenetic regulatory pathway.
Applications in Research and Drug Development
The ability to profile 5hmC at the single-cell level has significant implications for various fields:
-
Neuroscience: 5hmC is highly enriched in the brain and plays a critical role in neuronal function and development.[17] Single-cell analysis can dissect the epigenetic heterogeneity of different neuronal and glial cell types, providing insights into learning, memory, and neurodegenerative diseases.[17]
-
Cancer Biology: Global loss of 5hmC is a common feature in many cancers.[6] Single-cell 5hmC profiling can identify rare cell populations with distinct epigenetic signatures that may contribute to tumor progression, metastasis, and drug resistance. This can aid in the development of novel diagnostic biomarkers and therapeutic strategies.
-
Developmental Biology: 5hmC levels are dynamically regulated during embryonic development and cell differentiation. Single-cell analysis allows for the reconstruction of developmental trajectories and the identification of epigenetic changes that drive cell fate decisions.
-
Drug Development: By understanding how 5hmC patterns are altered in disease, researchers can identify novel drug targets. Furthermore, single-cell 5hmC analysis can be used to assess the epigenetic effects of drug candidates at a high resolution, aiding in preclinical development.
Conclusion
Single-cell 5hmC analysis is a rapidly evolving field that is providing unprecedented insights into the epigenetic regulation of gene expression. The methods described in this document offer powerful tools for researchers and drug development professionals to explore the complexities of cellular heterogeneity. As these technologies continue to improve in sensitivity and throughput, they will undoubtedly play an increasingly important role in advancing our understanding of biology and medicine.
References
- 1. Joint single-cell profiling resolves 5mC and 5hmC and reveals their distinct gene regulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein interactions at oxidized 5-methylcytosine bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-hydroxymethylcytosine represses the activity of enhancers in embryonic stem cells: a new epigenetic signature for gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epigenie.com [epigenie.com]
- 5. Single-cell sequencing - Wikipedia [en.wikipedia.org]
- 6. Fast-Seq: A Simple Method for Rapid and Inexpensive Validation of Packaged Single-Stranded Adeno-Associated Viral Genomes in Academic Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. GitHub - wulabupenn/Joint-snhmC-seq: Data analysis pipeline and code for Joint-snhmC-seq [github.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. 5-Hydroxymethylcytosine is associated with enhancers and gene bodies in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 10xgenomics.com [10xgenomics.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Differentiating 5-Hydroxymethylcytosine (5hmC) from 5-Methylcytosine (5mC)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you distinguish 5-hydroxymethylcytosine (B124674) (5hmC) from 5-methylcytosine (B146107) (5mC) in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to distinguish between 5mC and 5hmC?
While structurally similar, 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) have distinct biological roles. 5mC is generally associated with transcriptional repression, whereas 5hmC is often linked to gene activation and is an intermediate in DNA demethylation.[1][2] Failure to differentiate between them can obscure important gene-phenotype relationships and lead to misinterpretation of epigenetic data.[1][3]
Q2: What is the fundamental challenge in distinguishing 5mC from 5hmC?
The primary challenge lies in the fact that many traditional methods for DNA methylation analysis cannot differentiate between these two modifications. For instance, standard bisulfite sequencing, long considered the "gold standard" for methylation mapping, treats both 5mC and 5hmC as unmodified cytosines, leading to a combined signal.[1][4][5][6]
Q3: What are the main experimental approaches to distinguish 5mC and 5hmC?
There are three main categories of methods to differentiate between 5mC and 5hmC:
-
Antibody-based methods: These techniques, such as hydroxymethylated DNA immunoprecipitation sequencing (hMeDIP-seq), use antibodies that specifically recognize 5hmC.[5][7]
-
Restriction enzyme-based methods: These assays utilize methylation-sensitive restriction enzymes that can differentiate between 5mC and 5hmC, sometimes in combination with glucosylation of 5hmC.[5][8]
-
Sequencing-based methods at single-base resolution: These are the most precise methods and include oxidative bisulfite sequencing (oxBS-seq) and TET-assisted bisulfite sequencing (TAB-seq).[4][9][10]
Comparison of Key Experimental Methods
| Method | Principle | Resolution | DNA Input | Advantages | Limitations |
| hMeDIP-seq | Immunoprecipitation with 5hmC-specific antibodies. | Low (~100-200 bp) | ≥ 2 µg | Genome-wide screening, relatively established. | Low resolution, potential antibody bias, not quantitative at single-base level. |
| oxBS-seq | Chemical oxidation of 5hmC to 5fC, which is then sensitive to bisulfite treatment. 5mC remains protected. | Single-base | ≥ 1 µg (oxWGBS-seq) | Provides a direct readout of 5mC. Can be applied genome-wide (oxWGBS) or in a targeted manner. | Requires two parallel sequencing experiments (BS-seq and oxBS-seq) to infer 5hmC levels, which can increase costs and compound errors.[11][12] |
| TAB-seq | Enzymatic protection of 5hmC by glucosylation, followed by TET enzyme-mediated oxidation of 5mC to 5caC, which is bisulfite-sensitive. | Single-base | ≥ 1 µg | Directly measures 5hmC, potentially more cost-effective if only 5hmC is of interest.[13][14] | Relies on the efficiency of the TET enzyme, which may not be 100% and can be expensive.[14] |
| Restriction Enzyme Assays | Use of restriction enzymes that are sensitive to the methylation state of their recognition sequence. | Locus-specific | Varies | Can provide sequence-specific information at a lower cost for targeted analysis. | Limited to specific recognition sites, not suitable for genome-wide analysis. |
Experimental Protocols
Oxidative Bisulfite Sequencing (oxBS-seq) Protocol
This protocol provides a general overview. Specific reagent concentrations and incubation times should be optimized based on the manufacturer's instructions for the chosen kits.
-
DNA Preparation: Start with high-quality genomic DNA. For whole-genome analysis (oxWGBS-seq), a minimum of 1µg of DNA is recommended.
-
Oxidation: Treat the DNA with an oxidizing agent, such as potassium perruthenate (KRuO4), to convert 5hmC to 5-formylcytosine (B1664653) (5fC).[4][15] 5mC remains unmodified.
-
Bisulfite Conversion: Perform standard bisulfite conversion on the oxidized DNA. During this step, unmethylated cytosines and 5fC are converted to uracil, while 5mC remains as cytosine.[15]
-
Library Preparation and Sequencing: Prepare a sequencing library from the bisulfite-converted DNA and perform high-throughput sequencing.
-
Parallel BS-seq: In parallel, perform a standard whole-genome bisulfite sequencing (WGBS) experiment on an aliquot of the same starting DNA. In this reaction, both 5mC and 5hmC will be read as cytosine.
-
Data Analysis: Align both the oxBS-seq and BS-seq reads to a reference genome. The level of 5hmC at any given cytosine position is determined by subtracting the methylation level obtained from oxBS-seq (representing 5mC) from the methylation level obtained from BS-seq (representing 5mC + 5hmC).
TET-Assisted Bisulfite Sequencing (TAB-seq) Protocol
This protocol provides a general overview. Specific reagent concentrations and incubation times should be optimized based on the manufacturer's instructions for the chosen kits.
-
DNA Preparation: Begin with high-quality genomic DNA. A minimum of 1µg of DNA is generally required.
-
Glucosylation of 5hmC: Protect the 5hmC residues from oxidation by treating the DNA with β-glucosyltransferase (β-GT), which transfers a glucose moiety to the hydroxyl group of 5hmC.[5][13]
-
TET-mediated Oxidation of 5mC: Treat the DNA with a recombinant TET enzyme (e.g., mTet1). This will oxidize 5mC to 5-carboxylcytosine (5caC).[13][16] The glucosylated 5hmC is protected from this oxidation.
-
Bisulfite Conversion: Perform standard bisulfite conversion. During this step, unmethylated cytosines and 5caC are converted to uracil. The glucosylated 5hmC remains as cytosine.
-
Library Preparation and Sequencing: Prepare a sequencing library from the treated DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome. The cytosines that are read as 'C' in the final sequence represent the original 5hmC sites.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low library complexity after oxBS-seq or TAB-seq | - DNA degradation during the harsh chemical or enzymatic treatments.- Insufficient starting DNA amount. | - Use high-quality, intact genomic DNA.- Handle DNA gently to minimize shearing.- Increase the starting amount of DNA if possible. |
| Incomplete bisulfite conversion | - Suboptimal reaction conditions (temperature, time, reagent concentration).- Presence of inhibitors in the DNA sample. | - Ensure proper denaturation of DNA before bisulfite treatment.- Follow the kit manufacturer's protocol precisely.- Purify the DNA sample to remove potential inhibitors. |
| Inefficient oxidation in oxBS-seq | - Inactive oxidizing agent.- Suboptimal reaction conditions. | - Use fresh or properly stored oxidizing agent.- Optimize the concentration of the oxidant and reaction time. |
| Incomplete TET enzyme activity in TAB-seq | - Inactive TET enzyme.- Presence of TET inhibitors.- Suboptimal buffer conditions. | - Use a highly active and properly stored TET enzyme.- Ensure the DNA sample is free of inhibitors.- Use the recommended reaction buffer and cofactors (e.g., Fe(II), 2-oxoglutarate). |
| Discrepancies between replicate experiments | - Technical variability in multi-step protocols.- Batch effects from reagents. | - Perform technical replicates for critical samples.- Use the same batch of reagents for all samples being compared.- Standardize all steps of the protocol meticulously. |
Visualizing Experimental Workflows
Caption: Workflow of oxidative bisulfite sequencing (oxBS-seq).
Caption: Workflow of TET-assisted bisulfite sequencing (TAB-seq).
Caption: Logical comparison of sequencing-based methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. biomodal.com [biomodal.com]
- 3. New guidelines for DNA methylome studies regarding 5-hydroxymethylcytosine for understanding transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Examination of the specificity of DNA methylation profiling techniques towards 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. epigenie.com [epigenie.com]
- 9. 5mC/5hmC Sequencing - CD Genomics [cd-genomics.com]
- 10. youtube.com [youtube.com]
- 11. DNA Methylation: What’s the Difference Between 5mC and 5hmC? - Genevia Technologies [geneviatechnologies.com]
- 12. epigenie.com [epigenie.com]
- 13. Tet-Assisted Bisulfite Sequencing Service, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]
- 14. epigenie.com [epigenie.com]
- 15. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Hydroxymethylcytosine (5hmC) Antibody Specificity and Validation
Welcome to the technical support center for 5-hydroxymethylcytosine (B124674) (5hmC) antibody users. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with 5hmC antibody specificity and validation. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to validate the specificity of my 5hmC antibody?
A1: The discovery of 5-hydroxymethylcytosine (5hmC) as a distinct epigenetic modification has highlighted the limitations of traditional DNA methylation analysis methods. Techniques like sodium bisulfite treatment cannot distinguish between 5-methylcytosine (B146107) (5mC) and 5hmC.[1] Therefore, the specificity of the antibody is paramount to ensure that the signal detected is genuinely from 5hmC and not due to cross-reactivity with the much more abundant 5mC or unmodified cytosine. Inaccurate detection can lead to misinterpretation of the biological role of 5hmC in processes like gene regulation and disease pathogenesis.[2]
Q2: What are the common methods to validate the specificity of a 5hmC antibody?
A2: The most common and effective methods for validating 5hmC antibody specificity include:
-
Dot Blot Analysis: This is a straightforward method to assess the antibody's ability to specifically bind to 5hmC while showing minimal to no binding to 5mC and unmodified cytosine.
-
Methylated DNA Immunoprecipitation (hMeDIP) followed by qPCR: This technique quantifies the enrichment of specific DNA regions known to be hydroxymethylated. By comparing the enrichment of 5hmC-containing DNA to that of 5mC-containing and unmodified DNA, one can determine the antibody's specificity.
-
Western Blot (on DNA): While less common for DNA, a similar principle to dot blot can be applied to assess specificity.
Q3: Can I use my 5hmC antibody for various applications like IHC, MeDIP, and Dot Blot?
A3: Not necessarily. An antibody validated for one application may not perform optimally in another. It is crucial to use an antibody that has been specifically validated for your intended application. For instance, an antibody that works well for dot blot may not be suitable for immunoprecipitation due to differences in how the epitope is presented. Always refer to the manufacturer's datasheet for recommended and validated applications.[3][4]
Q4: What are the key differences between polyclonal and monoclonal 5hmC antibodies?
A4: Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen (5hmC). This can sometimes lead to higher signal amplification but also a greater potential for off-target binding. Monoclonal antibodies, on the other hand, are a homogeneous population of antibodies that recognize a single epitope, which generally leads to higher specificity and batch-to-batch consistency.
Troubleshooting Guides
Issue 1: Low or No Signal in a Dot Blot Assay
If you are experiencing weak or absent signals in your 5hmC dot blot, consider the following troubleshooting steps.
Troubleshooting Workflow for Low/No Dot Blot Signal
Caption: Troubleshooting logic for low or no signal in a 5hmC dot blot.
Issue 2: High Background or Non-Specific Signal in hMeDIP
High background can obscure true positive signals. The following guide addresses common causes of non-specific binding in hydroxymethylated DNA immunoprecipitation (hMeDIP).
| Possible Cause | Recommendation |
| Insufficient Blocking | Increase blocking time (e.g., overnight at 4°C) or try a different blocking agent (e.g., 5% BSA in TBST). |
| Antibody Concentration Too High | Perform an antibody titration to determine the optimal concentration that maximizes specific signal while minimizing background. |
| Inadequate Washing | Increase the number of wash steps or the stringency of the wash buffer (e.g., by slightly increasing the salt or detergent concentration).[5] |
| Non-specific Binding to Beads | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. This will remove proteins that non-specifically bind to the beads.[5] |
| Cross-reactivity with 5mC | Validate the antibody's specificity using dot blot with known 5hmC, 5mC, and C controls. If cross-reactivity is observed, consider using a more specific antibody. |
| Genomic DNA Sonication | Ensure that the genomic DNA is sheared to the appropriate size range (typically 200-800 bp). Inconsistent shearing can affect immunoprecipitation efficiency. |
Quantitative Data Summary
The specificity of a 5hmC antibody is often determined by its enrichment of 5hmC-containing DNA relative to 5mC-containing or unmodified DNA. Below is a summary of reported enrichment data for a commercially available polyclonal 5hmC antibody.
| DNA Type | Fold Enrichment vs. 5mC/Unmethylated DNA | Reference |
| 5-hydroxymethylcytosine (5hmC) | ~650-fold | [3][4] |
| 5-methylcytosine (5mC) | Baseline | [3][4] |
| Unmethylated Cytosine | Baseline | [3][4] |
Key Experimental Protocols
Protocol 1: 5hmC Dot Blot Assay for Antibody Validation
This protocol is designed to assess the specificity of a 5hmC antibody.
Experimental Workflow for 5hmC Dot Blot
Caption: Step-by-step workflow for a 5hmC dot blot experiment.
Detailed Steps:
-
Prepare DNA Controls: Use commercially available or synthesized DNA standards containing only 5hmC, 5mC, or unmodified cytosine within the same sequence context.[6] Prepare a dilution series for each.
-
Denature DNA: Dilute DNA samples in a denaturation buffer (e.g., 0.1 M NaOH) and incubate at 95°C for 10 minutes. Immediately cool on ice.[7]
-
Spot onto Membrane: Carefully spot the denatured DNA onto a positively charged nylon membrane. Allow the spots to air dry completely.[8]
-
UV Crosslinking: Crosslink the DNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[7][8]
-
Primary Antibody Incubation: Incubate the membrane with the primary 5hmC antibody at the recommended dilution in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[7][8]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) diluted in blocking buffer for 1 hour at room temperature.[8]
-
Final Washes: Repeat the washing steps as in step 7.
-
Detection: Apply a chemiluminescent substrate to the membrane and visualize the signal using an imaging system. A specific antibody should only produce a strong signal on the spots corresponding to 5hmC DNA.
Protocol 2: Hydroxymethylated DNA Immunoprecipitation (hMeDIP)
This protocol outlines the enrichment of 5hmC-containing DNA fragments from a genomic DNA sample.
hMeDIP Experimental Workflow
Caption: Key steps in a hydroxymethylated DNA immunoprecipitation (hMeDIP) experiment.
Detailed Steps:
-
Genomic DNA Preparation: Isolate high-quality genomic DNA and sonicate it to an average fragment size of 200-800 bp. Verify the fragment size on an agarose gel.
-
Denaturation: Take an aliquot of the sonicated DNA and heat-denature it at 95°C for 10 minutes, followed by immediate cooling on ice.[9]
-
Immunoprecipitation:
-
Add the 5hmC antibody to the denatured DNA and incubate overnight at 4°C with rotation to allow the antibody to bind to the 5hmC-containing fragments.[9]
-
Add Protein A/G magnetic beads to the DNA-antibody mixture and incubate for at least 2 hours at 4°C with rotation to capture the antibody-DNA complexes.[9]
-
-
Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with a series of wash buffers of increasing stringency to remove non-specifically bound DNA.
-
Elution: Elute the enriched DNA from the antibody-bead complexes using an elution buffer (e.g., containing Proteinase K).
-
DNA Purification: Purify the eluted DNA using a standard DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Downstream Analysis: The enriched DNA is now ready for downstream applications such as qPCR to validate enrichment at specific loci or for library preparation for next-generation sequencing (hMeDIP-seq).[6]
References
- 1. Examination of the specificity of DNA methylation profiling techniques towards 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxymethylcytosine (5-hmC) antibody (pAb) | Proteintech [ptglab.com]
- 4. 5-Hydroxymethylcytosine (5-hmC) Polyclonal Antibody (39791) [thermofisher.com]
- 5. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. epigenie.com [epigenie.com]
- 7. A 5-mC Dot Blot Assay Quantifying the DNA Methylation Level of Chondrocyte Dedifferentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diagenode.com [diagenode.com]
- 9. Genome-Wide Mapping of DNA Methylation 5mC by Methylated DNA Immunoprecipitation (MeDIP)-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing hMeDIP-seq for Low 5hmC Samples
Welcome to the technical support center for hydroxymethylated DNA immunoprecipitation sequencing (hMeDIP-seq). This resource is designed for researchers, scientists, and drug development professionals working with samples containing low levels of 5-hydroxymethylcytosine (B124674) (5hmC). Here you will find troubleshooting guides and frequently asked questions to help you optimize your experiments and achieve reliable, high-quality data.
Troubleshooting Guide
This guide addresses common issues encountered during hMeDIP-seq experiments with low 5hmC samples.
Question: I'm getting a very low yield of immunoprecipitated (IP) DNA. What are the potential causes and solutions?
Answer:
Low IP DNA yield is a frequent challenge with samples containing scarce 5hmC. Several factors throughout the experimental workflow can contribute to this issue.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor DNA Quality | Ensure your starting genomic DNA is of high quality. Use fluorometric methods (e.g., Qubit) for accurate quantification and assess integrity via gel electrophoresis. The DNA should be free of RNA and other contaminants.[1] Consider an extra cleanup step if contamination is suspected. |
| Inefficient DNA Fragmentation | Optimize sonication or enzymatic digestion to achieve the desired fragment size range (typically 200-600 bp).[2] Inconsistent fragmentation can lead to biased enrichment. Verify fragment size distribution using a Bioanalyzer or similar instrument. |
| Suboptimal Antibody Performance | The specificity and efficiency of the anti-5hmC antibody are critical.[3][4][5] Titrate your antibody to determine the optimal concentration for your specific sample type and DNA input amount. Include positive (known 5hmC-rich genomic regions) and negative (known 5hmC-poor regions) controls in a preliminary qPCR experiment to validate antibody performance. |
| Inefficient Immunoprecipitation | Optimize incubation times and temperatures for the antibody-DNA binding step. Ensure proper mixing throughout the IP process. Using specialized low-retention tubes can minimize sample loss during transfers.[6] |
| Loss of DNA During Washing Steps | Washing steps are crucial for reducing background noise but can also lead to the loss of specifically bound DNA. Use optimized wash buffers and avoid overly stringent conditions. Ensure magnetic beads are not accidentally aspirated. |
| Inefficient Elution | Ensure the elution buffer is at the optimal temperature and that the incubation time is sufficient to release the immunoprecipitated DNA from the antibody/bead complex. |
Question: My sequencing results show a low signal-to-noise ratio, with high background. How can I improve this?
Answer:
A low signal-to-noise ratio can obscure true 5hmC peaks and make data interpretation difficult. This is often due to non-specific binding of DNA to the antibody or beads.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Non-specific Antibody Binding | Ensure the anti-5hmC antibody used has high specificity and has been validated for hMeDIP-seq.[3][4][5] Include an isotype control (e.g., IgG) immunoprecipitation as a negative control to assess the level of non-specific binding. |
| Insufficient Blocking | Properly block the magnetic beads before adding the antibody-DNA complex to reduce non-specific binding of DNA to the beads. |
| Inadequate Washing | Optimize the number and stringency of wash steps after immunoprecipitation to remove non-specifically bound DNA fragments. |
| High Input DNA Amount for Low 5hmC Samples | While counterintuitive, using too much input DNA from a sample with very low 5hmC content can increase the absolute amount of non-specific background binding, thus lowering the signal-to-noise ratio. Consider optimizing the input amount. |
| PCR Amplification Bias | During library preparation, PCR amplification can introduce bias, especially with low input amounts. Use a high-fidelity polymerase with low bias and the minimum number of PCR cycles necessary to generate sufficient library for sequencing. |
Frequently Asked Questions (FAQs)
Q1: What is the minimum amount of starting DNA required for hMeDIP-seq?
A1: With optimized protocols, it is possible to perform hMeDIP-seq with as little as 1 ng of starting genomic DNA.[2][7] However, the success of the experiment with such low input depends heavily on the quality of the DNA and the efficiency of each step, particularly the immunoprecipitation. For samples with extremely low 5hmC levels, starting with a higher amount of DNA (e.g., 100-500 ng) may improve the chances of successful enrichment.
Q2: How can I compare 5hmC levels between two samples that have very different global 5hmC content?
A2: Direct comparison of hMeDIP-seq data from samples with disparate global 5hmC levels can be challenging due to inherent biases in the standard protocol.[3] A "comparative hMeDIP-seq" method has been developed to address this.[8][9] This approach involves barcoding the input DNA from different samples at the beginning and then performing a single, pooled hMeDIP reaction.[9] This allows for more accurate quantitative comparisons as the samples are processed together, minimizing experimental variation.[9]
Q3: How do I choose the right anti-5hmC antibody?
A3: The choice of antibody is critical for a successful hMeDIP-seq experiment.[3][4][5] Look for antibodies that have been validated specifically for immunoprecipitation applications. It is highly recommended to perform a pilot experiment to test the antibody's efficiency and specificity using qPCR on known positive and negative control regions for 5hmC in your sample type.
Q4: What are some critical quality control (QC) steps in an hMeDIP-seq experiment?
A4: Implementing QC checks at various stages is essential. Key QC steps include:
-
Input DNA Quality: Assess the purity (A260/280 and A260/230 ratios) and integrity (gel electrophoresis) of your starting gDNA.[1]
-
Fragmentation: Verify the size distribution of your sheared DNA using a Bioanalyzer or similar instrument.
-
IP Efficiency: Before sequencing, perform qPCR on the enriched DNA and the input DNA for positive and negative control loci to confirm successful enrichment.[6]
-
Library Quality: After library preparation, check the library size and concentration using a Bioanalyzer and Qubit. Look for the absence of significant adapter-dimer peaks.
-
Sequencing Data QC: After sequencing, assess raw read quality, adapter content, and duplication rates. Tools like FastQC are commonly used for this purpose.
Q5: What are some key considerations for the bioinformatics analysis of hMeDIP-seq data from low 5hmC samples?
A5: For low 5hmC samples, the bioinformatics pipeline needs to be carefully considered to distinguish true signal from noise.
-
Peak Calling: Use a peak caller designed for ChIP-seq or MeDIP-seq data, such as MACS or MeDUSA. It's crucial to use the input DNA library as a control to account for local chromatin accessibility and other biases.
-
Normalization: When comparing samples, proper normalization is key. Methods that account for differences in library size and IP efficiency should be employed. For comparative hMeDIP-seq, the pooled nature of the experiment simplifies normalization.
-
Differential Analysis: Tools like diffReps can be used to identify differentially hydroxymethylated regions (DhMRs) between conditions.
-
Quality Metrics: Assess the enrichment of reads in CpG-rich regions compared to the genomic background as a quality metric.[10] A saturation analysis can also determine if the sequencing depth was sufficient.[10]
Experimental Protocol: hMeDIP-seq for Low-Input DNA
This protocol is adapted for starting amounts of genomic DNA as low as 1 ng.
1. DNA Fragmentation
-
Sonicate genomic DNA to an average size of 200-600 bp.
-
Verify the fragment size distribution on a Bioanalyzer.
2. End Repair and Adapter Ligation
-
Perform end-repair and A-tailing of the fragmented DNA.
-
Ligate sequencing adapters with unique barcodes for each sample. This allows for multiplexing and is a key step in the "comparative hMeDIP-seq" approach.[9]
3. Immunoprecipitation (IP)
-
Pool barcoded DNA samples if performing a comparative experiment.
-
Denature the DNA by heating at 95°C for 10 minutes, followed by rapid chilling on ice.[11]
-
Incubate the denatured DNA with a validated anti-5hmC antibody overnight at 4°C with gentle rotation.
-
Add pre-blocked protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.
4. Washing and Elution
-
Perform a series of washes with low-salt and high-salt buffers to remove non-specifically bound DNA.
-
Elute the immunoprecipitated DNA from the beads.
5. Library Amplification and Sequencing
-
Perform PCR to amplify the library using a high-fidelity polymerase. Use the minimum number of cycles required.
-
Purify the PCR product to remove primers and adapter-dimers.
-
Quantify the final library and assess its size distribution.
-
Sequence the library on an appropriate high-throughput sequencing platform.
Visualizations
Caption: Standard hMeDIP-seq workflow for low 5hmC samples.
Caption: Troubleshooting logic for common hMeDIP-seq issues.
References
- 1. MeDIP‑Seq / hMeDIP‑Seq - CD Genomics [cd-genomics.com]
- 2. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 3. An Overview of hMeDIP-Seq, Introduction, Key Features, and Applications - CD Genomics [cd-genomics.com]
- 4. hMeDIP-Seq Service, hMeDIP-based Service | CD BioSciences [epigenhub.com]
- 5. MeDIP-Seq/DIP-Seq/hMeDIP-Seq [illumina.com]
- 6. mdpi.com [mdpi.com]
- 7. Methylated DNA immunoprecipitation and high-throughput sequencing (MeDIP-seq) using low amounts of genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genome-wide comparison of DNA hydroxymethylation in mouse embryonic stem cells and neural progenitor cells by a new comparative hMeDIP-seq method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-wide comparison of DNA hydroxymethylation in mouse embryonic stem cells and neural progenitor cells by a new comparative hMeDIP-seq method. [diagenode.com]
- 10. MEDIPS quality control [support.bioconductor.org]
- 11. diagenode.com [diagenode.com]
Improving the efficiency of oxidative bisulfite sequencing (oxBS-seq)
Welcome to the technical support center for oxidative bisulfite sequencing (oxBS-seq). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the efficient and successful application of oxBS-seq in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of oxBS-seq?
A1: Oxidative bisulfite sequencing (oxBS-seq) is a method used to distinguish between 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC) at single-base resolution.[1][2] The core principle involves a selective chemical oxidation of 5hmC to 5-formylcytosine (B1664653) (5fC).[3][4] Subsequent bisulfite treatment converts unmethylated cytosines (C) and the newly formed 5fC to uracil (B121893) (U), which is then read as thymine (B56734) (T) during sequencing.[1][3] In contrast, 5mC is resistant to both oxidation and bisulfite conversion, and is therefore read as cytosine. By comparing the results of an oxBS-seq experiment with a standard bisulfite sequencing (BS-seq) experiment on the same sample (where both 5mC and 5hmC are read as cytosine), the levels of 5hmC can be inferred.[1]
Q2: How does oxBS-seq differ from conventional BS-seq?
A2: Traditional BS-seq cannot distinguish between 5mC and 5hmC, as both are protected from bisulfite conversion and are read as cytosines.[1] oxBS-seq introduces an initial oxidation step using an agent like potassium perruthenate (KRuO₄) that specifically converts 5hmC to 5fC.[5] This allows for the differential conversion of 5hmC during the subsequent bisulfite treatment, enabling its discrimination from 5mC.
Q3: What are the primary applications of oxBS-seq?
A3: oxBS-seq is a powerful tool for various research areas, including:
-
Epigenetics: Investigating the distinct roles of 5mC and 5hmC in gene regulation, cellular differentiation, and development.
-
Disease Research: Identifying aberrant hydroxymethylation patterns associated with diseases such as cancer and neurological disorders.
-
Developmental Biology: Mapping the dynamics of DNA methylation and hydroxymethylation during embryonic development.
Q4: What are the main advantages and disadvantages of oxBS-seq?
A4:
| Advantages | Disadvantages |
| Clearly distinguishes between 5mC and 5hmC at single-base resolution.[2] | Requires two parallel sequencing experiments (BS-seq and oxBS-seq), which can increase costs and introduce variability. |
| Provides a direct and positive readout of 5mC.[1] | The chemical treatments can be harsh, potentially leading to DNA degradation and loss of material.[2][6] |
| Avoids the use of expensive and potentially inefficient enzymes like TET proteins, which are used in alternative methods like TAB-seq.[2][3] | Requires higher sequencing depth to accurately infer 5hmC levels due to the subtractive nature of the analysis, which can compound errors.[3] |
| Compatible with various downstream applications, including whole-genome sequencing, reduced representation sequencing, and targeted sequencing. | Can be technically challenging, with potential for incomplete oxidation or bisulfite conversion. |
Troubleshooting Guide
This section addresses common problems encountered during oxBS-seq experiments, providing possible causes and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no final library yield | 1. DNA degradation: Harsh chemical treatments (oxidation and bisulfite conversion) can fragment DNA.[6][7] 2. Inefficient purification: Significant loss of DNA during cleanup steps. 3. Inaccurate initial quantification: Starting with too little DNA. 4. Suboptimal PCR amplification: Insufficient number of PCR cycles or inefficient amplification due to DNA damage. | 1. Handle DNA with care: Minimize freeze-thaw cycles. Use DNA-specific extraction kits to ensure high-quality starting material.[6] 2. Optimize purification: Use column-based purification kits with small elution volumes or magnetic bead-based purification, following protocols carefully to avoid over-drying the beads.[8] 3. Accurate quantification: Use fluorometric methods (e.g., Qubit) for accurate quantification of the initial DNA input. 4. Adjust PCR cycles: If using low input amounts (e.g., 50-100 ng), consider adding 1-3 additional PCR cycles to the initial amplification.[9] |
| Oxidation reaction turns green after incubation | DNA contamination: Presence of residual buffers (e.g., Tris) or ethanol (B145695) in the DNA sample.[1] | Thorough DNA purification: Ensure the DNA is free of contaminants before starting the oxidation step. Repeat the DNA purification procedure if necessary.[1] |
| Inefficient oxidation of 5hmC | 1. Degraded oxidant: The oxidizing agent (e.g., potassium perruthenate) is sensitive to moisture and carbon dioxide and may have lost activity.[8] 2. Incorrect reaction setup: Improper concentrations of reagents or incorrect incubation time/temperature. | 1. Fresh oxidant: Use a fresh stock of the oxidizing agent. Ensure the oxidant solution is red/orange, not precipitated.[1] 2. Follow protocol precisely: Double-check all reagent concentrations and incubation parameters as specified in the protocol. |
| Incomplete bisulfite conversion of unmethylated cytosines | 1. Inadequate DNA denaturation: Single-stranded DNA is required for efficient bisulfite conversion. 2. Incorrect bisulfite reagent preparation: pH of the bisulfite solution is critical. 3. Insufficient incubation time: The duration of the bisulfite treatment was not long enough for complete conversion.[1] | 1. Ensure complete denaturation: Verify the concentration of NaOH used for denaturation and ensure thorough mixing.[1] 2. Prepare fresh bisulfite solution: Prepare the bisulfite solution fresh each time and verify its pH. 3. Optimize incubation time: Adhere to the recommended bisulfite incubation times. For GC-rich regions, a longer incubation may be necessary. |
| Overestimation of global methylation levels | Bisulfite-induced DNA degradation: Non-random degradation of DNA at unmethylated cytosines can lead to their depletion from the library, resulting in an apparent increase in methylation.[7][10] | Use optimized protocols: Employ library preparation methods that are known to minimize DNA degradation, such as amplification-free protocols or those using less harsh bisulfite conversion conditions.[7] |
| Adapter dimers in the final library | Inefficient ligation or improper stoichiometry of adapters to DNA fragments. | Optimize adapter ligation: Ensure the correct adapter-to-insert molar ratio. Perform additional cleanup: An extra bead-based cleanup step can help remove adapter dimers before final library quantification.[9] |
Experimental Protocols & Data
Quantitative Data Summary
The following tables provide a summary of typical DNA input requirements and sequencing depths for various oxBS-seq applications.
Table 1: DNA Input Requirements
| Sequencing Method | Recommended Genomic DNA Input | Minimum Genomic DNA Input | Concentration |
| oxWGBS-Seq | ≥ 3 µg | 1 µg | ≥ 30 ng/µL |
| oxRRBS-Seq | ≥ 2 µg | - | ≥ 50 ng/µL |
| Target-oxBS-Seq | ≥ 1 µg | - | ≥ 20 ng/µL |
| 5hmC Seal-seq | ≥ 3 µg | - | ≥ 50 ng/µl |
| cfDNA (5hmC Seal-seq) | 15-40 ng | - | - |
| Data compiled from CD Genomics.[11] |
Table 2: Recommended Sequencing Depth
| Sequencing Method | Recommended Sequencing Depth |
| WGBS + oxWGBS | ≥ 30X |
| RRBS + oxRRBS | 10G data |
| TBS + oxTBS | ≥ 200X |
| hMeDIP-seq (IP+Input) | ≥ 20M reads |
| 5hmC Seal-seq (IP+Input) | ≥ 20M reads |
| Data compiled from CD Genomics.[11] |
Detailed Experimental Workflow
The oxBS-seq workflow involves several key stages. Below is a generalized protocol. Note that specific reagent volumes and incubation times may vary depending on the kit and sample type used.
-
DNA Preparation and Fragmentation:
-
Start with high-quality genomic DNA, free of contaminants.
-
Fragment the DNA to the desired size range (e.g., 200 bp) using methods like sonication (e.g., Covaris).
-
Purify the fragmented DNA using a column-based or magnetic bead-based method.
-
-
Library Preparation (Pre-oxidation):
-
Perform end-repair and A-tailing of the DNA fragments.
-
Ligate sequencing adapters (e.g., Illumina TruSeq adapters) to the DNA fragments.
-
Purify the adapter-ligated DNA.
-
-
Oxidation (for the oxBS-seq sample):
-
Denature the adapter-ligated DNA (e.g., using NaOH).
-
Perform the oxidation reaction by adding the oxidizing agent (e.g., potassium perruthenate) and incubating under the recommended conditions.
-
Stop the reaction and purify the oxidized DNA.
-
-
Bisulfite Conversion (for both BS-seq and oxBS-seq samples):
-
Treat the DNA with a bisulfite conversion reagent. This step includes denaturation, sulfonation, and desulfonation.
-
Incubate the samples under the appropriate temperature cycling conditions for the specified duration.
-
Purify the bisulfite-converted DNA.
-
-
PCR Amplification:
-
Amplify the bisulfite-converted libraries using a high-fidelity DNA polymerase.
-
The number of PCR cycles should be optimized to minimize bias while ensuring sufficient library yield.
-
Purify the final PCR products.
-
-
Quality Control and Sequencing:
-
Assess the quality and quantity of the final libraries using a Bioanalyzer or similar instrument to check for library size distribution and the presence of adapter dimers.
-
Quantify the libraries using qPCR for accurate concentration determination.
-
Pool the libraries and perform sequencing on an appropriate platform (e.g., Illumina).
-
Visualizations
Caption: The experimental workflow for oxidative bisulfite sequencing (oxBS-seq).
Caption: Principle of cytosine conversion in BS-seq and oxBS-seq.
References
- 1. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC - CD Genomics [cd-genomics.com]
- 3. epigenie.com [epigenie.com]
- 4. oxBS-seq | Epigenetics - CD Genomics [cd-genomics.com]
- 5. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Navigating the hydroxymethylome: experimental biases and quality control tools for the tandem bisulfite and oxidative bisulfite Illumina microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of whole-genome bisulfite sequencing library preparation strategies identifies sources of biases affecting DNA methylation data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. api-prod.shop.tecan.com [api-prod.shop.tecan.com]
- 9. NGS Library Preparation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Analysis and performance assessment of the whole genome bisulfite sequencing data workflow: currently available tools and a practical guide to advance DNA methylation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oxBS-seq - CD Genomics [cd-genomics.com]
Normalization strategies for quantitative 5hmC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quantitative 5-hydroxymethylcytosine (B124674) (5hmC) analysis.
Frequently Asked Questions (FAQs)
Q1: Which normalization strategy is best for my 5hmC sequencing experiment (e.g., TAB-seq, oxBS-seq, ACE-seq)?
A1: The optimal normalization strategy depends on your specific experimental design and potential sources of variation. A common and robust method is the use of spike-in controls. These are exogenous DNA standards with known modification states (e.g., fully methylated, fully hydroxymethylated, or unmodified) that are added to your experimental samples in a fixed proportion before library preparation.[1] By analyzing the sequencing reads from these spike-ins, you can calculate a normalization factor to adjust for technical variability in library preparation, sequencing depth, and conversion efficiencies across samples.
Q2: How can I normalize my 5hmC microarray data?
A2: For array-based methods like TAB-Array, normalization is crucial to correct for technical variations between arrays. Methods originally developed for DNA methylation arrays are often applicable. For instance, the SWAN (Subset-quantile Within Array Normalization) method can be used to normalize the data and generate Beta values for both 5mC and 5hmC signals.[2] It is recommended to normalize the 5mC and 5hmC data independently before any comparative analysis.
Q3: My 5hmC dot blot results are inconsistent. How can I normalize them?
A3: For semi-quantitative methods like dot blot, normalization is essential for comparing 5hmC levels across different samples. A common approach is to use a loading control. After transferring the DNA to the membrane, you can stain with a dye that binds to total DNA, such as methylene (B1212753) blue. The intensity of the 5hmC signal for each dot can then be normalized to the intensity of the corresponding methylene blue signal, which accounts for variations in the amount of DNA loaded.[3]
Q4: What is the gold standard for absolute quantification of global 5hmC levels, and does it require normalization?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for absolute and highly accurate quantification of global 5hmC levels in a DNA sample.[4] While it provides absolute values (e.g., %5hmC of total cytosines), normalization is still a key part of the methodology. This is typically achieved by using isotopically labeled internal standards that are added to the sample before DNA digestion.[5] Another approach uses guanine (B1146940) as a natural internal standard, leveraging the fixed molar ratio of guanine to cytosine in DNA.[6][7]
Troubleshooting Guides
Sequencing-Based Methods (TAB-seq, oxBS-seq, ACE-seq)
| Issue | Potential Cause | Recommended Solution |
| High variance in 5hmC levels between replicates | - Inconsistent library preparation efficiency.- Variable sequencing depth.- Incomplete enzymatic/chemical reactions. | - Implement Spike-In Controls: Add a known amount of control phage DNA (e.g., T4 phage with all cytosines as 5hmC and methylated lambda phage) to each sample before library prep.[1] Use the sequencing reads from these controls to calculate a normalization factor for each sample.- Normalize for Sequencing Depth: Use methods like reads per million (RPM) or more advanced methods that account for compositional bias.- Assess Conversion/Protection Efficiency: Analyze the spike-in controls to ensure complete conversion of unmodified cytosines and 5mC (in TAB-seq/oxBS-seq) and efficient protection of 5hmC.[8] |
| Negative 5hmC values after subtracting oxBS-seq from BS-seq data | - Assay noise and random artifacts, especially at sites with low 5hmC levels.- Mislabeled BS and oxBS samples.[9] | - Use Statistical Models: Employ computational methods like oxBS-MLE which uses a maximum likelihood estimation approach to more accurately estimate 5mC and 5hmC levels from paired BS/oxBS data.[10]- Implement Quality Control: Check sample labels and use bioinformatics tools to assess data quality from both BS and oxBS experiments. The oxBSQC package can help identify and filter unstable probes.[9] |
| Low 5hmC signal and high background | - Inefficient enrichment of 5hmC-containing fragments (in enrichment-based methods).- Incomplete deamination of C and 5mC in bisulfite-free methods (e.g., ACE-seq).[11] | - Optimize Enrichment: For affinity-based methods, ensure the antibody or protein used has high specificity and efficiency. Chemical capture methods may offer higher specificity than some antibody-based approaches.[12]- Validate Enzyme Activity: For methods like ACE-seq, perform quality control on each batch of the deaminase enzyme (e.g., APOBEC3A) using spike-in controls to ensure high deamination efficiency.[1] |
| PCR amplification bias against 5hmC-rich regions | - The product of bisulfite conversion of 5hmC, cytosine-5-methylenesulfonate (CMS), can stall some DNA polymerases during PCR.[13] | - Choose a Suitable Polymerase: Use a uracil-tolerant polymerase that is less prone to stalling at modified bases.- Optimize PCR Conditions: Adjust annealing temperature and extension times to improve amplification of difficult regions. |
Affinity-Enrichment Methods (hMeDIP-seq)
| Issue | Potential Cause | Recommended Solution |
| Biased enrichment towards certain sequence contexts | - The anti-5hmC antibody may have a sequence bias (e.g., towards CpG-rich regions or simple repeats).[12] | - Validate with an Orthogonal Method: Confirm findings for key loci using a non-antibody-based method like glucosyl-sensitive restriction enzyme digestion followed by qPCR (gRES-qPCR).- Consider Chemical Capture: The hMeSeal method, a chemical capture technique, has been shown to have less sequence bias compared to some antibody-based approaches.[12] |
| Low signal-to-noise ratio | - Low abundance of 5hmC in the sample.- Inefficient immunoprecipitation. | - Increase Input DNA: If possible, increase the amount of starting genomic DNA.- Optimize Antibody Concentration: Titrate the anti-5hmC antibody to find the optimal concentration for your specific sample type.- Include Positive and Negative Controls: Use DNA with known high and low levels of 5hmC to validate the enrichment efficiency. |
Global Quantification Methods (Dot Blot, LC-MS/MS)
| Issue | Potential Cause | Recommended Solution |
| No signal in 5hmC dot blot | - Low levels of 5hmC in the sample.- Inefficient DNA denaturation or binding to the membrane.- Problems with primary or secondary antibodies.[14] | - Use a Positive Control: Include a DNA standard with a known amount of 5hmC to ensure the detection system is working.[15]- Verify DNA Loading: After spotting, stain the membrane with methylene blue to confirm that DNA has been successfully transferred and bound.- Optimize Antibody Dilutions: Titrate both primary and secondary antibodies to find the optimal concentrations. |
| Inaccurate quantification with LC-MS/MS | - Incomplete DNA digestion.- Ion suppression effects from the sample matrix.- Inaccurate standard curves. | - Ensure Complete Digestion: Use a cocktail of nucleases and verify complete digestion to single nucleosides.- Use Stable Isotope-Labeled Internal Standards: Add known quantities of isotopically labeled 5-hydroxymethyl-2'-deoxycytidine to samples before digestion to control for variations in sample processing, chromatography, and instrument response.[4]- Prepare Calibration Curves: Generate calibration curves using known concentrations of 5hmC and 5mC standards to ensure accurate quantification.[16] |
Experimental Protocols & Methodologies
Normalization of Sequencing Data Using Phage Spike-in Controls
This protocol is adapted for methods like ACE-seq or TAB-seq.
-
Prepare Spike-in DNA: Create a mix of two types of phage DNA:
-
5hmC control: T4 phage genomic DNA, where all cytosines are hydroxymethylated.
-
5mC control: Lambda phage genomic DNA, enzymatically methylated at all CpG sites using M.SssI methyltransferase.[1]
-
-
Quantify and Mix: Accurately quantify both phage DNAs and create a stock mix at a defined ratio (e.g., 1:1).
-
Spike-in Addition: Add a small, fixed amount of the phage DNA mix to each experimental genomic DNA sample before any enzymatic treatment or library preparation (e.g., 0.5% of total DNA by mass).[1]
-
Library Preparation and Sequencing: Proceed with your standard protocol for 5hmC sequencing (e.g., bisulfite ACE-seq).
-
Data Analysis:
-
Align sequencing reads to a combined reference genome containing the host genome and the genomes of the two phages.
-
For each sample, calculate the conversion/protection rates for the spike-in controls to assess the efficiency of the biochemical reactions. For ACE-seq, you should see high protection of 5hmC in the T4 phage and high deamination of 5mC in the lambda phage.[1]
-
Calculate a sample-specific normalization factor based on the ratio of reads mapping to the spike-in genomes.
-
Apply this normalization factor to the 5hmC counts from the experimental genome to adjust for technical variability.
-
Normalization of 5hmC Dot Blot
-
DNA Denaturation and Spotting: Denature 100-500 ng of each genomic DNA sample in 0.1 M NaOH at 95°C for 10 minutes. Neutralize and spot onto a positively charged nylon membrane.[15][17]
-
Immobilization: UV-crosslink the DNA to the membrane.
-
Blocking: Block the membrane with 5% non-fat milk or another suitable blocking agent in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with an anti-5hmC antibody at the optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Quantification: Measure the signal intensity of each dot using image analysis software (e.g., ImageJ).
-
Normalization (Loading Control):
-
After signal detection, wash the membrane thoroughly.
-
Stain the membrane with 0.02% methylene blue in 0.3 M sodium acetate (B1210297) (pH 5.2) for 5-10 minutes.
-
Destain with water and image the membrane.
-
Quantify the intensity of the methylene blue signal for each dot.
-
Normalize the 5hmC signal by dividing it by the corresponding methylene blue signal intensity.[3]
-
Visualizations
Caption: Workflow for spike-in normalization in quantitative 5hmC sequencing.
Caption: Logic for quantifying 5hmC using paired BS-seq and oxBS-seq.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-hydroxymethylcytosine: a stable or transient DNA modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Navigating the hydroxymethylome: experimental biases and quality control tools for the tandem bisulfite and oxidative bisulfite Illumina microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oxBS-MLE: an efficient method to estimate 5-methylcytosine and 5-hydroxymethylcytosine in paired bisulfite and oxidative bisulfite treated DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Chemical Labeling and Sequencing of 5-Hydroxymethylcytosine in DNA at Single-Base Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative analysis of affinity-based 5-hydroxymethylation enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Behaviour of 5-Hydroxymethylcytosine in Bisulfite Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. diagenode.com [diagenode.com]
- 16. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A 5-mC Dot Blot Assay Quantifying the DNA Methylation Level of Chondrocyte Dedifferentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-hydroxymethylcytosine (5hmC) Enrichment and Sequencing
Welcome to the technical support center for 5hmC analysis. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of 5hmC enrichment and sequencing, with a focus on identifying and mitigating potential sources of bias.
Section 1: FAQs - Choosing the Right 5hmC Analysis Method
This section addresses common questions about selecting the most appropriate method for your experimental goals.
Q: What are the main approaches for 5hmC profiling, and what are their key differences?
A: There are two main categories of 5hmC profiling: enrichment-based methods and single-base resolution methods.
-
Enrichment-based methods first isolate DNA fragments containing 5hmC, followed by sequencing. These methods are excellent for identifying the genomic locations of 5hmC hotspots but provide regional rather than precise information.[1] Common techniques include antibody-based immunoprecipitation (hMeDIP-seq) and chemical capture (like hMeSeal).[2][3]
-
Single-base resolution methods can identify the exact location of individual 5hmC bases. These techniques modify the DNA to distinguish 5hmC from 5-methylcytosine (B146107) (5mC) and unmodified cytosine prior to sequencing.[1] Key methods include TET-assisted bisulfite sequencing (TAB-seq) and oxidative bisulfite sequencing (oxBS-seq).[1]
Q: When should I use an enrichment-based method versus a single-base resolution method?
A: The choice depends on your research question and budget.
-
Use enrichment-based methods for an initial, cost-effective, genome-wide survey of 5hmC distribution, to identify "hotspots" or differentially hydroxymethylated regions.[1][4] They are suitable for understanding the general prevalence of 5hmC in your model system.[1]
-
Use single-base resolution methods when you need to quantify 5hmC levels at specific CpG sites, understand the precise relationship between 5hmC and other genomic features, or when fine mapping is critical.[1] These methods are more expensive due to the need for deeper sequencing.[5]
Q: How do antibody-based (hMeDIP) and chemical-capture enrichment methods compare?
A: Both are effective enrichment techniques, but they have different strengths and weaknesses. hMeDIP is a widely used method that relies on a specific antibody to pull down 5hmC-containing DNA.[6][7] Chemical capture, such as hMeSeal, uses an enzyme (β-glucosyltransferase) to add a modified glucose to 5hmC, which is then used for affinity purification.[2]
Comparative studies have shown that while both methods generate similar genome-wide patterns, hMeDIP may have a slight bias towards regions rich in simple repeats and CpG sequences.[2] Chemical capture appears to have higher specificity, though it may result in a lower absolute amount of enriched DNA compared to hMeDIP.[2]
Section 2: Data Summary Table
| Table 1: Comparison of Common 5hmC Profiling Methods | |||||
| Method | Principle | Resolution | Typical Input DNA | Advantages | Disadvantages / Sources of Bias |
| hMeDIP-seq | Immunoprecipitation with 5hmC-specific antibody.[6][7] | Low (~150 bp).[6] | >1 µg | Covers dense and sparse 5hmC regions; independent of specific sequence motifs.[6][7] | Biased towards hypermethylated regions; antibody specificity is critical; potential sequence bias; lower resolution.[2][6][7] |
| Chemical Capture (hMeSeal) | Enzymatic glucosylation of 5hmC followed by biotin-streptavidin affinity purification.[2] | Low (~Fragment size) | >100 ng | High specificity; suitable for smaller amounts of starting material; less CpG bias than hMeDIP.[2] | May yield lower absolute amounts of DNA; multi-step process can introduce variability.[2] |
| TAB-seq | β-GT protects 5hmC via glucosylation; TET enzyme oxidizes 5mC; bisulfite converts C and oxidized 5mC.[1][8] | Single-base | >1 µg | True single-base resolution of 5hmC; quantitative.[1][7] | Complex protocol; dependent on high TET enzyme activity to avoid misidentification of 5mC as 5hmC; DNA degradation from bisulfite treatment.[9] |
| oxBS-seq | Chemical oxidation converts 5hmC to 5fC, which is then susceptible to bisulfite conversion. 5mC remains protected.[1] | Single-base | >1 µg | Single-base resolution for 5mC; 5hmC is inferred by subtraction from a standard bisulfite experiment. | 5hmC is not directly measured; subtraction can introduce errors and negative values; DNA degradation.[10][11] |
| ACE-seq | β-GT protects 5hmC; APOBEC deaminase converts unprotected C and 5mC to Uracil.[11] | Single-base | ~100 ng | Bisulfite-free, reducing DNA degradation; high sensitivity.[11][12] | Requires highly active deaminase; potential for off-target deamination. |
Section 3: Troubleshooting Guides
This section provides solutions to specific issues users may encounter during their experiments.
Enrichment & Library Prep Issues
Q: My hMeDIP-seq results show high background noise or non-specific enrichment. What are the likely causes and solutions?
A: High background is a common issue in immunoprecipitation experiments.
-
Potential Cause 1: Antibody Quality: The specificity and selectivity of the 5hmC antibody are paramount. A poor-quality antibody may cross-react with 5mC or unmodified DNA.
-
Solution: Always validate your antibody lot using dot blots with known 5mC, 5hmC, and unmodified DNA controls. Ensure the antibody shows high specificity for 5hmC.
-
-
Potential Cause 2: Insufficient Washing: Inadequate washing after the immunoprecipitation step can leave non-specifically bound DNA fragments.
-
Solution: Increase the number of wash steps or the stringency of the wash buffers (e.g., by increasing salt concentration). Ensure that beads are fully resuspended during each wash.
-
-
Potential Cause 3: Over-fragmentation: Excessively small DNA fragments (<100 bp) can bind non-specifically to the antibody or beads.
-
Solution: Optimize your DNA shearing protocol to achieve a tight fragment size distribution, typically between 150-300 bp. Verify fragment size using a Bioanalyzer or similar instrument before proceeding to IP.
-
Q: My sequencing library has a low yield or high rate of adapter dimers. How can I fix this?
A: These are common library preparation problems that can often be traced back to input quality or reaction efficiencies.[13]
| Table 2: Troubleshooting Common Library Preparation Issues | ||
| Issue | Potential Cause | Recommended Solution |
| Low Library Yield | 1. Poor input DNA quality: Degraded or contaminated DNA inhibits enzymatic reactions.[13]2. Inaccurate quantification: Overestimation of input DNA leads to suboptimal reagent ratios.[13]3. Inefficient ligation: Problems with the ligase enzyme or end-repair step. | 1. QC your input: Use a TapeStation or Bioanalyzer to check DNA integrity. Ensure 260/280 ratios are ~1.8 and 260/230 ratios are >2.0.2. Quantify accurately: Use a fluorometric method like Qubit or PicoGreen, which specifically measures dsDNA, instead of a spectrophotometer (NanoDrop).[13]3. Optimize cleanup: Ensure complete removal of inhibitors between enzymatic steps using bead-based purification. |
| High Adapter-Dimers | 1. Excessive adapter concentration: Too much adapter relative to input DNA favors adapter-adapter ligation.2. Low-quality input DNA: Highly fragmented or damaged DNA provides fewer viable templates for adapter ligation. | 1. Titrate adapters: Optimize the adapter-to-insert molar ratio based on the amount of input DNA.2. Perform double size selection: Use a two-sided bead cleanup protocol after ligation to remove both very large and very small fragments, including adapter-dimers. |
| High Duplication Rate | 1. Over-amplification: Too many PCR cycles enrich for certain fragments, reducing library complexity.[13]2. Low input amount: Starting with too little DNA makes high duplication rates unavoidable. | 1. Optimize PCR cycles: Perform a qPCR test on a small aliquot of the library to determine the optimal number of cycles needed to reach the exponential phase of amplification.2. Increase input: If possible, start the library preparation with a higher amount of genomic DNA. |
Single-Base Resolution Issues
Q: My TAB-seq data may be inaccurate. What could cause this?
A: The accuracy of TAB-seq is highly dependent on the efficiency of two key enzymatic steps.
-
Potential Cause 1: Incomplete Glucosylation: The T4 β-glucosyltransferase (β-GT) step must be highly efficient to protect all 5hmC sites. If any 5hmC sites remain unprotected, they will be oxidized by the TET enzyme in the next step and ultimately be misread as 5mC.
-
Solution: Ensure you are using a highly active β-GT enzyme and follow the manufacturer's recommended incubation times and conditions. Include appropriate controls to verify protection efficiency.
-
-
Potential Cause 2: Incomplete TET Oxidation: The TET enzyme must convert >99% of 5mC to 5-carboxylcytosine (5caC) to be effectively read as "unmethylated" after bisulfite treatment. Incomplete conversion will cause 5mC to be misidentified as 5hmC.[9]
-
Solution: Use a highly active and validated TET enzyme. It is critical to adhere strictly to the protocol, as factors like buffer composition and reaction time are optimized for maximum conversion efficiency.[9]
-
Q: My 5hmC levels calculated from oxBS-seq data are negative in some regions. What does this mean?
A: Negative 5hmC values are an artifact of the subtraction-based approach of oxBS-seq. The 5hmC level is calculated by subtracting the oxBS-seq methylation level (5mC only) from the standard BS-seq level (5mC + 5hmC). Due to experimental and sequencing variability, the measured 5mC level in the oxBS-seq library can sometimes be slightly higher than the measured (5mC + 5hmC) level in the BS-seq library for the same region, resulting in a negative value.[10] This is more common in regions with very low 5hmC levels where stochastic noise has a greater impact. These values are typically corrected computationally by setting them to zero during data analysis.[10]
Section 4: Key Experimental Protocols
The following are generalized protocols. Always refer to the manufacturer's instructions for your specific kit and reagents.
Protocol 1: Hydroxymethylated DNA Immunoprecipitation (hMeDIP)
This protocol outlines the key steps for enriching 5hmC-containing DNA fragments using an antibody.
-
DNA Fragmentation: Shear high-quality genomic DNA to an average size of 150-300 bp using sonication. Verify the size distribution on a Bioanalyzer.
-
End-Repair and A-Tailing: Repair the ends of the fragmented DNA to make them blunt and add a single 'A' nucleotide to the 3' ends. This prepares the fragments for adapter ligation.
-
Adapter Ligation: Ligate sequencing adapters to the DNA fragments. Use adapters with methylated cytosines if you plan to perform bisulfite sequencing downstream.
-
Denaturation: Denature the DNA fragments by heating to create single-stranded DNA, which is optimal for antibody binding.
-
Immunoprecipitation: Incubate the denatured DNA overnight at 4°C with a validated, high-specificity anti-5hmC antibody.
-
Capture: Add Protein A/G magnetic beads to the mixture to capture the antibody-DNA complexes.
-
Washing: Perform a series of stringent washes to remove non-specifically bound DNA. This is a critical step for reducing background.
-
Elution and DNA Purification: Elute the enriched DNA from the beads and purify it.
-
Library Amplification: Perform PCR to amplify the enriched library for sequencing. Use the minimum number of cycles necessary to avoid introducing bias.
-
Quality Control: Assess the final library concentration and size distribution before sequencing.
Protocol 2: TET-Assisted Bisulfite Sequencing (TAB-seq)
This protocol provides an overview of the steps required to prepare a library for single-base resolution 5hmC analysis.[8]
-
DNA Fragmentation: Shear genomic DNA to the desired size range.
-
Glucosylation of 5hmC: Incubate the DNA with T4 β-glucosyltransferase (β-GT) and UDP-glucose. This reaction adds a glucose moiety to 5hmC, creating 5-glucosyl-hydroxymethylcytosine (5gmC), which protects it from TET oxidation.[1][8]
-
Purification: Purify the DNA to remove the β-GT enzyme and reagents.
-
Oxidation of 5mC: Incubate the DNA with a highly active TET enzyme (e.g., mTet1). This step oxidizes nearly all 5mC to 5caC.[1][8]
-
Purification: Purify the DNA to remove the TET enzyme.
-
Bisulfite Conversion: Perform standard bisulfite conversion on the DNA. This reaction deaminates unmodified cytosine and 5caC to uracil, while the protected 5gmC remains unchanged.
-
Library Preparation: Construct a sequencing library from the bisulfite-converted DNA. This typically involves random-primed synthesis to generate the second strand, followed by adapter ligation and PCR amplification using a high-fidelity polymerase.
-
Sequencing: Sequence the library. During analysis, any remaining 'C' at a CpG site corresponds to an original 5hmC, while 'T' corresponds to an original 5mC or unmodified cytosine.
References
- 1. epigenie.com [epigenie.com]
- 2. Comparative analysis of affinity-based 5-hydroxymethylation enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deep5hmC: Predicting genome-wide 5-Hydroxymethylcytosine landscape via a multimodal deep learning model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive evaluation of genome-wide 5-hydroxymethylcytosine profiling approaches in human DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EBS-seq: enrichment-based method for accurate analysis of 5-hydroxymethylcytosine at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of hMeDIP-Seq, Introduction, Key Features, and Applications - CD Genomics [cd-genomics.com]
- 7. MeDIP-Seq/DIP-Seq/hMeDIP-Seq [illumina.com]
- 8. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tet-Assisted Bisulfite Sequencing Service, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]
- 10. New guidelines for DNA methylome studies regarding 5-hydroxymethylcytosine for understanding transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detecting DNA hydroxymethylation: exploring its role in genome regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
Technical Support Center: Interpreting 5-hydroxymethylcytosine (5hmC) Data
Welcome to the technical support center for 5-hydroxymethylcytosine (B124674) (5hmC) data analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls encountered during the experimental design, execution, and interpretation of 5hmC studies.
Section 1: Experimental Design & Method Selection
This section addresses common questions that arise when planning a 5hmC study, focusing on the critical choice of detection methodology.
FAQ 1: What is the most critical first step in designing a 5hmC study?
The most critical step is choosing an appropriate method to distinguish 5-hydroxymethylcytosine (5hmC) from 5-methylcytosine (B146107) (5mC). Standard bisulfite sequencing, the traditional gold standard for methylation, cannot differentiate between 5mC and 5hmC.[1][2][3][4][5][6] Both modifications are resistant to bisulfite-induced deamination, meaning they are both read as cytosine, leading to a combined signal.[3][6] Failing to separate these two distinct epigenetic marks can mask important biological relationships and lead to incorrect interpretations, as 5mC is typically associated with transcriptional repression while 5hmC is often linked to transcriptional activity.[1][7][8][9]
FAQ 2: What are the main methods for detecting 5hmC, and how do they compare?
There are three main categories of methods for genome-wide 5hmC profiling: bisulfite-based chemical modification, affinity enrichment, and enzymatic-based approaches. Each has distinct advantages and disadvantages.
| Method Category | Specific Technique | Principle | Resolution | Advantages | Common Pitfalls & Disadvantages |
| Bisulfite-Based | Oxidative Bisulfite Sequencing (oxBS-Seq) | Chemically oxidizes 5hmC to 5-formylcytosine (B1664653) (5fC), which is then susceptible to bisulfite deamination. 5mC remains protected.[3][10][11] | Single-base | Provides a direct, positive readout of 5mC.[11] | Requires two parallel experiments (BS-Seq and oxBS-Seq); 5hmC is inferred by subtraction, which can compound errors and requires high sequencing depth.[3][12][13] Harsh chemical treatments can degrade DNA.[14] |
| Enzymatic-Based | TET-assisted Bisulfite Sequencing (TAB-Seq) | Protects 5hmC via glucosylation, then uses TET enzymes to oxidize 5mC to 5-carboxylcytosine (5caC), which is bisulfite-sensitive.[15][16] | Single-base | Provides a direct, positive readout of 5hmC.[16][17] More streamlined if only 5hmC is of interest.[16][18] | Relies on highly active TET enzyme; incomplete conversion of 5mC (>96% efficiency is typical) can lead to its misidentification as 5hmC.[17][18] |
| Affinity-Based | hMeDIP-Seq | Uses an antibody specific to 5hmC to immunoprecipitate DNA fragments containing the modification.[19] | Low (100-200 bp) | Cost-effective for genome-wide screening; requires less starting material.[12] | Provides relative enrichment, not precise quantification.[19] Resolution is low, and results can be biased by antibody specificity and CpG density.[19][20] |
FAQ 3: My samples have very low levels of 5hmC. Which method is best?
For samples with low 5hmC abundance, such as certain cell lines or tissues, detection is a significant challenge.[12]
-
Single-base resolution methods (oxBS-Seq, TAB-Seq) require very high sequencing depth to accurately quantify rare 5hmC marks, which can be cost-prohibitive.[12]
-
Affinity-based methods like hMeDIP-seq can be effective for identifying regions enriched with 5hmC. However, in samples with extremely low 5hmC levels, antibody-based methods may be prone to false positives or misinterpretation of signals.[12]
-
Enrichment-based methods combined with sequencing (like EBS-seq) are emerging as a cost-effective alternative for improving signal detection at single-base resolution in low-5hmC samples.[21]
Section 2: Experimental Workflow & Troubleshooting
This section provides a visual guide to the core chemical and enzymatic steps that differentiate 5mC and 5hmC, along with troubleshooting for common experimental issues.
Diagram: Comparison of 5hmC/5mC Sequencing Workflows
The following diagram illustrates the key steps in standard Bisulfite Sequencing (BS-Seq), Oxidative Bisulfite Sequencing (oxBS-Seq), and TET-Assisted Bisulfite Sequencing (TAB-Seq) to highlight how each method treats different cytosine modifications.
FAQ 4: I'm seeing significant DNA degradation in my bisulfite-treated samples. What can I do?
DNA degradation is a well-known issue with bisulfite and oxidative bisulfite treatments due to the harsh chemical conditions.[10][14][22] This is often exacerbated in single-cell applications.[22]
-
Minimize Incubation Times: Adhere strictly to the recommended incubation times in your protocol. Over-incubation can increase DNA fragmentation.
-
Use High-Quality DNA: Start with high molecular weight, pure genomic DNA. Degraded or contaminated starting material will fare worse during treatment.
-
Consider Bisulfite-Free Methods: If degradation is a persistent issue, explore newer bisulfite-free methods such as TET-assisted pyridine (B92270) borane (B79455) sequencing (TAPS) or APOBEC-coupled epigenetic sequencing (ACE-seq), which are designed to be less damaging to DNA.[1][14]
FAQ 5: My TAB-Seq results seem to show higher 5hmC levels than expected. Could this be an artifact?
Yes, this could be an artifact of incomplete TET enzyme activity. The TAB-Seq method relies on the TET enzyme to efficiently convert all 5mC into 5caC.[18] If this conversion is incomplete, some 5mC will resist bisulfite treatment and be incorrectly read as 5hmC.[18]
-
Verify Enzyme Activity: Ensure you are using a highly active TET enzyme preparation. Enzyme activity can be a critical variable.[17][18]
-
Include Proper Controls: Use control DNA with known 5mC and 5hmC modifications to validate the conversion efficiency of your specific experimental run.
-
Optimize Reaction Conditions: Follow the manufacturer's protocol precisely regarding buffer composition, temperature, and incubation time to ensure optimal enzyme performance.
Section 3: Data Analysis & Interpretation
This section covers common challenges faced during the bioinformatic analysis and biological interpretation of 5hmC data.
Diagram: The Active DNA Demethylation Pathway
Understanding the relationship between 5mC, 5hmC, and the TET enzymes is fundamental to correct data interpretation.
FAQ 6: How should I normalize my 5hmC data, and what are batch effects?
Normalization: Normalization is crucial for comparing methylation levels across different samples and genomic regions. For array-based data, methods like SWAN (Subset-quantile Within Array Normalization) can be used to correct for technical variability.[23] For sequencing data, normalization strategies often involve accounting for sequencing depth and local CpG density. It is critical to normalize 5mC and 5hmC data independently before any comparative analysis.[23]
Batch Effects: Batch effects are technical variations introduced when samples are processed in different batches (e.g., on different days, with different reagent lots, or on different sequencers).[24] These variations can introduce systematic biases that may be confounded with true biological differences.[24][25]
-
Detection: Use Principal Component Analysis (PCA) to visualize your data. If samples cluster by processing batch rather than by biological group, a batch effect is likely present.
-
Correction: Use computational tools like ComBat-met to adjust for known batch effects in DNA methylation data.[25][26] A balanced experimental design, where samples from different biological groups are distributed across batches, is the best way to mitigate this issue from the start.
FAQ 7: Can I interpret a loss of signal in WGBS data as active demethylation?
Not directly. A loss of methylation signal in standard Whole-Genome Bisulfite Sequencing (WGBS) data could represent either passive demethylation (failure to maintain 5mC during DNA replication) or active demethylation (enzymatic conversion via the TET pathway).[1] Since WGBS conflates 5mC and 5hmC, you cannot conclude that a decrease in the "methylated" signal is due to the active production of 5hmC without a method that specifically measures it.[1][8] A decrease in the combined 5mC/5hmC signal could simply be a loss of 5mC without any 5hmC intermediate.
FAQ 8: My analysis shows 5hmC is enriched in gene bodies. How does this relate to gene expression?
Enrichment of 5hmC within gene bodies is a common observation and is often positively correlated with gene expression.[1][2][21] This contrasts with 5mC in promoter regions, which is typically associated with gene silencing.[1][2] The presence of 5hmC in a gene body may help alleviate the repressive effects of 5mC and facilitate transcription.[2] Therefore, when analyzing differential methylation, it is crucial to distinguish between these marks, as a region that appears "methylated" in a standard BS-seq experiment might actually be hydroxymethylated and associated with active, rather than repressed, gene expression.[8]
Cited Experimental Protocol: Oxidative Bisulfite Sequencing (oxBS-Seq)
This protocol provides a high-level overview of the key steps involved in preparing a library for oxBS-Seq.
-
Genomic DNA Preparation: Start with high-quality, purified genomic DNA. Quantify accurately.
-
Spike-in Controls: Add unmethylated, fully 5mC-methylated, and fully 5hmC-hydroxymethylated control DNA (e.g., from lambda phage) to the sample. This allows for the assessment of conversion efficiencies.
-
Oxidation:
-
Denature the DNA.
-
Perform the oxidation reaction using potassium perruthenate (KRuO₄). This step converts 5hmC to 5fC. 5mC and unmodified cytosine are unaffected.
-
Purify the oxidized DNA.
-
-
Bisulfite Conversion:
-
Treat the oxidized DNA with sodium bisulfite. This reaction deaminates unmodified cytosine and 5fC to uracil. 5mC remains as cytosine.
-
Clean up the bisulfite-converted DNA.
-
-
Library Preparation:
-
Perform random-primed synthesis or use other library construction methods suitable for bisulfite-treated DNA.
-
Amplify the library using a high-fidelity polymerase.
-
-
Sequencing: Sequence the prepared library on a compatible NGS platform.
-
Parallel BS-Seq: Prepare a parallel library from the same starting DNA using a standard bisulfite sequencing protocol (omitting the oxidation step).
-
Data Analysis:
-
Align reads from both the oxBS-Seq and BS-Seq libraries to a reference genome.
-
The oxBS-Seq library provides the true 5mC level at each CpG site.
-
The BS-Seq library provides the combined (5mC + 5hmC) level.
-
Calculate the 5hmC level by subtracting the 5mC level (from oxBS-Seq) from the combined level (from BS-Seq).[11]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Detecting DNA hydroxymethylation: exploring its role in genome regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Methylation: What’s the Difference Between 5mC and 5hmC? - Genevia Technologies [geneviatechnologies.com]
- 4. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examination of the specificity of DNA methylation profiling techniques towards 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. New guidelines for DNA methylome studies regarding 5-hydroxymethylcytosine for understanding transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epigenie.com [epigenie.com]
- 10. Bisulfite Sequencing (BS-Seq)/WGBS [illumina.com]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive evaluation of genome-wide 5-hydroxymethylcytosine profiling approaches in human DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epigenie.com [epigenie.com]
- 14. Navigating the hydroxymethylome: experimental biases and quality control tools for the tandem bisulfite and oxidative bisulfite Illumina microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epigenie.com [epigenie.com]
- 16. epigenie.com [epigenie.com]
- 17. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tet-Assisted Bisulfite Sequencing Service, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]
- 19. 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparative analysis of affinity-based 5-hydroxymethylation enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. EBS-seq: enrichment-based method for accurate analysis of 5-hydroxymethylcytosine at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Single-cell sequencing - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Why You Must Correct Batch Effects in Transcriptomics Data? - MetwareBio [metwarebio.com]
- 25. biorxiv.org [biorxiv.org]
- 26. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing DNA Input for 5hmC Detection Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize DNA input for successful 5-hydroxymethylcytosine (B124674) (5hmC) detection assays.
Frequently Asked Questions (FAQs)
Q1: Why is the quantity and quality of input DNA critical for 5hmC detection?
The accuracy and reliability of 5hmC detection are highly dependent on the starting DNA material. Most 5hmC detection methods involve either bisulfite conversion or enzymatic reactions, which can be inhibited by contaminants or fail with insufficient DNA. High-quality, pure DNA ensures efficient enzymatic reactions and reduces biases in downstream applications like next-generation sequencing (NGS).
Q2: What are the recommended methods for quantifying DNA for 5hmC assays?
For accurate quantification of double-stranded DNA (dsDNA), it is recommended to use fluorometric methods such as Qubit or PicoGreen. These methods are more sensitive and specific for dsDNA than spectrophotometric methods (e.g., NanoDrop), which can overestimate DNA concentration due to the presence of RNA, single-stranded DNA, or free nucleotides.
Q3: What are the minimum DNA input requirements for different 5hmC detection methods?
The minimum amount of DNA required varies significantly depending on the chosen 5hmC detection assay. Methods that rely on immunoprecipitation or enzymatic enrichment can often work with lower DNA inputs compared to whole-genome bisulfite sequencing-based approaches. Below is a summary of typical DNA input ranges for common methods.
Data Presentation: DNA Input & Quality Control
Table 1: Recommended DNA Input for Common 5hmC Detection Methods
| Method | Typical DNA Input Range | Lower Limit | Notes |
| TAB-seq | 100 ng - 1 µg | ~50 ng | Tet-assisted bisulfite sequencing. Requires high-quality DNA. |
| oxBS-seq | 100 ng - 1 µg | ~10 ng | Oxidative bisulfite sequencing. Less DNA degradation than TAB-seq. |
| ACE-seq | 1 ng - 100 ng | ~1 ng | APOBEC-coupled epigenetic sequencing. Suitable for low-input samples. |
| 5hmC-Seal | 100 ng - 5 µg | ~50 ng | Chemical labeling and enrichment-based method. |
| hMe-Seal | 10 ng - 1 µg | ~1 ng | A variation of 5hmC-Seal optimized for lower inputs. |
| 5hmC MeDIP-seq | 100 ng - 1 µg | ~50 ng | Antibody-based enrichment. Input amount can be optimized. |
Table 2: DNA Quality Control Recommendations
| QC Parameter | Recommended Metric | Method of Assessment | Potential Issues if Not Met |
| Purity (A260/A280) | 1.8 - 2.0 | Spectrophotometry (NanoDrop) | Low ratio (<1.8) may indicate protein contamination. |
| Purity (A260/A230) | > 2.0 | Spectrophotometry (NanoDrop) | Low ratio (<2.0) suggests salt or organic solvent contamination. |
| Integrity (DIN) | > 7 | Electrophoresis (Agilent TapeStation/Bioanalyzer) | Low integrity indicates DNA degradation, leading to biased results. |
| RNA Contamination | Absent | Qubit (dsDNA vs. RNA assay) or gel electrophoresis | RNA can inhibit enzymes and lead to inaccurate DNA quantification. |
Troubleshooting Guide
Issue 1: Low library yield after library preparation.
-
Possible Cause 1: Inaccurate DNA quantification.
-
Solution: Use a fluorometric method (Qubit, PicoGreen) for dsDNA-specific quantification. Spectrophotometry can be misleading due to RNA or other contaminants.
-
-
Possible Cause 2: Poor quality of input DNA.
-
Solution: Assess DNA integrity using an Agilent Bioanalyzer or TapeStation. Ensure the DNA is not degraded (DIN > 7). Perform a cleanup step (e.g., using AMPure XP beads) to remove inhibitors.
-
-
Possible Cause 3: Suboptimal enzymatic reactions.
-
Solution: Ensure all reaction components are properly thawed and mixed. Use the recommended amount of enzyme and incubate for the specified time and temperature.
-
Issue 2: High C-to-T conversion rate in non-CpG contexts after bisulfite sequencing.
-
Possible Cause 1: DNA damage during bisulfite treatment.
-
Solution: Use a commercial bisulfite conversion kit with built-in protection against DNA degradation. Minimize incubation times and temperatures where possible according to the manufacturer's protocol.
-
-
Possible Cause 2: Incomplete bisulfite conversion.
-
Solution: Ensure the input DNA is clean and free of contaminants that could inhibit the conversion reaction. Follow the kit's instructions carefully, paying attention to incubation times.
-
Issue 3: No or very low enrichment in 5hmC MeDIP-seq.
-
Possible Cause 1: Inefficient immunoprecipitation.
-
Solution: Ensure the antibody is specific and used at the recommended concentration. Optimize the antibody-to-DNA ratio and incubation time. Ensure proper washing steps to reduce non-specific binding.
-
-
Possible Cause 2: Low abundance of 5hmC in the sample.
-
Solution: Increase the amount of input DNA if possible. Confirm the presence of 5hmC in your sample type using a global 5hmC quantification assay first.
-
Experimental Protocols
Protocol 1: Fluorometric Quantification of dsDNA using Qubit
-
Prepare the working solution: Dilute the Qubit Reagent 1:200 in Qubit Buffer.
-
Prepare standards: Prepare two standards using the provided DNA standards in the kit.
-
Prepare samples: Add 1-20 µL of your DNA sample to 190-199 µL of the working solution.
-
Vortex and incubate: Vortex all tubes for 2-3 seconds and incubate at room temperature for 2 minutes.
-
Read samples: Measure the fluorescence using the Qubit Fluorometer.
-
Calculate concentration: The instrument will automatically calculate the concentration of your sample based on the standard curve.
Protocol 2: Assessment of DNA Integrity using Agilent Bioanalyzer
-
Prepare the chip: Allow the DNA chip and reagents to equilibrate to room temperature.
-
Load the gel-dye mix: Pipette the gel-dye mix into the appropriate well of the chip.
-
Load the marker: Add the marker to all sample and ladder wells.
-
Load the ladder and samples: Load the DNA ladder and your samples into the designated wells.
-
Run the chip: Place the chip in the Bioanalyzer instrument and start the run.
-
Analyze the results: The software will generate an electropherogram and a DNA Integrity Number (DIN) for each sample. A high DIN (ideally >7) indicates high-quality, intact DNA.
Visualizations
Best practices for storing samples for 5hmC analysis
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing samples for 5-hydroxymethylcytosine (B124674) (5hmC) analysis. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low DNA Yield After Extraction from Stored Samples | Improper Storage Temperature: Samples stored at temperatures warmer than -80°C (e.g., -20°C, 4°C, or room temperature) can lead to DNA degradation over time.[1] | For long-term storage, always store tissue and blood samples at -80°C or in liquid nitrogen to ensure DNA integrity.[1] For short-term storage of blood (up to 3 days), 4°C is acceptable.[2] |
| Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to a reduction in the size of genomic DNA. | Aliquot samples upon collection to avoid repeated thawing of the entire sample. While up to three freeze-thaw cycles may not significantly impact global 5hmC levels, it is best practice to minimize them. | |
| Suboptimal DNA Extraction Method: The chosen DNA extraction protocol may not be suitable for the sample type or storage condition. | Use a validated DNA extraction kit or protocol specifically designed for your sample type (e.g., frozen blood, FFPE tissue). For frozen blood samples, do not thaw them before adding lysis buffer to minimize DNase activity.[1][3] | |
| Poor 5hmC Signal or Inconsistent Results | 5hmC Degradation During Storage: Although 5hmC is relatively stable, prolonged storage under suboptimal conditions can lead to its degradation. Storing DNA at -20°C for extended periods (over 12 months) has been shown to cause a slight decrease in global methylation. | The best practice is to store extracted DNA at -80°C, as global 5hmC is more stable in purified DNA compared to whole blood, regardless of temperature. |
| gDNA Contamination in cfDNA Samples: Long-term plasma storage can lead to increased genomic DNA (gDNA) contamination, which can interfere with cell-free DNA (cfDNA) 5hmC analysis. | Implement measures to minimize gDNA contamination during plasma processing and storage. Consider quality control steps to assess gDNA contamination before proceeding with 5hmC analysis. | |
| Inhibitors from Anticoagulants: Heparin, a common anticoagulant, can inhibit PCR reactions used in some 5hmC analysis methods like 5hmC-Seal. | While studies have shown that 5hmC analysis can be successful with heparin-treated samples, EDTA is the recommended anticoagulant for methods involving PCR.[4] If using heparinized samples, ensure your protocol includes steps to remove or neutralize heparin. | |
| Issues with FFPE Tissue Samples | DNA Damage from Formalin Fixation: Formalin fixation can cause DNA fragmentation, cross-linking, and deamination, which can affect the accuracy of 5hmC analysis. | Use specialized protocols and kits designed for DNA extraction and 5hmC analysis from FFPE tissues. Be aware that formalin-induced damage may lead to a slight increase in background 5hmC signal. |
| Inefficient Antigen Retrieval (for IHC): For immunohistochemical detection of 5hmC in FFPE sections, improper antigen retrieval can lead to weak or no signal. | Optimize the antigen retrieval protocol by testing different methods (e.g., citrate (B86180) buffer, Tris/EDTA) and conditions to achieve the best signal-to-noise ratio. |
Frequently Asked Questions (FAQs)
Sample Storage
Q1: What is the optimal temperature for long-term storage of samples for 5hmC analysis?
For long-term preservation of DNA integrity and 5hmC marks, it is highly recommended to store both tissue and blood samples at -80°C or in liquid nitrogen.[1] Studies have shown that storage at -80°C results in higher DNA yields compared to storage at -20°C.
Q2: How long can I store whole blood before DNA extraction for 5hmC analysis?
For optimal results, it is best to extract DNA from fresh blood samples as soon as possible. If immediate extraction is not feasible, whole blood collected in EDTA tubes can be stored at 4°C for up to three days.[2] For longer-term storage, freezing at -80°C is necessary.
Q3: Is it better to store whole blood or extracted DNA for long-term 5hmC studies?
For long-term studies, it is preferable to extract the DNA and store it at -80°C. Global 5hmC has been found to be more stable in extracted DNA compared to whole blood over extended periods.
Q4: How do different anticoagulants affect 5hmC analysis?
EDTA is the recommended anticoagulant for blood samples intended for 5hmC analysis, especially for methods that involve PCR, as heparin can be an inhibitor. However, successful 5hmC profiling has been demonstrated with heparinized samples, suggesting that archived samples collected in heparin can still be valuable resources.[4]
Q5: Do repeated freeze-thaw cycles affect 5hmC levels?
While it is best practice to avoid repeated freeze-thaw cycles to maintain DNA integrity, studies have shown that up to three cycles do not significantly affect global 5hmC levels. To minimize any potential impact, it is recommended to aliquot samples before freezing.
FFPE Samples
Q6: Can I perform 5hmC analysis on formalin-fixed paraffin-embedded (FFPE) tissues?
Yes, 5hmC analysis can be performed on FFPE tissues. However, it is important to be aware that formalin fixation can damage DNA, potentially affecting the results.[5] Specialized protocols for DNA extraction and 5hmC analysis from FFPE samples should be used to mitigate these effects.[5]
Q7: What are the main challenges of working with FFPE samples for 5hmC analysis?
The primary challenges include DNA degradation, cross-linking, and chemical modifications caused by formalin fixation. These can lead to lower DNA yields and may interfere with the enzymes and antibodies used in 5hmC detection methods.
Experimental Protocols
Q8: Where can I find a detailed protocol for DNA extraction from frozen blood?
A detailed protocol for extracting DNA from frozen blood can be found in the "Experimental Protocols" section below. The key is to work quickly and avoid thawing the sample before the lysis buffer is added to prevent DNA degradation by nucleases.[1][3]
Q9: What is 5hmC-Seal and how does it work?
5hmC-Seal is a highly sensitive method for genome-wide profiling of 5hmC. It involves the selective chemical labeling of 5hmC with a biotin (B1667282) tag, followed by enrichment of the biotin-labeled DNA fragments and subsequent analysis by next-generation sequencing.[6] A summary of the protocol is provided in the "Experimental Protocols" section.
Quantitative Data Summary
The following table summarizes the stability of global DNA hydroxymethylation under different storage conditions.
| Sample Type | Storage Temperature | Duration | Change in Global 5hmC | Reference |
| Extracted DNA | -20°C | 18 months | -6.1% (for global methylation) | [7] |
| Extracted DNA | -80°C | 18 months | Stable | [7] |
| Whole Blood | -20°C / -80°C | 18 months | Stable | [7] |
| Extracted DNA / Whole Blood | -80°C | 3 freeze-thaw cycles | Not significantly affected |
Experimental Protocols
Detailed Methodology: DNA Extraction from Frozen Whole Blood
This protocol is adapted for the extraction of high-quality genomic DNA from frozen whole blood samples.
Materials:
-
Frozen whole blood in EDTA tubes
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (specific to your chosen kit, e.g., Monarch Blood Lysis Buffer)
-
Proteinase K
-
RNase A (optional)
-
Ethanol (B145695) (95-100%)
-
Wash buffers (specific to your chosen kit)
-
Elution buffer (e.g., TE buffer)
-
Microcentrifuge tubes
-
Thermal mixer or heating block
Procedure:
-
Preparation:
-
Pre-set a thermal mixer or heating block to 56°C.
-
Pre-heat the elution buffer to 60°C.
-
If using a kit with a concentrated wash buffer, prepare the working solution with ethanol as per the manufacturer's instructions.
-
-
Sample Lysis:
-
Transfer the desired volume of frozen blood (e.g., 100 µl) to a microcentrifuge tube.
-
Immediately add Proteinase K, RNase A (if desired), and the blood lysis buffer directly to the frozen sample.[8]
-
Vortex immediately to mix.
-
Incubate the sample at 56°C in a thermal mixer with agitation for approximately 5 minutes, or until the sample is completely lysed.[8]
-
DNA Binding and Elution (Example using a spin column-based kit):
-
Follow the specific instructions of your DNA extraction kit for binding the DNA to the spin column, washing, and elution.
-
Typically, this involves adding ethanol to the lysate, transferring the mixture to a spin column, and centrifuging.
-
Wash the column with the provided wash buffers to remove contaminants.
-
Elute the purified DNA with the pre-heated elution buffer.
-
-
Quantification and Quality Control:
-
Measure the concentration and purity (A260/A280 ratio) of the extracted DNA using a spectrophotometer.
-
Assess the integrity of the DNA by running an aliquot on an agarose (B213101) gel.
-
Key Experiment: 5hmC-Seal (Selective Chemical Labeling)
This is a summarized workflow for the 5hmC-Seal method for genome-wide 5hmC profiling.
Principle:
This method utilizes a two-step chemical labeling process to specifically tag 5hmC residues. First, a β-glucosyltransferase (βGT) enzyme transfers an azide-modified glucose to the 5hmC. Then, a biotin molecule is attached to the azide (B81097) group via click chemistry. The biotinylated DNA fragments can then be enriched using streptavidin beads for downstream analysis.[6]
Workflow:
-
DNA Fragmentation: Genomic DNA is fragmented to a suitable size for sequencing (e.g., by sonication).
-
End-repair and A-tailing: The ends of the DNA fragments are repaired and an adenine (B156593) base is added.
-
Adapter Ligation: Sequencing adapters are ligated to the DNA fragments.
-
5hmC Labeling:
-
β-glucosyltransferase (βGT) is used to transfer an azide-modified glucose moiety to the 5hmC residues in the DNA.
-
A biotin linker is then attached to the azide group using click chemistry.
-
-
Enrichment of 5hmC-containing DNA: The biotin-labeled DNA fragments are captured using streptavidin-coated magnetic beads.
-
PCR Amplification: The enriched DNA fragments are amplified by PCR to generate a sequencing library.
-
Sequencing: The library is sequenced using a next-generation sequencing platform.
Visualizations
References
- 1. neb.com [neb.com]
- 2. Quantitative analysis of genomic DNA degradation in whole blood under various storage conditions for molecular diagnostic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. Analysis of genome-wide 5-hydroxymethylation of blood samples stored in different anticoagulants: opportunities for the expansion of clinical resources for epigenetic research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Highly Sensitive and Robust Method for Genome-wide 5hmC Profiling of Rare Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global DNA (hydroxy)methylation is stable over time under several storage conditions and temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
Technical Support Center: Deconvolution of 5mC and 5hmC Signals
Welcome to the technical support center for computational methods to deconvolve 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC) signals. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these critical epigenetic modifications.
Frequently Asked Questions (FAQs)
Q1: Why is it important to distinguish between 5mC and 5hmC?
A1: While both are modifications of cytosine, 5mC and 5hmC have distinct biological roles. 5mC is generally associated with gene silencing, whereas 5hmC is an intermediate in DNA demethylation and is often linked to active gene expression.[1] Traditional bisulfite sequencing cannot differentiate between the two, which can lead to misinterpretation of methylation data and its impact on gene regulation.[2] Distinguishing them is crucial for accurately understanding epigenetic regulation in development, disease, and for the discovery of novel biomarkers.
Q2: What are the primary experimental approaches to differentiate 5mC and 5hmC at single-base resolution?
A2: The main approaches involve chemical or enzymatic treatment of DNA prior to bisulfite sequencing. The most common methods are:
-
Oxidative Bisulfite Sequencing (oxBS-seq): This method uses a chemical oxidant (e.g., potassium perruthenate) to convert 5hmC to 5-formylcytosine (B1664653) (5fC). Subsequent bisulfite treatment converts 5fC and unmodified cytosine to uracil, while 5mC remains unchanged. By comparing the results of oxBS-seq (which detects only 5mC) with standard bisulfite sequencing (BS-seq, which detects both 5mC and 5hmC), the level of 5hmC can be inferred by subtraction.[3][4]
-
Tet-assisted Bisulfite Sequencing (TAB-seq): This enzymatic method uses the TET enzyme to oxidize 5mC to 5-carboxylcytosine (5caC), while 5hmC is protected by glucosylation. Bisulfite treatment then converts unmodified cytosine and 5caC to uracil, leaving the protected 5hmC to be read as cytosine. This method directly measures 5hmC.[5]
-
APOBEC-coupled Epigenetic Sequencing (ACE-seq): This is another enzymatic method that can be used to profile 5hmC.
Q3: What are the main computational steps for deconvolving 5mC and 5hmC signals?
A3: The general computational workflow involves:
-
Quality control of raw sequencing reads from both the treated (e.g., oxBS-seq or TAB-seq) and standard BS-seq experiments.
-
Alignment of reads to a reference genome using a bisulfite-aware aligner.
-
Methylation calling to determine the methylation status of each cytosine.
-
Deconvolution of 5mC and 5hmC levels, typically by subtracting the signal from the treated experiment from the standard BS-seq signal (for oxBS-seq) or by direct measurement (for TAB-seq).
-
Differential methylation analysis to identify regions with significant changes in 5mC or 5hmC levels between samples.
Troubleshooting Guide
Problem 1: I am getting negative values for 5hmC levels after subtracting my oxBS-seq data from my BS-seq data.
-
Cause: Negative 5hmC values are a common artifact that can arise from technical variability, sampling error between the two separate sequencing experiments, or incomplete oxidation in the oxBS-seq protocol.[2]
-
Solution:
-
Statistical Correction: It is recommended to use statistical models that constrain the methylation and hydroxymethylation proportions to be non-negative and sum to a value no greater than 1. Software packages like OxyBS , MLML2R , and oxBS-MLE implement maximum likelihood estimation or binomial models to provide more accurate and consistent estimates of 5mC and 5hmC levels, effectively eliminating negative values.[6][7][8][9][10]
-
Quality Control: Ensure high sequencing depth for both BS-seq and oxBS-seq libraries to reduce sampling error. The error is compounded when subtracting signals from two experiments, so sufficient coverage is critical.[4]
-
Assess Oxidation Efficiency: If possible, include control DNA with known 5hmC levels to experimentally assess the oxidation efficiency. Computationally, this is more challenging, but some advanced protocols suggest methods to estimate conversion errors.[11]
-
Problem 2: How do I perform quality control on my deconvolution experiment?
-
Solution: A multi-step quality control process is essential:
-
Raw Read Quality: Use tools like FastQC to assess the quality of your raw sequencing reads for both libraries (BS-seq and oxBS-seq/TAB-seq). Pay attention to per-base sequence quality, GC content, and adapter contamination.
-
Alignment Quality: After alignment with a bisulfite-aware aligner (e.g., Bismark), check the mapping efficiency, duplication rates, and bisulfite conversion rates. For bisulfite sequencing data, a high conversion rate (typically >99%) for unmethylated cytosines is crucial.
-
Spike-in Controls: The most robust way to assess the efficiency of the experimental steps is to include spike-in DNA controls with known amounts of unmodified cytosine, 5mC, and 5hmC. This allows you to directly calculate the bisulfite conversion efficiency, oxidation efficiency (for oxBS-seq), and protection efficiency (for TAB-seq).[11]
-
Correlation between Replicates: Biological replicates should show high correlation in their methylation profiles. Low correlation can indicate experimental variability.
-
M-bias Plots: Generate M-bias plots to check for biases in methylation levels at different positions within the reads. This can be done using tools like Bismark.
-
Problem 3: My differential methylation analysis is not giving me the expected results. What could be wrong?
-
Cause: Issues can arise from insufficient sequencing depth, confounding experimental batches, or the choice of statistical method. The inability to separate 5mC and 5hmC can also mask true differentially methylated regions.[2]
-
Solution:
-
Sufficient Coverage: Ensure adequate sequencing depth to have the statistical power to detect differences.
-
Batch Effect Correction: If your samples were processed in different batches, consider using tools to correct for potential batch effects.
-
Appropriate Statistical Test: Use statistical methods specifically designed for count-based bisulfite sequencing data, such as those implemented in packages like DSS, methylKit, or DMRcate.
-
Separate 5mC and 5hmC Analysis: Perform differential methylation analysis on the deconvolved 5mC and 5hmC levels separately. This can reveal changes that are obscured when looking at the combined signal. Studies have shown that a significant number of differentially methylated regions are only detected when analyzing 5mC signals alone.[2]
-
Quantitative Data Summary
The following table summarizes the key features of the primary experimental methods used for 5mC and 5hmC deconvolution.
| Feature | BS-seq (Bisulfite Sequencing) | oxBS-seq (Oxidative BS-seq) | TAB-seq (Tet-assisted BS-seq) |
| Measures | 5mC + 5hmC | 5mC | 5hmC |
| Principle | Deamination of C to U | Oxidation of 5hmC to 5fC, then deamination | Protection of 5hmC, oxidation of 5mC to 5caC, then deamination |
| Resolution | Single-base | Single-base | Single-base |
| 5hmC Determination | Not possible alone | Inferred by subtraction (BS-seq - oxBS-seq) | Direct measurement |
| Key Reagent | Sodium Bisulfite | Chemical oxidant (e.g., KRuO4) | β-glucosyltransferase & TET enzyme |
| Potential Issues | Cannot distinguish 5mC/5hmC | Incomplete oxidation, DNA damage | Incomplete glucosylation/oxidation |
Experimental Protocols
Oxidative Bisulfite Sequencing (oxBS-seq) Workflow
-
DNA Preparation: Start with high-quality genomic DNA. It is recommended to quantify the DNA accurately.
-
Spike-in Controls: Add unmethylated, fully methylated, and fully hydroxymethylated control DNA to the sample. This is crucial for assessing conversion and oxidation efficiencies.
-
Oxidation: Treat the DNA with a chemical oxidant, such as potassium perruthenate (KRuO4), to convert 5hmC to 5fC. This step needs to be carefully optimized to ensure complete oxidation without excessive DNA degradation.
-
Bisulfite Conversion: Perform standard bisulfite conversion on the oxidized DNA. This will convert unmodified cytosine and 5fC to uracil.
-
Library Preparation: Prepare a sequencing library from the bisulfite-converted DNA.
-
Sequencing: Perform high-throughput sequencing.
-
Parallel BS-seq: In parallel, perform a standard BS-seq experiment on an aliquot of the same starting DNA to measure the combined 5mC + 5hmC signal.
Tet-Assisted Bisulfite Sequencing (TAB-seq) Workflow
-
DNA Preparation: Begin with high-quality genomic DNA.
-
Spike-in Controls: Add appropriate spike-in controls to monitor reaction efficiencies.
-
Glucosylation: Protect 5hmC moieties from TET oxidation by glycosylating them using β-glucosyltransferase (β-GT).
-
TET Oxidation: Treat the DNA with a TET enzyme to oxidize 5mC to 5caC.
-
Bisulfite Conversion: Perform standard bisulfite conversion, which will convert unmodified cytosine and 5caC to uracil.
-
Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing.
Visualizations
Figure 1: Overview of the main experimental workflows for distinguishing 5mC and 5hmC.
Figure 2: Logical relationship for calculating 5mC and 5hmC levels from different experimental data.
Figure 3: A simplified troubleshooting workflow for the computational deconvolution of 5mC and 5hmC.
References
- 1. epigenie.com [epigenie.com]
- 2. New guidelines for DNA methylome studies regarding 5-hydroxymethylcytosine for understanding transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oxBS-seq - CD Genomics [cd-genomics.com]
- 4. epigenie.com [epigenie.com]
- 5. epigenie.com [epigenie.com]
- 6. MLML2R package Userâs Guide [cran.r-project.org]
- 7. academic.oup.com [academic.oup.com]
- 8. MLML: MLE (maximum likelihood estimates) of 5-mC and 5-hmC levels. in MLML2R: Maximum Likelihood Estimation of DNA Methylation and Hydroxymethylation Proportions [rdrr.io]
- 9. MLML2R: an R package for maximum likelihood estimation of DNA methylation and hydroxymethylation proportions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 5-Hydroxymethylcytidine Sequencing Results: A Comparative Guide to Independent Methods
For researchers, scientists, and drug development professionals engaged in epigenetics, ensuring the accuracy of 5-hydroxymethylcytidine (5hmC) sequencing data is paramount. This guide provides a comprehensive comparison of independent methods for validating 5hmC sequencing results, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate validation strategy.
The study of 5hmC, a key player in DNA demethylation and gene regulation, has been revolutionized by next-generation sequencing (NGS) techniques. However, the complexity of these methods necessitates independent validation to confirm the veracity of the sequencing output. This guide explores three widely used validation techniques: 5hmC Selective Chemical Labeling (5hmC-Seal), Dot Blot Analysis, and Glucosyl-Sensitive Restriction Enzyme-based qPCR (GSRE-qPCR).
Comparative Analysis of 5hmC Validation Methods
To facilitate an objective comparison, the following table summarizes the key performance characteristics of 5hmC-Seal, Dot Blot, and GSRE-qPCR. These methods offer distinct advantages and are suited for different validation needs, from locus-specific confirmation to broader, semi-quantitative assessment.
| Feature | 5hmC-Seal | Dot Blot Analysis | GSRE-qPCR |
| Principle | Selective chemical labeling of 5hmC, followed by affinity enrichment and quantification. | Immobilization of DNA on a membrane and detection with a 5hmC-specific antibody. | Differential digestion of DNA with glucosyl-sensitive and -insensitive restriction enzymes, followed by qPCR. |
| Resolution | Locus-specific to genome-wide (enrichment-based) | Global (semi-quantitative) | Locus-specific |
| Quantitative? | Yes, relative and absolute quantification possible. | Semi-quantitative | Yes, relative quantification. |
| Sensitivity | High, can detect low levels of 5hmC. | Moderate | Moderate to high, dependent on enzyme efficiency and qPCR assay. |
| Input DNA | 100 ng - 1 µg | 100 ng - 500 ng | 50 ng - 1 µg |
| Throughput | Moderate to high | High | High |
| Advantages | High specificity and sensitivity; applicable for genome-wide validation.[1][2] | Simple, rapid, and cost-effective for assessing global 5hmC changes.[3] | Locus-specific and quantitative; does not require specialized antibodies. |
| Disadvantages | More complex protocol compared to dot blot. | Semi-quantitative; antibody-dependent. | Limited to specific recognition sites of restriction enzymes. |
Experimental Workflows and Logical Relationships
Understanding the workflow of each validation method is crucial for its successful implementation. The following diagram illustrates the key steps involved in a typical 5hmC sequencing and validation pipeline.
Caption: Experimental workflow for validating 5hmC sequencing results.
Detailed Experimental Protocols
5hmC Selective Chemical Labeling (5hmC-Seal) Protocol
This method relies on the specific chemical labeling of 5hmC residues, allowing for their enrichment and subsequent quantification.[2][4]
-
DNA Fragmentation: Shear genomic DNA to an average size of 200 bp.
-
Selective Labeling:
-
Treat the fragmented DNA with β-glucosyltransferase (β-GT) in the presence of UDP-6-N3-Glucose (UDP-6-N3-Glu) to transfer an azide (B81097) group specifically to 5hmC.
-
Perform a click chemistry reaction to attach a biotin (B1667282) moiety (e.g., DBCO-PEG4-Biotin) to the azide group.
-
-
Affinity Enrichment:
-
Capture the biotin-labeled, 5hmC-containing DNA fragments using streptavidin-coated magnetic beads.
-
Wash the beads to remove non-specifically bound DNA.
-
-
Quantification:
-
Elute the enriched DNA from the beads.
-
Perform quantitative PCR (qPCR) on the enriched DNA and input DNA for specific genomic loci to determine the fold enrichment of 5hmC.
-
Dot Blot Analysis for Global 5hmC Quantification
Dot blot analysis provides a rapid and straightforward method for assessing global changes in 5hmC levels.
-
DNA Denaturation: Denature 100-500 ng of genomic DNA in 0.1 M NaOH at 99°C for 5 minutes.
-
Neutralization and Spotting: Cool the samples on ice and neutralize with 6.6 M ammonium (B1175870) acetate. Spot the DNA onto a nitrocellulose or nylon membrane.
-
Immobilization: Air-dry the membrane and cross-link the DNA using UV radiation.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for 5hmC (e.g., anti-5hmC monoclonal antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Quantify the dot intensity using densitometry software. Normalize to a loading control (e.g., methylene (B1212753) blue staining or a ssDNA antibody).
-
Glucosyl-Sensitive Restriction Enzyme-based qPCR (GSRE-qPCR)
This locus-specific method quantifies 5hmC by exploiting the differential sensitivity of restriction enzymes to glucosylated 5hmC.
-
Glucosylation: Treat genomic DNA with T4 β-glucosyltransferase (β-GT) and UDP-glucose to convert 5hmC to β-glucosyl-5-hydroxymethylcytosine (g5hmC).
-
Restriction Enzyme Digestion:
-
Divide the glucosylated DNA into two aliquots.
-
Digest one aliquot with a glucosyl-sensitive restriction enzyme (e.g., MspI), which is blocked by g5hmC but cleaves unmodified C, 5mC, and 5hmC within its recognition site.
-
Digest the second aliquot with a methylation-insensitive isoschizomer (e.g., HpaII) or leave it undigested as a control.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR on both digested samples and an undigested control using primers flanking the restriction site of interest.
-
The relative amount of 5hmC can be calculated by comparing the Ct values between the digested and undigested samples. A higher Ct value in the MspI-digested sample compared to the control indicates the presence of g5hmC, and thus 5hmC, which protected the DNA from digestion.
-
Conclusion
References
- 1. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Sensitive and Robust Method for Genome-wide 5hmC Profiling of Rare Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping epigenetic modifications by sequencing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epigenie.com [epigenie.com]
A Researcher's Guide to 5-hydroxymethylcytosine (5hmC) Profiling: hMeDIP-seq vs. oxBS-seq
In the dynamic field of epigenetics, understanding the nuanced roles of DNA modifications is paramount. Beyond the well-studied 5-methylcytosine (B146107) (5mC), its oxidized derivative, 5-hydroxymethylcytosine (B124674) (5hmC), has emerged as a critical player in gene regulation, cellular differentiation, and disease. For researchers and drug development professionals, selecting the appropriate method for profiling 5hmC is a crucial decision that dictates the resolution, scope, and cost of their studies. This guide provides an objective comparison of two widely used 5hmC profiling techniques: hydroxymethylated DNA immunoprecipitation sequencing (hMeDIP-seq) and oxidative bisulfite sequencing (oxBS-seq), supported by experimental data and detailed methodologies.
At a Glance: Key Differences Between hMeDIP-seq and oxBS-seq
| Feature | hMeDIP-seq | oxBS-seq |
| Principle | Antibody-based enrichment of 5hmC-containing DNA fragments. | Chemical oxidation of 5hmC followed by bisulfite conversion, allowing for indirect quantification at single-base resolution. |
| Resolution | Lower resolution (~150 bp).[1][2] | Single-base resolution.[3][4][5] |
| Data Type | Qualitative to semi-quantitative (enrichment-based). Provides information on the location of 5hmC-rich regions. | Quantitative. Provides absolute quantification of 5mC and 5hmC levels at individual CpG sites.[4] |
| Genome Coverage | Genome-wide, but biased towards regions with higher 5hmC density.[1][2] | Can be whole-genome or targeted. Provides comprehensive coverage of CpG sites.[3][5] |
| Sensitivity | Efficient for profiling 5hmC across the genome, especially in tissues with high 5hmC levels like the brain.[3] | Highly sensitive for detecting low levels of 5hmC, but requires high sequencing depth.[3] |
| Specificity | Dependent on antibody specificity, which must be carefully validated to avoid off-target interactions.[1][2] | High specificity due to the chemical conversion process.[5] |
| Cost | Generally more cost-effective for genome-wide screening.[6][7] | Higher cost, particularly for whole-genome applications, due to the need for deep sequencing and two parallel experiments (BS-seq and oxBS-seq).[3][8] |
| DNA Input | Compatible with low-input samples.[9] | Can be challenging with very low DNA input due to potential DNA degradation during the harsh chemical treatments.[5] |
| Bioinformatics | Peak-calling algorithms are used to identify enriched regions. | Requires specialized pipelines to compare BS-seq and oxBS-seq data to infer 5hmC levels.[4] |
Delving Deeper: A Quantitative Comparison
A study comparing whole-genome bisulfite/oxidative bisulfite sequencing (WG Bis/OxBis-seq), a form of oxBS-seq, with hMeDIP-seq in human brain DNA revealed a high correlation in the distribution of 5hmC.[3] However, the study also highlighted the strengths and weaknesses of each approach. WG Bis/OxBis-seq provided precise quantitative values of 5hmC, but at a high sequencing cost.[3] In contrast, hMeDIP-seq offered an efficient genome-wide profile, though it was noted that in cell lines with low 5hmC levels, hMeDIP-seq enriched regions were not always detected by WG Bis/OxBis, suggesting potential for misinterpretation in low-signal scenarios.[3]
Another comparative analysis of affinity-based enrichment techniques, including hMeDIP, found that while it generates highly similar genome-wide patterns to chemical capture methods, there can be a slight bias towards DNA regions rich in simple repeats.[6]
Experimental Workflows and Methodologies
To fully appreciate the nuances of these techniques, it is essential to understand their underlying experimental protocols.
hMeDIP-seq: An Enrichment-Based Approach
Hydroxymethylated DNA Immunoprecipitation sequencing (hMeDIP-seq) relies on the specific recognition of 5hmC by an antibody. The workflow enriches for DNA fragments containing this modification, which are then sequenced to reveal their genomic locations.
Workflow of the hMeDIP-seq protocol.
Detailed hMeDIP-seq Protocol:
-
DNA Extraction and Fragmentation: High-quality genomic DNA is extracted from the sample of interest. The DNA is then fragmented to a desired size range (typically 100-500 bp) using sonication or enzymatic digestion.[9]
-
Immunoprecipitation: The fragmented DNA is incubated with a specific antibody that recognizes and binds to 5hmC.[2][9]
-
Capture and Wash: The antibody-DNA complexes are captured, often using magnetic beads coated with Protein A/G. Several wash steps are performed to remove non-specifically bound DNA fragments.
-
Elution: The enriched, 5hmC-containing DNA fragments are eluted from the antibody-bead complexes.
-
Library Preparation and Sequencing: The eluted DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.[9]
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peak-calling algorithms are used to identify genomic regions that are significantly enriched for 5hmC.
oxBS-seq: A Conversion-Based Method for Quantitative Analysis
Oxidative bisulfite sequencing (oxBS-seq) is a chemical modification-based method that enables the single-base resolution quantification of both 5mC and 5hmC.[4][5] It involves a crucial oxidation step prior to the standard bisulfite conversion.
Principle of oxBS-seq compared to standard BS-seq.
Detailed oxBS-seq Protocol:
-
Sample Splitting: The genomic DNA sample is divided into two aliquots.
-
Oxidation: One aliquot is subjected to chemical oxidation, typically using potassium perruthenate (KRuO4), which specifically converts 5hmC to 5-formylcytosine (B1664653) (5fC).[4][10][11] The other aliquot remains untreated.
-
Bisulfite Conversion: Both the oxidized and untreated DNA samples are then subjected to sodium bisulfite treatment. This converts unmethylated cytosines (C) and 5fC to uracil (B121893) (U), while 5mC remains unchanged.[5][8]
-
Library Preparation and Sequencing: Sequencing libraries are prepared from both the oxidized and untreated, bisulfite-converted DNA.
-
Data Analysis: By comparing the sequencing results from the two libraries, the levels of 5mC and 5hmC can be inferred at single-base resolution. In the BS-seq library, reads from both 5mC and 5hmC will appear as cytosine. In the oxBS-seq library, only 5mC will be read as cytosine, while the original 5hmC sites will be read as thymine (B56734) (following PCR amplification of uracil). The level of 5hmC is calculated by subtracting the methylation level in the oxBS-seq library from that in the BS-seq library.[8]
Choosing the Right Technique for Your Research
The decision between hMeDIP-seq and oxBS-seq hinges on the specific goals of the study.
Choose hMeDIP-seq when:
-
The primary goal is to identify the genomic regions enriched with 5hmC in a cost-effective manner.[6]
-
The starting material is limited.[9]
-
Single-base resolution is not a critical requirement.
-
The research focuses on tissues or cell types known to have relatively high levels of 5hmC, such as the brain.[3]
Choose oxBS-seq when:
-
Precise, quantitative measurement of 5hmC and 5mC at single-base resolution is necessary.[3][5]
-
The study aims to discern the methylation status of individual CpG sites within a specific locus or across the genome.
-
The budget allows for the higher cost associated with deeper sequencing and dual library preparation.[3]
-
The research demands high specificity and is sensitive to potential antibody-related biases.
Conclusion
Both hMeDIP-seq and oxBS-seq are powerful techniques for studying the hydroxymethylome. hMeDIP-seq provides a valuable, cost-effective tool for genome-wide screening of 5hmC enrichment, making it an excellent choice for initial discovery-phase studies. In contrast, oxBS-seq offers the gold standard for quantitative, single-base resolution analysis of both 5mC and 5hmC, which is indispensable for detailed mechanistic studies and the validation of findings from enrichment-based methods. By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to best address their scientific questions and advance our understanding of the epigenetic landscape.
References
- 1. MeDIP-Seq/DIP-Seq/hMeDIP-Seq [illumina.com]
- 2. hMeDIP-seq - Enseqlopedia [enseqlopedia.com]
- 3. Comprehensive evaluation of genome-wide 5-hydroxymethylcytosine profiling approaches in human DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC - CD Genomics [cd-genomics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Variations in 5-methylcytosine and 5-hydroxymethylcytosine among human brain, blood, and saliva using oxBS and the Infinium MethylationEPIC array - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epigenie.com [epigenie.com]
- 9. MeDIP‑Seq / hMeDIP‑Seq - CD Genomics [cd-genomics.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of 5hmC Enrichment Peaks: A Comparative Guide
The accurate detection and validation of 5-hydroxymethylcytosine (B124674) (5hmC) enrichment peaks are crucial for understanding its role in epigenetic regulation. Genome-wide profiling techniques, such as antibody-based (hMeDIP-seq) or chemical-capture (hMeSeal) methods, provide valuable insights into the distribution of 5hmC. However, orthogonal validation using independent methods is essential to confirm the accuracy and reliability of these genome-wide findings. This guide provides a comparative overview of common orthogonal validation techniques, complete with experimental protocols and data to aid researchers in selecting the most appropriate method for their studies.
Comparison of Orthogonal Validation Methods
The choice of an orthogonal validation method depends on various factors, including the desired resolution, the amount of starting material, cost, and the specific biological question. Below is a summary of the key characteristics of commonly used techniques.
| Method | Principle | Resolution | Throughput | DNA Input | Cost | Key Advantage | Key Disadvantage |
| hMeDIP-qPCR | Immunoprecipitation of 5hmC-containing DNA fragments followed by quantitative PCR of specific loci. | Locus-specific (100-300 bp) | High | Low (ng range) | Low | Simple, cost-effective, and high-throughput for validating multiple regions. | Relies on antibody specificity, which can vary.[1][2] |
| hMeSeal-qPCR | Chemical labeling of 5hmC followed by biotin (B1667282) pulldown and qPCR of specific loci. | Locus-specific (100-300 bp) | High | Low (ng range) | Moderate | High specificity and less bias compared to antibody-based methods.[3] | Involves more chemical steps than hMeDIP-qPCR. |
| gRES-qPCR | Glucosylation of 5hmC protects it from restriction enzyme digestion, allowing for quantification by qPCR. | Single CpG site within a restriction site | Medium | Moderate (µg range) | Moderate | Provides quantitative information at specific CpG sites.[1][3] | Limited to the availability of specific restriction enzyme recognition sites. |
| oxBS-seq/TAB-seq | Chemical or enzymatic oxidation of 5hmC/5mC followed by bisulfite sequencing. | Single-base | Low | High (µg range) | High | "Gold standard" for single-base resolution mapping of 5hmC and 5mC.[1][4][5] | Technically demanding, high cost, and requires more input DNA. |
| HPLC-MS/MS | Liquid chromatography-tandem mass spectrometry to quantify global 5hmC levels. | Global | Low | Low (ng to µg range) | High | Highly accurate and sensitive for global 5hmC quantification.[4] | Does not provide locus-specific information. |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for the primary orthogonal validation methods.
Caption: Workflow for hydroxymethylated DNA Immunoprecipitation followed by qPCR (hMeDIP-qPCR).
Caption: Workflow for 5hmC Selective Chemical Labeling followed by qPCR (hMeSeal-qPCR).
Caption: Workflow for glucosyl-sensitive restriction enzyme digestion followed by qPCR (gRES-qPCR).
Detailed Experimental Protocols
hMeDIP-qPCR Protocol
This protocol describes the validation of 5hmC enrichment at specific genomic loci using hydroxymethylated DNA immunoprecipitation followed by quantitative PCR.
1. DNA Preparation and Fragmentation:
-
Start with 1-5 µg of high-quality genomic DNA.
-
Fragment DNA to an average size of 200-500 bp by sonication or enzymatic digestion.
-
Verify fragment size on an agarose (B213101) gel or using a Bioanalyzer.
2. Immunoprecipitation:
-
Denature the fragmented DNA by heating at 95°C for 10 minutes, followed by immediate cooling on ice.
-
Incubate the denatured DNA with a specific anti-5hmC antibody (typically 1-5 µg) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to the DNA-antibody mixture and incubate for 2-4 hours at 4°C.
-
Wash the beads multiple times with low and high salt buffers to remove non-specifically bound DNA.
3. Elution and DNA Purification:
-
Elute the enriched DNA from the beads using an elution buffer (e.g., containing SDS and Proteinase K).
-
Purify the eluted DNA using phenol:chloroform extraction and ethanol (B145695) precipitation or a DNA purification kit.
4. Quantitative PCR (qPCR):
-
Design qPCR primers for the target regions identified from the genome-wide 5hmC enrichment data and for negative control regions (devoid of 5hmC peaks).
-
Perform qPCR using the immunoprecipitated DNA and an input control (a fraction of the fragmented DNA before immunoprecipitation).
-
Analyze the data using the percent input method: % Input = 2^(-ΔCt) * 100, where ΔCt = Ct(IP) - Ct(Input).
hMeSeal-qPCR Protocol
This protocol details the validation of 5hmC peaks using selective chemical labeling and affinity purification.
1. DNA Preparation and Glucosylation:
-
Start with 1-5 µg of genomic DNA.
-
In a reaction mix containing T4 β-glucosyltransferase (β-GT) and UDP-azide-glucose, incubate the DNA to specifically transfer an azide-modified glucose to the 5hmC residues.
2. Chemical Labeling:
-
Perform a click chemistry reaction by adding a biotin-alkyne conjugate to the azide-modified DNA. This will covalently attach biotin to the 5hmC sites.
3. Affinity Purification:
-
Incubate the biotinylated DNA with streptavidin-coated magnetic beads to capture the 5hmC-containing fragments.
-
Wash the beads extensively to remove non-biotinylated DNA.
4. Elution and DNA Purification:
-
Elute the captured DNA from the beads.
-
Purify the eluted DNA.
5. Quantitative PCR (qPCR):
-
Perform qPCR as described in the hMeDIP-qPCR protocol to quantify the enrichment of target loci.
gRES-qPCR Protocol
This protocol provides a method for quantifying 5hmC at specific restriction sites.
1. DNA Preparation and Glucosylation:
-
Take two aliquots of genomic DNA (1-2 µg each).
-
To one aliquot, add T4 β-glucosyltransferase (β-GT) and UDP-glucose to glucosylate the 5hmC residues. This is the "treated" sample.
-
The other aliquot serves as the "control" and is mock-treated without the enzyme or UDP-glucose.
2. Restriction Enzyme Digestion:
-
Digest both the treated and control DNA samples with a glucosyl-sensitive restriction enzyme (e.g., MspI). MspI cleaves its recognition site (CCGG) regardless of C or 5mC methylation, but is blocked by glucosylated 5hmC.[1]
3. Quantitative PCR (qPCR):
-
Perform qPCR on both digested samples using primers flanking the restriction site of interest.
-
The amount of 5hmC at the restriction site is proportional to the difference in Ct values between the treated and control samples. A higher Ct value in the control sample compared to the treated sample indicates the presence of 5hmC.
Conclusion
The orthogonal validation of 5hmC enrichment peaks is a critical step in epigenetic research. While genome-wide methods provide a broad overview, locus-specific techniques like hMeDIP-qPCR, hMeSeal-qPCR, and gRES-qPCR offer robust validation of these findings. For the highest level of detail, single-base resolution methods like oxBS-seq and TAB-seq are the gold standard, albeit at a higher cost and technical complexity. The choice of method should be carefully considered based on the specific research goals, available resources, and the desired level of resolution. This guide provides the necessary information for researchers to make an informed decision and to design and execute their validation experiments effectively.
References
- 1. epigenie.com [epigenie.com]
- 2. Locus-Specific Enrichment Analysis of 5-Hydroxymethylcytosine Reveals Novel Genes Associated with Breast Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of affinity-based 5-hydroxymethylation enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Correlating 5-Hydroxymethylcytosine (5hmC) Levels with Gene Expression: A Comparative Guide
An objective comparison of methodologies for researchers, scientists, and drug development professionals.
The epigenetic modification 5-hydroxymethylcytosine (B124674) (5hmC) is increasingly recognized not merely as an intermediate in DNA demethylation but as a stable and functionally distinct epigenetic mark.[1][2] Unlike 5-methylcytosine (B146107) (5mC), which is predominantly associated with transcriptional repression, 5hmC is generally linked to active gene expression.[3][4] This guide provides a comprehensive comparison of current methods used to correlate 5hmC levels with gene expression data, offering insights into their principles, performance, and practical applications.
The Role of 5hmC in Gene Regulation
5-hydroxymethylcytosine is generated from the oxidation of 5mC by the Ten-Eleven Translocation (TET) family of enzymes.[1] Its presence is particularly enriched in the gene bodies and enhancers of actively transcribed genes, suggesting a direct role in modulating gene expression.[5][6][7][8] The distribution of 5hmC is dynamic and tissue-specific, reflecting the unique gene expression profiles of different cell types.[3] Functionally, 5hmC is thought to promote a more open chromatin state, facilitating the binding of transcription factors and the transcriptional machinery.[3][5]
Below is a diagram illustrating the enzymatic pathway of DNA demethylation, highlighting the central role of 5hmC.
Methodologies for Correlating 5hmC and Gene Expression
A variety of techniques are available to profile genome-wide 5hmC and integrate this data with transcriptomic data, typically from RNA sequencing (RNA-seq). These methods can be broadly categorized into single-base resolution sequencing and affinity-based enrichment approaches.
Comparison of 5hmC Profiling Techniques
The choice of method depends on the specific research question, required resolution, sample availability, and budget. Below is a summary of commonly used techniques.
| Method | Principle | Resolution | Advantages | Disadvantages |
| oxBS-seq | Oxidative bisulfite sequencing. Chemical oxidation of 5hmC to 5-formylcytosine (B1664653) (5fC), which is then susceptible to bisulfite conversion. Comparison with standard WGBS allows for quantification of 5hmC.[9][10] | Single-base | Quantitative at single-nucleotide resolution.[9][11] | Requires two separate sequencing experiments (WGBS and oxBS-seq), increasing cost and complexity. Potential for DNA damage from chemical treatments.[11][12] |
| TAB-seq | TET-assisted bisulfite sequencing. Protection of 5hmC by glycosylation, followed by TET-mediated oxidation of 5mC to 5-carboxylcytosine (5caC). Bisulfite treatment then converts unmodified cytosine and 5caC, leaving only the protected 5hmC.[9] | Single-base | Direct, quantitative measurement of 5hmC at single-base resolution. | Technically challenging and can be expensive. |
| EM-seq | Enzymatic Methyl-seq. An enzymatic alternative to bisulfite conversion that deaminates unmethylated cytosines, while 5mC and 5hmC remain protected.[11] | Single-base | Less DNA damage and higher library complexity compared to bisulfite-based methods. | Does not distinguish between 5mC and 5hmC on its own. Requires combination with an oxidative step for 5hmC detection. |
| hMeDIP-seq | Immunoprecipitation of DNA fragments containing 5hmC using a specific antibody, followed by sequencing.[11][13] | ~100-200 bp | Cost-effective for genome-wide screening. Good for identifying 5hmC-enriched regions.[12] | Non-quantitative at the single-base level. Potential for antibody bias.[13] Provides peak-level rather than single-base information.[11] |
| 5hmC-Seal | Chemical labeling of 5hmC with a biotin (B1667282) tag, allowing for affinity purification of 5hmC-containing DNA fragments.[11][13] | ~100-200 bp | Highly specific for 5hmC.[13] | Resolution is limited by fragment size. Less widely adopted than hMeDIP-seq. |
Integrated Workflow for 5hmC and Gene Expression Analysis
A typical workflow involves parallel processing of samples for 5hmC profiling and RNA sequencing, followed by bioinformatic integration to identify correlations.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for key experiments.
Oxidative Bisulfite Sequencing (oxBS-seq) Protocol
-
DNA Extraction: Isolate high-quality genomic DNA from cells or tissues of interest.
-
Spike-in Controls: Add unmethylated and fully hydroxymethylated control DNA to assess conversion efficiency.
-
Oxidation: Treat one aliquot of DNA with an oxidizing agent (e.g., potassium perruthenate) to convert 5hmC to 5fC. A parallel aliquot is left untreated for standard bisulfite sequencing (WGBS).
-
Bisulfite Conversion: Perform bisulfite treatment on both the oxidized and untreated DNA samples. This converts unmethylated cytosines and 5fC to uracil, while 5mC remains unchanged.
-
Library Preparation: Prepare sequencing libraries from the bisulfite-converted DNA.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis: Align reads to a reference genome. The level of 5hmC at a specific cytosine is calculated by subtracting the methylation level in the oxBS-seq library from the methylation level in the WGBS library.
hMeDIP-seq Protocol
-
DNA Extraction and Fragmentation: Isolate genomic DNA and shear it to a desired fragment size (e.g., 200-500 bp) by sonication.
-
Immunoprecipitation: Incubate the fragmented DNA with an antibody specific to 5hmC.
-
Capture: Use protein A/G magnetic beads to capture the antibody-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound DNA and then elute the 5hmC-enriched DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to a reference genome and use peak-calling algorithms to identify regions enriched for 5hmC.
RNA Sequencing (RNA-seq) Protocol
-
RNA Extraction: Isolate total RNA from a parallel set of samples.
-
RNA Quality Control: Assess RNA integrity using methods like Agilent Bioanalyzer.
-
Library Preparation: Deplete ribosomal RNA (rRNA) or select for poly(A)+ mRNA. Synthesize cDNA, fragment it, and add sequencing adapters.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis: Align reads to a reference transcriptome and quantify gene expression levels. Perform differential gene expression analysis between experimental groups.
Data Integration and Interpretation
The final step is to integrate the 5hmC and gene expression datasets to identify statistically significant correlations.[14][15] This typically involves:
-
Genomic Annotation: Assigning 5hmC peaks or differentially hydroxymethylated regions to genomic features such as promoters, gene bodies, and enhancers.
-
Correlation Analysis: For each gene, correlate the level of 5hmC in its different genomic regions (promoter, gene body) with its expression level (e.g., RPKM or FPKM from RNA-seq).
-
Pathway Analysis: Use gene ontology (GO) and pathway enrichment analysis to identify the biological processes and pathways that are potentially regulated by changes in 5hmC.
The relationship between 5hmC and gene expression is context-dependent. While a positive correlation is often observed with 5hmC in gene bodies, the effect of 5hmC in promoter regions can be more complex.[4][16] Therefore, a careful and integrated analysis is essential to unravel the specific regulatory roles of 5hmC in the biological system under investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of 5-hydroxymethylcytosine in development, aging and age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomodal.com [biomodal.com]
- 4. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New Insights into 5hmC DNA Modification: Generation, Distribution and Function [frontiersin.org]
- 6. Gene body profiles of 5-hydroxymethylcytosine: potential origin, function and use as a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlated 5-Hydroxymethylcytosine (5hmC) and Gene Expression Profiles Underpin Gene and Organ-Specific Epigenetic Regulation in Adult Mouse Brain and Liver | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Methylation: What’s the Difference Between 5mC and 5hmC? - Genevia Technologies [geneviatechnologies.com]
- 11. 5mC vs 5hmC Detection Methods: WGBS, EM-Seq, 5hmC-Seal - CD Genomics [cd-genomics.com]
- 12. Comprehensive evaluation of genome-wide 5-hydroxymethylcytosine profiling approaches in human DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Integrating 5hmC and gene expression data to infer regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Genome-wide Regulation of 5hmC, 5mC and Gene Expression by Tet1 Hydroxylase in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Genomic Distribution of 5hmC and 5mC
For Researchers, Scientists, and Drug Development Professionals
The epigenetic modifications of DNA, specifically the methylation of cytosine to form 5-methylcytosine (B146107) (5mC) and its subsequent oxidation to 5-hydroxymethylcytosine (B124674) (5hmC), play critical roles in gene regulation, cellular identity, and disease.[1][2] Understanding the distinct genomic landscapes of these two modifications is crucial for deciphering their unique biological functions and for the development of novel therapeutic strategies. This guide provides an objective comparison of the genomic distribution of 5hmC and 5mC, supported by experimental data and detailed methodologies.
Overview of 5mC and 5hmC
5-methylcytosine is a well-established epigenetic mark predominantly associated with transcriptional repression, particularly when located in promoter regions.[1][3] It is established by DNA methyltransferases (DNMTs).[4] In contrast, 5-hydroxymethylcytosine, generated by the oxidation of 5mC by Ten-Eleven Translocation (TET) enzymes, is often linked to gene activation and is considered a stable epigenetic mark in its own right, not merely an intermediate in DNA demethylation.[2][5] While both are crucial for normal development, their aberrant distribution is implicated in various diseases, including cancer.[1][5][6]
Comparative Genomic Distribution
The genomic locations of 5mC and 5hmC are not uniform and their enrichment varies across different functional elements of the genome. The following table summarizes their differential distribution based on current research.
| Genomic Feature | 5-methylcytosine (5mC) Distribution | 5-hydroxymethylcytosine (5hmC) Distribution | Associated Transcriptional State |
| Promoters/TSS | Generally enriched in promoters of silenced genes.[1][4] High levels are associated with transcriptional repression.[1] | Enriched at promoters of genes with bivalent histone marks (H3K4me3 and H3K27me3) in embryonic stem cells.[7][8] Can be associated with both active and poised genes.[9] | Repressive (5mC) vs. Activating/Poised (5hmC) |
| Gene Bodies | Positively correlated with gene expression in some contexts, but its role is complex. | Often enriched in the bodies of actively transcribed genes.[1][7][10] Its presence is generally correlated with active gene expression.[4][10] | Generally Activating (both, but stronger correlation for 5hmC) |
| Enhancers | Can be present at enhancers, with dynamic changes during differentiation. | Enriched at enhancers, particularly poised enhancers, and its levels change dynamically during cellular differentiation.[4][8][11] Associated with the maintenance of a methylation-free state at some enhancers.[3] | Dynamic regulation (both) |
| CpG Islands (CGIs) | Levels are inversely correlated with CpG density.[12] | Also shows an inverse correlation with CpG density.[12] More abundant in CGIs with intermediate levels of 5mC.[12] | Context-dependent |
| Intergenic Regions | Widely distributed. | Present in intergenic regions, though often at lower levels than in gene bodies and enhancers. | Variable |
| Repetitive Elements | Highly methylated to maintain genomic stability and prevent their expression.[3] | Generally depleted from repetitive elements. | Repressive (5mC) |
Functional Implications of Differential Distribution
The distinct localization of 5mC and 5hmC underlies their different roles in gene regulation.
-
5mC at promoters acts as a stable repressive mark, hindering the binding of transcription factors and recruiting methyl-binding proteins that promote a condensed chromatin state.[1]
-
5hmC at promoters and enhancers , on the other hand, is often associated with a more open chromatin state, facilitating gene expression.[2] It can prevent the binding of some methyl-binding proteins and may recruit specific reader proteins.
-
Gene body 5hmC is strongly associated with active transcription, although its precise mechanistic role is still under investigation.[1][10] It may be involved in regulating splicing or preventing spurious transcription initiation.
-
The dynamic nature of 5hmC at enhancers suggests a role in fine-tuning gene expression during development and in response to cellular signals.[4][8]
Experimental Protocols for Mapping 5hmC and 5mC
Accurately distinguishing between 5mC and 5hmC is critical for understanding their respective functions. Several key techniques have been developed for their genome-wide mapping.
Whole-Genome Bisulfite Sequencing (WGBS)
-
Principle: This is the gold standard for mapping DNA methylation. Sodium bisulfite treatment deaminates unmethylated cytosines to uracil, which are then read as thymine (B56734) after PCR amplification. However, both 5mC and 5hmC are resistant to this conversion. Therefore, WGBS provides a measure of total methylation (5mC + 5hmC).[13]
-
Methodology:
-
Genomic DNA is extracted and fragmented.
-
Adapters are ligated to the DNA fragments.
-
The DNA is treated with sodium bisulfite, converting unmethylated cytosines to uracils.
-
The treated DNA is amplified by PCR.
-
The resulting library is sequenced using next-generation sequencing (NGS).
-
Sequencing reads are aligned to a reference genome, and the methylation status of each cytosine is determined by comparing it to the reference sequence.
-
Oxidative Bisulfite Sequencing (oxBS-Seq)
-
Principle: This method allows for the specific identification of 5mC at single-base resolution. It involves an initial oxidation step that converts 5hmC to 5-formylcytosine (B1664653) (5fC). Subsequent bisulfite treatment converts 5fC to uracil. Therefore, in the final sequencing data, only 5mC is read as cytosine. By comparing the results of oxBS-Seq with traditional WGBS on the same sample, the levels of 5hmC can be inferred.[5][13][14]
-
Methodology:
-
Genomic DNA is divided into two aliquots.
-
One aliquot is subjected to oxidation with potassium perruthenate (KRuO4), which converts 5hmC to 5fC. The other aliquot remains untreated.
-
Both aliquots are then treated with sodium bisulfite.
-
Libraries are prepared and sequenced using NGS.
-
The 5mC level at a specific site is determined from the oxidized sample, while the total methylation (5mC + 5hmC) is determined from the untreated sample. The 5hmC level is calculated by subtracting the 5mC level from the total methylation level.
-
TET-assisted Bisulfite Sequencing (TAB-Seq)
-
Principle: TAB-Seq is a method for the direct, single-base resolution mapping of 5hmC. It utilizes the activity of TET enzymes to distinguish 5hmC from 5mC. In this method, 5hmC is first protected by glycosylation. Then, a TET enzyme is used to oxidize 5mC to 5-carboxylcytosine (5caC). Subsequent bisulfite treatment converts both unmodified cytosine and 5caC to uracil, while the protected 5hmC remains as cytosine.[1][11]
-
Methodology:
-
Genomic DNA is fragmented.
-
5hmC residues are glucosylated using β-glucosyltransferase (β-GT) to protect them from TET oxidation.
-
The DNA is then treated with a TET enzyme to oxidize 5mC to 5caC.
-
The DNA is subjected to bisulfite treatment.
-
The resulting library is sequenced using NGS.
-
In the final sequencing data, cytosines that were originally 5hmC are read as cytosine, while unmodified cytosines and 5mC are read as thymine.
-
Visualizing the Methodologies
The following diagrams illustrate the workflows of the key experimental protocols for mapping 5mC and 5hmC.
Signaling Pathways
The balance between 5mC and 5hmC is dynamically regulated by the opposing activities of DNMTs and TET enzymes.
Conclusion
The genomic distributions of 5mC and 5hmC are distinct and reflect their different roles in gene regulation. While 5mC is a hallmark of stable gene silencing, 5hmC is associated with active or poised regulatory regions and plays a more dynamic role in shaping the epigenome. The development of advanced sequencing techniques that can accurately distinguish between these two marks has been instrumental in advancing our understanding of their biological significance. For researchers and drug development professionals, a clear appreciation of the differential genomic landscapes of 5mC and 5hmC is essential for identifying novel therapeutic targets and developing epigenetic-based diagnostics and therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. biomodal.com [biomodal.com]
- 3. m.youtube.com [m.youtube.com]
- 4. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Methylation: What’s the Difference Between 5mC and 5hmC? - Genevia Technologies [geneviatechnologies.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | New Insights into 5hmC DNA Modification: Generation, Distribution and Function [frontiersin.org]
- 8. 5-hydroxymethylcytosine represses the activity of enhancers in embryonic stem cells: a new epigenetic signature for gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genome-wide Regulation of 5hmC, 5mC and Gene Expression by Tet1 Hydroxylase in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlated 5-Hydroxymethylcytosine (5hmC) and Gene Expression Profiles Underpin Gene and Organ-Specific Epigenetic Regulation in Adult Mouse Brain and Liver | PLOS One [journals.plos.org]
- 11. 5-Hydroxymethylcytosine: Far Beyond the Intermediate of DNA Demethylation [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 5mC vs 5hmC Detection Methods: WGBS, EM-Seq, 5hmC-Seal - CD Genomics [cd-genomics.com]
- 14. 5mC/5hmC Sequencing - CD Genomics [cd-genomics.com]
Unraveling the Sixth Base: A Researcher's Guide to Validating 5-hydroxymethylcytosine Function
An in-depth comparison of functional assays to decipher the role of 5-hydroxymethylcytosine (B124674) (5hmC) at specific genomic loci, providing researchers, scientists, and drug development professionals with a comprehensive guide to selecting the most appropriate experimental approaches.
The discovery of 5-hydroxymethylcytosine (5hmC), an oxidation product of 5-methylcytosine (B146107) (5mC), has added a new layer of complexity to the epigenetic landscape.[1] No longer considered merely a transient intermediate in DNA demethylation, 5hmC is now recognized as a stable epigenetic mark with distinct regulatory roles in gene expression, cellular identity, and disease.[1] For researchers aiming to elucidate the precise function of 5hmC at specific genomic locations, a variety of powerful assays are available. This guide provides a comparative overview of these techniques, from initial locus-specific detection to sophisticated functional validation, complete with experimental data and detailed protocols.
Detecting and Quantifying 5hmC: A Comparative Overview
Choosing the right method to measure 5hmC is critical and depends on the specific research question, required resolution, and available resources. Broadly, these methods can be categorized into affinity-based enrichment, single-base resolution sequencing, and locus-specific validation assays.
Affinity-Based Enrichment Methods
Affinity-based methods are ideal for genome-wide profiling of 5hmC distribution and identifying regions with high 5hmC enrichment. These techniques are generally more cost-effective than sequencing-based approaches but offer lower resolution.
| Method | Principle | Advantages | Disadvantages | Typical Input DNA |
| hMeDIP-Seq | Immunoprecipitation of 5hmC-containing DNA fragments using a specific antibody.[2][3] | Well-established, relatively low cost. | Antibody-dependent, potential for bias towards simple repeats and hypermethylated regions, lower resolution (~150 bp).[2][3] | 1-10 µg |
| hMeSeal | Chemical labeling of 5hmC with a biotin (B1667282) tag via β-glucosyltransferase (β-GT), followed by streptavidin-based pulldown.[2] | Higher specificity and less noise compared to hMeDIP, not dependent on antibodies.[2][4] | Can be more technically demanding than hMeDIP. | 1-10 µg |
A comparative analysis of hMeDIP-seq and hMeSeal revealed that while both generate similar genome-wide 5hmC patterns, hMeSeal demonstrates increased specificity.[2] However, a slight bias of the antibody in hMeDIP to bind to DNA regions rich in simple repeats has been observed.[2]
Single-Base Resolution Sequencing
For researchers requiring precise localization of 5hmC marks, sequencing methods that can distinguish between 5mC and 5hmC at the single-nucleotide level are the gold standard.
| Method | Principle | Advantages | Disadvantages | Typical Input DNA |
| oxBS-Seq | Combines oxidative conversion of 5hmC to 5-formylcytosine (B1664653) (5fC) with bisulfite sequencing. 5mC is read as C, while 5hmC is read as T.[5][6][7][8] | Provides a direct readout of 5mC, quantitative at single-base resolution.[7] | Requires two separate sequencing runs (BS-Seq and oxBS-Seq) and subtraction analysis, which can compound errors; requires higher sequencing depth.[5] | 100 ng - 1 µg |
| TAB-Seq | Uses β-GT to protect 5hmC by glucosylation, followed by TET enzyme oxidation of 5mC to 5-carboxylcytosine (5caC). Subsequent bisulfite treatment converts C and 5caC to U, while the protected 5hmC is read as C.[9] | Direct sequencing of 5hmC, highly quantitative at single-base resolution. | Can be technically challenging due to the enzymatic steps. | 1-5 µg |
Locus-Specific Validation Assays
Once regions of interest are identified, qPCR-based methods can be employed for rapid and cost-effective validation and quantification of 5hmC at specific loci.
| Method | Principle | Advantages | Disadvantages | Typical Input DNA |
| Glucosyl-Sensitive Restriction Enzyme qPCR (gRES-qPCR) | Glucosylation of 5hmC by β-GT protects it from digestion by specific restriction enzymes (e.g., MspI), while 5mC and C remain susceptible. The amount of protected DNA is quantified by qPCR.[2][10] | Simple, robust, and reproducible method for locus-specific quantification.[10] | Limited to the availability of suitable restriction sites within the region of interest. | 50-100 ng |
| EDD-5hmC Assay | A combination of enzymatic digestion and deamination to specifically quantify 5hmC by qPCR.[11] | High specificity and sensitivity, applicable to clinical samples.[11] | A newer method that may require more optimization. | Low ng range |
Functional Validation: From Correlation to Causation
While the aforementioned methods provide valuable correlational data between 5hmC presence and gene expression, establishing a causal role requires direct manipulation of 5hmC levels at specific loci.
CRISPR-dCas9-TET1 Mediated Epigenome Editing
A powerful tool for functional validation is the CRISPR-dCas9 system fused to the catalytic domain of the TET1 enzyme (dCas9-TET1).[12][13][14] This system allows for the targeted demethylation of specific genomic regions by converting 5mC to 5hmC.[12][13]
By designing guide RNAs (gRNAs) to target the dCas9-TET1 fusion protein to a specific promoter or enhancer, researchers can induce the formation of 5hmC and subsequently assess the impact on gene expression and cellular phenotype.[12][15][16] This approach provides direct evidence for the functional consequence of 5hmC at a given locus.[12][14]
Experimental Protocols
Protocol 1: Locus-Specific 5hmC Validation using gRES-qPCR
This protocol is adapted from the EpiMark® 5-hmC and 5-mC Analysis Kit from New England Biolabs.[17]
1. DNA Glucosylation:
-
Set up a reaction with 100-500 ng of genomic DNA, β-glucosyltransferase (T4-BGT), and UDP-glucose.
-
Incubate at 37°C for 1 hour.
-
Heat inactivate the enzyme at 65°C for 20 minutes.
2. Restriction Enzyme Digestion:
-
Divide the glucosylated DNA into two tubes.
-
To one tube, add a restriction enzyme that is sensitive to glucosylated 5hmC (e.g., MspI).
-
To the other tube, add a control enzyme that is insensitive to methylation (e.g., FspEI).
-
Incubate at the recommended temperature for the enzyme for 1-4 hours.
3. Quantitative PCR (qPCR):
-
Perform qPCR using primers flanking the region of interest on both the digested and undigested samples.
-
Calculate the percentage of 5hmC using the comparative Ct method.
Protocol 2: Targeted 5hmC Induction using CRISPR-dCas9-TET1
This protocol provides a general workflow for using the dCas9-TET1 system for targeted demethylation.
1. gRNA Design and Cloning:
-
Design two or more gRNAs targeting the promoter or regulatory element of the gene of interest.
-
Clone the gRNAs into a suitable expression vector.
2. Cell Transfection:
-
Co-transfect the target cells with plasmids expressing dCas9-TET1 and the specific gRNAs.
-
Include a control group transfected with a non-targeting gRNA.
3. Validation of Targeted Demethylation:
-
After 48-72 hours, harvest genomic DNA from the transfected cells.
-
Assess the change in 5hmC levels at the target locus using gRES-qPCR or targeted bisulfite sequencing.
4. Functional Readout:
-
Harvest RNA and protein to analyze changes in gene expression via RT-qPCR and Western blotting, respectively.
-
Perform relevant phenotypic assays (e.g., cell proliferation, migration) to determine the functional consequences of targeted 5hmC induction.
Visualizing the Workflow and Pathways
Caption: A stepwise workflow for the identification and functional validation of 5hmC at specific loci.
Caption: The enzymatic cascade of active DNA demethylation initiated by TET enzymes.
Conclusion
The expanding toolkit for 5hmC analysis is empowering researchers to move beyond simple correlational studies and delve into the direct functional consequences of this enigmatic epigenetic mark. By combining high-throughput discovery methods with precise locus-specific validation and cutting-edge epigenome editing technologies, the intricate roles of 5hmC in health and disease are steadily being unveiled. This guide provides a framework for navigating the available methodologies, enabling the design of robust experiments to validate the function of 5hmC at specific loci.
References
- 1. biomodal.com [biomodal.com]
- 2. Comparative analysis of affinity-based 5-hydroxymethylation enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MeDIP-Seq/DIP-Seq/hMeDIP-Seq [illumina.com]
- 4. researchgate.net [researchgate.net]
- 5. epigenie.com [epigenie.com]
- 6. Bisulfite Sequencing (BS-Seq)/WGBS [illumina.com]
- 7. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC - CD Genomics [cd-genomics.com]
- 9. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CRISPR-dCas9 mediated TET1 targeting for selective DNA demethylation at BRCA1 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRISPR/dCas9-Tet1-Mediated DNA Methylation Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CRISPR/dCas9-Tet1-Mediated DNA Methylation Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CRISPR/dCas9-TET1-mediated epigenetic editing reactivates miR-200c in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Locus-Specific Enrichment Analysis of 5-Hydroxymethylcytosine Reveals Novel Genes Associated with Breast Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Hydroxymethylcytosine (5hmC) Patterns Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 5-hydroxymethylcytosine (B124674) (5hmC), a key epigenetic modification, across different species. By examining the distribution, abundance, and functional roles of 5hmC in mammals, insects, and plants, this document aims to shed light on the evolutionary conservation and divergence of this critical "sixth base." The information presented herein is supported by experimental data and detailed methodologies to assist researchers in their own investigations.
Introduction to 5-Hydroxymethylcytosine (5hmC)
5-hydroxymethylcytosine (5hmC) is an oxidation product of 5-methylcytosine (B146107) (5mC), catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases.[1][2] Initially considered merely an intermediate in the DNA demethylation pathway, a growing body of evidence suggests that 5hmC is a stable epigenetic mark in its own right, with distinct regulatory functions.[3] Its abundance and distribution vary significantly across different tissues and species, hinting at diverse biological roles.[4] This guide explores these differences, providing a framework for understanding the multifaceted nature of 5hmC in a broad evolutionary context.
Data Presentation: Quantitative Comparison of 5hmC Levels
The abundance of 5hmC varies dramatically across the animal and plant kingdoms. The following tables summarize the quantitative data on global 5hmC levels in representative species from different phyla.
Table 1: Global 5hmC Abundance in Mammalian Tissues
| Species | Tissue | % of Total Cytosines | % of 5mC | Method of Quantification |
| Human | Brain (Frontal Lobe) | ~0.67% | ~10-40% | Immunoassay, LC-MS |
| Liver | ~0.46% | - | Immunoassay | |
| Kidney | ~0.38% | - | Immunoassay | |
| Colon | ~0.45% | - | Immunoassay | |
| Heart | ~0.05% | - | Immunoassay | |
| Breast | ~0.05% | - | Immunoassay | |
| Mouse | Brain (Cortex) | ~0.15% | - | LC-MS |
| Astrocytes | 62% of CpG sites >10% 5hmC | - | Nanopore Sequencing | |
| Neurons | 42% of CpG sites >10% 5hmC | - | Nanopore Sequencing | |
| Microglia | 19% of CpG sites >10% 5hmC | - | Nanopore Sequencing | |
| Liver (Female) | 6% of genome enriched | - | Chemical Capture Sequencing | |
| Liver (Male) | 2% of genome enriched | - | Chemical Capture Sequencing |
Data compiled from multiple sources.[4][5][6] Note that different quantification methods can yield varying results.
Table 2: Global 5hmC Abundance in Insects and Plants
| Species | Tissue/Developmental Stage | % of Total Cytosines | Method of Quantification | Key Finding |
| Drosophila melanogaster | Larval CNS | Below detection limit (<0.00001%) | LC-MS/MS | 5hmC is virtually absent in the larval central nervous system.[7] |
| Whole adults | Estimated as low as 0.001% | Extrapolation from 5mC levels | 5mC levels are very low (~0.034% of C), suggesting extremely low 5hmC.[6] | |
| Bombyx mori (Silkworm) | Ovary | Not directly measured (5mC is 0.52%) | Bisulfite Sequencing (for 5mC) | Overall cytosine methylation levels are low.[8] |
| Arabidopsis thaliana | Various tissues | Not detected | Mass Spectrometry, Radiolabeling | 5hmC is not present in biologically relevant quantities.[8] |
Comparative Analysis of 5hmC Distribution and Function
Mammals: In mammals, 5hmC is most abundant in the central nervous system, particularly in neurons.[4][9] It is enriched in the gene bodies of actively transcribed genes and at enhancer regions, where it is thought to play a role in maintaining gene expression and cellular identity.[5][10][11] Studies comparing human and non-human primate brains have identified species-specific 5hmC patterns in genes related to neurodevelopment and cognitive function, suggesting a role for this epigenetic mark in human brain evolution.[1]
Insects: In contrast to mammals, insects like Drosophila melanogaster and Bombyx mori exhibit very low levels of both 5mC and, by extension, 5hmC.[6][8] While TET enzyme homologs exist in insects, their substrate specificity may differ, with some evidence suggesting a role in demethylating N6-methyladenine or modifying RNA rather than exclusively oxidizing 5mC in DNA.[12][13] The functional significance of the scant 5hmC in insects, if any, remains largely unknown, but it is unlikely to play the widespread regulatory role seen in mammals.
Plants: Current evidence strongly indicates that 5hmC is absent or present at exceptionally low and likely non-functional levels in the model plant Arabidopsis thaliana.[8] Plants possess a robust DNA methylation and demethylation machinery, but it appears to operate independently of a 5mC to 5hmC oxidation pathway.[14]
Mandatory Visualization
Experimental Workflow for 5hmC Analysis
Caption: A generalized workflow for the detection and analysis of 5hmC.
Comparative Notch Signaling Pathway
Caption: A simplified comparison of the Notch signaling pathway in mammals and insects.
Logical Relationship of 5hmC Across Phyla
Caption: The relationship of 5hmC abundance and function across different kingdoms.
Experimental Protocols
This section provides detailed methodologies for the three key experimental techniques used for genome-wide 5hmC profiling.
Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-Seq)
Principle: This antibody-based enrichment method utilizes a specific antibody to capture DNA fragments containing 5hmC. These enriched fragments are then sequenced to identify 5hmC-rich regions across the genome.
Methodology:
-
DNA Extraction and Fragmentation:
-
Extract high-quality genomic DNA from the tissue or cells of interest. For insects, specific protocols may be required to handle the exoskeleton, while for plants, protocols must account for the cell wall.[15]
-
Fragment the DNA to an average size of 200-500 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Denature the fragmented DNA by heating.
-
Incubate the single-stranded DNA fragments with a highly specific anti-5hmC antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-DNA complexes.
-
Wash the beads multiple times to remove non-specifically bound DNA.
-
-
Elution and Library Preparation:
-
Elute the enriched DNA from the beads.
-
Purify the eluted DNA.
-
Prepare a sequencing library from the enriched DNA and a corresponding input control (fragmented DNA that did not undergo immunoprecipitation).
-
-
Sequencing and Data Analysis:
-
Sequence the libraries using a next-generation sequencing platform.
-
Align the reads to the appropriate reference genome.
-
Use peak-calling algorithms to identify regions of 5hmC enrichment in the hMeDIP sample relative to the input control.
-
TET-Assisted Bisulfite Sequencing (TAB-Seq)
Principle: TAB-Seq provides single-base resolution of 5hmC. It relies on the protection of 5hmC from TET-mediated oxidation, followed by bisulfite conversion, which allows for the direct identification of 5hmC sites.[16][17]
Methodology:
-
5hmC Protection:
-
Treat genomic DNA with β-glucosyltransferase (β-GT) to add a glucose moiety to 5hmC, forming β-glucosyl-5-hydroxymethylcytosine (5gmC). This protects 5hmC from subsequent oxidation.
-
-
5mC Oxidation:
-
Incubate the DNA with a recombinant TET enzyme, which oxidizes 5mC to 5-carboxylcytosine (5caC). Unmodified cytosines and the protected 5gmC are unaffected.
-
-
Bisulfite Conversion:
-
Perform standard bisulfite conversion on the treated DNA. This converts unmodified cytosine and 5caC to uracil (B121893) (read as thymine (B56734) after PCR), while the protected 5gmC is resistant to conversion and is read as cytosine.
-
-
Library Preparation and Sequencing:
-
Amplify the bisulfite-converted DNA to create a sequencing library.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the reads to the reference genome.
-
Any cytosine that remains a cytosine in the sequencing reads represents an original 5hmC site.
-
Oxidative Bisulfite Sequencing (oxBS-Seq)
Principle: oxBS-Seq is a subtractive method that, when paired with standard bisulfite sequencing (BS-Seq), can determine the levels of both 5mC and 5hmC at single-base resolution. It involves the chemical oxidation of 5hmC to a form that is susceptible to bisulfite conversion.[18][19][20]
Methodology:
-
Sample Splitting:
-
Divide the genomic DNA sample into two aliquots.
-
-
Oxidation and Bisulfite Treatment (oxBS-Seq library):
-
Treat one aliquot with an oxidizing agent (e.g., potassium perruthenate) that converts 5hmC to 5-formylcytosine (B1664653) (5fC).[21]
-
Perform bisulfite conversion on this oxidized DNA. 5fC and unmodified cytosine are converted to uracil, while 5mC remains as cytosine.
-
-
Standard Bisulfite Treatment (BS-Seq library):
-
Perform standard bisulfite conversion on the second aliquot of DNA. Unmodified cytosine is converted to uracil, while both 5mC and 5hmC remain as cytosine.
-
-
Library Preparation and Sequencing:
-
Prepare and sequence libraries for both the oxBS-treated and the standard BS-treated samples.
-
-
Data Analysis:
-
Align reads from both libraries to the reference genome.
-
At any given CpG site:
-
The methylation level in the BS-Seq library represents (5mC + 5hmC).
-
The methylation level in the oxBS-Seq library represents 5mC only.
-
The 5hmC level is calculated by subtracting the oxBS-Seq signal from the BS-Seq signal.
-
-
Conclusion
The study of 5hmC across different species reveals a fascinating evolutionary trajectory of this epigenetic mark. In mammals, 5hmC is an abundant and critical player in gene regulation, particularly in the brain. In contrast, its near-absence in plants and extremely low levels in insects suggest that its role as a major epigenetic regulator is a more recent evolutionary innovation, possibly linked to the increased complexity of gene regulation in vertebrates. This guide provides a foundational understanding of these differences and the methodologies to explore them, empowering researchers to further unravel the complex world of epigenetics.
References
- 1. TET enzymes - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Biodiversity seen through the perspective of insects: 10 simple rules on methodological choices and experimental design for genomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pronounced sequence specificity of the TET enzyme catalytic domain guides its cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Drosophila genomic methylation: new evidence and new questions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenine methylation is very scarce in the drosophila genome and not erased by the Ten Eleven Translocation dioxygenase [elifesciences.org]
- 8. Intragenic DNA methylation regulates insect gene expression and reproduction through the MBD/Tip60 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Brain Region- and Age-Dependent 5-Hydroxymethylcytosine Activity in the Non-Human Primate [frontiersin.org]
- 10. 5-hmC in the brain is abundant in synaptic genes and shows differences at the exon-intron boundary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA 5-hydroxymethylcytosine in pediatric central nervous system tumors may impact tumor classification and is a positive prognostic marker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signatures of DNA Methylation across Insects Suggest Reduced DNA Methylation Levels in Holometabola - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How to Study DNA Hydroxymethylation (5hmC) in Plant Genomes? - CD Genomics [cd-genomics.com]
- 15. Scarless modification of the Drosophila genome near any mapped attP sites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epigenie.com [epigenie.com]
- 17. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC - CD Genomics [cd-genomics.com]
- 20. oxBS-seq - CD Genomics [cd-genomics.com]
- 21. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 5hmC Detection: Benchmarking New Methods Against Gold Standards
For researchers in epigenetics, oncology, and neuroscience, accurately detecting 5-hydroxymethylcytosine (B124674) (5hmC) is crucial for understanding its role in gene regulation and disease. As an intermediate in DNA demethylation, 5hmC levels can signify dynamic changes in the epigenome. While established "gold standard" methods provide reliable detection, a new wave of technologies offers improvements in sensitivity, resolution, and efficiency. This guide provides an objective comparison of these methods, supported by experimental data, to help you select the optimal approach for your research needs.
Performance Metrics: A Comparative Overview
Choosing the right 5hmC detection method depends on several factors, including the required resolution, the amount of starting material, and budget constraints. The following table summarizes the key quantitative performance metrics of both gold standard and emerging techniques.
| Method Category | Specific Method | Principle | Resolution | DNA Input | Sensitivity | Specificity | Advantages | Limitations |
| Gold Standard (Bisulfite-Based) | oxBS-Seq | Chemical oxidation of 5hmC to 5fC, which is then susceptible to bisulfite conversion. 5hmC is inferred by comparing with standard BS-Seq. | Single-base | >100 ng | High | High | Quantitative at single-base level. | Requires two separate sequencing runs (BS-Seq and oxBS-Seq), higher cost, potential for DNA degradation from bisulfite treatment.[1] |
| TAB-Seq | Enzymatic protection of 5hmC via glucosylation, followed by TET enzyme oxidation of 5mC to 5caC. Subsequent bisulfite treatment converts C and 5caC to U, leaving only glucosylated 5hmC to be read as C. | Single-base | >100 ng | High | High | Direct detection of 5hmC in a single run.[2] | Relies on enzymatic efficiency which can be variable, can be expensive. | |
| Gold Standard (Affinity-Based) | hMeDIP-Seq | Immunoprecipitation of DNA fragments containing 5hmC using a specific antibody. | Region-level (~100-300 bp) | 100 ng - 1 µg | Moderate | Moderate to High | Cost-effective for genome-wide screening. | Lower resolution, potential for antibody bias, not quantitative at the single-base level. |
| 5hmC-Seal | Selective chemical labeling of 5hmC with a glucose moiety containing an azide (B81097) group, followed by biotin-based affinity enrichment. | Region-level | 1-500 ng | High | High | Highly specific and robust, works well with low input DNA. | Lower resolution than sequencing-based methods. | |
| New & Emerging Methods | Nanopore Sequencing | Direct detection of modified bases by measuring disruptions in an ionic current as a single DNA strand passes through a nanopore. | Single-base | ~1 µg (can be lower) | High | High | Direct detection of 5mC and 5hmC simultaneously without bisulfite conversion, provides long reads. | Accuracy is still being improved, data analysis pipelines are evolving. |
| EM-Seq | Enzymatic conversion of unmodified cytosines to uracils, while 5mC and 5hmC are protected. It measures the combination of 5mC and 5hmC. A modified protocol can be used to specifically detect 5hmC. | Single-base | 100 pg - 200 ng | High | High | Avoids DNA damage associated with bisulfite, high library complexity. | Indirectly distinguishes 5mC and 5hmC through separate reactions. |
Visualizing the Workflow: From DNA to Data
The general experimental workflow for most 5hmC detection methods involves a series of steps from sample preparation to data analysis. The specific chemical or enzymatic reactions differ between methods, leading to different outcomes and interpretations.
Method Selection: A Logic-Based Comparison
Choosing the most appropriate method requires a careful consideration of your research question and available resources. This diagram illustrates a decision-making process based on key experimental parameters.
Detailed Experimental Protocols
Below are summarized protocols for key 5hmC detection methods. These are intended as an overview, and it is critical to consult the detailed manufacturer's protocols or original publications for precise experimental conditions.
Oxidative Bisulfite Sequencing (oxBS-Seq)
-
DNA Preparation: Isolate high-quality genomic DNA.
-
Spike-in Controls: Add unmethylated and fully hydroxymethylated control DNA to assess conversion efficiency.
-
Oxidation: Treat the DNA with an oxidizing agent (e.g., potassium perruthenate) to convert 5hmC to 5-formylcytosine (B1664653) (5fC).
-
Purification: Purify the oxidized DNA.
-
Bisulfite Conversion: Perform standard bisulfite conversion on the oxidized DNA. This will convert 5fC and unmodified cytosine to uracil, while 5mC remains unchanged.
-
Library Preparation: Prepare a sequencing library from the bisulfite-converted DNA.
-
Sequencing: Perform high-throughput sequencing.
-
Parallel BS-Seq: In parallel, perform standard whole-genome bisulfite sequencing (WGBS) on a separate aliquot of the same genomic DNA.
-
Data Analysis: Align reads from both oxBS-Seq and BS-Seq libraries to a reference genome. The level of 5hmC at a specific cytosine is calculated by subtracting the methylation level obtained from oxBS-Seq (representing 5mC) from the methylation level obtained from BS-Seq (representing 5mC + 5hmC).
Tet-Assisted Bisulfite Sequencing (TAB-Seq)
-
DNA Preparation: Isolate high-quality genomic DNA.
-
Glucosylation: Protect 5hmC from TET oxidation by transferring a glucose moiety to it using β-glucosyltransferase (β-GT).
-
TET Oxidation: Treat the DNA with a TET enzyme to oxidize 5mC to 5-carboxylcytosine (5caC).
-
Purification: Purify the DNA.
-
Bisulfite Conversion: Perform standard bisulfite conversion. This will convert unmodified cytosine and 5caC to uracil, while the protected glucosylated 5hmC remains as cytosine.
-
Library Preparation: Prepare a sequencing library.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis: Align reads to a reference genome. The remaining cytosines at CpG sites represent the locations of 5hmC.
Hydroxymethylated DNA Immunoprecipitation (hMeDIP-Seq)
-
DNA Preparation and Fragmentation: Isolate genomic DNA and fragment it to a size range of 200-600 bp by sonication.
-
Denaturation: Denature the DNA fragments by heating.
-
Immunoprecipitation: Incubate the denatured DNA with a specific anti-5hmC antibody.
-
Capture: Capture the antibody-DNA complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound DNA.
-
Elution and DNA Recovery: Elute the enriched DNA and reverse the cross-linking. Purify the enriched DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and an input control library from the fragmented DNA before immunoprecipitation.
-
Data Analysis: Align reads from both the hMeDIP and input libraries to a reference genome. Identify enriched regions (peaks) by comparing the read counts in the hMeDIP sample to the input control.
5hmC-Seal
-
DNA Preparation and Fragmentation: Isolate and fragment genomic DNA.
-
Glucosylation and Labeling: Use T4 bacteriophage β-glucosyltransferase to transfer an engineered glucose moiety containing an azide group onto the hydroxyl group of 5hmC.
-
Click Chemistry: Chemically attach a biotin (B1667282) tag to the azide group.
-
Affinity Enrichment: Enrich the biotin-labeled DNA fragments using streptavidin-coated magnetic beads.
-
Library Preparation and Sequencing: Amplify the captured DNA fragments by PCR and prepare a sequencing library.
-
Data Analysis: Align reads to a reference genome and identify enriched regions, similar to hMeDIP-Seq analysis.
Nanopore Sequencing for 5hmC Detection
-
DNA Extraction: Isolate high molecular weight genomic DNA.
-
Library Preparation: Prepare a sequencing library using a ligation-based kit from Oxford Nanopore Technologies. This process avoids PCR amplification, which can erase epigenetic marks.
-
Sequencing: Load the library onto a Nanopore flow cell and begin the sequencing run.
-
Basecalling and Modification Calling: As DNA passes through the nanopores, the raw electrical signal is recorded. Use basecalling software with a modification-aware model (e.g., Dorado) to simultaneously identify the DNA sequence and detect modified bases like 5mC and 5hmC in real-time.
-
Data Analysis: The output will be a standard sequence file (e.g., FASTQ) with additional tags indicating the probability of a modification at each cytosine position. Further downstream analysis can be performed to quantify and compare 5hmC levels across different samples or genomic regions.
Conclusion
The field of 5hmC detection is rapidly evolving, offering researchers a diverse toolkit to explore the intricacies of the epigenome. While gold standard methods like oxBS-Seq and TAB-Seq provide single-base resolution, they can be costly and require higher DNA input. Affinity-based methods such as hMeDIP-Seq and 5hmC-Seal are excellent for genome-wide screening and work well with limited sample material. The advent of Nanopore sequencing and advanced enzymatic approaches like EM-Seq are pushing the boundaries, enabling direct detection of multiple modifications on long reads without the harsh chemical treatments of bisulfite sequencing. The optimal choice of method will ultimately depend on the specific biological question, available resources, and the desired level of resolution. This guide serves as a starting point for navigating these choices and designing robust experiments to uncover the functional significance of 5hmC.
References
Cross-validation of 5hmC data from different platforms
An essential aspect of epigenetic research is the accurate and reliable quantification of 5-hydroxymethylcytosine (B124674) (5hmC), a key oxidative product of 5-methylcytosine (B146107) (5mC) involved in active DNA demethylation.[1] The discovery that ten-eleven translocation (TET) proteins oxidize 5mC to 5hmC has spurred significant interest in its role in gene regulation, development, and disease.[1][2] However, the low abundance of 5hmC compared to 5mC and the inability of traditional bisulfite sequencing to distinguish between the two present significant technical challenges.[1][3]
A variety of platforms have been developed to profile 5hmC genome-wide, each with its own advantages and limitations. For researchers, scientists, and drug development professionals, understanding the nuances of these different technologies is crucial for designing experiments, interpreting data, and ensuring the cross-validation of findings. This guide provides an objective comparison of common 5hmC profiling platforms, supported by experimental data and detailed methodologies.
Comparison of 5hmC Profiling Platforms
The choice of platform for 5hmC analysis depends on various factors, including the required resolution, sensitivity, cost, and the amount of starting DNA material. The main strategies for detecting 5hmC involve chemical or enzymatic treatment to differentiate it from 5mC, affinity enrichment using antibodies or specific binding proteins, or direct detection using third-generation sequencing. A summary of the key platforms is presented below.
| Platform | Principle | Resolution | Advantages | Disadvantages |
| WG Bis/OxBis-seq | Compares oxidative bisulfite treatment (converts 5hmC to a bisulfite-sensitive form) with standard bisulfite treatment.[3][4] | Single-base | Provides a comprehensive, quantitative, and precise overview of both 5mC and 5hmC across the entire genome.[1] | High cost and requires high sequencing depth, especially for samples with low 5hmC levels.[1] |
| TAB-seq | TET-assisted bisulfite sequencing. Protects 5hmC via glycosylation, then uses TET enzyme to oxidize 5mC to forms that are bisulfite-sensitive.[4] | Single-base | Allows for direct, positive detection of 5hmC at single-base resolution.[4] | The protocol can be complex and may introduce biases. |
| HM450K/EPIC Arrays | Microarray-based method coupled with oxidative bisulfite or TAB chemistry to interrogate specific CpG sites.[1][5] | Single-base (at array probes) | Cost-effective and high-throughput for analyzing a large number of pre-defined CpG sites.[1] | Limited to interrogated regions, potentially missing enhancers where 5hmC is often enriched. Shows under-calling of 5hmC at highly methylated CpGs.[1] |
| hMeDIP-seq | Immunoprecipitation of DNA fragments containing 5hmC using a specific antibody, followed by sequencing.[1] | ~100-200 bp | Efficient for genome-wide profiling and shows good correlation with sequencing-based methods in tissues with high 5hmC levels.[1] | Resolution is limited by fragment size. Can be biased by CpG density and antibody specificity, and may misinterpret calls in samples with very low 5hmC.[1][6] |
| 5hmC-Seal | Selective chemical labeling of 5hmC with a biotin (B1667282) tag, followed by affinity enrichment and sequencing.[7][8] | ~100-200 bp | Highly sensitive, making it suitable for low-input DNA, such as circulating cell-free DNA (cfDNA).[8] | Provides regional rather than single-base resolution. |
| Nanopore Sequencing | Direct, real-time sequencing of native DNA molecules. Modified bases (5mC and 5hmC) cause distinct changes in the ionic current signal.[9][10] | Single-base | Simultaneously detects genetic and epigenetic (5mC and 5hmC) information on long reads without bisulfite conversion, preserving DNA integrity.[9] | Base-calling for modifications is an evolving area of bioinformatics; accuracy can depend on the software used.[9] |
| TAPS / CAPS | TET-assisted pyridine (B92270) borane (B79455) sequencing. A bisulfite-free chemical method to distinguish C, 5mC, and 5hmC.[4][11] | Single-base | Avoids DNA degradation caused by bisulfite treatment, making it suitable for low-input and long-read sequencing applications.[11] | Newer methods with evolving protocols. |
Quantitative Data Summary
Cross-platform validation is essential to ensure the reproducibility of 5hmC data. Studies comparing different methods have revealed good correlations, particularly in tissues with abundant 5hmC, such as the brain. However, discrepancies can arise, especially at sites with very high or very low modification levels.
Table 1: Inter-Platform Correlation of DNA Modification Levels
| Comparison | Modification | Spearman's Correlation (ρ) | Notes |
| WG-seq vs. HM450K Array | 5modC (5mC + 5hmC) | 0.809 | Data from human brain tissue. Discrepancies observed at high methylation levels (>80%).[1] |
| WG-seq vs. HM450K Array | 5mC (from OxBis) | 0.826 | Data from human brain tissue.[1] |
| hMeDIP-seq vs. WG Bis/OxBis-seq | 5hmC Distribution | High | In brain DNA with high 5hmC levels.[1] |
Table 2: Typical Abundance of 5hmC in Different Tissues
| Tissue/Cell Type | 5hmC Abundance (% of total nucleotides) | Reference |
| Brain Tissues | ~0.15% – 0.6% | [1] |
| Other Mouse and Human Tissues | ~0.01% – 0.05% | [1] |
| Human Cell Lines | ~0.007% – 0.009% | [1] |
Experimental Workflows and Methodologies
Detailed and standardized protocols are critical for generating high-quality, comparable 5hmC data. Below are generalized workflows for key experimental approaches.
General Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of 5hmC data obtained from different platforms.
Oxidative Bisulfite Sequencing (OxBS-seq) Protocol
OxBS-seq distinguishes 5mC from 5hmC by adding an oxidation step before bisulfite conversion. This allows for the quantification of both modifications at single-base resolution.
Methodology:
-
Sample Splitting: Aliquot the genomic DNA into two separate reactions.
-
Oxidation: In one tube, selectively oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) using potassium perruthenate (KRuO₄). The other tube serves as the non-oxidized control.[4]
-
Bisulfite Conversion: Perform standard bisulfite treatment on both samples.
-
In the control tube (BS-seq), unmodified cytosine (C) is converted to uracil (B121893) (U), while 5mC and 5hmC remain as C.
-
In the oxidized tube (OxBS-seq), C and 5fC (from 5hmC) are converted to U, while 5mC remains as C.[4]
-
-
Library Preparation & Sequencing: Prepare sequencing libraries from both treated samples and perform high-throughput sequencing.
-
Data Analysis: Align reads to a reference genome. The level of 5hmC at any given CpG site is calculated by subtracting the methylation level in the OxBS-seq sample from the level in the BS-seq sample.
Affinity Enrichment-based Protocols (hMeDIP-seq / 5hmC-Seal)
These methods rely on capturing DNA fragments containing 5hmC for subsequent analysis.
Methodology:
-
DNA Fragmentation: Shear genomic DNA to a desired size range (e.g., 200-500 bp) using sonication or enzymatic digestion.
-
Enrichment:
-
hMeDIP-seq: Incubate fragmented DNA with an antibody specific to 5hmC. Capture the antibody-DNA complexes using magnetic beads.
-
5hmC-Seal: Use the enzyme β-glucosyltransferase (β-GT) to transfer a modified glucose moiety containing a biotin tag onto the 5hmC base. Capture the biotin-labeled DNA fragments with streptavidin beads.[12]
-
-
Washing & Elution: Wash the beads to remove non-specifically bound DNA, then elute the enriched DNA fragments.
-
Library Preparation & Sequencing: Prepare a sequencing library from the enriched DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to a reference genome and use peak-calling algorithms (e.g., MACS2) to identify regions enriched for 5hmC.
Conclusion
The accurate detection of 5hmC is critical for advancing our understanding of epigenetics in health and disease. While whole-genome single-base resolution methods like WG-OxBis-seq provide the most comprehensive data, their high cost can be a limiting factor.[1] Affinity-based methods like hMeDIP-seq and 5hmC-Seal offer efficient genome-wide profiling, with the latter being particularly powerful for low-input samples like cfDNA.[1][8] Array-based platforms provide a cost-effective alternative for large-scale cohort studies but are limited to predefined genomic loci.[1] The emergence of bisulfite-free and direct-detection technologies like TAPS and Nanopore sequencing holds promise for overcoming the limitations of traditional methods.[9][11]
Ultimately, the choice of platform should be guided by the specific research question, available resources, and the biological context. For robust and reliable findings, especially when comparing data across studies or platforms, it is imperative to use standardized protocols, appropriate bioinformatic pipelines, and orthogonal validation of key results.
References
- 1. Comprehensive evaluation of genome-wide 5-hydroxymethylcytosine profiling approaches in human DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. DNA Methylation: What’s the Difference Between 5mC and 5hmC? - Genevia Technologies [geneviatechnologies.com]
- 4. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Whole-genome profiling of DNA methylation and hydroxymethylation identifies distinct regulatory programs among innate lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of genome-wide 5-hydroxymethylation of blood samples stored in different anticoagulants: opportunities for the expansion of clinical resources for epigenetic research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Decoding the Epigenetic Landscape: Insights into 5mC and 5hmC Patterns in Mouse Cortical Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Unveiling 5-Hydroxymethylcytosine: A Comparative Guide to Replicating Biomarker Findings in Independent Cohorts
For researchers, scientists, and drug development professionals, the replication of significant findings in independent cohorts is the cornerstone of validating novel biomarkers. This guide provides a comprehensive comparison of studies that have successfully replicated findings related to 5-Hydroxymethylcytidine (5hmC) as a promising biomarker in various diseases, with a focus on cancer and neurodegenerative disorders. Detailed experimental protocols and quantitative data from these studies are presented to aid in the design and execution of validation studies.
Comparative Analysis of 5hmC Biomarker Performance in Independent Cohorts
The utility of 5-hydroxymethylcytosine (B124674) (5hmC) as a stable epigenetic mark for disease diagnosis and prognosis has been demonstrated across multiple studies. A key aspect of this research has been the validation of initial findings in independent patient cohorts to ensure the robustness and generalizability of 5hmC-based biomarkers. The following tables summarize the quantitative performance of 5hmC biomarkers in distinguishing disease states from healthy controls, as reported in various publications.
Colorectal Cancer (CRC)
| Study / Cohort | Method | Sample Type | Discovery Cohort Size (Cases/Controls) | Validation Cohort Size (Cases/Controls) | AUC (Validation) | Sensitivity (Validation) | Specificity (Validation) | Citation |
| Li et al. | 5hmC-Seal | Plasma cfDNA | 30 CRC / 30 Healthy | 44 CRC / 55 Healthy | 0.88 | 86% | 89% | [1] |
| Unnamed Study | 5hmC Profiling | Blood | N/A | >2000 individuals | 0.90 | 55% | 95% | [2] |
| Chang et al. | 5hmC Classifier | Plasma cfDNA | N/A | Internal and External | 0.907 (External) | N/A | N/A | [3] |
Gastric Cancer
| Study / Cohort | Method | Sample Type | Discovery Cohort Size (Cases/Controls) | Validation Cohort 1 Size (Cases/Controls) | Validation Cohort 2 Size (Cases/Controls) | AUC (Validation 1) | Sensitivity (Validation 1) | Specificity (Validation 1) | AUC (Validation 2) | Sensitivity (Validation 2) | Specificity (Validation 2) | Citation |
| Li et al. | 5hmC-Seal | Plasma cfDNA | 7 GC / 18 Healthy | 25 GC / 35 Healthy | 29 GC / 37 Healthy | 0.93 | 92% | 91% | 0.97 | 90% | 97% | [1] |
Alzheimer's Disease (AD)
| Study / Cohort | Method | Sample Type | Training Set Size (AD/Non-AD) | Validation Set Size (AD/Non-AD) | AUC (Validation) | Citation |
| Unnamed Study | 5hmC-Seal | Postmortem Brain Tissue | 859 | 146 | 0.914 | [4] |
Detailed Experimental Protocols for Key 5hmC Analysis Methods
The accurate detection and quantification of 5hmC are critical for the reliability of biomarker studies. Below are detailed methodologies for the key experiments cited in the validation studies.
5hmC-Seal and nano-hmC-Seal for Cell-Free DNA (cfDNA)
The 5hmC-Seal (selective chemical labeling) technique is a robust method for genome-wide profiling of 5hmC. The "nano" version is optimized for low-input samples like cfDNA.[5][6]
Protocol Overview:
-
cfDNA Extraction: Isolate cfDNA from plasma using a commercial kit. Quantify the extracted DNA.
-
Library Preparation:
-
Ligate sequencing adapters to the ends of the cfDNA fragments.
-
Selectively label the 5hmC residues with a biotin (B1667282) tag using β-glucosyltransferase (βGT) and an azide-modified glucose, followed by a click chemistry reaction.[7]
-
-
Enrichment:
-
Capture the biotin-labeled, 5hmC-containing cfDNA fragments using streptavidin-coated magnetic beads.
-
Wash the beads to remove non-biotinylated DNA.
-
-
Sequencing:
-
Perform PCR amplification directly on the beads to generate the sequencing library.
-
Sequence the enriched library using a next-generation sequencing (NGS) platform.[8]
-
Oxidative Bisulfite Sequencing (oxBS-Seq)
This method allows for the single-base resolution mapping of 5-methylcytosine (B146107) (5mC) by distinguishing it from 5hmC.[9][10]
Protocol Overview:
-
DNA Preparation: Extract genomic DNA from the desired sample.
-
Oxidation:
-
Chemically oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) using a specific oxidizing agent. 5mC remains unchanged.
-
-
Bisulfite Conversion:
-
Treat the oxidized DNA with sodium bisulfite. This converts unmethylated cytosines and 5fC to uracil, while 5mC remains as cytosine.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the bisulfite-converted DNA.
-
Perform NGS.
-
-
Data Analysis:
-
A parallel standard bisulfite sequencing (BS-Seq) run is performed on the same sample (where both 5mC and 5hmC are read as cytosine).
-
By comparing the results of oxBS-Seq and BS-Seq, the locations of 5mC and 5hmC can be inferred at single-base resolution.[9]
-
TET-Assisted Bisulfite Sequencing (TAB-Seq)
TAB-Seq is another method to achieve single-base resolution of 5hmC. It directly measures 5hmC rather than inferring it.[11][12][13]
Protocol Overview:
-
Protection of 5hmC:
-
Use β-glucosyltransferase (βGT) to add a glucose moiety to all 5hmC residues, forming β-glucosyl-5-hydroxymethylcytosine (5gmC). This protects the 5hmC from oxidation.
-
-
Oxidation of 5mC:
-
Treat the DNA with a TET enzyme, which oxidizes 5mC to 5-carboxylcytosine (5caC). The protected 5gmC is not affected.
-
-
Bisulfite Conversion:
-
Perform standard bisulfite treatment. Unmethylated cytosines and 5caC are converted to uracil. The protected 5gmC is resistant to conversion and remains as cytosine.
-
-
Library Preparation and Sequencing:
-
Construct a sequencing library and perform NGS.
-
-
Data Analysis:
-
In the final sequence data, any remaining cytosine at a CpG site represents an original 5hmC.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the methodologies and biological context, the following diagrams illustrate the experimental workflows and a key signaling pathway involving 5hmC.
Caption: Workflow for 5hmC-Seal from cfDNA.
Caption: Comparison of oxBS-Seq and TAB-Seq workflows.
Caption: Active DNA demethylation pathway via TET enzymes.
References
- 1. 5-Hydroxymethylcytosine signatures in circulating cell-free DNA as diagnostic biomarkers for human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxymethylation profile of cell-free DNA is a biomarker for early colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Brain-derived 5-hydroxymethylcytosine epigenetic scores are related to Alzheimer’s disease pathology and cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Sensitive and Robust Method for Genome-wide 5hmC Profiling of Rare Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5hmC Selective Chemical Labelling Sequencing (5hmC–Seal Seq) Service - CD Genomics [cd-genomics.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epigenie.com [epigenie.com]
- 11. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epigenie.com [epigenie.com]
A Comparative Analysis of 5-Hydroxymethylcytosine (5hmC) and 5-Methylcytosine (5mC) Stability in Epigenetic Regulation
For researchers, scientists, and drug development professionals, understanding the nuances of epigenetic modifications is paramount. This guide provides an objective comparison of the stability of two key epigenetic marks, 5-hydroxymethylcytosine (B124674) (5hmC) and 5-methylcytosine (B146107) (5mC), supported by experimental data and detailed methodologies.
5-methylcytosine (5mC) has long been recognized as a stable epigenetic mark crucial for gene silencing and genome stability.[1][2][3] The discovery of 5-hydroxymethylcytosine (5hmC), an oxidation product of 5mC, has added a new layer of complexity to our understanding of DNA methylation dynamics.[4] While initially considered a transient intermediate in the DNA demethylation pathway, emerging evidence suggests that 5hmC can also exist as a stable and functionally distinct epigenetic mark.[4][5][6] This guide delves into the comparative stability of these two critical cytosine modifications.
Chemical and Enzymatic Stability: A Tale of Two Marks
The stability of 5mC and 5hmC is governed by both their intrinsic chemical properties and the enzymatic machinery that recognizes and processes them. 5mC, once established by DNA methyltransferases (DNMTs), is a relatively stable mark that is faithfully maintained through cell division.[3] In contrast, the stability of 5hmC is more dynamic and context-dependent.[4][5]
5-methylcytosine (5mC) is generally considered a long-term epigenetic modification. Its stability is crucial for maintaining cellular identity and silencing transposable elements.[7] The methyl group at the fifth position of cytosine is chemically stable and is not readily removed. The passive loss of 5mC primarily occurs during DNA replication if the maintenance methyltransferase, DNMT1, fails to methylate the newly synthesized strand.[6][8]
5-hydroxymethylcytosine (5hmC) , on the other hand, can be either a stable mark or a transient intermediate.[4][5] Its role is highly dependent on the cellular context and the expression of the Ten-Eleven Translocation (TET) family of enzymes.[6][8] In tissues with high TET activity, 5hmC can be further oxidized to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), which are then excised by the base excision repair (BER) pathway, leading to active DNA demethylation.[5][8] However, in certain tissues, particularly the brain, 5hmC is found at high levels and is considered a stable epigenetic mark with its own regulatory functions.[4][5][6]
Quantitative Comparison of 5mC and 5hmC Abundance
The relative abundance of 5mC and 5hmC varies significantly across different tissues and cell types, reflecting their distinct roles and stability.
| Tissue/Cell Type | 5mC Levels (% of total cytosines) | 5hmC Levels (% of total cytosines) | Reference |
| Mouse Embryonic Stem Cells | ~4% | 0.03-0.2% | [8] |
| Mouse Brain (Cerebellum) | High | ~0.4% (up to 40% of 5mC) | [5] |
| Mouse Liver | High | 10-100 times lower than brain | [9] |
| Human HL60 Cells | ~3.5% | ~0.02% | [9] |
| Human HeLa Cells | ~2.5% | ~0.01% | [9] |
Signaling and Regulatory Pathways
The stability of 5mC and 5hmC is intricately linked to the enzymatic pathways that govern their formation and removal.
DNA Methylation and Demethylation Pathway
The interplay between DNMTs and TET enzymes dictates the dynamic balance between 5mC and 5hmC. DNMTs establish and maintain 5mC marks, while TET enzymes initiate the active demethylation pathway by oxidizing 5mC to 5hmC.
Experimental Protocols for Distinguishing 5mC and 5hmC
Accurately distinguishing between 5mC and 5hmC is crucial for studying their respective functions. While standard bisulfite sequencing cannot differentiate between the two, several methods have been developed for their specific detection.[2]
Oxidative Bisulfite Sequencing (oxBS-Seq)
This method involves a chemical oxidation step that selectively converts 5hmC to 5fC, which is then susceptible to bisulfite conversion.[2] By comparing the results of standard bisulfite sequencing (BS-Seq) and oxBS-Seq, the levels of 5mC and 5hmC can be determined at single-base resolution.
Methodology:
-
Sample Preparation: Genomic DNA is extracted and purified.
-
Oxidation: One aliquot of DNA is treated with an oxidizing agent (e.g., potassium perruthenate) to convert 5hmC to 5fC. A second aliquot remains untreated.
-
Bisulfite Conversion: Both aliquots are subjected to sodium bisulfite treatment, which converts unmethylated cytosines and 5fC to uracil, while 5mC remains unchanged.
-
PCR Amplification: The bisulfite-converted DNA is amplified by PCR, during which uracils are converted to thymines.
-
Sequencing: The amplified libraries are sequenced using next-generation sequencing platforms.
-
Data Analysis: The sequencing reads from the oxidized and non-oxidized samples are aligned to a reference genome. The difference in methylation calls between the two samples allows for the quantification of 5mC and 5hmC.
TET-Assisted Bisulfite Sequencing (TAB-Seq)
TAB-Seq utilizes the enzymatic activity of TET proteins to specifically protect 5hmC from bisulfite conversion.
Methodology:
-
Glucosylation: 5hmC residues in the genomic DNA are protected by glucosylation using a T4-bacteriophage β-glucosyltransferase (β-GT).
-
TET Oxidation: The DNA is then treated with a TET enzyme, which oxidizes 5mC to 5caC.
-
Bisulfite Conversion: The DNA is subjected to bisulfite treatment. Glucosylated 5hmC is resistant to both TET oxidation and bisulfite conversion and is read as cytosine. Unmethylated cytosines and 5caC (derived from 5mC) are converted to uracil.
-
PCR Amplification and Sequencing: Similar to oxBS-Seq, the DNA is amplified and sequenced.
-
Data Analysis: In TAB-Seq data, only the original 5hmC sites are read as cytosines, providing a direct map of 5hmC across the genome.
Experimental Workflow for 5mC and 5hmC Analysis
The following diagram illustrates the workflow for distinguishing 5mC and 5hmC using oxBS-Seq and TAB-Seq.
Conclusion
References
- 1. m.youtube.com [m.youtube.com]
- 2. DNA Methylation: What’s the Difference Between 5mC and 5hmC? - Genevia Technologies [geneviatechnologies.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-hydroxymethylcytosine: a stable or transient DNA modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomodal.com [biomodal.com]
- 7. Single-cell sequencing - Wikipedia [en.wikipedia.org]
- 8. Frontiers | New Insights into 5hmC DNA Modification: Generation, Distribution and Function [frontiersin.org]
- 9. Inhibition of DNA methyltransferase leads to increased genomic 5‐hydroxymethylcytosine levels in hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 5-Hydroxymethylcytosine: Comparing Public Datasets and Analysis Techniques
For researchers, scientists, and drug development professionals, understanding the landscape of 5-Hydroxymethylcytosine (B124674) (5hmC) is crucial for unraveling its role in gene regulation, development, and disease. This guide provides a comprehensive comparison of common 5hmC profiling technologies, supported by experimental data, to aid in the selection of appropriate methods for your research needs.
Introduction to 5-Hydroxymethylcytosine (5hmC)
5-hydroxymethylcytosine (5hmC) is a key epigenetic modification, representing an oxidized form of 5-methylcytosine (B146107) (5mC). This modification is catalyzed by the Ten-Eleven Translocation (TET) family of enzymes and is not merely an intermediate in DNA demethylation but also a stable epigenetic mark with distinct regulatory functions. The accurate detection and quantification of 5hmC are paramount, as conventional bisulfite sequencing methods cannot distinguish it from 5mC. This guide delves into a meta-analysis of public 5hmC datasets and compares the performance of various profiling techniques.
Comparison of 5hmC Profiling Technologies
The selection of a 5hmC profiling method depends on several factors, including the required resolution (genome-wide vs. locus-specific), sensitivity, specificity, and the amount of starting material. Below is a comparative summary of widely used techniques.
| Method | Principle | Resolution | Quantitative | Advantages | Disadvantages | Public Datasets |
| oxBS-Seq | Oxidative Bisulfite Sequencing | Single-base | Yes (inferred) | Provides a direct readout of 5mC.[1] | 5hmC is inferred by subtraction, which can compound errors; can cause significant DNA degradation.[2] | GEO, TCGA, ENCODE |
| TAB-Seq | TET-assisted Bisulfite Sequencing | Single-base | Yes (direct) | Directly measures 5hmC, which can be more cost-effective if 5hmC is the sole focus.[2] | Relies on the high activity of the TET enzyme, which can be expensive and may not be 100% efficient.[2] | GEO, TCGA, ENCODE |
| ACE-Seq | APOBEC-coupled Epigenetic Sequencing | Single-base | Yes (direct) | High sensitivity and specificity; bisulfite-free options are available. | Can be technically demanding. | GEO |
| 5hmC-Seal | Selective chemical labeling and enrichment | Genome-wide (peak-level) | Semi-quantitative | Robust for low-input DNA, including cell-free DNA (cfDNA).[3] | Provides peak-level enrichment rather than single-base resolution. | GEO |
| hMeDIP-Seq | Antibody-based immunoprecipitation | Genome-wide (peak-level) | Semi-quantitative | Relatively straightforward and cost-effective for genome-wide screening. | Dependent on antibody specificity and can have higher background noise. | GEO, ENCODE |
Performance Metrics from Experimental Data
A key aspect of selecting a 5hmC profiling method is its performance. A benchmarking study of whole-genome bisulfite-assisted ACE-seq (WG-bACE-seq) using spike-in controls provides valuable quantitative data.
| Performance Metric | WG-bACE-seq | WG-ACE-seq (Standard) | WG-BS-seq (Control) |
| 5hmC Protection Efficiency (CG context) | 98.8% | 98.4% | - |
| 5hmC Protection Efficiency (CHG context) | 98.7% | 98.5% | - |
| 5hmC Protection Efficiency (CHH context) | 98.8% | 98.6% | - |
| 5mCG Deamination (Non-conversion rate) | 0.4% | 0.3% | 98.0% |
Data extracted from a study utilizing mutant T4 phage (all cytosines as 5hmC) and in vitro methylated lambda phage (methylated at CG sites) as spike-in controls.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of key experimental protocols.
Oxidative Bisulfite Sequencing (oxBS-Seq)
The oxBS-Seq protocol involves the specific chemical oxidation of 5hmC to 5-formylcytosine (B1664653) (5fC). Unlike 5hmC, 5fC is susceptible to bisulfite-mediated deamination to uracil. Therefore, after oxidation and subsequent bisulfite treatment, only 5mC residues remain as cytosines. The level of 5hmC at a specific site is then inferred by comparing the results of oxBS-Seq with a standard bisulfite sequencing (BS-Seq) run on the same sample.[1]
Key Steps:
-
Oxidation: Genomic DNA is treated with an oxidizing agent (e.g., potassium perruthenate) to convert 5hmC to 5fC.
-
Bisulfite Conversion: The oxidized DNA is then treated with sodium bisulfite, which deaminates unmethylated cytosines and 5fC to uracil.
-
Library Preparation and Sequencing: Standard library preparation and high-throughput sequencing are performed.
-
Data Analysis: The sequencing data is compared to a parallel BS-Seq experiment to determine 5hmC levels by subtraction.
TET-assisted Bisulfite Sequencing (TAB-Seq)
TAB-Seq provides a direct measurement of 5hmC at single-base resolution. The method relies on the protection of 5hmC from TET enzyme-mediated oxidation, followed by bisulfite treatment.
Key Steps:
-
Protection of 5hmC: The hydroxyl group of 5hmC is protected by glucosylation using β-glucosyltransferase (β-GT).
-
Oxidation of 5mC: TET enzymes are used to oxidize 5mC to 5-carboxylcytosine (5caC).
-
Bisulfite Conversion: The DNA is treated with sodium bisulfite, which converts unmethylated cytosines and 5caC to uracil, while the protected 5hmC remains as cytosine.
-
Library Preparation and Sequencing: The treated DNA is then used for library preparation and sequencing.
-
Data Analysis: Cytosines that remain in the sequence are identified as 5hmC.
5hmC-Seal
5hmC-Seal is a selective chemical labeling and enrichment method that is particularly useful for low-input DNA samples.
Key Steps:
-
Glucosylation and Biotinylation: 5hmC residues in fragmented DNA are glucosylated with an azide-modified glucose analog. A biotin (B1667282) tag is then attached to the azide (B81097) group via click chemistry.
-
Enrichment: The biotin-labeled DNA fragments containing 5hmC are captured using streptavidin beads.
-
Library Preparation and Sequencing: The enriched DNA is then amplified and sequenced.
Visualizing 5hmC Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.
Conclusion
The field of 5hmC research is rapidly evolving, with a growing number of techniques available for its detection and quantification. This guide provides a comparative overview to assist researchers in navigating the available methodologies. While single-base resolution techniques like oxBS-Seq, TAB-Seq, and ACE-Seq offer detailed insights, enrichment-based methods such as 5hmC-Seal are valuable for low-input samples. The choice of method should be guided by the specific research question, available resources, and the desired level of resolution. As more public datasets become available, further meta-analyses will undoubtedly refine our understanding of the optimal applications for each technique.
References
- 1. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC - CD Genomics [cd-genomics.com]
- 3. 5‐Hydroxymethylcytosine profiling from genomic and cell‐free DNA for colorectal cancers patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Joint single-cell profiling resolves 5mC and 5hmC and reveals their distinct gene regulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
The Shifting Landscape of 5-Hydroxymethylcytosine: A Comparative Guide to its Distribution in Health and Disease
For researchers, scientists, and drug development professionals, understanding the nuanced shifts in the epigenetic landscape is paramount to unraveling disease mechanisms and identifying novel therapeutic targets. Among the key players in this landscape is 5-hydroxymethylcytosine (B124674) (5hmC), an oxidative product of 5-methylcytosine (B146107) (5mC) that is no longer considered a mere intermediate in DNA demethylation but a stable and functionally significant epigenetic mark.[1][2] This guide provides a comprehensive comparison of 5hmC distribution in healthy versus diseased states, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
5hmC in the Healthy State: A Marker of Active Gene Regulation
In healthy mammalian cells, 5hmC is generated from 5mC through the action of the ten-eleven translocation (TET) family of dioxygenases.[1] Unlike 5mC, which is predominantly associated with gene silencing, 5hmC is often enriched in actively transcribed regions, playing a crucial role in gene expression, cellular differentiation, and maintaining genomic stability.[1] Its distribution is not uniform across the genome or different tissue types. In embryonic stem cells, 5hmC is found at promoters and enhancers, while in neuronal cells, it is particularly enriched within gene bodies and synaptic genes, suggesting a role in regulating neurodevelopment and function.[3][4][5] The levels of 5hmC vary significantly between tissues, with the brain, liver, and kidney exhibiting high levels, while tissues like the heart and placenta have considerably lower amounts.[6]
The Diseased State: A Tale of 5hmC Dysregulation
Aberrant 5hmC patterns are a common feature in a multitude of human diseases, most notably in cancer and neurological disorders. This dysregulation can manifest as a global loss of 5hmC or as locus-specific alterations, contributing to the pathogenesis of these conditions.
Cancer: A Global Loss of Identity
A hallmark of many cancers is a global depletion of 5hmC.[1][7][8] This widespread loss is often more specific to cancer than alterations in 5mC and serves as a potential biomarker for diagnosis and prognosis.[1] The reduction in 5hmC can be substantial, with some studies reporting losses of over 90% in certain tumor types compared to adjacent healthy tissue.[7] This depletion is frequently linked to mutations in the TET genes or in genes like isocitrate dehydrogenase (IDH1 and IDH2), which produce oncometabolites that inhibit TET enzyme activity.[1][7]
Beyond a global reduction, locus-specific changes in 5hmC are also observed in cancer, where it can mark the activation of cancer drivers and their downstream targets.[9] These alterations can lead to profound changes in cell states, promoting proliferation, oncogenic signaling, and dedifferentiation.[9]
Neurological Disorders: A Disrupted Neural Symphony
Given its high abundance in the central nervous system, it is not surprising that alterations in 5hmC are implicated in a range of neurodegenerative and neurodevelopmental disorders.[3] Studies have linked changes in 5hmC distribution to Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[3][10] For instance, in Alzheimer's disease, distinct 5hmC signatures have been identified that differ from healthy controls.[11] In some neurodevelopmental disorders like autism spectrum disorder, alterations in 5hmC have been observed, particularly during early development.[12]
Metabolic Diseases: An Emerging Frontier
The role of 5hmC in metabolic diseases is an area of growing interest. Studies in models of non-alcoholic fatty liver disease (NAFLD) have shown that overnutrition can lead to gene-specific enrichment of 5hmC in genes involved in cholesterol synthesis and transport, concurrent with their transcriptional activation.[13] This suggests that TET-mediated hydroxymethylation may be an important mechanism in the pathogenesis and progression of NAFLD.[13]
Quantitative Comparison of Global 5hmC Levels
The following table summarizes the observed changes in global 5hmC levels in various diseased states compared to healthy tissues.
| Disease State | Tissue/Sample Type | Change in Global 5hmC Level | Reference |
| Cancer | |||
| Colorectal Cancer | Tumor Tissue | 7.7 to 28-fold decrease | [6] |
| Tumor Tissue | Average 85% reduction | [14] | |
| Gastric Cancer | Tumor Tissue | Average 64% reduction | [14] |
| Multiple Solid Tumors (Melanoma, Glioblastoma, Breast, Prostate) | Tumor Tissue | Widespread depletion | [1] |
| Lung, Breast, Colorectal, Prostate, Liver, Glioma, Ovarian, Melanoma | Tumor Tissue | Loss of ~50% to over 90% | [7] |
| Neurological Disorders | |||
| Alzheimer's Disease | Postmortem Brain Tissue | Distinct 5hmC signatures | |
| Parkinson's Disease | Postmortem Parietal Cortex | Significant shifts between 5mC and 5hmC | |
| Autism Spectrum Disorder | Brain Tissue (mouse model) | Disruptions in 5hmC levels | [12] |
| Metabolic Diseases | |||
| Non-alcoholic Fatty Liver Disease | Liver Tissue (mouse model) | No overall global change, but genic enrichment | [13] |
Signaling Pathway of 5mC Oxidation
The generation of 5hmC is the first step in the active DNA demethylation pathway, which involves the sequential oxidation of 5mC by TET enzymes.
Caption: The enzymatic conversion of 5-methylcytosine (5mC) to cytosine (C) via 5hmC.
Experimental Protocols for 5hmC Analysis
Several methods are available for the detection and quantification of 5hmC, each with its own advantages and limitations.
Oxidative Bisulfite Sequencing (oxBS-Seq)
This method allows for the quantitative, single-base resolution mapping of 5hmC.[15]
Methodology:
-
Oxidation: Genomic DNA is treated with potassium perruthenate (KRuO4), which specifically oxidizes 5hmC to 5-formylcytosine (5fC). 5mC remains unmodified.
-
Bisulfite Conversion: The DNA is then subjected to standard bisulfite treatment. Unmethylated cytosines and 5fC are converted to uracil (B121893) (read as thymine during sequencing), while 5mC remains as cytosine.
-
Sequencing and Analysis: By comparing the results of oxBS-Seq with standard bisulfite sequencing (which reads both 5mC and 5hmC as cytosine), the positions and levels of 5hmC can be determined.
Caption: Workflow for oxidative bisulfite sequencing (oxBS-Seq) to map 5hmC.
5hmC-Specific Antibody-Based Enrichment (hMeDIP-Seq)
This technique relies on the use of an antibody that specifically recognizes and binds to 5hmC.
Methodology:
-
DNA Fragmentation: Genomic DNA is sonicated to produce fragments of a desired size range.
-
Immunoprecipitation: The fragmented DNA is incubated with an antibody specific to 5hmC. The antibody-DNA complexes are then captured, typically using magnetic beads.
-
Washing and Elution: Unbound DNA is washed away, and the enriched 5hmC-containing DNA fragments are eluted.
-
Sequencing: The enriched DNA fragments are then sequenced to identify the genomic regions with high levels of 5hmC.
Caption: Workflow for 5hmC immunoprecipitation sequencing (hMeDIP-Seq).
Conclusion
The distribution of 5hmC is a dynamic and critical feature of the epigenome, with distinct patterns in healthy and diseased states. The global loss of 5hmC in cancer and its altered distribution in neurological and metabolic disorders highlight its potential as a robust biomarker and a target for therapeutic intervention. The continued development of sensitive and high-resolution techniques for 5hmC detection will further illuminate its role in human health and disease, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomodal.com [biomodal.com]
- 3. The emerging role of 5-hydroxymethylcytosine in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable 5-hydroxymethylcytosine (5hmC) acquisition marks gene activation during chondrogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epigenie.com [epigenie.com]
- 6. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of 5-hydroxymethylcytosine in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Genome-Wide Mapping Implicates 5-Hydroxymethylcytosines in Diabetes Mellitus and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the epigenetic landscape: The role of 5-hydroxymethylcytosine in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. 5-Hydroxymethylcytosine signatures in circulating cell-free DNA as diagnostic biomarkers for human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative sequencing of 5-methylcytosine and 5-hydroxymethylcytosine at single-base resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the reproducibility of 5-Hydroxymethylcytidine detection methods
An objective comparison of methods for the detection of 5-Hydroxymethylcytosine (B124674) (5hmC), a critical epigenetic mark involved in gene regulation and cellular differentiation, is essential for researchers and clinicians. The accurate and reproducible detection of 5hmC is challenging due to its low abundance and structural similarity to 5-methylcytosine (B146107) (5mC).[1] This guide provides a detailed comparison of current methodologies, supported by experimental data and protocols, to aid in the selection of the most appropriate technique for specific research needs.
Comparative Overview of 5hmC Detection Methods
The choice of a 5hmC detection method depends on the specific research question, considering factors such as required resolution, sample availability, and whether quantification needs to be global or locus-specific. Methods can be broadly categorized into three groups: global quantification, affinity-based enrichment, and single-base resolution sequencing.
Quantitative Data Summary
The performance of various 5hmC detection methods is summarized below. Table 1 outlines affinity-based and chemical enrichment techniques, while Table 2 details single-base resolution and global analysis methods.
Table 1: Comparison of Affinity-Based and Chemical Enrichment 5hmC Detection Methods
| Method | Principle | Resolution | Quantification | DNA Input | Advantages | Disadvantages |
| hMeDIP-Seq | Immunoprecipitation with a 5hmC-specific antibody.[2][3] | Regional (~100-300 bp) | Semi-quantitative | 100 ng - 1 µg | Established protocol; good for genome-wide screening. | Resolution is limited by fragment size; antibody performance can be variable.[1] |
| JBP1-mediated Pull-Down | Glucosylation of 5hmC, followed by enrichment using J-binding protein 1 (JBP1) which binds specifically to glucosylated 5hmC.[2][4] | Regional (~100-300 bp) | Semi-quantitative | 100 ng - 1 µg | High specificity of JBP1 for β-glu-5-hmC; avoids antibody variability.[2] | Indirect method; resolution limited by DNA fragmentation. |
| 5hmC-Seal | Selective chemical labeling of 5hmC with a modified glucose (e.g., containing an azide (B81097) group), followed by biotinylation via click chemistry and streptavidin-based enrichment.[5][6] | Regional (~200 bp) | Semi-quantitative | As low as 100 pg (nano-hmC-Seal)[7] | Highly sensitive and robust, suitable for low-input samples like cfDNA.[7][8] | Provides regional, not single-base, information. |
| GLIB-Seq | Sequential glycosylation, periodate (B1199274) oxidation, and biotinylation of 5hmC-containing DNA fragments for enrichment.[1] | Regional | Semi-quantitative | ~1 µg | Allows for quantitative labeling of DNA fragments with even a single 5hmC.[1] | Multi-step chemical process; resolution is limited. |
Table 2: Comparison of Single-Base Resolution and Global 5hmC Detection Methods
| Method | Principle | Resolution | Quantification | DNA Input | Advantages | Disadvantages |
| oxBS-Seq | Chemical oxidation (KRuO₄) of 5hmC to 5-formylcytosine (B1664653) (5fC), which is then converted to uracil (B121893) by bisulfite. 5mC remains as cytosine. 5hmC is inferred by subtracting oxBS-Seq data from standard BS-Seq data.[1][2][9] | Single-base | Quantitative | 100 ng - 1 µg | First method for quantitative, single-nucleotide 5hmC mapping.[1] | Subtraction-based method can introduce errors; harsh chemical treatment.[10] |
| TAB-Seq | Protection of 5hmC by glucosylation, followed by TET enzyme oxidation of 5mC to 5-carboxylcytosine (5caC). Subsequent bisulfite treatment converts C and 5caC to uracil, leaving only the protected 5hmC to be read as cytosine.[1][2][10] | Single-base | Quantitative | 100 ng - 1 µg | Direct detection of 5hmC at single-base resolution.[1] | Technically complex; involves multiple enzymatic and chemical steps. |
| ACE-Seq | Enzymatic protection of 5hmC via glucosylation, followed by APOBEC3A deaminase treatment which converts C and 5mC to uracil, leaving the protected 5hmC intact.[11] | Single-base | Quantitative | As low as sub-nanogram amounts[10] | Bisulfite-free, reducing DNA degradation; highly sensitive.[10][11] | Relies on high efficiency of multiple enzymes. |
| Nanopore Sequencing | Direct sequencing of native DNA strands. Base modifications like 5mC and 5hmC cause characteristic changes in the ionic current as the DNA passes through a nanopore, allowing for their direct detection without chemical conversion.[12][13] | Single-base | Quantitative | ~1 µg | Directly detects multiple modifications simultaneously on long reads; avoids amplification bias. | Higher error rates for base calling compared to NGS; requires specialized analysis software. |
| HPLC-MS/MS | High-performance liquid chromatography coupled with tandem mass spectrometry to separate and quantify nucleosides after complete DNA digestion.[1] | Global (no positional info) | Highly Quantitative | 50 - 100 ng[14] | Gold standard for global quantification; highly accurate, sensitive, and reproducible.[1][15] | Provides no information on the genomic location of 5hmC.[1] |
Experimental Workflows and Methodologies
Visualizing the workflow of each technique is crucial for understanding its underlying principles and potential sources of variability.
Affinity Enrichment Workflow (hMeDIP-Seq)
This method relies on a specific antibody to enrich for DNA fragments containing 5hmC.
References
- 1. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epigenie.com [epigenie.com]
- 3. epigenie.com [epigenie.com]
- 4. Pull-down of 5-hydroxymethylcytosine DNA using JBP1-coated magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. 5hmC Selective Chemical Labelling Sequencing (5hmC–Seal Seq) Service - CD Genomics [cd-genomics.com]
- 7. A Highly Sensitive and Robust Method for Genome-wide 5hmC Profiling of Rare Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of genome-wide 5-hydroxymethylation of blood samples stored in different anticoagulants: opportunities for the expansion of clinical resources for epigenetic research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5mC/5hmC Sequencing - CD Genomics [cd-genomics.com]
- 10. Detecting DNA hydroxymethylation: exploring its role in genome regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. tandfonline.com [tandfonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Hydroxymethylcytidine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of 5-Hydroxymethylcytidine, a modified nucleoside utilized in various research applications.
Safety and Handling Precautions
While Safety Data Sheets (SDS) for 2'-Deoxy-5-(hydroxymethyl)cytidine and related DNA standards indicate that it is not classified as a hazardous substance, it is imperative to follow standard laboratory safety protocols.[1][2] Always handle the compound wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Ensure adequate ventilation to prevent the dispersion of dust when working with the solid form.[1] In case of contact with skin or eyes, rinse thoroughly with water.[1]
Step-by-Step Disposal Procedure
All laboratory chemical waste should be treated as hazardous until a formal determination is made by your institution's Environmental Health and Safety (EHS) office.[3] The following procedure outlines the general steps for the disposal of this compound and associated waste.
-
Waste Determination : The first step in proper waste management is to determine if the waste is hazardous.[4] Although this compound itself is not classified as hazardous, any solvents or other chemicals mixed with it may render the waste hazardous. Consult your institution's EHS office for a definitive waste determination.
-
Containerization :
-
Solid Waste : Collect solid this compound waste, including contaminated consumables like gloves and paper towels, in a designated, leak-proof container.[5][6]
-
Liquid Waste : If this compound is in a solution, collect it in a compatible, sealed container.[5] Do not mix with other incompatible chemical wastes.[7][8]
-
Sharps : Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated puncture-resistant sharps container.[6][7][9]
-
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (including this compound and any solvents), and the date the waste was first added to the container.[4][5]
-
Storage : Store waste containers in a designated satellite accumulation area within the laboratory.[10] Ensure containers are kept closed except when adding waste.[5][10]
-
Disposal Request : Once the waste container is full, or if it has been in storage for an extended period, submit a waste collection request to your institution's EHS or hazardous waste management department.[3][10]
-
Empty Container Disposal :
-
For containers that held non-hazardous materials, they can often be disposed of as regular trash after being thoroughly rinsed.[3]
-
If the container held a solution deemed hazardous, it must be triple-rinsed with a suitable solvent.[5] The first rinsate must be collected and disposed of as hazardous waste.[5][8] Subsequent rinsates may also need to be collected depending on institutional policies. After rinsing and air-drying, deface the label and dispose of the container as directed by your EHS office.[3]
-
Quantitative Data Summary
| Waste Type | Container Requirement | Labeling Requirement | Disposal Method |
| Solid this compound | Leak-proof, sealed container | "Hazardous Waste" + Chemical Name + Date | EHS Collection |
| Liquid this compound Solution | Compatible, sealed container | "Hazardous Waste" + Full Chemical Contents + Date | EHS Collection |
| Contaminated Sharps | Puncture-resistant sharps container | "Sharps" + Biohazard symbol if applicable | EHS Collection |
| Empty Non-Hazardous Container | N/A | Deface original label | Regular Trash (after rinsing) |
| Empty Hazardous Container | N/A | Deface original label | Regular Trash (after triple-rinsing and EHS approval) |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the most accurate and up-to-date information.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. files.zymoresearch.com [files.zymoresearch.com]
- 3. vumc.org [vumc.org]
- 4. mtu.edu [mtu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. mcgill.ca [mcgill.ca]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 5-Hydroxymethylcytidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Hydroxymethylcytidine. The following procedures detail operational and disposal plans to ensure safe laboratory practices.
I. Hazard Assessment
While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), it is imperative to follow standard laboratory safety protocols to minimize any potential risks.[1][2] Adherence to these guidelines protects both the researcher and the integrity of the experiment.
II. Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound to avoid direct contact and prevent dust dispersion.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if ventilation is inadequate or for spill cleanup. | Minimizes inhalation of any fine particles, especially when handling the powdered form. |
III. Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a designated and clearly labeled waste container ready for disposal.
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Handle this compound in a well-ventilated area to prevent the dispersion of dust.[1] The use of a local exhaust ventilation system is recommended.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
After handling, thoroughly wash hands and face.[1]
3. In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]
-
Ingestion: Rinse mouth with water.[1]
-
In all cases of exposure, seek medical advice if you feel unwell.[1]
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Collection:
-
Designate a specific, clearly labeled, and chemically compatible waste container for this compound waste.
-
This includes unused product, contaminated consumables (e.g., gloves, weighing paper), and any absorbent material from a spill.
-
Never mix this waste with incompatible materials.
2. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
The storage area should have secondary containment to manage any potential leaks.
3. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.[3]
V. Spill Management
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and if you have the appropriate materials to clean it up safely. For large spills, contact your institution's EHS department immediately.
-
Wear Appropriate PPE: At a minimum, wear the PPE outlined in the table above.
-
Contain and Absorb: Cover the spill with a chemical absorbent material, such as vermiculite (B1170534) or sand.[3] Work from the outside of the spill inward.[3]
-
Clean Up: Carefully collect the absorbent material and any contaminated debris using non-sparking tools.[3]
-
Dispose: Place all contaminated materials into the designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
